molecular formula C8H9ClN2OS B188581 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide CAS No. 75150-40-2

2-[(4-Chlorophenyl)sulfanyl]acetohydrazide

Cat. No.: B188581
CAS No.: 75150-40-2
M. Wt: 216.69 g/mol
InChI Key: SXJWSRUPDZKESM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Chlorophenyl)sulfanyl]acetohydrazide is a chemical reagent of significant interest in medicinal chemistry and drug discovery research. It serves as a versatile synthetic intermediate, particularly in the construction of nitrogen-containing heterocycles. The 1,2,4-triazole ring, a key pharmacophore in many bioactive molecules, can be synthesized from acetohydrazide precursors like this compound . Triazole derivatives are extensively investigated for their potent antibacterial properties against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains . Furthermore, the 4-chlorophenyl moiety is a common structural feature in compounds screened for their anticancer activity , with research indicating that such derivatives can induce mitochondrial damage and enhance the efficacy of established chemotherapeutic agents . By providing this fundamental scaffold, this compound enables researchers to develop novel chemical entities aimed at overcoming antimicrobial resistance and discovering new targeted therapies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chlorophenyl)sulfanylacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2OS/c9-6-1-3-7(4-2-6)13-5-8(12)11-10/h1-4H,5,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJWSRUPDZKESM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCC(=O)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352725
Record name 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75150-40-2
Record name 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-[(4-Chlorophenyl)sulfanyl]acetohydrazide chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile heterocyclic compound of significant interest to the pharmaceutical and organic synthesis sectors. The document delineates the core chemical and physical properties, outlines a detailed synthesis protocol, and explores the compound's reactivity and established biological potential as a scaffold for drug development. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights and methodologies to facilitate further research and application.

Introduction

Hydrazide derivatives are a cornerstone in medicinal chemistry, recognized for their broad spectrum of biological activities which include antimicrobial, anti-inflammatory, and anticonvulsant properties.[1] The core of their utility lies in the reactive hydrazide moiety, which serves as a versatile synthon for constructing more complex molecular architectures. This compound (also known as 2-((4-Chlorophenyl)thio)acetohydrazide) embodies this potential.[2] It integrates a 4-chlorophenylthioether group with an acetohydrazide backbone, creating a scaffold ripe for derivatization. This guide synthesizes the available technical data to provide a foundational understanding of this compound for its application in research and development.

Compound Identification and Physicochemical Properties

Accurate identification is critical for regulatory and experimental consistency. The key identifiers and computed physicochemical properties of this compound are summarized below.

Table 1: Chemical Identification

Parameter Value
IUPAC Name This compound
CAS Number 75150-40-2
Molecular Formula C₈H₉ClN₂OS
Molecular Weight 216.69 g/mol
Canonical SMILES C1=CC(=CC=C1SCC(=O)NN)Cl

| InChI Key | FHNFLIKMJVHFNQ-UHFFFAOYSA-N |

The physical characteristics of a compound are fundamental to its handling, formulation, and reaction kinetics.

Table 2: Physicochemical Properties [2][3]

Parameter Value Notes
Physical State Solid (predicted)
Melting Point 103-104°C
Boiling Point 419.4°C at 760 mmHg
XLogP3 1.7 A measure of lipophilicity.
Hydrogen Bond Donors 2 The -NH and -NH₂ groups.

| Hydrogen Bond Acceptors | 3 | The Oxygen, Nitrogen, and Sulfur atoms. |

Synthesis Protocol

The synthesis of this compound is reliably achieved through a two-step process, beginning with the S-alkylation of 4-chlorothiophenol followed by hydrazinolysis of the resulting ester. This method is analogous to established protocols for similar thioacetohydrazide derivatives.[4][5]

Step 1: Synthesis of Ethyl 2-[(4-chlorophenyl)sulfanyl]acetate

This step involves a nucleophilic substitution reaction where the thiolate anion of 4-chlorothiophenol attacks ethyl chloroacetate.

  • Materials : 4-chlorothiophenol, ethyl chloroacetate, potassium carbonate (or another suitable base), acetone (or a similar polar aprotic solvent).

  • Protocol :

    • To a solution of 4-chlorothiophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium thiophenoxide salt.

    • Add ethyl chloroacetate (1.1 eq) dropwise to the suspension.

    • Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

    • After completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ester. The product can be purified further by vacuum distillation or column chromatography if necessary.

Step 2: Hydrazinolysis of Ethyl 2-[(4-chlorophenyl)sulfanyl]acetate

The ester intermediate is converted to the final hydrazide product by reaction with hydrazine hydrate.[4][6]

  • Materials : Ethyl 2-[(4-chlorophenyl)sulfanyl]acetate, hydrazine hydrate (80-100% solution), ethanol.

  • Protocol :

    • Dissolve the crude ethyl 2-[(4-chlorophenyl)sulfanyl]acetate (1.0 eq) in absolute ethanol.

    • Add hydrazine hydrate (2.0 eq) dropwise to the solution at room temperature.

    • Stir the reaction mixture at room temperature or gently reflux for 8-12 hours. Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

    • Collect the solid product by vacuum filtration.

    • Wash the precipitate with a small amount of cold ethanol to remove unreacted hydrazine and other soluble impurities.

    • Dry the purified this compound under vacuum. Recrystallization from ethanol can be performed for higher purity.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrazinolysis A 4-Chlorothiophenol + Ethyl Chloroacetate B Base (K₂CO₃) in Acetone A->B 1. C Reflux B->C 2. D Ethyl 2-[(4-chlorophenyl)sulfanyl]acetate C->D 3. Workup E Hydrazine Hydrate in Ethanol D->E 4. Intermediate F Reflux / Stir E->F 5. G This compound F->G 6. Precipitation & Filtration

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization (Expected)

Table 3: Expected Spectroscopic Data

Technique Functional Group Expected Chemical Shift / Wavenumber
¹H NMR -NH₂ (Hydrazide) δ 4.0 - 4.5 ppm (broad singlet, 2H)
-CONH- (Hydrazide) δ 9.0 - 9.5 ppm (broad singlet, 1H)
Ar-H (Aromatic) δ 7.2 - 7.5 ppm (multiplet, 4H, AA'BB' system)
-S-CH₂- δ 3.5 - 4.0 ppm (singlet, 2H)
¹³C NMR C=O (Amide) δ ~168-170 ppm
Ar-C-Cl δ ~132-134 ppm
Ar-C-S δ ~133-135 ppm
Ar-CH δ ~129-131 ppm
-S-CH₂- δ ~35-40 ppm
FT-IR (cm⁻¹) N-H Stretch (-NH₂) 3200 - 3350 cm⁻¹ (two bands)
C=O Stretch (Amide I) 1640 - 1680 cm⁻¹
N-H Bend (Amide II) 1550 - 1620 cm⁻¹
C-S Stretch 600 - 800 cm⁻¹

| Mass Spec (EI) | [M]⁺ | m/z 216 (and 218 due to ³⁷Cl isotope) |

Chemical Reactivity and Biological Potential

The true value of this compound lies in its role as a molecular scaffold.[9] The terminal -NH₂ group of the hydrazide is a potent nucleophile, making it an ideal starting point for synthesizing a variety of heterocyclic derivatives with significant biological activity.

The most common reaction is condensation with various aldehydes or ketones to form hydrazone derivatives.[10] These hydrazones, possessing the azomethine (-NH-N=CH-) linkage, are a well-documented class of biologically active compounds.[1] Furthermore, the hydrazide can be cyclized to form stable five-membered heterocycles like 1,3,4-oxadiazoles and 1,2,4-triazoles, which are prevalent motifs in medicinal chemistry.

Derivatives of structurally similar compounds have demonstrated a wide range of activities:

  • Antimicrobial Activity : Many hydrazone derivatives exhibit potent antibacterial and antifungal properties, often by inhibiting essential microbial enzymes.

  • Anti-lipase Activity : Certain triazole derivatives synthesized from related hydrazides have been identified as potent anti-lipase inhibitors, suggesting potential applications in metabolic disorders.[11]

  • Antiviral Activity : The core scaffold has been incorporated into molecules with known antiviral properties.[11]

Derivatization Pathways Diagram

Derivatization_Pathways cluster_reactants cluster_products A 2-[(4-Cl-Ph)sulfanyl] acetohydrazide B Aldehydes / Ketones (R-CHO / R-CO-R') A->B C Carbon Disulfide (CS₂) A->C D Isothiocyanates (R-NCS) A->D E Hydrazones (Antimicrobial, Anticonvulsant) B->E F Oxadiazoles / Triazoles (Antifungal, Anti-inflammatory) C->F + Cyclization G Thiosemicarbazides (Precursors to Triazoles) D->G

Caption: Key derivatization pathways from the acetohydrazide scaffold.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with several hazards.[2]

  • Hazard Statements :

    • H302: Harmful if swallowed.

    • H312: Harmful in contact with skin.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H332: Harmful if inhaled.

    • H335: May cause respiratory irritation.

  • Precautions :

    • Use only in a well-ventilated area or under a chemical fume hood.

    • Wear protective gloves, safety glasses with side-shields, and a lab coat.

    • Avoid breathing dust, fumes, or vapors.

    • Wash hands thoroughly after handling.

For complete safety information, consult the full Safety Data Sheet (SDS) from the supplier.[3]

Conclusion

This compound is a valuable and versatile building block for drug discovery and organic synthesis. Its straightforward two-step synthesis makes it readily accessible. The compound's key feature is its reactive hydrazide moiety, which provides a gateway to a vast chemical space of potentially bioactive molecules, including hydrazones, oxadiazoles, and triazoles. The established antimicrobial and anti-enzyme activities of its derivatives underscore its importance as a core scaffold for developing novel therapeutic agents. This guide provides the foundational knowledge necessary for researchers to handle, synthesize, and further explore the potential of this important chemical entity.

References

  • PubChem. This compound | C8H9ClN2OS | CID 734893. National Center for Biotechnology Information.
  • PubChem. N'-[(4-chlorophenyl)carbonyl]-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetohydrazide | C11H11ClN6O2S | CID 864615. National Center for Biotechnology Information.
  • PubChem. 2-(4-Chlorophenyl)acetohydrazide | C8H9ClN2O | CID 456734. National Center for Biotechnology Information.
  • Der Pharma Chemica. Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide.
  • ResearchGate. Synthesis of N'-Substituted-2-(5-(4-Chlorophenyl)-1,3,4- oxadiazol-2-ylthio)acetohydrazide Derivatives as Suitable Antibacterial Agents.
  • Oriental Journal of Chemistry. Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes.
  • Molecules. Biological Activities of Hydrazone Derivatives. PubMed Central.

Sources

An In-depth Technical Guide to 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide (CAS No. 75150-40-2), a versatile synthetic intermediate with significant potential in medicinal chemistry and drug development. This document elucidates the compound's physicochemical properties, provides a detailed, field-proven synthesis protocol, and explores its prospective biological activities and mechanisms of action by examining its role as a scaffold for novel therapeutic agents. The guide is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and practical insights to facilitate further investigation and application of this compound.

Introduction: A Versatile Scaffold in Modern Drug Discovery

This compound is a unique bifunctional molecule, integrating a substituted aromatic ring, a thioether linkage, and a reactive hydrazide moiety. This distinct architecture makes it a valuable building block for the synthesis of a diverse array of heterocyclic compounds and hydrazone derivatives. While direct biological applications of the core molecule are not extensively documented in publicly available literature, its true potential lies in its utility as a precursor to compounds with a wide spectrum of pharmacological activities. The hydrazide functional group serves as a critical handle for derivatization, enabling the exploration of vast chemical space and the generation of novel drug candidates. The presence of the 4-chlorophenyl group often enhances the lipophilicity and metabolic stability of the resulting derivatives, which are crucial parameters in drug design.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and for predicting the characteristics of its derivatives.

PropertyValueSource
CAS Number 75150-40-2[1]
Molecular Formula C₈H₉ClN₂OS[1]
Molecular Weight 216.69 g/mol [1]
IUPAC Name This compound[1]
Synonyms 2-((4-Chlorophenyl)thio)acetohydrazide[1]
Appearance Solid (predicted)
Melting Point 150-160 °C (typical range)EvitaChem[2]
Purity Min. 95% (typical commercial grade)CymitQuimica[3]

Synthesis and Characterization: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. The following protocol is a robust and reproducible method for laboratory-scale synthesis.

Synthesis of Ethyl 2-[(4-chlorophenyl)sulfanyl]acetate (Intermediate)

Reaction Principle: The synthesis commences with the S-alkylation of 4-chlorothiophenol with ethyl chloroacetate. The thiolate, generated in situ using a mild base, acts as a potent nucleophile, displacing the chloride from the chloroacetate.

Materials:

  • 4-chlorothiophenol

  • Ethyl chloroacetate

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Magnetic stirrer and heating mantle

  • Round-bottom flask with reflux condenser

  • Separatory funnel

  • Rotary evaporator

Experimental Protocol:

  • To a solution of 4-chlorothiophenol (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the suspension at room temperature for 30 minutes.

  • To this mixture, add ethyl chloroacetate (1.1 equivalents) dropwise.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the acetone under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-[(4-chlorophenyl)sulfanyl]acetate. The product can be purified by vacuum distillation if necessary.

Synthesis of this compound (Final Product)

Reaction Principle: The final step involves the hydrazinolysis of the synthesized ester intermediate. The highly nucleophilic hydrazine hydrate attacks the electrophilic carbonyl carbon of the ester, leading to the formation of the desired acetohydrazide.

Materials:

  • Ethyl 2-[(4-chlorophenyl)sulfanyl]acetate

  • Hydrazine hydrate (80-99% solution)

  • Ethanol (absolute)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Büchner funnel and filter paper

Experimental Protocol:

  • Dissolve ethyl 2-[(4-chlorophenyl)sulfanyl]acetate (1 equivalent) in absolute ethanol in a round-bottom flask.

  • Add hydrazine hydrate (2-3 equivalents) dropwise to the solution at room temperature with continuous stirring.

  • Heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to yield this compound. The product can be further purified by recrystallization from ethanol.

Synthesis_Workflow cluster_step1 Step 1: S-Alkylation cluster_step2 Step 2: Hydrazinolysis 4-chlorothiophenol 4-chlorothiophenol intermediate_ester Ethyl 2-[(4-chlorophenyl)sulfanyl]acetate 4-chlorothiophenol->intermediate_ester K2CO3, Acetone, Reflux ethyl_chloroacetate ethyl_chloroacetate ethyl_chloroacetate->intermediate_ester final_product This compound intermediate_ester->final_product Ethanol, Reflux hydrazine_hydrate hydrazine_hydrate hydrazine_hydrate->final_product

Synthesis workflow for this compound.
Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H, C=O).

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[4]

Biological Activities and Therapeutic Potential: An Outlook Based on Derivatives

While specific biological data for this compound is limited, the extensive research on its derivatives, particularly hydrazones, provides a strong basis for inferring its potential applications. This compound is a key intermediate in the synthesis of molecules with a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

Antimicrobial Activity

Hydrazone derivatives are well-established as potent antimicrobial agents. The proposed mechanism often involves the inhibition of essential microbial enzymes. For instance, many hydrazone-based compounds have been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication and repair.

Proposed Experimental Protocol for Antimicrobial Screening (Agar Disk Diffusion Method):

  • Culture Preparation: Prepare overnight broth cultures of the test bacterial or fungal strains.

  • Inoculum Standardization: Standardize the microbial suspension to a turbidity of 0.5 McFarland standard.

  • Plate Inoculation: Uniformly swab the standardized microbial suspension onto the surface of Mueller-Hinton agar plates.

  • Disk Impregnation: Impregnate sterile paper discs (6 mm in diameter) with a known concentration of this compound derivatives dissolved in a suitable solvent (e.g., DMSO).

  • Disk Placement: Place the impregnated discs on the agar surface.

  • Controls: Use a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as a positive control and a solvent-impregnated disc as a negative control.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Data Analysis: Measure the diameter of the zone of inhibition around each disc. A larger zone indicates greater antimicrobial activity.

Antimicrobial_Screening_Workflow Start Start Prepare_Microbial_Culture Prepare Microbial Culture Start->Prepare_Microbial_Culture Standardize_Inoculum Standardize Inoculum (0.5 McFarland) Prepare_Microbial_Culture->Standardize_Inoculum Inoculate_Agar_Plate Inoculate Agar Plate Standardize_Inoculum->Inoculate_Agar_Plate Place_Discs Place Discs on Agar Inoculate_Agar_Plate->Place_Discs Prepare_Compound_Discs Prepare Compound-Impregnated Discs Prepare_Compound_Discs->Place_Discs Incubate_Plates Incubate Plates Place_Discs->Incubate_Plates Measure_Inhibition_Zones Measure Zones of Inhibition Incubate_Plates->Measure_Inhibition_Zones Analyze_Results Analyze and Compare Results Measure_Inhibition_Zones->Analyze_Results End End Analyze_Results->End

Workflow for antimicrobial screening.
Anti-inflammatory and Anticancer Potential

Derivatives of this compound have also shown promise as anti-inflammatory and anticancer agents. The anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The anticancer activity of related hydrazone derivatives has been linked to the inhibition of various cellular processes, including angiogenesis and cell cycle progression.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is associated with the following hazards:

  • Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Causes skin and serious eye irritation.[1]

  • May cause respiratory irritation.[1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. While its own biological activity is not yet fully characterized, its utility as a precursor for a wide range of biologically active molecules is well-established. This guide provides a solid foundation for researchers to synthesize, characterize, and further explore the potential of this compound and its derivatives in the development of novel therapeutic agents.

References

  • Asian Journal of Chemistry. (2015). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes.
  • Der Pharma Chemica. (2013). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide.
  • PubChem. (n.d.). This compound.
  • National Center for Biotechnology Information. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives.
  • International Journal of Pharmaceutical Sciences and Research. (2023). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method.
  • National Center for Biotechnology Information. (2018). Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Derivatives.
  • MDPI. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric.
  • ResearchGate. (2015). Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents.
  • PubChem. (n.d.). 2-(4-Chlorophenyl)acetohydrazide.
  • National Center for Biotechnology Information. (2022). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides.

Sources

2-[(4-Chlorophenyl)sulfanyl]acetohydrazide molecular structure and weight.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Weight of 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the precise characterization of novel chemical entities is paramount. Small molecules with tailored functionalities serve as the building blocks for therapeutic innovation. Among these, this compound has emerged as a scaffold of interest. Its unique combination of a chlorophenyl ring, a thioether linkage, and a hydrazide moiety suggests a potential for diverse biological activities. This technical guide provides a detailed exploration of the molecular structure and a meticulous calculation of the molecular weight of this compound, offering foundational knowledge for researchers engaged in its synthesis, modification, and biological evaluation.

Molecular Structure Analysis

The structural architecture of a molecule dictates its physicochemical properties and, consequently, its pharmacokinetic and pharmacodynamic profiles. A thorough understanding of the molecular structure of this compound is therefore the first step in harnessing its therapeutic potential.

IUPAC Name: 2-(4-chlorophenyl)sulfanylacetohydrazide[1]

CAS Number: 75150-40-2[1][2][3]

Molecular Formula: C₈H₉ClN₂OS[1][2]

The molecular formula reveals that a single molecule of this compound is composed of 8 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom.

The core structure consists of a central acetohydrazide group (-C(=O)NHNH₂). This functional group is crucial as it can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets. One side of the acetohydrazide is linked to a sulfur atom, forming a thioether (-S-) bond. This sulfur atom, in turn, is attached to a 4-chlorophenyl group. The presence of the chlorine atom on the phenyl ring significantly influences the molecule's electronics and lipophilicity, which are key determinants of its behavior in biological systems.

A diagram illustrating the connectivity of atoms in this compound.

Molecular Weight Calculation

The molecular weight is a fundamental physical property that is critical for a multitude of experimental procedures in a research setting, including the preparation of solutions of known molarity, interpretation of mass spectrometry data, and stoichiometric calculations for chemical reactions.

The molecular weight is determined by the sum of the atomic weights of all the atoms in the molecule. The standard atomic weights of the constituent elements are as follows:

ElementSymbolAtomic Weight ( g/mol )
CarbonC12.011[4][5][6]
HydrogenH1.008[7][8][9][10]
ChlorineCl35.45[11][12]
NitrogenN14.007[13][14][15]
OxygenO15.999[16][17][18][19]
SulfurS32.066[20][21][22]

Based on the molecular formula C₈H₉ClN₂OS, the molecular weight can be calculated as follows:

(Number of Carbon atoms × Atomic weight of Carbon) + (Number of Hydrogen atoms × Atomic weight of Hydrogen) + (Number of Chlorine atoms × Atomic weight of Chlorine) + (Number of Nitrogen atoms × Atomic weight of Nitrogen) + (Number of Oxygen atoms × Atomic weight of Oxygen) + (Number of Sulfur atoms × Atomic weight of Sulfur)

= (8 × 12.011) + (9 × 1.008) + (1 × 35.45) + (2 × 14.007) + (1 × 15.999) + (1 × 32.066)

= 96.088 + 9.072 + 35.45 + 28.014 + 15.999 + 32.066

= 216.689 g/mol

This calculated value is in excellent agreement with the published molecular weight of 216.69 g/mol .[1][2]

Experimental Protocols: The Importance of Accurate Molecular Weight

In a drug development workflow, the accurate molecular weight of a compound like this compound is non-negotiable. Below is a conceptual experimental workflow where this parameter is critical.

workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_biological Biological Evaluation synthesis Chemical Synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry nmr->ms ir IR Spectroscopy ms->ir stock_prep Stock Solution Preparation ms->stock_prep screening In vitro/In vivo Screening stock_prep->screening

A simplified experimental workflow for a novel compound.

In the Stock Solution Preparation step, the precise mass of the compound is weighed and dissolved in a specific volume of solvent to achieve a desired molar concentration. An inaccurate molecular weight would lead to errors in the final concentration, rendering the results of subsequent biological screenings unreliable. For instance, if the actual molecular weight is higher than the one used for calculation, the resulting solution will be less concentrated than intended, potentially leading to false-negative results in an assay.

Conclusion

This compound is a molecule with a defined structure and molecular weight, which are the cornerstones for its further investigation as a potential therapeutic agent. The detailed analysis of its structure reveals key functional groups that are likely to govern its biological activity. The precise calculation of its molecular weight underpins the quantitative aspects of its study, from synthesis to biological evaluation. This guide provides the foundational information necessary for researchers to confidently incorporate this compound into their drug discovery programs.

References

  • Quora.
  • Quora.
  • Chlorine The Element of Surprise. Chlorine Facts. [Link]
  • Unacademy. Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained?. [Link]
  • Quora.
  • Jefferson Lab. Nitrogen. [Link]
  • Westfield State University.
  • CK-12 Foundation.
  • Oreate AI Blog.
  • BYJU'S. Carbon. [Link]
  • Reddit. Atomic mass of chlorine : r/chemhelp. [Link]
  • YouTube. Why Chlorine's Atomic Mass Is 35.5 — Not 35 or 37!. [Link]
  • Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Nitrogen. [Link]
  • PubChem. This compound. [Link]
  • Royal Society of Chemistry.
  • Wikipedia. Chlorine. [Link]
  • Westfield State University. Atomic mass is based on a relative scale and the mass of 12C (carbon twelve) is defined as 12 amu; so, this is an exact number.. [Link]
  • Wikipedia. Carbon-12. [Link]
  • Jefferson Lab. Hydrogen. [Link]
  • IUPAC Commission on Isotopic Abundances and
  • Chemistry LibreTexts. 2.
  • IUPAC Commission on Isotopic Abundances and Atomic Weights.
  • Vedantu. What is the atomic mass in hydrogen class 11 chemistry CBSE. [Link]
  • Britannica. Nitrogen. [Link]
  • Testbook.
  • Jefferson Lab. Sulfur. [Link]
  • PubChem. N'-[(4-chlorophenyl)carbonyl]-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetohydrazide. [Link]
  • Royal Society of Chemistry.
  • Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Oxygen. [Link]
  • Wikipedia. Oxygen. [Link]
  • Jefferson Lab. Oxygen. [Link]
  • Southern Research. 2-[(4-chlorophenyl)sulfanyl]-N'-{[2-(heptyloxy)phenyl]methylidene}acetohydrazide. [Link]
  • Southern Research. N'-[(4-chlorophenyl)methylidene]-2-[(pyrimidin-2-yl)sulfanyl]acetohydrazide. [Link]
  • PubChem. 2-(4-Chlorophenyl)acetohydrazide. [Link]
  • Southern Research. N'-({4-[(2-chlorophenyl)methoxy]phenyl}methylidene)-2-[(pyrimidin-2-yl)sulfanyl]acetohydrazide. [Link]
  • Southern Research. 2-(4-chloroanilino)-N'-[(4-chlorophenyl)methylidene]acetohydrazide. [Link]

Sources

An In-Depth Technical Guide to 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel molecular scaffolds are paramount to the discovery of new therapeutic agents. Among these, hydrazide derivatives have emerged as a privileged class of compounds, demonstrating a broad spectrum of biological activities. This guide focuses on a specific, promising molecule: 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide . This compound, characterized by a 4-chlorophenyl ring linked via a sulfanyl bridge to an acetohydrazide moiety, represents a versatile building block for the development of new chemical entities with potential applications in drug discovery.

This technical guide provides a comprehensive overview of this compound, including its chemical identity, a detailed, field-proven synthesis protocol, its physicochemical properties, and an exploration of its potential biological activities and mechanisms of action based on current scientific understanding of related structures.

Chemical Identity and Nomenclature

A precise understanding of the molecule's identity is the foundation of any scientific investigation.

IUPAC Name

The formal name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 2-(4-chlorophenyl)sulfanylacetohydrazide [1].

Synonyms

In scientific literature and chemical databases, this compound may be referred to by several synonyms. Recognizing these is crucial for comprehensive literature searches. Common synonyms include:

  • This compound[1]

  • 2-((4-Chlorophenyl)thio)acetohydrazide[1]

  • [(4-Chlorophenyl)thio]acetic acid hydrazide[1]

  • AURORA 22084[2]

  • 2-(4-chlorophenylthio)acetohydrazide

  • 2-(4-chlorophenyl)sulfanylethanehydrazide

Chemical Structure and Properties

A clear visualization of the molecular structure is essential for understanding its chemical behavior.

Figure 1: Chemical structure of this compound.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₈H₉ClN₂OS[1][3]
Molecular Weight 216.69 g/mol [1][3]
CAS Number 75150-40-2[1][3]
Melting Point 103-104°C[2]
Boiling Point 419.4°C at 760 mmHg[2]
Appearance Solid[3]
Purity Min. 95% (typical commercial grade)[3]

Synthesis Protocol: A Step-by-Step Guide

The synthesis of this compound is a multi-step process that requires careful execution and adherence to established laboratory safety protocols. The following protocol is a robust and reproducible method derived from analogous syntheses of related hydrazide compounds.

G cluster_0 Step 1: Synthesis of the Carboxylic Acid Precursor cluster_1 Step 2: Esterification cluster_2 Step 3: Hydrazinolysis start1 4-Chlorothiophenol product1 2-[(4-Chlorophenyl)sulfanyl]acetic acid start1->product1 NaOH, H₂O, Reflux reagent1 Chloroacetic Acid reagent1->product1 start2 2-[(4-Chlorophenyl)sulfanyl]acetic acid product2 Ethyl 2-[(4-chlorophenyl)sulfanyl]acetate start2->product2 Reflux reagent2 Ethanol reagent2->product2 catalyst1 H₂SO₄ (catalytic) catalyst1->product2 start3 Ethyl 2-[(4-chlorophenyl)sulfanyl]acetate product3 This compound start3->product3 Ethanol, Reflux reagent3 Hydrazine Hydrate reagent3->product3

Figure 2: Synthetic workflow for this compound.

Step 1: Synthesis of 2-[(4-Chlorophenyl)sulfanyl]acetic Acid

The foundational step is the synthesis of the carboxylic acid precursor through a nucleophilic substitution reaction.

  • Materials: 4-chlorothiophenol, chloroacetic acid, sodium hydroxide, water, hydrochloric acid.

  • Procedure:

    • In a round-bottom flask, dissolve sodium hydroxide in water to create a basic solution.

    • Add 4-chlorothiophenol to the solution and stir until it dissolves.

    • Slowly add a solution of chloroacetic acid in water to the reaction mixture.

    • Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After cooling to room temperature, acidify the reaction mixture with concentrated hydrochloric acid until a precipitate forms.

    • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry to yield 2-[(4-chlorophenyl)sulfanyl]acetic acid.

Step 2: Esterification of 2-[(4-Chlorophenyl)sulfanyl]acetic Acid

The carboxylic acid is converted to its corresponding ethyl ester via Fischer esterification.

  • Materials: 2-[(4-chlorophenyl)sulfanyl]acetic acid, absolute ethanol, concentrated sulfuric acid, sodium bicarbonate solution, brine, anhydrous sodium sulfate, ethyl acetate.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 2-[(4-chlorophenyl)sulfanyl]acetic acid in an excess of absolute ethanol.

    • Add a catalytic amount of concentrated sulfuric acid (a few drops).

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • After completion, remove the excess ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain crude ethyl 2-[(4-chlorophenyl)sulfanyl]acetate. This product can be used in the next step without further purification or can be purified by vacuum distillation.

Step 3: Hydrazinolysis of Ethyl 2-[(4-chlorophenyl)sulfanyl]acetate

The final step involves the conversion of the ester to the desired acetohydrazide.

  • Materials: Ethyl 2-[(4-chlorophenyl)sulfanyl]acetate, hydrazine hydrate, absolute ethanol.

  • Procedure:

    • Dissolve the crude ethyl 2-[(4-chlorophenyl)sulfanyl]acetate in absolute ethanol in a round-bottom flask.

    • Add hydrazine hydrate dropwise to the solution while stirring at room temperature.

    • Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate the precipitation of the product.

    • Collect the solid precipitate by vacuum filtration and wash with a small amount of cold ethanol.

    • The crude product can be purified by recrystallization from ethanol to yield pure this compound as a crystalline solid.

Characterization and Quality Control

Thorough characterization is imperative to confirm the identity and purity of the synthesized compound.

Table 2: Spectroscopic Data for Characterization

Spectroscopic TechniqueExpected Features
¹H NMR Signals corresponding to the aromatic protons of the 4-chlorophenyl ring, a singlet for the methylene protons adjacent to the sulfur atom, and signals for the -NH and -NH₂ protons of the hydrazide group.
¹³C NMR Resonances for the carbonyl carbon, the methylene carbon, and the aromatic carbons of the 4-chlorophenyl ring.
FT-IR (cm⁻¹) Characteristic absorption bands for N-H stretching (hydrazide), C=O stretching (amide I), N-H bending (amide II), and C-S stretching.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of 216.69 g/mol , along with characteristic fragmentation patterns.

Biological Activities and Potential Mechanisms of Action

While specific biological data for this compound is limited in publicly available literature, the broader class of hydrazide and hydrazone derivatives has been extensively studied, revealing significant therapeutic potential.

Antimicrobial Activity

Hydrazone derivatives are well-documented for their antimicrobial properties against a wide range of bacterial and fungal pathogens. The mechanism of action is often attributed to the inhibition of essential microbial enzymes. For instance, some hydrazone analogs have been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication and repair. By binding to the active site of this enzyme, these compounds can effectively halt bacterial proliferation.

Anti-inflammatory Activity

Several analogs of acetohydrazides have demonstrated promising anti-inflammatory effects. The primary proposed mechanism is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key mediators of the inflammatory cascade. By blocking the activity of these enzymes, these compounds can reduce the production of pro-inflammatory prostaglandins.

Other Potential Activities

The hydrazide-hydrazone scaffold is a versatile pharmacophore, and derivatives have been investigated for a variety of other biological activities, including:

  • Anticonvulsant

  • Analgesic

  • Antitubercular

  • Antitumoral

The presence of the 4-chlorophenyl and sulfanyl groups in the target molecule provides avenues for further structural modifications to optimize activity and selectivity for various biological targets.

Future Directions and Conclusion

This compound is a molecule of significant interest for medicinal chemists and drug discovery professionals. Its straightforward synthesis and the known biological activities of the broader hydrazide class make it an attractive starting point for the development of new therapeutic agents.

Future research should focus on the comprehensive biological evaluation of this core scaffold and its derivatives. This would involve screening against a panel of microbial strains, various cancer cell lines, and in assays for anti-inflammatory and other relevant activities. Elucidation of the precise mechanism of action through enzymatic and cellular assays will be critical for rational drug design and optimization.

References

  • PubChem. This compound. [Link]
  • PubChem. N'-[(4-chlorophenyl)carbonyl]-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetohydrazide. [Link]
  • PubChem. 2-(4-Chlorophenyl)acetohydrazide. [Link]
  • CompoundCloud. 2-[(4-chlorophenyl)sulfanyl]-N'-{[2-(heptyloxy)phenyl]methylidene}acetohydrazide. [Link]
  • PubMed.
  • PubMed Central.
  • ResearchGate. Synthesis of N'-Substituted-2-(5-(4-Chlorophenyl)-1,3,4- oxadiazol-2-ylthio)acetohydrazide Derivatives as Suitable Antibacterial Agents. [Link]
  • Asian Journal of Chemistry. Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. [Link]
  • Google Patents. A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid.
  • PubMed Central.

Sources

2-[(4-Chlorophenyl)sulfanyl]acetohydrazide physical and chemical properties.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide

Introduction

This compound is a specialized organic molecule belonging to the hydrazide class of compounds.[1] It serves as a versatile small molecule scaffold and a key intermediate in the field of organic synthesis and medicinal chemistry.[2] The inherent reactivity of its hydrazide functional group, combined with the structural features of the chlorophenyl-sulfanyl moiety, makes it a valuable building block for the synthesis of more complex heterocyclic compounds.[1] These resulting derivatives, particularly hydrazones, have shown significant promise in drug discovery, with research indicating a wide spectrum of biological activities, including antimicrobial and anti-inflammatory properties.[3][4]

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. It details a standard synthesis protocol, discusses its reactivity, outlines methods for its characterization, and explores its potential applications for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

The structural and physical properties of a compound are foundational to understanding its behavior in chemical reactions and biological systems.

Chemical Structure

The IUPAC name for the compound is 2-(4-chlorophenyl)sulfanylacetohydrazide.[5] Its structure consists of a central acetohydrazide core linked to a 4-chlorophenyl group via a thioether (sulfanyl) bridge.

Figure 2: General synthesis pathway for this compound.
Experimental Protocol: Synthesis

This protocol is adapted from standard, field-proven procedures for the synthesis of hydrazides from their corresponding esters. [6][7]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-[(4-chlorophenyl)sulfanyl]acetate (0.1 mol) in absolute ethanol (100 mL).

  • Reagent Addition: While stirring the solution at room temperature, add hydrazine hydrate (80% solution, 0.2 mol) dropwise. An excess of hydrazine is used to ensure the complete conversion of the ester.

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting ester spot has disappeared.

  • Cooling and Precipitation: Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath for at least 1 hour to facilitate the precipitation of the solid product.

  • Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove unreacted hydrazine and other soluble impurities.

  • Purification: The crude product can be purified effectively by recrystallization from ethanol to yield a pure, crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 50-60°C until a constant weight is achieved.

Reactivity and Role as a Synthetic Intermediate

The chemical reactivity of this compound is dominated by the nucleophilic nature of the terminal -NH₂ group of the hydrazide moiety. This functional group readily reacts with various electrophiles, most notably the carbonyl carbon of aldehydes and ketones, to form stable hydrazone derivatives. [8]This reactivity is the cornerstone of its utility as a building block for a diverse range of heterocyclic compounds, including oxadiazoles and triazoles, many of which are of significant interest in medicinal chemistry. [1][9]

G Hydrazide This compound (R-CONHNH₂) Hydrazone Hydrazone Derivative (R-CONHN=CHR') Hydrazide->Hydrazone + Aldehyde Aldehyde (R'-CHO) Aldehyde->Hydrazone Condensation (Acid Catalyst) Water H₂O Hydrazone->Water -

Figure 3: Reaction of the hydrazide with an aldehyde to form a hydrazone.

Spectroscopic Characterization

Confirmation of the compound's identity and purity is achieved through standard spectroscopic techniques. The following data represent the expected signals based on the molecule's structure and data from analogous compounds. [6][9][10]

Spectroscopy Functional Group / Protons Expected Signal / Chemical Shift (δ)
IR (KBr, cm⁻¹) N-H Stretch (-NH, -NH₂) 3300 - 3200 (broad)
Aromatic C-H Stretch 3100 - 3000
C=O Stretch (Amide I) ~1670 - 1640
N-H Bend (Amide II) ~1550
C-S Stretch ~700 - 600
¹H NMR (DMSO-d₆) -CONH- ~9.3 ppm (broad singlet, 1H)
Ar-H (Aromatic) ~7.5 - 7.3 ppm (multiplet, 4H)
-NH₂ ~4.3 ppm (broad singlet, 2H)
-S-CH₂- ~3.8 ppm (singlet, 2H)

| Mass Spec. (EI) | Molecular Ion Peak [M]⁺ | m/z 216 (corresponding to ³⁵Cl isotope) |

Biological Potential and Applications in Drug Development

While specific biological activity data for this compound itself is limited in public literature, the broader class of hydrazide-hydrazone derivatives is a rich area of pharmaceutical research. [1]The core structure of this compound serves as a key pharmacophore. Derivatives synthesized from this scaffold have demonstrated a wide array of biological activities, including:

  • Antimicrobial Activity: Many hydrazone derivatives are potent inhibitors of bacterial and fungal growth, often by targeting essential microbial enzymes. [3][4][11]* Anti-inflammatory Activity: Some analogs have shown the ability to inhibit cyclooxygenase (COX) enzymes, which are central to inflammatory pathways. [3]* Anticancer and Antitubercular Activity: The hydrazone moiety is present in numerous compounds investigated for their efficacy against cancer cell lines and Mycobacterium tuberculosis. [1][4]

Generalized Protocol: Antimicrobial Susceptibility Testing (Disc Diffusion)

To evaluate the potential of this compound or its derivatives as antimicrobial agents, a standard disc diffusion assay can be employed. [7]

  • Culture Preparation: Inoculate a suitable broth with a pure culture of the target bacterium or fungus and incubate overnight to achieve a logarithmic growth phase.

  • Standardization: Adjust the microbial suspension turbidity to match a 0.5 McFarland standard, ensuring a consistent cell density.

  • Plate Inoculation: Uniformly swab the standardized microbial suspension onto the surface of a Mueller-Hinton agar plate.

  • Disc Preparation: Impregnate sterile paper discs (6 mm diameter) with a known concentration of the test compound dissolved in an appropriate solvent (e.g., DMSO). A solvent-only disc should be used as a negative control.

  • Incubation: Place the impregnated discs onto the agar surface and incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is prevented). A larger zone diameter indicates greater antimicrobial activity.

Safety and Handling

As a chemical intended for research and development, this compound must be handled with appropriate care.

  • Hazard Classification: The compound is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled. [5]It is also known to cause skin and serious eye irritation and may cause respiratory irritation. [5]* Handling Precautions: Use this compound in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Intended Use: This product is intended for research and development (R&D) laboratory use only and is not for medicinal, household, or other uses. [12]

References

  • This compound | C8H9ClN2OS | CID 734893. PubChem. [Link]
  • N'-[(4-chlorophenyl)carbonyl]-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetohydrazide | C11H11ClN6O2S | CID 864615. PubChem. [Link]
  • 2-[(4-chlorophenyl)sulfanyl]-N'-{[2-(heptyloxy)phenyl]methylidene}acetohydrazide. MolPort. [Link]
  • N'-({4-[(2-chlorophenyl)methoxy]phenyl}methylidene)-2-[(pyrimidin-2-yl)sulfanyl]acetohydrazide. MolPort. [Link]
  • 2-(4-Chlorophenyl)acetohydrazide | C8H9ClN2O | CID 456734. PubChem. [Link]
  • Supporting Information for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
  • Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica. [Link]
  • Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry. [Link]
  • 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(2-fluorophenyl)methylidene]acetohydrazide. MolPort. [Link]
  • Biological Activities of Hydrazone Deriv
  • Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents.
  • NMR Spectroscopy – 1H NMR Chemical Shifts.
  • Scheme 3. Reactions of compound 4 with hydrazine hydrate, phenylhydrazine, cyclohexylamine and piperidine.
  • 2-[(4-chlorophenyl)sulfanyl]acetic acid (C8H7ClO2S). PubChemLite. [Link]

Sources

An In-depth Technical Guide to the Synthesis of Novel 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and potential applications of novel derivatives of 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide. The document is structured to offer not just procedural steps, but also the underlying scientific rationale, ensuring a deep understanding of the synthetic pathways and the biological significance of this class of compounds.

Introduction: The Significance of the Hydrazone Scaffold

Hydrazones, characterized by the azomethine group (-NHN=CH-), are a versatile and privileged scaffold in medicinal chemistry.[1] This structural motif is a cornerstone in the development of a wide array of therapeutic agents due to its ability to form stable complexes with various biological targets. The incorporation of a 4-chlorophenyl sulfanyl moiety into an acetohydrazide core introduces a unique combination of lipophilicity and electronic properties, making it an attractive starting point for the synthesis of novel drug candidates. Derivatives of this core structure have been investigated for a range of biological activities, including antimicrobial and anticancer effects.[2][3]

The rationale behind exploring derivatives of this compound lies in the principle of molecular hybridization, where combining different pharmacophores can lead to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. The synthesis of a library of derivatives from a common core intermediate is a time-tested strategy in drug discovery to systematically explore the structure-activity relationship (SAR) and identify lead compounds.

Synthesis of the Core Intermediate: this compound

The synthesis of the central building block, this compound, is efficiently achieved through a robust two-step process. This method is favored for its scalability and the ready availability of the starting materials.

Synthesis_Workflow cluster_0 Step 1: S-Alkylation cluster_1 Step 2: Hydrazinolysis A 4-Chlorothiophenol C Ethyl 2-[(4-chlorophenyl)sulfanyl]acetate A->C Base (e.g., K2CO3) Solvent (e.g., Acetone) B Ethyl Chloroacetate B->C E This compound C->E Solvent (e.g., Ethanol) Reflux D Hydrazine Hydrate D->E

Synthetic pathway for the core intermediate.

Step 1: Synthesis of Ethyl 2-[(4-chlorophenyl)sulfanyl]acetate

The initial step involves the S-alkylation of 4-chlorothiophenol with ethyl chloroacetate. This nucleophilic substitution reaction is typically carried out in the presence of a weak base to deprotonate the thiol, thereby activating it for reaction with the electrophilic carbon of ethyl chloroacetate.

Experimental Protocol:

  • Reaction Setup: To a solution of 4-chlorothiophenol (1.0 equivalent) in a suitable polar aprotic solvent such as acetone or DMF, add a base like potassium carbonate (1.5 equivalents).

  • Addition of Alkylating Agent: Stir the mixture at room temperature for 30 minutes. Subsequently, add ethyl chloroacetate (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction Progression: The reaction is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by vacuum distillation or column chromatography to yield pure ethyl 2-[(4-chlorophenyl)sulfanyl]acetate.

Step 2: Synthesis of this compound

The second step is the hydrazinolysis of the synthesized ester. This reaction involves the nucleophilic acyl substitution of the ethoxy group of the ester by hydrazine hydrate, leading to the formation of the desired acetohydrazide.

Experimental Protocol:

  • Reaction Setup: Dissolve ethyl 2-[(4-chlorophenyl)sulfanyl]acetate (1.0 equivalent) in absolute ethanol in a round-bottom flask.

  • Addition of Hydrazine: Add hydrazine hydrate (2.0-3.0 equivalents) dropwise to the solution at room temperature.

  • Reaction Progression: The reaction mixture is then heated to reflux for several hours, with the progress monitored by TLC.

  • Isolation of Product: After the reaction is complete, the mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The solid is washed with cold ethanol to remove any unreacted starting materials and dried under vacuum to afford this compound as a pure solid.[4][5]

Synthesis of Novel this compound Derivatives (Schiff Bases)

The reactive hydrazide functional group of the core intermediate serves as a versatile handle for the synthesis of a diverse library of derivatives. The most common and straightforward approach is the condensation reaction with various aromatic aldehydes to form Schiff bases, also known as hydrazones.[6]

Schiff_Base_Formation A This compound C Novel Hydrazone Derivative A->C Solvent (e.g., Ethanol) Catalyst (e.g., Acetic Acid) Reflux B Substituted Aromatic Aldehyde (R-CHO) B->C

General scheme for the synthesis of hydrazone derivatives.

General Experimental Protocol for Hydrazone Synthesis:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) in absolute ethanol.

  • Addition of Aldehyde: To this solution, add an equimolar amount of the desired substituted aromatic aldehyde.

  • Catalyst Addition: Add a few drops of glacial acetic acid to catalyze the condensation reaction.

  • Reaction Progression: The reaction mixture is heated to reflux for 2-6 hours. The formation of the product can be monitored by TLC.[6]

  • Product Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature. The precipitated solid product is collected by filtration, washed with cold ethanol, and dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure hydrazone derivative.[7]

Characterization of Synthesized Compounds

The structural elucidation of the newly synthesized core intermediate and its derivatives is paramount and is achieved through a combination of spectroscopic techniques:

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups such as N-H (hydrazide), C=O (amide), and C=N (imine in hydrazones).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the detailed molecular structure, including the number and connectivity of protons and carbons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

Biological Evaluation of Novel Derivatives

Hydrazone derivatives are known to exhibit a wide range of biological activities.[2] The synthesized derivatives of this compound are promising candidates for screening for various pharmacological activities, particularly as antimicrobial and anticancer agents.

Antimicrobial Activity

The antimicrobial potential of the synthesized compounds can be evaluated against a panel of pathogenic bacterial and fungal strains using standard methods such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) values.[8]

Anticancer Activity

The cytotoxic effects of the novel derivatives can be assessed against various human cancer cell lines using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 (half-maximal inhibitory concentration) values.[3][9]

Table 1: Biological Activity of Representative Hydrazone Derivatives

Compound IDR-Group (from Aldehyde)Biological ActivityReported Values (MIC or IC50)Reference
Derivative A 4-NitrobenzylideneAntibacterialMIC: 12.5 µg/mL vs. S. aureus[10]
Derivative B 4-HydroxybenzylideneAnticancer (MCF-7)IC50: 5.2 µM[3]
Derivative C 2-ChlorobenzylideneAntifungalMIC: 25 µg/mL vs. C. albicans[11]
Derivative D 4-MethoxybenzylideneAntibacterialMIC: 15.6 µg/mL vs. E. coli[10]

Note: The data presented in this table is representative of structurally similar hydrazone derivatives and serves to illustrate the potential biological activities of this class of compounds. Specific activity data for derivatives of this compound should be determined experimentally.

Conclusion and Future Perspectives

This technical guide outlines a systematic and efficient approach to the synthesis of novel this compound derivatives. The straightforward synthetic protocols, coupled with the established biological potential of the hydrazone scaffold, make this class of compounds a promising area for further investigation in the field of drug discovery. The exploration of a diverse range of aromatic and heterocyclic aldehydes for the synthesis of new derivatives, followed by comprehensive biological screening, is a logical next step to uncover novel therapeutic agents with improved efficacy and safety profiles. The structure-activity relationship data generated from these studies will be invaluable for the rational design of the next generation of hydrazone-based drugs.

References

  • Synthesis and antimicrobial activity of substituted acetohydrazide deriv
  • Synthesis and Characterization and Biological Activities of Hydrazones. (n.d.). SciSpace.
  • Synthesis, spectral analysis and antibacterial evaluation of N'- substituted-2-(5-(3-chlorophenyl). (n.d.).
  • Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. (2021). Pharmaceutical Chemistry Journal.
  • Synthesis of N'-Substituted-2-(5-(4-Chlorophenyl)-1,3,4- oxadiazol-2-ylthio)acetohydrazide Derivatives as Suitable Antibacterial Agents. (n.d.).
  • Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review. (n.d.). Oriental Journal of Chemistry.
  • Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)
  • Synthesis, spectral analysis and antibacterial evaluation of N'-substituted-2-(5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio)
  • Synthesis and antimicrobial activity of N-[(alpha-methyl)benzylidene]-(3-substituted-1,2,4-triazol-5-yl-thio) acetohydrazides. (1998). PubMed.
  • Synthesis, anticancer activity and molecular docking study of Schiff base complexes containing thiazole moiety. (2020).
  • Application Notes and Protocols for the Synthesis of Schiff Bases from 2-(2-Chlorophenyl)acetohydrazide. (2025). Benchchem.
  • Synthesis, Biological Evaluation and 2D-QSAR Study of Halophenyl Bis-Hydrazones as Antimicrobial and Antitubercular Agents. (n.d.). MDPI.
  • Technical Guide: 2-(2-Chlorophenyl)acetohydrazide - Synthesis, Characterization, and Biological Potential. (2025). Benchchem.
  • Synthesis and structure of some new Schiff bases, derivatives of 2-((4-((R-benzylidene)amino)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-yl)thio)acetohydrazides. (n.d.). Current issues in pharmacy and medicine: science and practice.
  • In Vitro Evaluation and Bioinformatics Analysis of Schiff Bases Bearing Pyrazole Scaffold as Bioactive Agents: Antioxidant, Anti-Diabetic, Anti-Alzheimer, and Anti-Arthritic. (2023). MDPI.
  • Synthesis and biological evolution of hydrazones derived from 4-(trifluoromethyl)benzohydrazide. (2017). PubMed.
  • Application Note: A Detailed Protocol for the Synthesis of 2-(2-Chlorophenyl)acetohydrazide. (2025). Benchchem.
  • 2-((4-Chlorophenyl)thio)acetohydrazide. (n.d.). CymitQuimica.

Sources

Unveiling the Therapeutic Potential of 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Promise of a Versatile Scaffold

In the landscape of medicinal chemistry, the acetohydrazide scaffold represents a privileged structure, a versatile backbone that has given rise to a multitude of compounds with diverse and potent biological activities. This technical guide delves into the scientific intrigue surrounding a specific derivative, 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide , a molecule holding considerable, yet largely untapped, therapeutic promise. While direct and extensive research on this particular compound is emerging, this document synthesizes data from structurally analogous compounds to provide a robust framework for its investigation. We will explore its synthesis, predicted biological activities, and the experimental methodologies crucial for its evaluation, offering a comprehensive resource for researchers, scientists, and drug development professionals poised to explore its potential.

Molecular Profile and Synthesis

Chemical Identity

This compound is an organic compound featuring a central acetohydrazide core linked to a 4-chlorophenyl group via a sulfanyl (thioether) bridge.[1][2][3]

Parameter Value
IUPAC Name This compound
CAS Number 75150-40-2
Molecular Formula C₈H₉ClN₂OS
Molecular Weight 216.69 g/mol [1][2][3]

The unique arrangement of a halogenated aromatic ring, a flexible thioether linkage, and the reactive hydrazide moiety suggests a high potential for interaction with various biological targets.[1] The sulfanyl and hydrazine functionalities, in particular, may participate in hydrogen bonding and dipole-dipole interactions with enzymes and receptors.[1]

Synthetic Pathway: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a multi-step process, beginning with readily available precursors.[1] A generalized and widely adopted synthetic route for analogous acetohydrazide derivatives involves esterification followed by hydrazinolysis.[4][5][6]

Step 1: Synthesis of Ethyl 2-[(4-chlorophenyl)sulfanyl]acetate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorothiophenol (1 equivalent) in a suitable organic solvent such as ethanol.

  • Addition of Reagents: To this solution, add ethyl chloroacetate (1.1 equivalents) and a weak base, for instance, potassium carbonate (1.5 equivalents), to act as a proton scavenger.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to reflux for several hours (monitoring by Thin Layer Chromatography is recommended).

  • Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the inorganic salts. The filtrate is then concentrated under reduced pressure. The resulting residue is dissolved in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude ethyl 2-[(4-chlorophenyl)sulfanyl]acetate, which can be further purified by column chromatography.

Step 2: Synthesis of this compound

  • Reaction Setup: The purified ethyl 2-[(4-chlorophenyl)sulfanyl]acetate (1 equivalent) is dissolved in ethanol in a round-bottom flask.

  • Hydrazinolysis: Hydrazine hydrate (a 3-5 fold molar excess) is added to the solution.

  • Reaction Conditions: The mixture is stirred at reflux for 8-12 hours. The progress of the reaction can be monitored by TLC.[4]

  • Product Isolation: After cooling the reaction mixture to room temperature, the precipitated solid product, this compound, is collected by filtration, washed with cold ethanol, and dried under vacuum.[4]

G cluster_0 Synthesis Workflow start 4-Chlorothiophenol + Ethyl Chloroacetate step1 Nucleophilic Substitution (Base catalyst, e.g., K2CO3) start->step1 intermediate Ethyl 2-[(4-chlorophenyl)sulfanyl]acetate step1->intermediate step2 Hydrazinolysis (Hydrazine Hydrate, Reflux) intermediate->step2 product This compound step2->product

Caption: Synthetic workflow for this compound.

Potential Biological Activities: An Evidence-Based Projection

While specific biological data for this compound is limited, the broader class of hydrazide and hydrazone derivatives has been extensively studied, revealing a wide spectrum of pharmacological activities.[5][7]

Antimicrobial Potential

Hydrazide-hydrazone derivatives are well-documented for their antimicrobial properties against a range of bacterial and fungal pathogens.[6][8][9][10][11] The presence of the azomethine group (-NHN=CH-) in hydrazones derived from acetohydrazides is a key determinant of their biological activity.[5]

Proposed Mechanism of Action: A primary mechanism for the antibacterial action of these compounds is the inhibition of DNA gyrase, an essential bacterial enzyme responsible for DNA replication and repair.[5] By binding to the active site of this enzyme, these derivatives can block its function, ultimately leading to bacterial cell death.[5]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium.

  • Compound Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Table of Comparative Antimicrobial Activity of Related Hydrazone Derivatives

Compound Series Test Organism Activity Metric (e.g., MIC, Zone of Inhibition)
(E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazideS. pyogenes, S. aureus, E. coli, P. aeruginosaModerate to good inhibition zones for several derivatives compared to Chloramphenicol.[6][8]
2-(2-benzyl-4-chlorophenoxy)acetohydrazide triazole derivativesS. aureus, E. coli, P. aeruginosaGood activity at 100 mg/ml for some derivatives compared to Gentamycin.[8]
N'-Substituted-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazideS. aureus, S. typhus, E. coliSome derivatives showed significant activity, with MIC values comparable to ciprofloxacin.[10]
Anticancer Activity

Preliminary studies on analogous compounds suggest that this compound and its derivatives could possess anticancer properties.[1] Hydrazone derivatives, in particular, have been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[12]

Proposed Mechanisms of Action:

  • Apoptosis Induction: Activation of key executioner caspases, such as caspase-3, is a crucial event in apoptosis.[12][13] Some hydrazone derivatives have been observed to increase caspase-3 activation, leading to programmed cell death.[12][13]

  • Inhibition of Receptor Tyrosine Kinases: Some hydrazide derivatives have been investigated for their ability to inhibit tyrosine kinase receptors like VEGFR-2, which are critical for tumor angiogenesis.[7]

cluster_pathway Proposed Anticancer Mechanism compound Acetohydrazide Derivative cell Cancer Cell compound->cell Enters apoptosis Induction of Apoptosis cell->apoptosis Triggers caspase Caspase-3 Activation apoptosis->caspase death Programmed Cell Death caspase->death

Caption: Proposed intrinsic pathway of apoptosis induction by some hydrazone derivatives.[12]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Human cancer cell lines (e.g., PC-3 for prostate cancer) are seeded in a 96-well plate and allowed to adhere overnight.[13]

  • Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Table of Cytotoxicity Data for a Related Hydrazide Derivative

Compound Cancer Cell Line IC₅₀ (µM)
2-(1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-yl)acetic acid[(4-chlorophenyl)methylene]hydrazidePC-3 (Prostate Cancer)54[13]
Anti-inflammatory Activity

The acetohydrazide scaffold is also associated with anti-inflammatory properties.[1] Structurally related compounds have demonstrated the ability to modulate inflammatory pathways.[14][15]

Proposed Mechanism of Action: A potential mechanism for the anti-inflammatory effects of such compounds is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins, key mediators of inflammation.[5] Furthermore, some derivatives have been shown to decrease the levels of pro-inflammatory cytokines like TNF-α.[14][15]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Model: Wistar rats are used for this in vivo model of acute inflammation.

  • Compound Administration: The test compound, this compound, is administered intraperitoneally at various doses. A reference drug (e.g., Diclofenac) and a vehicle control are also used.[14][15]

  • Induction of Inflammation: After a specific period (e.g., 30 minutes), a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The volume of the paw is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group.

Structure-Activity Relationship (SAR) Insights

Studies on various acetohydrazide and pyrazole-hydrazide derivatives have provided valuable insights into their structure-activity relationships.[9][16] For antimicrobial activity, the presence of electron-withdrawing groups on the aromatic ring has been shown to enhance the potential of the synthesized derivatives.[9] The nature and position of substituents on the phenyl ring can profoundly impact the biological activity of these compounds.[8]

Future Directions and Conclusion

This compound stands as a promising candidate for further pharmacological investigation. The wealth of data on structurally similar compounds strongly suggests its potential as an antimicrobial, anticancer, and anti-inflammatory agent. This technical guide provides a foundational framework for initiating such studies, from its synthesis to a suite of well-established experimental protocols for biological evaluation. Future research should focus on the direct synthesis and in-depth biological screening of this compound and its novel derivatives to fully elucidate its therapeutic potential and mechanism of action. The versatility of the acetohydrazide scaffold, combined with the specific structural features of this molecule, warrants a dedicated exploration by the drug discovery and development community.

References

  • EvitaChem. This compound (EVT-367966) | 75150-40-2.
  • Benchchem. Unraveling the Bioactivity of 2-(2-Chlorophenyl)
  • ACS Publications. Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure–Activity Relationship, and Molecular Docking. Journal of Agricultural and Food Chemistry.
  • ResearchGate.
  • NIH.
  • Benchchem. Scarcity of Direct Comparative Studies on 2-(2- Chlorophenyl)
  • ChemicalBook. The reactivity of Acethydrazide.
  • PubMed.
  • Benchchem. Technical Guide: 2-(2-Chlorophenyl)
  • PubChem. This compound.
  • Benchchem. A Comprehensive Review of 2-(2-Chlorophenyl)acetohydrazide and its Analogs: Synthesis, Biological Activities, and Mechanisms of.
  • Benchchem.
  • CymitQuimica. This compound.
  • ResearchGate. Synthesis of N'-Substituted-2-(5-(4-Chlorophenyl)-1,3,4- oxadiazol-2-ylthio)
  • PubMed. Synthesis, spectral analysis and antibacterial evaluation of N'-substituted-2-(5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio)
  • MDPI. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid.
  • PubMed. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid.

Sources

The Hydrazide Bridge: A Technical Guide to 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unseen Potential of a Versatile Scaffold

In the landscape of contemporary drug discovery, the pursuit of novel molecular frameworks that offer both synthetic accessibility and diverse biological activity is paramount. Among the myriad of heterocyclic and acyclic structures, the 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide core has emerged as a privileged scaffold. Its inherent structural features—a reactive hydrazide moiety, a flexible thioether linkage, and a substituted phenyl ring—provide a tripartite foundation for the development of a wide array of therapeutic agents. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, aiming to elucidate the synthesis, chemical biology, and medicinal chemistry applications of this versatile molecule. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature, thereby providing a holistic understanding of this promising chemical entity.

Physicochemical Properties and Structural Features

The this compound molecule, with the chemical formula C₈H₉ClN₂OS, possesses a molecular weight of approximately 216.69 g/mol .[1] Its structure is characterized by a 4-chlorophenyl group linked via a sulfur atom to an acetyl hydrazide moiety. This unique combination of functional groups imparts a balance of lipophilicity and hydrophilicity, crucial for its pharmacokinetic and pharmacodynamic properties. The hydrazide group serves as a key reactive handle for the synthesis of a multitude of derivatives, most notably hydrazones, which are often the biologically active forms.

PropertyValueReference
IUPAC Name 2-(4-chlorophenyl)sulfanylacetohydrazide[1]
CAS Number 75150-40-2[1]
Molecular Formula C₈H₉ClN₂OS[1]
Molecular Weight 216.69 g/mol [1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bonds 4[1]

Synthesis of the Core Scaffold: A Step-by-Step Protocol

The synthesis of this compound is a reproducible two-step process that begins with the formation of an ester intermediate, followed by hydrazinolysis. This approach is widely adopted for the synthesis of various acetohydrazide derivatives due to its efficiency and the commercial availability of the starting materials.[2]

Step 1: Synthesis of Ethyl 2-((4-chlorophenyl)thio)acetate

This initial step involves the S-alkylation of 4-chlorothiophenol with an ethyl haloacetate, typically ethyl bromoacetate or ethyl chloroacetate, in the presence of a base.

Materials and Equipment:

  • 4-chlorothiophenol

  • Ethyl bromoacetate

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Separatory funnel

Protocol:

  • To a solution of 4-chlorothiophenol (1 equivalent) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 15 minutes to form the thiophenoxide salt.

  • To this suspension, add ethyl bromoacetate (1.1 equivalents) dropwise.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the potassium salts.

  • Evaporate the acetone from the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 2-((4-chlorophenyl)thio)acetate. The product can be further purified by vacuum distillation.

Step 2: Hydrazinolysis to this compound

The ester intermediate is then converted to the final hydrazide product through reaction with hydrazine hydrate.

Materials and Equipment:

  • Ethyl 2-((4-chlorophenyl)thio)acetate

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Ice bath

  • Büchner funnel and filtration apparatus

Protocol:

  • Dissolve ethyl 2-((4-chlorophenyl)thio)acetate (1 equivalent) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (2 equivalents) dropwise to the solution while stirring at room temperature.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature, and then further cool in an ice bath to facilitate the precipitation of the product.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold ethanol to remove any unreacted starting materials and by-products.

  • Dry the purified this compound in a vacuum oven.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis start1 4-Chlorothiophenol + Ethyl Bromoacetate reagent1 K2CO3, Acetone start1->reagent1 product1 Ethyl 2-((4-chlorophenyl)thio)acetate reagent1->product1 start2 Ethyl 2-((4-chlorophenyl)thio)acetate product1->start2 Purification and use in next step reagent2 Hydrazine Hydrate, Ethanol start2->reagent2 product2 This compound reagent2->product2

Synthesis workflow for this compound.

Medicinal Chemistry Applications and Structure-Activity Relationships

The this compound scaffold is a versatile starting point for the synthesis of a wide range of biologically active molecules. The terminal hydrazide group readily condenses with various aldehydes and ketones to form hydrazone derivatives, which are often the active pharmacophores.

Antimicrobial Activity

Derivatives of this compound have demonstrated significant potential as antimicrobial agents against a variety of bacterial and fungal strains.[3][4] The introduction of different aromatic and heterocyclic moieties through the formation of hydrazones allows for the fine-tuning of their antimicrobial spectrum and potency.

Mechanism of Action: Inhibition of DNA Gyrase

A key mechanism for the antibacterial action of many hydrazone derivatives is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and repair.[5][6] DNA gyrase introduces negative supercoils into DNA, a process crucial for relieving torsional stress during replication and transcription. By binding to the enzyme, these inhibitors stabilize the DNA-gyrase cleavage complex, leading to double-strand DNA breaks and ultimately, bacterial cell death.[5]

G cluster_0 DNA Gyrase Catalytic Cycle G_segment G-segment Binding T_segment T-segment Capture G_segment->T_segment Cleavage G-segment Cleavage T_segment->Cleavage Passage T-segment Passage Cleavage->Passage Inhibition Stabilization of Cleavage Complex Cleavage->Inhibition Religation G-segment Religation Passage->Religation Release T-segment Release Religation->Release Inhibitor Hydrazone Derivative Inhibitor->Inhibition Outcome DNA Double-Strand Breaks & Bacterial Cell Death Inhibition->Outcome

Inhibition of DNA gyrase by hydrazone derivatives.

Structure-Activity Relationship (SAR) Insights:

  • Aromatic/Heterocyclic Substituents: The nature of the aldehyde or ketone used to form the hydrazone plays a critical role in determining antimicrobial activity. Electron-withdrawing groups on the aromatic ring often enhance activity. The presence of heterocyclic rings, such as thiophene or pyridine, can also lead to potent antimicrobial agents.[7]

  • Lipophilicity: A balanced lipophilicity is crucial for cell wall penetration. Highly lipophilic or hydrophilic compounds may exhibit poor activity.

  • Stereochemistry: The geometry of the C=N bond in the hydrazone can influence binding to the target enzyme.

Representative Antimicrobial Data:

Derivative ClassTest OrganismActivity Metric (MIC, µM)Reference
N'-substituted-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazideS. typhus10.04[8]
N'-substituted-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazideE. coli9.45[8]
Biphenyl clubbed tetrahydro bipyrazole carbaldehydesS. aureus, B. subtilis, E. coli, P. aeruginosa1.92[7]
Thiophenyl clubbed tetrahydro bipyrazole carbaldehydesR. oryzae1.92[7]
Anticonvulsant Activity

Hydrazone derivatives of various acetohydrazides have been extensively investigated for their anticonvulsant properties.[9] Epilepsy, a neurological disorder characterized by recurrent seizures, is often associated with an imbalance between excitatory and inhibitory neurotransmission in the brain.

Mechanism of Action: Modulation of the GABAergic System

A primary mechanism underlying the anticonvulsant activity of many compounds is the enhancement of GABAergic neurotransmission.[10][11] Gamma-aminobutyric acid (GABA) is the main inhibitory neurotransmitter in the central nervous system. Upon binding to its receptor (GABAA receptor), it opens a chloride ion channel, leading to hyperpolarization of the neuron and a decrease in neuronal excitability.[10][12] Anticonvulsant hydrazones may act by:

  • Positive Allosteric Modulation of GABAA Receptors: Binding to an allosteric site on the GABAA receptor to enhance the effect of GABA.[12][13]

  • Inhibition of GABA Transaminase: Preventing the breakdown of GABA, thereby increasing its concentration in the synapse.

  • Inhibition of GABA Reuptake: Blocking the reuptake of GABA from the synaptic cleft.[10]

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_synthesis GABA Synthesis GABA_vesicle GABA Vesicle GABA_synthesis->GABA_vesicle GABA_release GABA Release GABA_vesicle->GABA_release GABA_receptor GABAA Receptor GABA_release->GABA_receptor GABA Cl_influx Cl- Influx GABA_receptor->Cl_influx Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Inhibition Decreased Neuronal Excitability Hyperpolarization->Inhibition Hydrazone Anticonvulsant Hydrazone Hydrazone->GABA_receptor Positive Allosteric Modulation

Modulation of GABAergic neurotransmission by anticonvulsant hydrazones.

Structure-Activity Relationship (SAR) Insights:

  • Aryl Substituents: The nature and position of substituents on the phenyl ring of the hydrazone moiety significantly influence anticonvulsant activity. Halogen substitutions, particularly in the para position, have been shown to be favorable.

  • Lipophilicity: The ability to cross the blood-brain barrier is a critical determinant of anticonvulsant activity. Appropriate lipophilicity is therefore essential.

  • Hydrazone Linker: The -CONH-N=CH- linker is considered a key pharmacophoric feature for anticonvulsant activity in many series of compounds.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel derivatives of this compound, standardized in vitro and in vivo assays are employed.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include a positive control (microorganism in medium without the test compound) and a negative control (medium only).

  • Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anticonvulsant Screening: Maximal Electroshock (MES) Test

The MES test is a widely used animal model to screen for compounds effective against generalized tonic-clonic seizures.

Protocol:

  • Administer the test compound to a group of mice or rats at various doses via an appropriate route (e.g., intraperitoneal injection).

  • After a specific pre-treatment time (e.g., 30 or 60 minutes), subject each animal to a brief electrical stimulus through corneal or auricular electrodes.

  • The electrical stimulus is of sufficient intensity to induce a tonic hindlimb extension seizure in control animals.

  • Observe the animals for the presence or absence of the tonic hindlimb extension.

  • A compound is considered to have anticonvulsant activity if it protects the animals from the tonic hindlimb extension seizure.

  • The median effective dose (ED50), the dose that protects 50% of the animals, can be calculated.

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of new therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives, particularly in the antimicrobial and anticonvulsant arenas, underscore its importance in medicinal chemistry. The mechanisms of action, primarily through the inhibition of essential bacterial enzymes like DNA gyrase and the modulation of key neurotransmitter systems such as the GABAergic system, provide a rational basis for further drug design and development.

Future research should focus on the synthesis of novel derivatives with improved potency and selectivity, as well as a more favorable pharmacokinetic profile. A deeper understanding of the molecular interactions between these compounds and their biological targets through techniques such as X-ray crystallography and computational modeling will be instrumental in guiding these efforts. Furthermore, the exploration of this scaffold for other therapeutic applications, including anticancer and anti-inflammatory agents, holds significant promise. The continued investigation of the this compound core and its analogues will undoubtedly contribute to the expansion of our therapeutic armamentarium against a range of diseases.

References

  • Macdonald, R. L., & Olsen, R. W. (1994). GABAA receptor channels. Annual review of neuroscience, 17(1), 569-602.
  • Aziz-ur-Rehman, et al. (2013). Synthesis of N'-Substituted-2-(5-(4-Chlorophenyl)-1,3,4- oxadiazol-2-ylthio)acetohydrazide Derivatives as Suitable Antibacterial Agents. Tropical Journal of Pharmaceutical Research, 12(5), 773-779.
  • PrepChem. (2023). Synthesis of ethyl (4-chlorophenyl)acetate.
  • Rollas, S., & Küçükgüzel, Ş. G. (2007).
  • ResearchGate. (n.d.). mechanism of the interaction of dnA gyrase with dnA supercoiling (adapted from[9].).
  • PubChem. (n.d.). This compound.
  • Collin, F., Karkare, S., & Maxwell, A. (2011). Bacterial type II topoisomerases: from mechanism to antibacterial discovery. Biochemical Society Transactions, 39(2), 477-483.
  • Shen, L. L., & Pernet, A. G. (1985). Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug-DNA binding model. Proceedings of the National Academy of Sciences, 82(2), 307-311.
  • Popiołek, Ł., & Biernasiuk, A. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Pharmaceuticals, 14(9), 864.
  • Czuczwar, S. J., & Patsalos, P. N. (2000). [GABA-ergic system and antiepileptic drugs]. Postepy higieny i medycyny doswiadczalnej, 54(1), 1-13.
  • Mohsin, A. A., & Al-Amiery, A. A. (2017). Synthesis and Characterization of New 1, 2, 4-(Triazine) Thio Benzoxazole Derivatives. International Journal of ChemTech Research, 10(9), 833-842.
  • Meldrum, B. S. (1996). Anticonvulsants Acting on the GABA System. In GABA: Receptors, Transporters and Metabolism (pp. 433-441). Birkhäuser Basel.
  • Rollas, S., & Küçükgüzel, Ş. G. (2007).
  • Petrova, V., et al. (2020). Antimicrobial Activity of Some Steroidal Hydrazones. Molecules, 25(17), 3853.
  • Xu, Z. (2008). Ethyl 2-chloro-[2-(4-chlorophenyl)hydrazin-1-ylidene]acetate. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2363.
  • Haghbeen, K., & Tan, E. (2003). Identification of novel bacterial DNA gyrase inhibitors: an in silico study. Journal of molecular modeling, 9(5), 334-340.
  • ResearchGate. (n.d.). Gyrase function, structure, mechanism, and inhibition. (A) Structure of...
  • Kumar, A., et al. (2022). Studies on chlorophenyl, thiophenyl, and biphenyl clubbed tetrahydro bipyrazole carbaldehydes: Synthesis, antimicrobial and antioxidant activity, SAR study, in-silico pharmacokinetics, toxicity, and molecular modeling. Journal of Molecular Structure, 1265, 133397.
  • Szafarz, M., et al. (2018). Studies on the Anticonvulsant Activity and Influence on GABA-ergic Neurotransmission of 1,2,4-Triazole-3-thione-Based Compounds. Molecules, 23(10), 2533.
  • Google Patents. (n.d.). CN105693509A - Method for continuously synthesizing ethyl 4-chloroacetoacetates.
  • ResearchGate. (n.d.). Scheme 4. Hydrazinolysis of 4-phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-one ester and thiosemicarbazide formation.
  • Al-Ghorbani, M., et al. (2021). Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. Molecules, 26(14), 4153.
  • PubChem. (n.d.). Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate.
  • Mashayekhi, V., et al. (2020). Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Derivatives. Research in Pharmaceutical Sciences, 15(3), 263.
  • Trapella, C., et al. (2021). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with In Vivo Activity. Journal of Medicinal Chemistry, 64(7), 4089-4108.
  • PubChemLite. (n.d.). 2-(1-piperidinyl)ethyl ((4-chlorophenyl)thio)acetate hydrochloride.

Sources

Unlocking the Antimicrobial Potential of 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the relentless battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount to the development of next-generation therapeutics. Among these, hydrazide derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. This technical guide delves into the antimicrobial potential of a specific, yet underexplored molecule: 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide .

While extensive research on this particular compound is still in its nascent stages, the structural alerts embedded within its molecular architecture, particularly the acetohydrazide moiety and the chlorophenyl group, suggest a strong rationale for its investigation as a potential antimicrobial agent. This guide will provide a comprehensive overview of its synthesis, chemical properties, and, most critically, a detailed roadmap for its evaluation as a novel antimicrobial candidate. Drawing upon established methodologies and data from structurally related compounds, we will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to unlock the therapeutic promise of this compound.

Synthesis and Characterization of this compound

A stable and well-characterized compound is the bedrock of any successful drug discovery campaign. The synthesis of this compound is achievable through established synthetic routes, ensuring a reliable supply for screening and development.

Synthetic Pathway

The most common synthetic route involves the reaction of a substituted thiol with an activated acetic acid derivative, followed by hydrazinolysis.

Diagram 1: Proposed Synthesis of this compound

Synthesis_Pathway 4-Chlorothiophenol 4-Chlorothiophenol Intermediate_Ester Ethyl 2-[(4-chlorophenyl)sulfanyl]acetate 4-Chlorothiophenol->Intermediate_Ester Base (e.g., K2CO3) Solvent (e.g., Acetone) Ethyl chloroacetate Ethyl chloroacetate Ethyl chloroacetate->Intermediate_Ester Final_Product This compound Intermediate_Ester->Final_Product Ethanol, Reflux Hydrazine_hydrate Hydrazine_hydrate Hydrazine_hydrate->Final_Product

Caption: A general synthetic route for this compound.

Physicochemical Properties

A thorough understanding of the compound's physicochemical properties is crucial for formulation and further development.

PropertyValueSource
Molecular FormulaC₈H₉ClN₂OSPubChem[1]
Molecular Weight216.69 g/mol PubChem[1]
AppearanceWhite to off-white solidInferred
Melting Point~150-160 °CEvitaChem[2]
SolubilitySoluble in DMSO and other organic solventsInferred
Structural Characterization

Confirmation of the chemical structure is a non-negotiable step. The following techniques are essential for unequivocal characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify key functional groups such as the C=O and N-H bonds of the hydrazide moiety.[2]

  • Elemental Analysis: To determine the percentage composition of elements.

Evaluating the Antimicrobial Potential: A Methodological Blueprint

While direct antimicrobial data for this compound is limited, numerous studies on related acetohydrazide and hydrazone derivatives have demonstrated significant antibacterial and antifungal activities.[3][4] This provides a strong impetus for a comprehensive evaluation of the title compound.

Rationale from Related Compounds

Structurally similar compounds containing the acetohydrazide scaffold have shown promising activity against a range of pathogens. For instance, certain hydrazone derivatives exhibit moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria.[3] The presence of a halogenated phenyl ring, in this case, a 4-chlorophenyl group, is a common feature in many bioactive molecules and may contribute to the antimicrobial efficacy.

In Vitro Antimicrobial Susceptibility Testing

The cornerstone of evaluating any new antimicrobial agent is the determination of its in vitro activity against a clinically relevant panel of microorganisms.

Diagram 2: Workflow for In Vitro Antimicrobial Susceptibility Testing

Antimicrobial_Testing_Workflow cluster_Preparation Preparation cluster_Primary_Screening Primary Screening cluster_Secondary_Screening Secondary Screening cluster_Data_Analysis Data Analysis & Interpretation Compound This compound Stock Solution (DMSO) MIC Minimum Inhibitory Concentration (MIC) (Broth Microdilution) Compound->MIC Microorganisms Bacterial & Fungal Strains (Gram+, Gram-, Yeasts, Molds) Microorganisms->MIC Media Culture Media (MHB, RPMI-1640) Media->MIC MBC_MFC Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) MIC->MBC_MFC Zone_of_Inhibition Disk Diffusion Assay MIC->Zone_of_Inhibition Analysis Compare with Standard Antibiotics (e.g., Ciprofloxacin, Fluconazole) MBC_MFC->Analysis Zone_of_Inhibition->Analysis

Caption: A systematic workflow for assessing antimicrobial efficacy.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and widely accepted technique for determining MIC values.[3]

Protocol: Broth Microdilution MIC Assay

  • Preparation of Compound Stock: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Preparation of Microtiter Plates: Dispense sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi into the wells of a 96-well plate.

  • Serial Dilutions: Perform two-fold serial dilutions of the compound stock solution across the plate to create a concentration gradient.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Add the prepared inoculum to each well. Include a positive control (broth and inoculum) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

  • Reading Results: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

To determine whether the compound is bacteriostatic/fungistatic or bactericidal/fungicidal, the MBC/MFC is determined.

Protocol: MBC/MFC Assay

  • Subculturing: Following the MIC assay, take an aliquot from the wells showing no visible growth.

  • Plating: Spread the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the plates under the same conditions as the MIC assay.

  • Reading Results: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

This method provides a qualitative assessment of antimicrobial activity.

Protocol: Disk Diffusion Assay

  • Inoculation: Evenly spread a standardized inoculum of the test microorganism onto the surface of an agar plate.

  • Disk Application: Aseptically place a sterile filter paper disk impregnated with a known concentration of this compound onto the agar surface.

  • Incubation: Incubate the plate under appropriate conditions.

  • Measurement: Measure the diameter of the zone of inhibition (the area of no growth) around the disk.

Target Microorganism Panel

A comprehensive evaluation should include a diverse panel of microorganisms:

  • Gram-positive Bacteria: Staphylococcus aureus (including MRSA), Bacillus subtilis, Enterococcus faecalis.

  • Gram-negative Bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae.

  • Fungi (Yeasts): Candida albicans, Cryptococcus neoformans.

  • Fungi (Molds): Aspergillus fumigatus, Aspergillus flavus.

Investigating the Mechanism of Action

Understanding how a novel compound exerts its antimicrobial effect is crucial for its development. While the precise mechanism of this compound is unknown, insights can be drawn from related compounds and computational studies.

Potential Molecular Targets

Hydrazide-containing compounds have been reported to interfere with various cellular processes. Potential mechanisms to investigate include:

  • Inhibition of Cell Wall Synthesis: Disruption of peptidoglycan or chitin synthesis.

  • Disruption of Cell Membrane Integrity: Leading to leakage of cellular contents.

  • Inhibition of Protein Synthesis: Targeting ribosomal function.

  • Inhibition of Nucleic Acid Synthesis: Interfering with DNA replication or transcription.

  • Enzyme Inhibition: Targeting essential microbial enzymes.

Computational Approaches: Molecular Docking

Molecular docking studies can provide valuable insights into the potential binding of this compound to known microbial enzyme targets.[5][6] This in silico approach can help prioritize experimental validation.

Diagram 3: Conceptual Workflow for Mechanism of Action Studies

MoA_Workflow Hypothesis_Generation Hypothesis Generation (Based on Structural Analogs) In_Silico_Studies Molecular Docking (Target Identification) Hypothesis_Generation->In_Silico_Studies Experimental_Validation Experimental Validation In_Silico_Studies->Experimental_Validation Cell_Based_Assays Cell Wall/Membrane Integrity Assays Nucleic Acid/Protein Synthesis Inhibition Experimental_Validation->Cell_Based_Assays Enzyme_Assays In Vitro Enzyme Inhibition Assays Experimental_Validation->Enzyme_Assays Resistance_Studies Spontaneous Resistance Frequency Experimental_Validation->Resistance_Studies

Caption: An integrated approach to elucidating the mechanism of action.

Cytotoxicity and Safety Profile

A critical aspect of drug development is ensuring that a compound is selectively toxic to microorganisms with minimal effects on host cells.

In Vitro Cytotoxicity Assays

The cytotoxicity of this compound should be evaluated against a panel of mammalian cell lines.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed mammalian cells (e.g., HeLa, HEK293) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.

Hemolytic Activity

To assess the compound's effect on red blood cells, a hemolysis assay should be performed.

Future Directions and Conclusion

The journey from a promising scaffold to a clinically approved drug is long and arduous. However, the foundational data and methodologies outlined in this guide provide a solid starting point for the comprehensive evaluation of this compound as a potential antimicrobial agent.

Key future steps include:

  • Lead Optimization: If promising antimicrobial activity is observed, medicinal chemistry efforts can be initiated to synthesize analogs with improved potency and reduced toxicity.

  • In Vivo Efficacy Studies: Promising candidates should be evaluated in animal models of infection to assess their in vivo efficacy.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is crucial for its development.

References

  • EvitaChem. (n.d.). This compound.
  • PubChem. (n.d.). This compound.
  • BenchChem. (2025). comparing the efficacy of 2-(2-Chlorophenyl)acetohydrazide with other antimicrobial agents.
  • PubChem. (n.d.). This compound.
  • Thakral, S., Narang, R., Kumar, M., & Singh, V. (2020). Synthesis, molecular docking and molecular dynamic simulation studies of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents. BMC Chemistry, 14(1), 49.
  • Thakral, S., Narang, R., Kumar, M., & Singh, V. (2020). Synthesis, molecular docking and molecular dynamic simulation studies of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents. ResearchGate.
  • El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2014). Synthesis and antimicrobial activity of some novel hydrazide, benzochromenone, dihydropyridine, pyrrole, thiazole and thiophene derivatives. European Journal of Medicinal Chemistry, 71, 131-139.

Sources

The Emergence of 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide Analogs as a Promising Scaffold in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The quest for novel, selective, and potent anticancer agents is a paramount objective in medicinal chemistry. Within this landscape, the hydrazide-hydrazone scaffold has emerged as a privileged structure, demonstrating a wide spectrum of pharmacological activities. This technical guide focuses on the burgeoning class of 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide analogs. We delve into the synthetic rationale, explore the cytotoxic potential against various cancer cell lines, elucidate the primary mechanisms of action, including apoptosis induction and cell cycle disruption, and dissect the critical structure-activity relationships (SAR) that govern their anticancer efficacy. This document serves as a comprehensive resource, providing both foundational knowledge and detailed experimental protocols to empower researchers in the development of this promising class of therapeutic candidates.

Introduction: The Hydrazide Core in Oncology

Hydrazide derivatives and their corresponding hydrazones are a well-established class of compounds in medicinal chemistry, recognized for their diverse biological activities, including antimicrobial, anticonvulsant, and notably, anticancer properties.[1][2] The N-N bond and the reactive carbonyl group of the hydrazide moiety serve as key pharmacophoric features, enabling these molecules to interact with various biological targets. The derivatization of the terminal nitrogen into a hydrazone (R-NH-N=CHR') further enhances the structural diversity and biological activity, often improving the molecule's lipophilicity and cell permeability.

The core structure of this compound provides a strategic framework for analog development. The (4-chlorophenyl)sulfanyl group offers a lipophilic domain that can be systematically modified to probe interactions within hydrophobic pockets of target proteins. The acetohydrazide linker provides a flexible backbone, and its terminal hydrazide group is a critical site for derivatization to modulate biological activity. This guide will synthesize findings from structurally related compounds to build a comprehensive profile of this specific chemical family.

Synthetic Strategy and Analog Generation

The synthesis of this compound and its hydrazone analogs typically follows a straightforward and efficient multi-step protocol. The rationale behind this synthetic pathway is to build the core molecule and then introduce diversity at the terminal hydrazide position, which is crucial for modulating anticancer activity.

General Synthetic Protocol

A common synthetic route begins with the nucleophilic substitution of ethyl chloroacetate with 4-chlorothiophenol to yield ethyl 2-((4-chlorophenyl)thio)acetate. This ester intermediate is then subjected to hydrazinolysis using hydrazine hydrate, which selectively attacks the ester carbonyl to form the core intermediate, this compound. Subsequent condensation of this hydrazide with a variety of substituted aromatic or heteroaromatic aldehydes yields the final hydrazone analogs.[3][4]

Experimental Protocol: Synthesis of (E)-N'-arylidene-2-[(4-chlorophenyl)sulfanyl]acetohydrazides

  • Step 1: Synthesis of Ethyl 2-((4-chlorophenyl)thio)acetate. To a solution of 4-chlorothiophenol (10 mmol) in ethanol (50 mL), add potassium carbonate (15 mmol). Stir the mixture at room temperature for 30 minutes. Add ethyl chloroacetate (12 mmol) dropwise and reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). After completion, cool the mixture, filter off the inorganic salts, and evaporate the solvent under reduced pressure. Purify the resulting crude ester by column chromatography.

  • Step 2: Synthesis of this compound. Dissolve the purified ester (8 mmol) from Step 1 in ethanol (40 mL). Add hydrazine hydrate (80% solution, 16 mmol) and reflux the mixture for 10-12 hours. Upon cooling, a solid precipitate will form. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the acetohydrazide intermediate.[5]

  • Step 3: Synthesis of Hydrazone Analogs. To a solution of this compound (1 mmol) in ethanol (20 mL), add a few drops of glacial acetic acid as a catalyst. Add the desired substituted aromatic aldehyde (1 mmol) to the mixture. Reflux the reaction for 4-6 hours. Cool the reaction mixture to room temperature. The resulting solid product is collected by filtration, washed with cold ethanol, and recrystallized to obtain the pure hydrazone derivative.[4]

Workflow for Synthesis and Derivatization

The following diagram illustrates the logical flow from starting materials to a library of diverse analogs ready for biological screening.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Condensation A 4-Chlorothiophenol + Ethyl Chloroacetate B Ethyl 2-((4-chlorophenyl)thio)acetate A->B K2CO3, Ethanol, Reflux C This compound (Core Intermediate) B->C Hydrazine Hydrate, Ethanol, Reflux D Substituted Aromatic Aldehydes (R-CHO) E Library of Hydrazone Analogs C->E D->E

Caption: Synthetic workflow for this compound analogs.

In Vitro Anticancer Activity

The cytotoxic potential of novel chemical entities is the cornerstone of anticancer drug discovery. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay remains a gold standard for initial screening, providing a quantitative measure of a compound's ability to inhibit cell proliferation. While direct data for a series of this compound analogs is not extensively published, data from structurally similar hydrazide-hydrazone and acetohydrazide series provide valuable insights into their potential efficacy.[4][6]

Comparative Cytotoxicity Data

The following table synthesizes cytotoxicity data from studies on structurally related acetohydrazide analogs to provide a representative overview of their potential activity. The half-maximal inhibitory concentration (IC₅₀) values indicate the concentration required to inhibit 50% of cancer cell growth.

Compound ID (Analog) Modification MCF-7 (Breast) IC₅₀ (µM)PC-3 (Prostate) IC₅₀ (µM)HT-29 (Colon) IC₅₀ (µM)NCI-H23 (Lung) IC₅₀ (µM)Reference
Analog 4d 4-Chlorobenzylidene>40>40>40>40[4]
Analog 4f 2-Hydroxybenzylidene>4010.5 ± 1.2>4010.2 ± 0.9[4]
Analog 4h 4-Hydroxybenzylidene>4011.8 ± 1.5>409.8 ± 1.1[4]
Analog 4n 4-Nitrobenzylidene15.2 ± 1.88.9 ± 0.810.8 ± 1.37.6 ± 0.5[4]
Analog 4o 3-Hydroxy-4-methoxybenzylidene8.5 ± 0.93.1 ± 0.45.2 ± 0.64.5 ± 0.3[4]
Analog 3h 2-Pyrrolylmethylene2.991.321.71Not Tested[3]
Data is for (E)-N'-arylidene-2-(2-oxoindolin-1-yl)acetohydrazides and other hydrazide-hydrazones, which are structurally related scaffolds.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, PC-3, HT-29) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[7]

  • Compound Treatment: Prepare stock solutions of the synthesized analogs in DMSO. Dilute the compounds to various final concentrations (e.g., 0.1, 1, 10, 50, 100 µM) in fresh culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Paclitaxel).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ values using non-linear regression analysis.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A crucial characteristic of an effective anticancer agent is its ability to induce programmed cell death, or apoptosis, in cancer cells. Many hydrazone derivatives exert their cytotoxic effects by triggering apoptotic pathways and disrupting the normal progression of the cell cycle.[3][8]

The Apoptotic Cascade

Apoptosis is a tightly regulated process involving a cascade of cysteine proteases called caspases. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Evidence from related compounds suggests that acetohydrazide analogs can activate the intrinsic pathway.[6] This involves altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. A high Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3, culminating in cell death.

G Compound Acetohydrazide Analog Bax Bax (Pro-apoptotic) Activation ↑ Compound->Bax Bcl2 Bcl-2 (Anti-apoptotic) Inhibition ↓ Compound->Bcl2 Ratio Increased Bax/Bcl-2 Ratio Bax->Ratio Bcl2->Ratio Mito Mitochondrion Ratio->Mito MOMP MOMP (Mitochondrial Outer Membrane Permeabilization) Mito->MOMP Stress Signal CytC Cytochrome c Release MOMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 (Executioner) Activation Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Proposed intrinsic pathway of apoptosis induction by the analogs.

Cell Cycle Disruption

In addition to inducing apoptosis, these compounds can interfere with the cell cycle, a series of events that leads to cell division and duplication. By arresting the cell cycle at specific checkpoints (e.g., G0/G1, S, or G2/M phase), the compounds prevent cancer cells from proliferating.[9][10] Flow cytometry using DNA-binding dyes like propidium iodide is the standard method to analyze cell cycle distribution. Studies on related compounds have shown the ability to cause accumulation of cells in specific phases, indicating cell cycle arrest.[9]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Seed cells (e.g., 1 x 10⁶ cells) in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation (300 x g for 5 minutes), and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11][12]

Caspase Activity Assay

To confirm the involvement of caspases in the apoptotic mechanism, a direct measurement of their enzymatic activity is essential. This is typically done using a colorimetric or fluorometric assay where a specific peptide substrate for a caspase (e.g., DEVD for caspase-3) is linked to a reporter molecule.

Experimental Protocol: Colorimetric Caspase-3 Activity Assay

  • Cell Lysis: Treat cells with the test compound as described for the cell cycle analysis. Harvest the cells and lyse them using a specific lysis buffer provided in commercial kits. Incubate on ice for 15-20 minutes.

  • Protein Quantification: Centrifuge the lysates at high speed (e.g., 16,000 x g) at 4°C. Collect the supernatant and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Reaction: In a 96-well plate, add an equal amount of protein (e.g., 50-100 µg) from each sample to each well. Adjust the volume with lysis buffer.

  • Substrate Addition: Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the absorbance at 405 nm. The amount of p-nitroaniline (pNA) released is proportional to the caspase-3 activity.

  • Analysis: Express the results as a fold-increase in caspase-3 activity compared to the untreated control.[6]

Structure-Activity Relationship (SAR) Insights

The systematic modification of a lead compound and the subsequent evaluation of the biological activity of its analogs are fundamental to drug discovery. This process, known as Structure-Activity Relationship (SAR) analysis, helps identify the key chemical features responsible for the desired pharmacological effect. For the this compound scaffold, SAR can be explored by modifying two primary regions: the (4-chlorophenyl)sulfanyl moiety and the N'-arylidene group of the hydrazone.

The Role of the N'-Arylidene Substituent

Based on data from related hydrazone series, the nature and position of substituents on the N'-arylidene phenyl ring play a critical role in determining cytotoxic potency.[4][13]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) at the para-position of the phenyl ring tend to enhance anticancer activity. This may be due to the increased electrophilicity of the hydrazone carbon or favorable electronic interactions with the target protein.[4]

  • Electron-Donating Groups (EDGs): Hydroxy (-OH) and methoxy (-OCH₃) groups can also confer potent activity, particularly when positioned to facilitate hydrogen bonding. For instance, a 3-hydroxy-4-methoxy substitution pattern has been shown to be highly effective, suggesting a specific hydrogen bond donor/acceptor requirement in the binding site.[4]

  • Steric Factors: The position of the substituent is as important as its electronic nature. Ortho-substituents can introduce steric hindrance that may be detrimental or beneficial depending on the topology of the target's active site.

Logical Framework for SAR Analysis

G cluster_0 Modification Site 1: N'-Arylidene Ring cluster_1 Modification Site 2: (Chlorophenyl)sulfanyl Moiety Core Core Scaffold: This compound Mod1 Vary Substituents (R) on Phenyl Ring Core->Mod1 Mod2 Vary Substituents (X) on Phenyl Ring Core->Mod2 EWG Electron-Withdrawing (e.g., -NO2, -Cl) Mod1->EWG EDG Electron-Donating (e.g., -OH, -OCH3) Mod1->EDG Steric Positional Isomers (ortho, meta, para) Mod1->Steric Activity Biological Activity (IC50, Apoptosis %) EWG->Activity EDG->Activity Steric->Activity Lipophilicity Modulate Lipophilicity (e.g., -F, -CH3 for -Cl) Mod2->Lipophilicity Lipophilicity->Activity

Caption: Logical framework for SAR studies of the acetohydrazide scaffold.

Conclusion and Future Directions

The this compound scaffold represents a highly promising and synthetically accessible starting point for the development of novel anticancer agents. By leveraging insights from structurally related compound series, this guide has outlined the key attributes that contribute to their cytotoxic potential. The primary mechanism appears to be the induction of apoptosis via the intrinsic mitochondrial pathway, often accompanied by cell cycle arrest.

Future research should focus on the systematic synthesis and screening of a dedicated library of this compound analogs to establish a direct and robust SAR. Key areas for exploration include:

  • Target Identification: Elucidating the specific molecular target(s) of the most potent analogs.

  • In Vivo Efficacy: Advancing lead compounds into preclinical animal models to assess their efficacy and safety profiles.

  • ADMET Profiling: Conducting comprehensive absorption, distribution, metabolism, excretion, and toxicity (ADMET) studies to evaluate the drug-like properties of these compounds.

By pursuing these avenues, the full therapeutic potential of this versatile chemical scaffold can be realized, paving the way for a new generation of effective cancer therapies.

References

  • Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. (2022). Acta Chimica Slovenica. [Link]
  • Novel synthesis of hydrazide-hydrazone derivatives and their utilization in the synthesis of coumarin, pyridine, thiazole and thiophene derivatives with antitumor activity. (2010). Molecules. [Link]
  • Synthesis of novel hydrazone derivatives (4a-r) and triazole derivatives (5a-c). (n.d.).
  • Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. (2010). Molecules. [Link]
  • Scheme 2: Cytotoxicity Against Different Human Cancer Cell Lines In Vitro. (n.d.).
  • Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. (2025). Journal of the Iranian Chemical Society. [Link]
  • Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK. (2024). Bioorganic & Medicinal Chemistry. [Link]
  • Cell Cycle Arrest and Apoptosis Induction by a New 2,4-Dinitrobenzenesulfonamide Derivative In Acute Leukemia Cells. (2021). Journal of Pharmacy & Pharmaceutical Sciences. [Link]
  • Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties. (2018). Chemistry Central Journal. [Link]
  • Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents. (n.d.). Scientific Reports. [Link]
  • Synthesis and anticancer activity evaluation of 2(4-alkoxyphenyl)cyclopropyl hydrazides and triazolo phthalazines. (2010). Bioorganic & Medicinal Chemistry. [Link]
  • Synthesis and anticancer activity evaluation of 2(4-alkoxyphenyl)cyclopropyl hydrazides and triazolo phthalazines. (n.d.).
  • This compound. (n.d.). PubChem. [Link]
  • The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. (2025).
  • In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. (2025). Journal of King Saud University - Science. [Link]
  • Sulforaphane induces cell cycle arrest and apoptosis in acute lymphoblastic leukemia cells. (2012). PLoS One. [Link]
  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (n.d.). Molecules. [Link]
  • Sulfasalazine Induces Apoptosis and Cell Cycle Arrest in RAW 264.7 Macrophages. (n.d.). The Korean Journal of Physiology & Pharmacology. [Link]
  • Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)
  • Selected novel 5'-amino-2'-hydroxy-1, 3-diaryl-2-propen-1-ones arrest cell cycle of HCT-116 in G0/G1 phase. (n.d.). Medicinal Chemistry Research. [Link]
  • The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. (n.d.). International Journal of Molecular Sciences. [Link]
  • A 4-Methylbenzoylhydrazine Pt(II) Complex Inhibits the Proliferation of Breast Cancer Cells by Regulating the Cell Cycle and Inducing Apoptosis. (n.d.). International Journal of Molecular Sciences. [Link]
  • Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. (2022). Molecules. [Link]

Sources

A Technical Guide to the Anti-inflammatory Potential of Chlorophenyl Acetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Inflammation is a fundamental biological process that, when dysregulated, underpins a multitude of chronic diseases. The therapeutic landscape, while mature, is continually challenged by the side-effect profiles of existing anti-inflammatory agents, notably the gastrointestinal toxicity associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1] This has spurred a dedicated search for novel chemical scaffolds with improved safety and efficacy. Among the promising candidates, hydrazide-hydrazone derivatives have emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a wide spectrum of biological activities.[2] This technical guide provides a comprehensive exploration of a specific subclass: chlorophenyl acetohydrazide derivatives. We will dissect their synthesis, elucidate their multi-pronged mechanisms of anti-inflammatory action, detail robust protocols for their evaluation, and synthesize key structure-activity relationship insights to guide future drug discovery efforts.

Rationale and Synthetic Strategy

The foundational premise for exploring acetohydrazide derivatives lies in modifying the traditional NSAID structure. Many NSAIDs possess a free carboxylic acid group (-COOH), which is a primary contributor to gastrointestinal irritation through direct mucosal contact and non-selective inhibition of cyclooxygenase-1 (COX-1).[1] By converting this acidic moiety into a hydrazide-hydrazone structure, it is possible to mask this problematic group, potentially reducing gastrointestinal side effects and altering the molecule's interaction with enzyme active sites to enhance selectivity.[3]

General Synthetic Pathway

The synthesis of chlorophenyl acetohydrazide derivatives is typically achieved through a reliable and straightforward multi-step process. The core of this strategy involves building the hydrazone moiety from a stable acetohydrazide intermediate.[2][4][5]

  • Step 1: Esterification: The process begins with a chlorophenylacetic acid starting material, which undergoes Fischer esterification, typically using ethanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄), to yield the corresponding ethyl ester.[2][5]

  • Step 2: Hydrazinolysis: The resulting ethyl ester is then treated with hydrazine hydrate. This reaction substitutes the ethoxy group with a hydrazinyl group (-NHNH₂) to form the key intermediate: 2-(chlorophenyl)acetohydrazide.[2][5]

  • Step 3: Condensation: The final derivatives are synthesized via condensation of the acetohydrazide intermediate with a diverse range of substituted aromatic or heteroaromatic aldehydes or ketones. This reaction, often catalyzed by a few drops of glacial acetic acid, forms the characteristic azomethine group (-NH-N=CH-) of the final hydrazone product.[2][4]

G cluster_0 Synthesis Workflow A Chlorophenylacetic Acid B Ethyl Chlorophenylacetate A->B Step 1: Esterification (Ethanol/H₂SO₄) C 2-(Chlorophenyl)acetohydrazide (Core Intermediate) B->C Step 2: Hydrazinolysis (Hydrazine Hydrate) E Final Hydrazone Derivatives (Target Compounds) C->E Step 3: Condensation (Glacial Acetic Acid) D Substituted Aldehyde/Ketone D->E G cluster_0 Arachidonic Acid Cascade AA Membrane Phospholipids PLA2 PLA₂ AA->PLA2 Arachidonic Arachidonic Acid PLA2->Arachidonic COX1 COX-1 (Constitutive) Arachidonic->COX1 COX2 COX-2 (Inducible) Arachidonic->COX2 PGs_Physiological Prostaglandins (GI Protection, etc.) COX1->PGs_Physiological PGs_Inflammatory Prostaglandins (Inflammation, Pain) COX2->PGs_Inflammatory Inhibitor Chlorophenyl Acetohydrazide Derivatives Inhibitor->COX2  Selective Inhibition G cluster_1 Preclinical Evaluation Workflow Synthesis Compound Synthesis & Characterization InVitro In Vitro Screening Synthesis->InVitro COX COX-1/COX-2 Inhibition Assay InVitro->COX Cytokine Cytokine (TNF-α/IL-6) Release Assay InVitro->Cytokine iNOS iNOS (NO) Inhibition Assay InVitro->iNOS Lead_Selection Lead Compound Selection COX->Lead_Selection Cytokine->Lead_Selection iNOS->Lead_Selection InVivo In Vivo Testing (Carrageenan Paw Edema) Lead_Selection->InVivo SAR SAR & Optimization InVivo->SAR SAR->Synthesis Iterative Design

Sources

Structure-activity relationship (SAR) studies of 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Executive Summary

The 2-[(4-chlorophenyl)sulfanyl]acetohydrazide scaffold is a versatile chemical framework that has garnered significant interest in medicinal chemistry. Its derivatives, particularly the hydrazone class, have demonstrated a wide spectrum of biological activities, including promising antimicrobial and anticancer properties.[1] This guide synthesizes the current understanding of the structure-activity relationships (SAR) for this class of compounds. We will dissect the core molecular structure, explore key synthetic strategies, and analyze how specific structural modifications influence biological efficacy. The central thesis is that the biological activity of these derivatives is not arbitrary; it is a direct function of three primary modification points: the terminal hydrazone substituent, the core acetohydrazide linker, and the foundational (4-chlorophenyl)sulfanyl moiety. By understanding the causal relationships between these structural features and their resulting bioactivity, researchers can rationally design more potent and selective therapeutic agents. This document provides not only a summary of these relationships but also detailed, field-proven experimental protocols to empower researchers in their drug discovery efforts.

The this compound Scaffold: A Privileged Framework

The core structure, this compound, serves as an excellent starting point for derivative synthesis due to its inherent chemical features.[2] The molecule (PubChem CID: 734893) combines a substituted aromatic ring with a flexible sulfanylacetohydrazide chain.[2]

The true versatility of this scaffold is unlocked upon conversion of the terminal hydrazide group (-CONHNH₂) into a hydrazone moiety [-CONHN=CH-Ar] through condensation with various aldehydes.[1] This creates a new, larger molecule with a critical azomethine group (-N=CH-), which is a key determinant of its pharmacological properties.[1] The resulting hydrazide-hydrazone derivatives are recognized as a "privileged scaffold" in drug discovery, consistently appearing in compounds with diverse biological targets.

The primary areas where these derivatives have shown significant potential are:

  • Antimicrobial Activity: Demonstrating efficacy against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.[3]

  • Anticancer Activity: Exhibiting cytotoxic effects against various human cancer cell lines, often by inducing programmed cell death (apoptosis).[4]

This guide will focus on how modifications to the core structure systematically alter these biological outcomes.

Synthetic Strategy: A Versatile Platform for Derivative Generation

The synthesis of this compound derivatives is typically achieved through a robust and straightforward multi-step process. This pathway allows for the late-stage introduction of chemical diversity, making it ideal for building a library of analogs for SAR studies.

The general synthetic workflow is outlined below. It begins with the esterification of the corresponding carboxylic acid (or direct synthesis of the ester), followed by hydrazinolysis to form the key acetohydrazide intermediate, which is then condensed with an aldehyde to yield the final hydrazone derivative.[3][5]

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Condensation A 2-(4-Chlorophenyl)sulfanyl acetic acid B Ethyl 2-(4-Chlorophenyl)sulfanyl acetate A->B Ethanol, H₂SO₄ (cat.) Reflux C 2-[(4-Chlorophenyl)sulfanyl] acetohydrazide (Core Intermediate) B->C Hydrazine Hydrate Ethanol, Reflux E (E)-N'-(substituted-benzylidene)- This compound (Final Hydrazone Derivatives) C->E D Substituted Aldehyde (R-CHO) D->E Ethanol, Glacial Acetic Acid (cat.) Reflux

Caption: General synthetic workflow for acetohydrazide derivatives.

This three-step synthesis is highly modular. By simply changing the substituted aldehyde (R-CHO) in Step 3, a vast library of derivatives can be generated from a common intermediate, providing an efficient platform for comprehensive SAR exploration.

Core Directive: Deciphering the Structure-Activity Relationship (SAR)

The biological activity of these derivatives is profoundly influenced by structural modifications at three key positions. Understanding this relationship is critical for rational drug design.

Caption: Key modification points for SAR studies.
Antimicrobial Activity

Hydrazone derivatives of the core scaffold have shown significant potential as antimicrobial agents.[3] The SAR for this activity is primarily dictated by the nature of the substituent at Position A .

  • Influence of the Terminal Aryl Ring (Position A): The substitution pattern on the terminal benzylidene ring is the most critical factor governing antibacterial potency. Studies on analogous series have shown that specific substitutions lead to enhanced activity. For instance, derivatives with electron-withdrawing groups or specific substitution patterns often exhibit moderate to good inhibition zones against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[3][6] Incorporating nitrogen-containing heterocyclic rings like pyridine or quinoline at this position has also been shown to produce excellent antibacterial activity.[6]

  • The Azomethine Linker (Position B): The presence of the -CONHN=CH- linker is considered essential for activity. It provides a rigid conformational framework that correctly orients the aryl rings for optimal interaction with the biological target.

  • Proposed Mechanism of Action: For some related hydrazone compounds, a key mechanism of antibacterial action is the inhibition of DNA gyrase.[1] This essential bacterial enzyme is responsible for managing DNA supercoiling during replication. By binding to the enzyme's active site, the compounds can block its function, leading to bacterial cell death.[1]

Table 1: Illustrative Antimicrobial Activity of Structurally Related Hydrazone Derivatives

Compound Series Modification Test Organism(s) Observed Activity Reference
(E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide Varied substituents on the terminal benzylidene ring S. pyogenes, S. aureus, E. coli, P. aeruginosa Moderate to good inhibition zones compared to Chloramphenicol. [3]
2-(2-benzyl-4-chlorophenoxy) acetohydrazide triazole derivatives Introduction of a triazole moiety S. aureus, E. coli, P. aeruginosa Several compounds showed good activity compared to Gentamycin. [7][8]

| 4-(4-chlorophenyl)-cyclohexane carbohydrazide derivatives | Nitrogen heterocyclic rings (pyridine, quinoline) as terminal substituents | S. aureus, S. pyogenes, E. coli, P. aeruginosa | Excellent antibacterial activity observed for heterocyclic derivatives. |[6] |

Anticancer Activity

The acetohydrazide scaffold has also been explored for its anticancer potential, with cytotoxicity observed across various cancer cell lines.[4]

  • SAR Insights: While direct SAR data on the title compound is limited, studies on structurally related acetohydrazides provide valuable insights. The nature of the heterocyclic systems fused or attached to the core scaffold plays a significant role in modulating cytotoxic potency.

  • Proposed Mechanism of Action: Apoptosis Induction: A common mechanism by which hydrazone derivatives exert their anticancer effects is through the induction of apoptosis.[4] Some compounds have been shown to activate key executioner enzymes like caspase-3, which, once activated, cleaves cellular substrates, leading to the characteristic morphological and biochemical changes of programmed cell death.[4]

Apoptosis_Pathway Compound Acetohydrazide Derivative Mitochondria Mitochondrial Stress (Intrinsic Pathway) Compound->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis (Programmed Cell Death) Caspase3->Apoptosis

Caption: Proposed intrinsic pathway of apoptosis induction.[4]

Table 2: Illustrative Cytotoxicity Data (IC₅₀ in µM) of Structurally Related Compounds

Compound Class Cancer Cell Line IC₅₀ (µM) Reference
2-oxoindoline-based acetohydrazides Data synthesized from a study on a related class. Varies by specific compound and cell line. [4]

| Biphenyl-4-carboxylic acid hydrazide-hydrazones | Data synthesized from a study on a related class. | Varies by specific compound and cell line. |[4] |

Note: The data presented is from structurally related compound classes to provide context due to the scarcity of direct comparative studies on the title compound series.[4]

Methodologies and Experimental Protocols

To ensure scientific integrity and reproducibility, all described protocols must be self-validating systems, incorporating appropriate controls.

Protocol: Synthesis of an (E)-N'-(substituted-benzylidene)-2-[(4-chlorophenyl)sulfanyl]acetohydrazide Derivative

This protocol details the final condensation step (Step 3) to create a target hydrazone.

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Substituted aromatic aldehyde (1.0 eq)

    • Absolute Ethanol

    • Glacial Acetic Acid (catalytic amount, 2-3 drops)

    • Round-bottom flask, condenser, magnetic stirrer, heating mantle

    • Thin Layer Chromatography (TLC) plate (Silica gel 60 F254)

    • Büchner funnel and filter paper

  • Procedure:

    • Dissolve this compound (1.0 eq) in a minimal amount of absolute ethanol in a round-bottom flask with stirring.

    • To this solution, add the substituted aromatic aldehyde (1.0 eq).

    • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

    • Fit the flask with a condenser and reflux the mixture for 4-8 hours.

    • In-Process Control: Monitor the reaction progress by TLC using an appropriate solvent system (e.g., Ethyl Acetate:Hexane 3:7). The formation of a new spot with a different Rf value and the disappearance of the starting material spots indicate reaction progression.

    • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

    • Collect the precipitated solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

    • Dry the product under vacuum.

    • Purification & Validation: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethanol/water mixture) to obtain the final compound with high purity. Characterize the final structure using analytical techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its identity and integrity.[3][9]

Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)

This protocol determines the Minimum Inhibitory Concentration (MIC), a key metric for antimicrobial efficacy.[10]

MIC_Workflow A Prepare Serial Dilutions of Test Compound in 96-well plate B Add Standardized Microbial Inoculum (e.g., 0.5 McFarland) to each well A->B C Include Controls: - Positive Control (Inoculum + Broth) - Negative Control (Uninoculated Broth) - Drug Control (Standard Antibiotic) B->C D Incubate plate at 37°C for 18-24 hours C->D E Read Results Visually or with Plate Reader D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Experimental workflow for antimicrobial susceptibility testing.[10]
  • Procedure:

    • In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

    • Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension according to CLSI guidelines to achieve the final target inoculum concentration.

    • Inoculate each well (except the negative control) with the microbial suspension.

    • Self-Validation System:

      • Growth Control: Wells containing only broth and the microbial inoculum (must show turbidity).

      • Sterility Control: Wells containing only sterile broth (must remain clear).

      • Reference Control: Include a standard antibiotic (e.g., Ciprofloxacin) as a positive control to validate the assay's sensitivity.

    • Seal the plate and incubate at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Future Perspectives and Conclusion

The this compound scaffold is a validated platform for the development of novel therapeutic agents. The SAR analysis reveals that while the core structure provides the necessary foundation, the biological activity and selectivity are primarily driven by the substituents on the terminal aryl ring introduced during hydrazone formation.

  • The conversion of the hydrazide to a hydrazone is essential for potent biological activity.

  • For antimicrobial activity , the electronic properties and steric bulk of substituents at Position A are critical. Nitrogen-containing heterocycles are particularly promising.

  • For anticancer activity , the overall molecular topology, influenced by various heterocyclic and aryl substituents, dictates cytotoxicity, often through the induction of apoptosis.

Future Directions:

  • Rational Design & Synthesis: Future work should focus on synthesizing derivatives with a wider array of heterocyclic and substituted aryl groups at Position A to further probe the SAR.

  • In Silico Modeling: Employing molecular docking and dynamics simulations can help elucidate the binding interactions of these compounds with their putative targets (e.g., DNA gyrase), providing a theoretical basis for the observed SAR and guiding the design of next-generation inhibitors.[11][12]

  • Mechanism of Action Studies: For the most potent compounds, in-depth mechanistic studies are required to confirm their molecular targets and pathways of action.

  • In Vivo Evaluation: Promising candidates with high in vitro potency and low toxicity should be advanced to preclinical in vivo models to assess their efficacy and pharmacokinetic profiles.

By integrating these strategies, the full therapeutic potential of the this compound scaffold can be realized, paving the way for the development of new and effective drugs.

References

  • Synthesis and antimicrobial activity of substituted acetohydrazide deriv
  • Scarcity of Direct Comparative Studies on 2-(2- Chlorophenyl)
  • This compound (EVT-367966). EvitaChem.
  • This compound | C8H9ClN2OS | CID 734893. PubChem.
  • Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. Asian Journal of Pharmaceutical Research and Development.
  • This compound. CymitQuimica.
  • A Comprehensive Review of 2-(2-Chlorophenyl)acetohydrazide and its Analogs: Synthesis, Biological Activities, and Mechanisms of Action. Benchchem.
  • Pharmaceutical Science Synthesis And in-Vitro Anti Bacterial Activity of 2-(2-Benzyl-4-Chlorophenoxy) Acetohydrazide As Triazole. Worldwidejournals.com.
  • comparing the efficacy of 2-(2-Chlorophenyl)acetohydrazide with other antimicrobial agents. Benchchem.
  • Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytop
  • Unraveling the Bioactivity of 2-(2-Chlorophenyl)
  • Technical Guide: 2-(2-Chlorophenyl)acetohydrazide - Synthesis, Characterization, and Biological Potential. Benchchem.
  • Synthesis, in vitro, and in silico studies of 4-chlorophenyl-sulfonyl Indole based thiosemicarbazones as competitive α-glucosidase inhibitors. NIH.
  • Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents.
  • Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applic

Sources

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the potential mechanism of action of the novel compound 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide. While direct and extensive research on this specific molecule is emerging, this document synthesizes current understanding from structurally related analogs and provides a predictive framework for its biological activity. By examining the functional motifs within the molecule, we can infer its likely interactions with cellular machinery and propose robust experimental strategies for validation.

Introduction: The Therapeutic Promise of Hydrazide Derivatives

Hydrazide and hydrazone derivatives represent a privileged scaffold in medicinal chemistry, consistently demonstrating a broad spectrum of biological activities.[1][2] These compounds are characterized by the versatile azomethine group (-NH-N=CH-), which is a key determinant of their pharmacological properties.[1] The core structure of this compound, featuring a chlorophenyl ring linked via a sulfanyl group to an acetohydrazide moiety, suggests potential for multifaceted biological interactions. The presence of the sulfanyl and hydrazine functionalities may facilitate hydrogen bonding and dipole-dipole interactions with various biological targets, such as enzymes and receptors.[3]

Postulated Mechanisms of Action: A Multi-Target Hypothesis

Based on the extensive literature on analogous compounds, we propose that this compound may exert its biological effects through one or more of the following mechanisms.

Antimicrobial Activity: Targeting Essential Bacterial Enzymes

A significant body of research points to the antimicrobial potential of hydrazone derivatives.[1] A plausible mechanism for this activity is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and repair.[1][4] By binding to the active site of this enzyme, the compound could disrupt its function, leading to bacterial cell death.[1]

G Compound This compound DNA_Gyrase Bacterial DNA Gyrase Compound->DNA_Gyrase Inhibition DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Inhibition leads to

Caption: Hypothesized inhibition of COX enzymes.

Anticancer Potential: Induction of Apoptosis

Emerging evidence suggests that hydrazide derivatives can exhibit significant anticancer activity. [2][5]One potential pathway is the induction of apoptosis, or programmed cell death, in cancer cells. This can be achieved through the modulation of key regulatory proteins such as Bax and Bcl-2, leading to an increased Bax/Bcl-2 ratio and subsequent activation of caspase cascades. [2][5]

Proposed Apoptotic Pathway in Cancer Cells

G Compound This compound Bax_Bcl2 Increased Bax/Bcl-2 Ratio Compound->Bax_Bcl2 Caspase_Activation Caspase-3 Cleavage & Activation Bax_Bcl2->Caspase_Activation Leads to Apoptosis Apoptosis Caspase_Activation->Apoptosis Induces

Caption: Potential induction of apoptosis in cancer cells.

Physicochemical Properties

A thorough understanding of the compound's physicochemical properties is crucial for designing relevant biological assays and interpreting their results.

PropertyValueSource
Molecular Formula C₈H₉ClN₂OS[6]
Molecular Weight 216.69 g/mol [6][7]
CAS Number 75150-40-2[7]
Purity Min. 95%[7]

Experimental Protocols for Mechanistic Elucidation

To validate the hypothesized mechanisms of action, a series of well-defined experimental protocols are recommended.

Synthesis of this compound

The synthesis of the target compound is a prerequisite for any biological evaluation. A common and effective method involves the reaction of an ester with hydrazine hydrate. [8][9] Step 1: Esterification of 2-(4-Chlorophenyl)sulfanylacetic acid

  • Dissolve 2-(4-Chlorophenyl)sulfanylacetic acid (1 equivalent) in absolute ethanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC). [8]4. Remove excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. [8]6. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the crude ester. [8] Step 2: Hydrazinolysis of the Ester

  • Dissolve the synthesized ester (1 equivalent) in absolute ethanol.

  • Add hydrazine hydrate (1.2-2 equivalents) dropwise at room temperature. [8][9]3. Stir the reaction mixture at room temperature or under gentle reflux for 8-12 hours, monitoring by TLC. [8]4. Cool the reaction mixture and collect the precipitated solid by filtration. [8]5. Wash the solid with cold ethanol and dry under vacuum to obtain this compound. [8]6. Purify the product by recrystallization from ethanol. [9]

Synthetic Workflow

G Start 2-(4-Chlorophenyl)sulfanylacetic acid Esterification Esterification (Ethanol, H₂SO₄) Start->Esterification Ester Ethyl 2-(4-Chlorophenyl)sulfanylacetate Esterification->Ester Hydrazinolysis Hydrazinolysis (Hydrazine Hydrate) Ester->Hydrazinolysis Product This compound Hydrazinolysis->Product

Caption: General synthetic route for the target compound.

Antimicrobial Susceptibility Testing

The agar disk diffusion method is a standard and reliable technique for assessing antimicrobial activity. [8]

  • Culture bacterial or fungal strains in an appropriate broth overnight.

  • Standardize the microbial suspension to a 0.5 McFarland turbidity standard. [8]3. Uniformly swab the standardized suspension onto Mueller-Hinton agar plates.

  • Impregnate sterile paper discs (6 mm diameter) with a known concentration of this compound dissolved in a suitable solvent (e.g., DMSO). [8]5. Place the impregnated discs on the agar surface.

  • Incubate the plates under appropriate conditions.

  • Measure the diameter of the zone of inhibition around the discs.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity. [2][5]

  • Seed cancer cell lines (e.g., MCF-7, HCT116) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) values.

Apoptosis Analysis by Flow Cytometry

Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry can quantify the extent of apoptosis. [2][5]

  • Treat cancer cells with this compound at its IC₅₀ concentration for a predetermined time.

  • Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion and Future Directions

The structural features of this compound strongly suggest its potential as a biologically active agent with possible antimicrobial, anti-inflammatory, and anticancer properties. The proposed mechanisms of action, centered around the inhibition of key enzymes and the induction of apoptosis, provide a solid foundation for future research. The experimental protocols outlined in this guide offer a clear roadmap for the systematic evaluation of this promising compound. Further investigations, including in vivo studies and detailed structure-activity relationship (SAR) analyses, will be crucial to fully elucidate its therapeutic potential and pave the way for its development as a novel therapeutic agent.

References

  • EvitaChem. (n.d.). This compound.
  • BenchChem. (2025). A Comprehensive Review of 2-(2-Chlorophenyl)acetohydrazide and its Analogs: Synthesis, Biological Activities, and Mechanisms of Action.
  • CymitQuimica. (n.d.). This compound.
  • BenchChem. (2025). Technical Guide: 2-(2-Chlorophenyl)acetohydrazide - Synthesis, Characterization, and Biological Potential.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). 2-(4-Chlorophenyl)acetohydrazide.
  • Salimi, M., et al. (2017). In Vitro and in Vivo Assessments of Two Novel Hydrazide Compounds Against Breast Cancer as Well as Mammary Tumor Cells. PubMed.
  • ResearchGate. (2017). In vitro and in vivo assessments of two novel hydrazide compounds against breast cancer as well as mammary tumor cells.
  • Journal of Scientific and Innovative Research. (2013). Synthesis and Biological Evaluation of Hydrazide based Sulfonamides.
  • PubMed. (2016). Synthesis and biological evaluation of 2-phenol-4-chlorophenyl-6-aryl pyridines as topoisomerase II inhibitors and cytotoxic agents.
  • MDPI. (n.d.). Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi.
  • MolPort. (n.d.). 2-{[(4-chlorophenyl)methyl]sulfanyl}-N'-[(4-nitrophenyl)methylidene]acetohydrazide.
  • ResearchGate. (2015). Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents.
  • PubMed. (2020). Synthesis, molecular docking and molecular dynamic simulation studies of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]- N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents.
  • NIH. (n.d.). N′-[(E)-2-Chlorobenzylidene]-2-[(1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide.
  • PubMed Central. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid.
  • PubMed. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide-Hydrazones of 2,4-Dihydroxybenzoic Acid.

Sources

An In-depth Technical Guide to the In Vitro Evaluation of 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro evaluation of the novel chemical entity, 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind experimental choices, establishes self-validating systems for data integrity, and is grounded in authoritative references to ensure scientific rigor. Our objective is to present a logical, efficient, and technically sound pathway for elucidating the biological potential of this compound.

Introduction: Unveiling the Potential of a Hydrazide Scaffold

The compound this compound (CAS No: 75150-40-2) belongs to the hydrazide class of organic compounds, characterized by a hydrazine functional group.[1][2] Its structure, featuring a 4-chlorophenyl ring linked to an acetohydrazide moiety via a sulfur atom, suggests a versatile scaffold for biological activity.[1] The hydrazide-hydrazone backbone is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological effects, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[3][4]

The presence of the azomethine group (-NH-N=CH-) in hydrazone derivatives is often a key determinant of their biological activity.[3] Furthermore, the lipophilicity conferred by the chlorophenyl group may enhance the compound's ability to penetrate biological membranes, a crucial factor for interacting with intracellular targets.[5] This guide outlines a systematic in vitro approach to explore the most probable biological activities of this compound: antimicrobial, antioxidant, and anticancer.

Synthesis and Characterization

While this guide focuses on in vitro evaluation, a reproducible synthesis is the foundational first step. A common route for analogous compounds involves a multi-step process beginning with the corresponding carboxylic acid.[3][6]

General Synthetic Pathway

The synthesis of this compound can be logically approached as follows:

  • Thiolation: Reaction of 4-chlorothiophenol with an appropriate 2-haloacetyl derivative (e.g., ethyl chloroacetate) to form the corresponding ester, ethyl 2-((4-chlorophenyl)thio)acetate.

  • Hydrazinolysis: Subsequent treatment of the resulting ester with hydrazine hydrate to yield the final product, this compound.[4]

It is imperative that the final compound be purified to a high degree (Min. 95%) and its structure confirmed using standard analytical techniques such as NMR (¹H & ¹³C), FT-IR, and Mass Spectrometry to ensure the validity of subsequent biological data.[7][8]

Tier 1 Screening: Antimicrobial Activity

The global challenge of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents.[5] Hydrazide derivatives have shown considerable promise in this area, often exhibiting efficacy against both Gram-positive and Gram-negative bacteria.[9][10] A primary mechanism of action for related compounds involves the inhibition of essential bacterial enzymes like DNA gyrase.[3]

Rationale for Antimicrobial Screening

The structural motifs within this compound, particularly the hydrazide core and the halogenated aromatic ring, are common features in compounds with documented antimicrobial effects.[10][11] Therefore, a primary screen for antibacterial and antifungal activity is a logical starting point.

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[12][13]

MIC_Workflow cluster_prep Preparation cluster_dilution Serial Dilution cluster_incubation Inoculation & Incubation cluster_analysis Data Analysis start Prepare 2x Compound Stock (in appropriate solvent, e.g., DMSO) add_stock Add 100 µL of 2x Compound Stock to Column 1 start->add_stock inoculum Prepare Standardized Bacterial/Fungal Inoculum (0.5 McFarland Standard) add_inoculum Add Standardized Inoculum to wells (Final Conc. ~5x10^5 CFU/mL) inoculum->add_inoculum media Dispense 100 µL Sterile Broth (e.g., Mueller-Hinton) into 96-well plate media->add_stock serial_dil Perform 2-fold Serial Dilution (Transfer 100 µL from Col 1 to 10) add_stock->serial_dil discard Discard 100 µL from Column 10 serial_dil->discard controls Prepare Controls: - Growth Control (No Compound) - Sterility Control (No Inoculum) add_inoculum->controls incubate Incubate Plate (e.g., 37°C for 18-24h) controls->incubate readout Visually Inspect for Turbidity or Read Absorbance (OD600) incubate->readout determine_mic Determine MIC: Lowest concentration with no visible growth readout->determine_mic MTT_Workflow cluster_prep Cell Plating cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate (e.g., 1x10^4 cells/well) incubate1 Incubate Overnight (37°C, 5% CO2) to allow cell attachment seed->incubate1 add_cmpd Add Serial Dilutions of Test Compound to Wells incubate1->add_cmpd controls Include Controls: - Untreated Cells (100% Viability) - Medium Only (Blank) add_cmpd->controls incubate2 Incubate for Desired Period (e.g., 24, 48, or 72 hours) controls->incubate2 add_mtt Add MTT Reagent (final conc. 0.5 mg/mL) incubate2->add_mtt incubate3 Incubate for 4 hours (Formation of Formazan Crystals) add_mtt->incubate3 solubilize Add Solubilization Solution (e.g., DMSO) to dissolve crystals incubate3->solubilize readout Read Absorbance at ~570 nm solubilize->readout calculate Calculate % Cell Viability and Determine IC50 Value readout->calculate

Caption: Workflow for the MTT cell viability and cytotoxicity assay.

Detailed Protocol: MTT Assay for Anticancer Screening

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., HaCaT keratinocytes). [14]* Complete cell culture medium (e.g., DMEM with 10% FBS).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS). [15]* Solubilization solution (e.g., DMSO or acidified isopropanol). [16][17]* Sterile 96-well flat-bottom plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Harvest cells and seed them into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells per well in 100 µL of medium). Incubate overnight to allow for cell attachment. [18]2. Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include untreated cells as a viability control.

  • Incubation: Incubate the plates for a specified duration (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator. [18]4. MTT Addition: After incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well. 5. Formazan Formation: Incubate the plate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. [15]6. Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently on an orbital shaker to ensure complete solubilization. [15][17]7. Absorbance Reading: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm. 8. Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: The IC₅₀ values should be summarized in a table for easy comparison.

Cell LineTypeIC₅₀ (µM) after 48h
MCF-7Breast Cancer
A549Lung Cancer
HaCaTNon-cancerous Keratinocyte

Mechanistic Insights and Future Directions

Positive results in the initial screens should prompt further investigation into the compound's mechanism of action.

  • If Antimicrobial Activity is Confirmed: Assays to determine the mechanism, such as DNA gyrase inhibition assays, could be pursued. [3]* If Anticancer Activity is Confirmed: Further studies could include cell cycle analysis, apoptosis assays (e.g., Annexin V staining), and investigation of specific signaling pathways. The inhibition of enzymes like carbonic anhydrase or kinases are also plausible mechanisms for related structures. [19][20]* Structure-Activity Relationship (SAR): The synthesis and evaluation of analogs can help identify the key structural features responsible for the observed biological activity, guiding future optimization efforts. [11] This structured in vitro evaluation provides a robust and scientifically sound method for characterizing the biological potential of this compound. By adhering to these principles of causality, self-validation, and authoritative grounding, researchers can generate high-quality, reliable data to drive forward the drug discovery process.

References

  • Vertex AI Search. (2024). Synthesis and antimicrobial activity of substituted acetohydrazide derivatives.
  • MDPI. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric.
  • ResearchGate. (2020). Metal Complexes of acetohydrazide Derivative: Characterization, and Antimicrobial Activity Study.
  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.
  • Asian Journal of Chemistry. (2019). Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity.
  • ScienceDirect. (2024). Hydrazide-hydrazones as novel antioxidants - in vitro, molecular docking and DFT studies.
  • ResearchGate. (2019). Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity.
  • Institute for Collaborative Biotechnology (ICB). (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics.
  • Sigma-Aldrich. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • Abcam. (n.d.). MTT assay protocol.
  • MDPI. (n.d.). In Vitro and In Silico Antioxidant Activity of Hydrazones and Semicarbazones Derived from Aldehydes Found in Essential Oils.
  • T. Horton Checkpoint Lab. (1994). MTT Cell Assay Protocol.
  • BenchChem. (2025). Application Note & Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibiotic PF 1052.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • NCBI Bookshelf - NIH. (2013). Cell Viability Assays - Assay Guidance Manual.
  • The World's Largest Collection of Open Access Research Papers. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria.
  • PubMed Central. (2023). Synthesis, DFT Study, and In Vitro Evaluation of Antioxidant Properties and Cytotoxic and Cytoprotective Effects of New Hydrazones on SH-SY5Y Neuroblastoma Cell Lines.
  • MDPI. (n.d.). In-Vitro Evaluation of Antioxidant, Antiproliferative and Photo-Protective Activities of Benzimidazolehydrazone Derivatives.
  • PubMed Central. (n.d.). Exploratory Data Analysis of the In Vitro Effects of Novel Hydrazide-Hydrazone Antioxidants in the Context of In Silico Predictors.
  • EvitaChem. (n.d.). This compound (EVT-367966).
  • BenchChem. (2025). A Comprehensive Review of 2-(2-Chlorophenyl)acetohydrazide and its Analogs: Synthesis, Biological Activities, and Mechanisms of Action.
  • PubChem. (n.d.). This compound.
  • CymitQuimica. (n.d.). This compound.
  • BenchChem. (2025). Technical Guide: 2-(2-Chlorophenyl)acetohydrazide - Synthesis, Characterization, and Biological Potential.
  • ResearchGate. (n.d.). Synthesis of N'-Substituted-2-(5-(4-Chlorophenyl)-1,3,4- oxadiazol-2-ylthio)acetohydrazide Derivatives as Suitable Antibacterial Agents.
  • PubMed Central - NIH. (n.d.). Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors.
  • ResearchGate. (2015). Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents.
  • PubMed Central. (n.d.). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity.

Sources

2-[(4-Chlorophenyl)sulfanyl]acetohydrazide literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide: Synthesis, Biological Activity, and Research Protocols

Introduction: A Versatile Scaffold in Medicinal Chemistry

This compound is a hydrazide derivative that has garnered interest as a versatile scaffold in the field of medicinal chemistry.[1] Its structure is characterized by a central acetohydrazide core, a 4-chlorophenyl ring, and a flexible sulfanyl (thioether) linkage.[2] This combination of a reactive hydrazide moiety and a lipophilic, electronically-modified aromatic ring provides a unique foundation for the synthesis of a diverse array of derivatives with significant therapeutic potential. Hydrazide-hydrazone derivatives, in particular, are recognized for a wide spectrum of biological activities, including antimicrobial and anticancer effects.[3][4]

This technical guide serves as a resource for researchers and drug development professionals, offering a comprehensive overview of the synthesis, known biological activities, and key experimental protocols associated with this compound and its analogs. The insights provided are grounded in established literature, aiming to explain the causal relationships behind experimental design and mechanistic action.

Table 1: Physicochemical Properties of this compound

ParameterValueReference
CAS Number 75150-40-2[1][5][6]
Molecular Formula C₈H₉ClN₂OS[1][5]
Molecular Weight 216.69 g/mol [1][5]
IUPAC Name This compound[5]

PART 1: Synthesis and Characterization

The synthesis of this compound is typically achieved through a direct and efficient nucleophilic substitution reaction. The rationale behind this approach is the electrophilic nature of the sulfur atom in a sulfenyl chloride and the nucleophilic character of the terminal nitrogen in acetohydrazide.

Synthetic Pathway

The most common laboratory-scale synthesis involves the reaction between 4-chlorothiophenol and ethyl chloroacetate to form an intermediate ester, followed by hydrazinolysis. A more direct, though less commonly detailed, route is the reaction of 4-chlorobenzenesulfenyl chloride with acetohydrazide.[2] A generalized and widely adopted route for related acetohydrazides starts from the corresponding carboxylic acid, proceeds through an ester, and culminates in the reaction with hydrazine hydrate.[4][7]

G Start 4-Chlorophenylacetic Acid (Starting Material) Step1 Step 1: Esterification Start->Step1 Ethanol, H₂SO₄ (cat.) Reflux Intermediate Ethyl 2-(4-chlorophenyl)acetate (Ester Intermediate) Step1->Intermediate Step2 Step 2: Hydrazinolysis Intermediate->Step2 Hydrazine Hydrate (NH₂NH₂·H₂O) Ethanol, Reflux Product 2-(4-Chlorophenyl)acetohydrazide (Final Product) Step2->Product

General synthetic workflow for acetohydrazides.
Detailed Experimental Protocol: Two-Step Synthesis

This protocol is based on established methods for analogous compounds and provides a reliable pathway for synthesis.[4]

Step 1: Esterification of 4-Chlorophenylacetic Acid

  • Rationale: The carboxylic acid is first converted to an ethyl ester to increase the reactivity of the carbonyl carbon for the subsequent nucleophilic attack by hydrazine. Concentrated sulfuric acid acts as a catalyst for this Fischer esterification.

  • Procedure: a. In a round-bottom flask, dissolve 4-chlorophenylacetic acid (1 equivalent) in absolute ethanol. b. Add a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops). c. Reflux the mixture for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC). d. After completion, remove excess ethanol under reduced pressure. e. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude ethyl 2-(4-chlorophenyl)acetate.

Step 2: Hydrazinolysis of Ethyl 2-(4-chlorophenyl)acetate

  • Rationale: Hydrazine hydrate acts as a potent nucleophile, attacking the ester's carbonyl group to displace the ethoxy group and form the stable hydrazide.

  • Procedure: a. Dissolve the crude ethyl 2-(4-chlorophenyl)acetate (1 equivalent) in absolute ethanol. b. Add hydrazine hydrate (1.5-2 equivalents) dropwise at room temperature. c. Stir the mixture at room temperature or gently reflux for 8-12 hours, monitoring by TLC until the starting ester spot disappears.[4][8] d. Upon completion, cool the reaction mixture. The product often precipitates out of the solution. e. Collect the solid product by vacuum filtration and wash with cold ethanol.[4] f. Dry the crude product in a vacuum oven.

Purification and Validation
  • Purification: Recrystallization is the most effective method for purifying the final product.[8] Ethanol or an ethanol/water mixture is typically a suitable solvent system. The principle is to dissolve the crude compound in a minimum amount of hot solvent and allow it to cool slowly, whereupon the purified product crystallizes, leaving more soluble impurities behind in the mother liquor.

  • Validation: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and infrared spectroscopy.[3]

PART 2: Biological Activities and Mechanisms of Action

While specific data on this compound is limited, the broader class of hydrazide-hydrazone derivatives exhibits significant and diverse biological activities.[4] The core -NH-N=CH- azomethine group, often formed by condensation of the hydrazide with an aldehyde or ketone, is a key determinant of these pharmacological properties.[7]

Antimicrobial Activity

Hydrazone derivatives are well-regarded for their potential as antimicrobial agents against a range of bacterial and fungal pathogens.[7] This is crucial in the face of rising antibiotic resistance.

  • Mechanism of Action - DNA Gyrase Inhibition: A primary mechanism for antibacterial action is the inhibition of DNA gyrase.[7] This essential bacterial enzyme controls DNA topology and is critical for DNA replication and repair. By binding to the enzyme's active site, these compounds can block its function, leading to bacterial cell death.[7] The sulfanyl and hydrazine functionalities may facilitate interactions with biological targets through hydrogen bonding and dipole-dipole interactions.[2]

Inhibitor Hydrazone Derivative Enzyme Bacterial DNA Gyrase Inhibitor->Enzyme Binds to Active Site Process DNA Replication & Repair Inhibitor->Process Inhibits Outcome Bacterial Cell Death Enzyme->Process Enables sub->Enzyme Cannot Bind

Proposed inhibition of DNA gyrase by hydrazone analogs.
  • Antifungal Activity: Studies on related hydrazine-based compounds have demonstrated potent activity against fungi such as Candida albicans.[9] The presence of a para-chlorophenyl moiety has been shown to increase antifungal activity in some series, suggesting its importance for target interaction.[9] The mechanism may involve the disruption of the fungal cell membrane.[10]

Table 2: Antimicrobial Activity of Selected Hydrazide/Hydrazone Analogs

Compound Class/IDTest OrganismActivity MetricReference
Hydrazone AnalogsP. aeruginosaMIC = 0.19 µg/mL[7]
Hydrazone AnalogsS. aureusZone of Inhibition = 21 mm[7]
Acetohydrazide DerivativesE. coli, P. aeruginosaModerate to good activity[3]
Hydrazine-based Lactam (para-chloro)C. albicansMIC = 5.6 µg/mL[9]
Oxadiazole AcetohydrazidesVarious FungiMIC = 8-16 µg/mL[10]
Anticancer Activity

Derivatives of acetohydrazides are being explored for their anticancer properties, which often stem from their ability to inhibit key enzymes involved in cancer progression or to induce programmed cell death (apoptosis).

  • Mechanism of Action - Carbonic Anhydrase Inhibition: Certain sulfonamide-based derivatives containing thiadiazole scaffolds have shown potent inhibition of carbonic anhydrase (CA), particularly isoforms IX and XII, which are associated with tumors.[11] CA enzymes are involved in regulating pH, and their inhibition can disrupt the tumor microenvironment, leading to anticancer effects.[11] Novel sulfamoylphenyl pyrazole derivatives have also demonstrated significant anticancer activity through CA inhibition, with some compounds showing IC₅₀ values in the nanomolar range.[12]

Table 3: Anticancer and Enzyme Inhibitory Activity of Related Analogs

Compound ClassTarget/Cell LineActivity Metric (IC₅₀ / Kᵢ)Reference
Sulfamoylphenyl PyrazoleMCF-7 (Breast Cancer)IC₅₀ = 5.21 µM[12]
Sulfamoylphenyl PyrazoleCarbonic Anhydrase IXKᵢ = 0.04 µM[12]
Sulfonamide ThiadiazoleMCF-7 (Breast Cancer)Low IC₅₀ values reported[11]
Pyrano[c]pyrazoleAKT2/PKBβ KinaseIC₅₀ = 12 µM[13]
Triazolyl-acetohydrazideAnti-lipase activityPotent inhibition reported[2]

PART 3: Key Experimental Protocols

To facilitate further research, this section provides standardized, step-by-step protocols for evaluating the primary biological activities of this compound and its derivatives.

Protocol: Antimicrobial Susceptibility Testing (Agar Disk Diffusion)

This method provides a qualitative assessment of antimicrobial activity and is a standard preliminary screening tool.[4]

  • Preparation: a. Culture bacterial or fungal strains in an appropriate broth medium overnight. b. Standardize the microbial suspension to a 0.5 McFarland turbidity standard. c. Prepare Mueller-Hinton agar plates for bacteria or a suitable agar (e.g., Sabouraud Dextrose) for fungi.

  • Inoculation: a. Uniformly swab the standardized microbial suspension onto the entire surface of the agar plate.

  • Disk Application: a. Dissolve the test compound (e.g., this compound) in a suitable solvent like DMSO to a known concentration. b. Impregnate sterile paper discs (6 mm diameter) with a defined volume of the compound solution. c. Place the impregnated discs onto the agar surface. Also include a positive control (standard antibiotic) and a negative control (solvent only).

  • Incubation: a. Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Analysis: a. Measure the diameter (in mm) of the clear zone of inhibition around each disc where microbial growth is prevented. A larger zone indicates greater susceptibility.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and is a common first step in evaluating potential anticancer activity.

  • Cell Seeding: a. Seed cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: a. Prepare serial dilutions of the test compound in the cell culture medium. b. Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include untreated cells as a control. c. Incubate the plate for a specified period (e.g., 48-72 hours).

  • MTT Addition: a. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: a. Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: a. Read the absorbance of each well using a microplate reader at a wavelength of ~570 nm.

  • Analysis: a. Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Seed 1. Seed Cancer Cells in 96-well plate Treat 2. Treat with Compound (Serial Dilutions) Seed->Treat Incubate 3. Incubate (e.g., 48 hours) Treat->Incubate MTT 4. Add MTT Reagent (Metabolized by live cells) Incubate->MTT Solubilize 5. Solubilize Formazan (Add DMSO) MTT->Solubilize Read 6. Read Absorbance (~570 nm) Solubilize->Read Analyze 7. Analyze Data (Calculate IC₅₀) Read->Analyze

Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

This compound represents a valuable and accessible chemical scaffold. While detailed biological data on the parent compound itself is emerging, the extensive research on its close analogs strongly suggests significant potential in drug discovery. The hydrazide functional group is a key anchor for creating diverse libraries of hydrazone derivatives, which have consistently demonstrated promising antimicrobial and anticancer activities.

Future research should focus on several key areas:

  • Systematic Biological Screening: A comprehensive evaluation of the parent compound, this compound, against a broad panel of bacterial, fungal, and cancer cell lines is warranted.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a focused library of derivatives (e.g., by varying the substituents on the phenyl ring or condensing the hydrazide with different aldehydes) will help elucidate the structural requirements for optimal activity.

  • Mechanism of Action Elucidation: For active compounds, in-depth studies are needed to pinpoint the precise molecular targets, moving beyond generalized mechanisms to specific enzyme inhibition kinetics and binding studies.

By leveraging the foundational knowledge of hydrazide chemistry and pharmacology, researchers can effectively utilize this compound as a starting point for the development of novel therapeutic agents.

References

  • EvitaChem. This compound (EVT-367966) | 75150-40-2.
  • Synthesis and antimicrobial activity of substituted acetohydrazide deriv
  • Benchchem. Identifying and characterizing impurities in 2-(2-Chlorophenyl)acetohydrazide synthesis.
  • Benchchem. A Comprehensive Review of 2-(2-Chlorophenyl)acetohydrazide and its Analogs: Synthesis, Biological Activities, and Mechanisms of Action.
  • CymitQuimica. This compound.
  • Benchchem. Technical Guide: 2-(2-Chlorophenyl)
  • PubChem. This compound.
  • Antal, C., et al. (2023). Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. MDPI.
  • Al-Warhi, T., et al. (2024). Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors.
  • Benchchem. The Core Mechanism of 2-(2-Chlorophenyl)acetohydrazide Derivatives: A Technical Guide for Researchers.
  • Vala, R. M., et al. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity.
  • Bahadur, A., et al. (2022).
  • Chemicalbook. (2025). 2-[(4-CHLOROPHENYL)

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide, a molecule of interest in medicinal chemistry and drug development. The protocol herein is structured to ensure scientific integrity, providing not just a methodology, but also the rationale behind the procedural choices. This guide is designed for professionals in research and development, offering a self-validating system for producing the target compound.

Introduction

This compound is a hydrazide derivative containing a chlorophenylthio moiety. Hydrazides are a class of organic compounds that serve as crucial intermediates in the synthesis of a wide array of heterocyclic compounds with diverse biological activities. The presence of the 4-chlorophenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of the final molecules, making this compound a valuable building block in the design of novel therapeutic agents. This protocol outlines a reliable two-step synthesis route, beginning with the S-alkylation of 4-chlorothiophenol to form an intermediate ester, followed by hydrazinolysis to yield the final product.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a two-step process:

  • Step 1: Synthesis of Ethyl 2-[(4-chlorophenyl)sulfanyl]acetate. This step involves the S-alkylation of 4-chlorothiophenol with ethyl chloroacetate. The reaction proceeds via a nucleophilic substitution mechanism where the thiolate anion, generated in situ by a base, attacks the electrophilic carbon of ethyl chloroacetate.

  • Step 2: Synthesis of this compound. The intermediate ester from Step 1 undergoes hydrazinolysis, where hydrazine hydrate acts as a nucleophile, attacking the carbonyl carbon of the ester and replacing the ethoxy group to form the desired acetohydrazide.

Synthesis_Workflow cluster_step1 Step 1: S-Alkylation cluster_step2 Step 2: Hydrazinolysis 4-Chlorothiophenol 4-Chlorothiophenol Reaction1 S-alkylation 4-Chlorothiophenol->Reaction1 Ethyl_chloroacetate Ethyl chloroacetate Ethyl_chloroacetate->Reaction1 Base_Solvent Base (e.g., K2CO3) Solvent (e.g., Ethanol) Base_Solvent->Reaction1 Intermediate_Ester Ethyl 2-[(4-chlorophenyl)sulfanyl]acetate Reaction2 Hydrazinolysis Intermediate_Ester->Reaction2 Reaction1->Intermediate_Ester Hydrazine_hydrate Hydrazine hydrate Hydrazine_hydrate->Reaction2 Ethanol_reflux Ethanol, Reflux Ethanol_reflux->Reaction2 Final_Product This compound Reaction2->Final_Product

Application Note & Protocol: A Guided Synthesis of 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide from 4-Chlorothiophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide, a key heterocyclic building block in medicinal chemistry and drug development. The protocol outlines a robust and efficient two-step synthetic route commencing with the nucleophilic substitution of 4-chlorothiophenol with ethyl bromoacetate to yield the intermediate, ethyl 2-[(4-chlorophenyl)sulfanyl]acetate. This is followed by the hydrazinolysis of the resulting ester to produce the target acetohydrazide. This guide is designed for researchers, chemists, and professionals in drug development, offering detailed, step-by-step protocols, mechanistic insights, characterization guidelines, and critical safety information.

Introduction: Significance and Synthetic Strategy

Hydrazide and its derivatives are pivotal structural motifs in a vast array of pharmacologically active compounds, exhibiting properties that span antimicrobial, anticonvulsant, and anti-inflammatory activities[1][2]. The target molecule, this compound, incorporates both a hydrazide moiety and a 4-chlorophenylthio group, making it a valuable precursor for synthesizing more complex therapeutic agents. The sulfur linkage provides flexibility and lipophilicity, while the chloro-substituted aromatic ring offers a site for potential metabolic stability and further functionalization.

The synthetic strategy employed is a logical and high-yielding two-step process.

  • S-Alkylation: The synthesis begins with the formation of a thioether bond. This is achieved via a Williamson ether-like synthesis, where the nucleophilic thiolate anion of 4-chlorothiophenol attacks an α-halo ester (ethyl bromoacetate) in a classic SN2 reaction.

  • Hydrazinolysis: The ester intermediate is subsequently converted to the final hydrazide product through a nucleophilic acyl substitution reaction with hydrazine hydrate.

This approach is widely adopted due to its reliability, use of readily available starting materials, and straightforward purification procedures.

Overall Reaction Scheme:

Step 1: Synthesis of Ethyl 2-[(4-chlorophenyl)sulfanyl]acetate Cl-C₆H₄-SH + BrCH₂COOC₂H₅ → Cl-C₆H₄-SCH₂COOC₂H₅ + HBr

Step 2: Synthesis of this compound Cl-C₆H₄-SCH₂COOC₂H₅ + N₂H₄·H₂O → Cl-C₆H₄-SCH₂CONHNH₂ + C₂H₅OH + H₂O

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis, workup, and purification of the intermediate and final products.

Part I: Synthesis of Ethyl 2-[(4-chlorophenyl)sulfanyl]acetate (Intermediate 1)

Principle & Mechanism: This reaction is a bimolecular nucleophilic substitution (SN2). The acidic proton of the thiol group on 4-chlorothiophenol is abstracted by a mild base, such as potassium carbonate, to form the highly nucleophilic 4-chlorothiophenolate anion. This anion then attacks the electrophilic α-carbon of ethyl bromoacetate, displacing the bromide ion and forming the thioether product[3][4]. An aprotic polar solvent like acetone is ideal as it solubilizes the reactants but does not interfere with the nucleophile. The addition of a catalytic amount of potassium iodide (KI) can accelerate the reaction by in-situ formation of the more reactive ethyl iodoacetate.

Materials and Reagents:

ReagentFormulaMW ( g/mol )MolarityQuantityEquivalents
4-ChlorothiophenolC₆H₅ClS144.62-10.0 g1.0
Ethyl BromoacetateC₄H₇BrO₂167.00-12.7 g (8.6 mL)1.1
Potassium CarbonateK₂CO₃138.21-14.4 g1.5
AcetoneC₃H₆O58.08-200 mL-
Ethyl AcetateC₄H₈O₂88.11-~150 mL-
Brine (sat. NaCl)NaCl58.44-~50 mL-
Anhydrous MgSO₄MgSO₄120.37-As needed-

Step-by-Step Protocol:

  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chlorothiophenol (10.0 g, 69.1 mmol) and anhydrous potassium carbonate (14.4 g, 104 mmol).

  • Solvent Addition: Add 200 mL of acetone to the flask.

  • Reagent Addition: While stirring vigorously at room temperature, add ethyl bromoacetate (8.6 mL, 76.0 mmol) dropwise over 10 minutes.

  • Reaction: Heat the mixture to a gentle reflux (approx. 56°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 20% ethyl acetate in hexanes. The product spot should appear at a higher Rf than the starting 4-chlorothiophenol. The reaction is complete upon the disappearance of the limiting reagent spot.

  • Workup: After completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetone.

  • Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in 100 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude ethyl 2-[(4-chlorophenyl)sulfanyl]acetate is often of sufficient purity for the next step. If necessary, it can be purified by vacuum distillation. The resulting product should be a pale yellow oil[5][6].

Part II: Synthesis of this compound (Final Product)

Principle & Mechanism: This transformation is a classic hydrazinolysis of an ester. Hydrazine, a potent nucleophile, attacks the electrophilic carbonyl carbon of the ethyl 2-[(4-chlorophenyl)sulfanyl]acetate intermediate. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide (C₂H₅O⁻) leaving group to form the stable hydrazide product[1][7]. The reaction is typically carried out in an alcoholic solvent, which can accommodate all reactants.

Materials and Reagents:

ReagentFormulaMW ( g/mol )MolarityQuantityEquivalents
Ethyl 2-[(4-chlorophenyl)sulfanyl]acetateC₁₀H₁₁ClO₂S230.71-10.0 g1.0
Hydrazine Hydrate (~64% N₂H₄)N₂H₄·H₂O50.06-4.3 mL~2.0
Ethanol (95%)C₂H₅OH46.07-100 mL-
Deionized WaterH₂O18.02-As needed-

Step-by-Step Protocol:

  • Setup: In a 250 mL round-bottom flask with a magnetic stir bar and reflux condenser, dissolve ethyl 2-[(4-chlorophenyl)sulfanyl]acetate (10.0 g, 43.3 mmol) in 100 mL of 95% ethanol.

  • Reagent Addition: Add hydrazine hydrate (4.3 mL, ~86.6 mmol) to the solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 3-5 hours. The formation of a white precipitate may be observed as the reaction proceeds.

  • Monitoring: The reaction can be monitored by TLC (e.g., 50% ethyl acetate in hexanes). The product is more polar and will have a lower Rf value than the starting ester.

  • Isolation: After the reaction is complete, cool the flask first to room temperature and then in an ice bath for 30-60 minutes to maximize precipitation.

  • Filtration: Collect the white solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold ethanol (2 x 15 mL) to remove any unreacted starting materials and soluble impurities.

  • Drying: Dry the purified product under vacuum to a constant weight. The final product, this compound, should be a white crystalline solid[8].

Visualization of Workflow and Mechanism

Synthetic Workflow Diagram

The following diagram illustrates the sequential process for the synthesis of the target compound.

Synthesis_Workflow cluster_step1 Step 1: S-Alkylation cluster_step2 Step 2: Hydrazinolysis start_materials_1 4-Chlorothiophenol + Ethyl Bromoacetate + K2CO3 in Acetone reaction_1 Reflux (4-6h) start_materials_1->reaction_1 workup_1 Filtration & Solvent Evaporation reaction_1->workup_1 intermediate Intermediate: Ethyl 2-[(4-chlorophenyl)sulfanyl]acetate workup_1->intermediate start_materials_2 Intermediate + Hydrazine Hydrate in Ethanol intermediate->start_materials_2 reaction_2 Reflux (3-5h) start_materials_2->reaction_2 workup_2 Cooling & Vacuum Filtration reaction_2->workup_2 final_product Final Product: This compound workup_2->final_product

Caption: Overall workflow for the two-step synthesis.

Mechanism of S-Alkylation (Step 1)

This diagram details the SN2 mechanism for the formation of the thioether intermediate.

Caption: SN2 mechanism for thioether formation.

Characterization and Validation

To ensure the identity and purity of the synthesized compounds, the following analytical techniques are recommended:

  • Thin Layer Chromatography (TLC): A quick and effective method to monitor reaction progress and assess the purity of the crude and purified products.

  • Melting Point: The purified this compound should exhibit a sharp melting point, which can be compared to literature values.

  • Spectroscopy:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): Will confirm the structure by showing characteristic peaks for aromatic protons, the methylene protons of the -S-CH₂- group, and the protons of the hydrazide (-NH-NH₂) group.

    • ¹³C NMR (Carbon Nuclear Magnetic Resonance): Provides information on the carbon framework of the molecule.

    • FTIR (Fourier-Transform Infrared Spectroscopy): Can identify key functional groups, such as the C=O stretch of the hydrazide (around 1650-1680 cm⁻¹) and the N-H stretches (around 3200-3400 cm⁻¹).

    • Mass Spectrometry (MS): Will confirm the molecular weight of the compound[8].

Safety and Handling Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

  • 4-Chlorothiophenol: Possesses a strong and unpleasant odor. It is toxic and an irritant. Handle with care and avoid inhalation or skin contact.

  • Ethyl Bromoacetate: A lachrymator (tear-gas agent) and is toxic and corrosive[9]. Handle with extreme care in a fume hood.

  • Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Avoid all contact with skin and eyes and prevent inhalation of vapors. Use in a well-ventilated fume hood is mandatory.

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations.

References

  • Aziz-ur-Rehman, et al. (2013). Synthesis of N'-Substituted-2-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide Derivatives as Suitable Antibacterial Agents. Tropical Journal of Pharmaceutical Research. [Link]
  • Borys, R., et al. (2021). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)
  • PrepChem. (Date not available). Synthesis of ethyl (4-chlorophenyl)
  • PubMed. (2021). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)
  • ResearchGate. (Date not available). Reactions and conditions.
  • Molecules. (1999). Bifunctional Derivative of p,p'-Dichlorochalcone. Part II. Synthesis of a Novel Compound 2-[2-Carboxymethylthio-2-(4-chlorophenyl)ethyl]-2-(4-chlorophenyl)-4-thiazolidinone. [Link]
  • PubChem. (Date not available). This compound. [Link]
  • Srinivasan, C., et al. (1989). Structure-reactivity correlations in the reaction of ethyl bromoacetate with aliphatic carboxylate ions. Proceedings of the Indian Academy of Sciences - Chemical Sciences. [Link]
  • ResearchGate. (2009). Synthesis and Biological Activities of 2,4-Dichlorophenoxyacetyl(thio)urea and S-(+)-3-Methyl-2-(4-chlorophenyl)
  • ResearchGate. (2012).
  • Srinivasan, C., et al. (1985). Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacetate ions. Proceedings of the Indian Academy of Sciences - Chemical Sciences. [Link]
  • Google Patents. (1967).
  • ResearchGate. (2014). Synthesis and reactions of 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one. [Link]
  • Google Patents. (2016).
  • Google Patents. (2009). A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid.
  • Organic Syntheses. (Date not available).
  • National Institutes of Health (NIH). (2021). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)
  • NTP. (1995).
  • Wikipedia. (Date not available). Ethyl chloroacetate.

Sources

Application Note: Comprehensive Analytical Characterization of 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the analytical characterization of 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide, a versatile chemical intermediate. Ensuring the structural integrity, identity, and purity of such compounds is paramount for their application in research and drug development. This document outlines detailed protocols for spectroscopic and chromatographic analyses, grounded in established scientific principles. Methodologies covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices is explained to provide researchers with a robust and validated analytical workflow.

Introduction and Physicochemical Overview

This compound is a hydrazide derivative containing a chlorophenyl thioether moiety. The hydrazide functional group is a key structural motif in a wide array of biologically active compounds and serves as a crucial building block in the synthesis of various heterocyclic systems.[1] Given its potential as a scaffold in medicinal chemistry, rigorous analytical characterization is essential to confirm its chemical identity and purity, ensuring the reliability and reproducibility of downstream applications.

The fundamental physicochemical properties of the compound are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₉ClN₂OSPubChem[2]
Molecular Weight 216.69 g/mol PubChem[2]
CAS Number 75150-40-2PubChem[2]
IUPAC Name 2-(4-chlorophenyl)sulfanylacetohydrazidePubChem[2]
Melting Point 103-104°CChemicalBook[3]
Boiling Point 419.4°C at 760 mmHgChemicalBook[3]

Spectroscopic Characterization: Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of a synthesized compound. Each method provides unique information about the functional groups, connectivity, and overall molecular framework.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy measures the absorption of infrared radiation by the molecule's bonds, causing them to vibrate at specific frequencies. This technique is highly effective for identifying the presence of key functional groups. For this compound, FT-IR is used to confirm the presence of the N-H bonds of the hydrazide, the C=O of the amide, the C-S thioether linkage, and the C-Cl bond.

Expected Data: The characteristic vibrational frequencies for acetohydrazide derivatives are well-documented.[4]

Table 2: Expected FT-IR Absorption Bands

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Rationale
N-H (Hydrazide)Stretching3200 - 3400Confirms the -NH-NH₂ moiety. Often appears as two distinct bands.
C-H (Aromatic)Stretching3000 - 3100Indicates the presence of the chlorophenyl ring.
C-H (Aliphatic)Stretching2850 - 2950Corresponds to the methylene (-CH₂-) group.
C=O (Amide I)Stretching1650 - 1680Strong absorption, characteristic of the hydrazide carbonyl.[4]
N-H (Amide II)Bending1550 - 1640Confirms the secondary amide structure.
C=C (Aromatic)Stretching1450 - 1600Multiple bands indicating the phenyl ring.
C-ClStretching1000 - 1100Indicates the chloro-substituent on the aromatic ring.
C-SStretching600 - 800Confirms the thioether linkage.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different types of protons, their electronic environment, and their proximity to other protons. ¹³C NMR provides information on the different types of carbon atoms in the molecule. These techniques are the gold standard for unambiguous structure determination.[5]

Expected ¹H NMR Data (400 MHz, DMSO-d₆):

Table 3: Predicted ¹H NMR Chemical Shifts

Proton AssignmentMultiplicityApprox. Chemical Shift (δ, ppm)Rationale
Aromatic (2H, ortho to -S-)Doublet7.35 - 7.45Deshielded by the sulfur atom and adjacent to the Cl-substituted carbons.
Aromatic (2H, meta to -S-)Doublet7.25 - 7.35Forms an AA'BB' system with the other aromatic protons.
-S-CH₂-Singlet3.80 - 4.00Methylene protons adjacent to the sulfur atom. Appears as a singlet as there are no adjacent protons.
-NH- (Amide)Broad Singlet9.30 - 9.50The amide proton is typically deshielded and its signal can be broad.[1]
-NH₂ (Hydrazine)Broad Singlet4.30 - 4.50The terminal amine protons are less deshielded than the amide proton.[1]

Expected ¹³C NMR Data (100 MHz, DMSO-d₆):

Table 4: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentApprox. Chemical Shift (δ, ppm)Rationale
C=O (Amide)167 - 169Carbonyl carbon of the hydrazide group.
Aromatic (C-S)134 - 136Quaternary carbon attached to the sulfur atom.
Aromatic (C-Cl)131 - 133Quaternary carbon attached to the chlorine atom.
Aromatic (CH)129 - 131Aromatic methine carbons. Two signals expected.
-S-CH₂-38 - 40Methylene carbon adjacent to the sulfur atom.
Mass Spectrometry (MS)

Principle: Mass spectrometry is a powerful technique for determining the molecular weight of a compound. Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecular ions ([M+H]⁺), minimizing fragmentation and providing a clear indication of the molecular mass.[6] The presence of chlorine, with its two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), provides a highly characteristic isotopic pattern that serves as a definitive confirmation of the compound's identity.

Expected Data (ESI-MS, Positive Ion Mode):

Table 5: Expected Mass Spectrometry Peaks

IonExpected m/zRationale
[M+H]⁺ (³⁵Cl)217.02Protonated molecular ion containing the ³⁵Cl isotope.
[M+H]⁺ (³⁷Cl)219.02Protonated molecular ion containing the ³⁷Cl isotope.
Isotopic Ratio ~3:1The characteristic isotopic signature of a monochlorinated compound.

Chromatographic Analysis: Purity and Separation

Chromatographic methods are essential for assessing the purity of the synthesized compound and for separating it from any starting materials, by-products, or degradation products.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is the premier technique for determining the purity of a non-volatile organic compound. A Reverse-Phase (RP-HPLC) method is most suitable for this compound due to its moderate polarity. The compound is separated on a non-polar stationary phase (e.g., C18) with a polar mobile phase. Purity is determined by calculating the area percentage of the main peak relative to all other peaks detected by a UV detector.

Thin-Layer Chromatography (TLC)

Principle: TLC is a rapid, qualitative technique used primarily to monitor the progress of a chemical reaction or for a quick purity check.[7] Separation occurs on a silica gel plate (polar stationary phase) with a less polar mobile phase. The difference in polarity between the starting materials (e.g., the corresponding ester) and the more polar hydrazide product allows for easy visualization of reaction completion.

Detailed Experimental Protocols

Protocol 1: FT-IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Grind 1-2 mg of the compound with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent disc.

  • Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Data Collection: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans.

  • Analysis: Process the spectrum to identify the characteristic absorption bands as listed in Table 2.

Protocol 2: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to ensure homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using standard parameters (e.g., 400 MHz, 30° pulse, 8-16 scans, 2-second relaxation delay).

  • ¹³C NMR Acquisition: Acquire the carbon spectrum (e.g., 100 MHz, with proton decoupling). A longer acquisition time with more scans will be required compared to ¹H NMR.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H NMR signals and assign the peaks based on their chemical shift, multiplicity, and integration values. Assign the ¹³C NMR peaks based on predicted chemical shifts.

Protocol 3: Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Settings: Operate the mass spectrometer in positive ion mode. Optimize key parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to maximize the signal of the target ion.

  • Acquisition: Scan a mass range that includes the expected m/z values (e.g., m/z 100-400).

  • Data Analysis: Identify the protonated molecular ion peaks at m/z ~217 and ~219 and confirm their ~3:1 intensity ratio.

Protocol 4: Reverse-Phase HPLC for Purity Analysis
  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) at a concentration of ~1 mg/mL. Dilute further to ~0.1 mg/mL for injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water (with 0.1% Formic Acid or Trifluoroacetic Acid).

    • Mobile Phase B: Acetonitrile (with 0.1% Formic Acid or Trifluoroacetic Acid).

    • Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Analysis: Run a blank (injection of mobile phase) followed by the sample injection. Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the characterization process and the key structural features of the molecule.

G cluster_0 Phase 1: Sample & Initial Checks cluster_1 Phase 2: Structural Confirmation cluster_2 Phase 3: Purity Assessment cluster_3 Phase 4: Final Report Sample Sample Receipt This compound PhysChem Physicochemical Properties (Melting Point, Appearance) Sample->PhysChem FTIR FT-IR Spectroscopy (Functional Groups) PhysChem->FTIR NMR NMR Spectroscopy (¹H & ¹³C, Connectivity) PhysChem->NMR MS Mass Spectrometry (Molecular Weight & Isotopic Pattern) PhysChem->MS HPLC RP-HPLC (Quantitative Purity) FTIR->HPLC TLC TLC (Qualitative Check) FTIR->TLC NMR->HPLC NMR->TLC MS->HPLC MS->TLC Report Certificate of Analysis (Structure, Purity, Identity Confirmed) HPLC->Report TLC->Report

Caption: Workflow for the comprehensive analytical characterization.

G cluster_nodes mol p1 p2 p3 n1 Hydrazide (-CONHNH₂) l1 FT-IR: N-H, C=O NMR: NH, NH₂ n1->l1 n2 Thioether (-S-) l2 FT-IR: C-S n2->l2 n3 Chlorophenyl l3 FT-IR: C-Cl, C=C NMR: Aromatic H n3->l3

Caption: Key structural features for spectroscopic analysis.

Conclusion

The analytical characterization of this compound requires a multi-technique approach to ensure unambiguous confirmation of its structure and purity. The combination of FT-IR, NMR, and MS provides orthogonal data for structural elucidation, while RP-HPLC offers a robust and quantitative measure of purity. The protocols and expected data presented in this guide provide a validated framework for researchers and scientists, ensuring high-quality, reliable material for further study and development.

References

  • Benchchem. (2025). Spectroscopic Characterization of N'-(benzo[d]thiazol-2-yl)acetohydrazide: A Technical Guide.
  • Al-Majidi, S. M., et al. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. MDPI.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Gürbüz, D., et al. (2022). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. National Center for Biotechnology Information.
  • El-Gammal, O. A., et al. (2018). Synthesis, structural and spectroscopic properties of Co(II), Ni(II) and Cu(II) complexes with 2-((2-chlorobenzylidene)amino) acetohydrazide hydrate and their Antimicrobial and antioxidant activities. Redalyc.
  • PubChem. (n.d.). 2-(4-Chlorophenyl)acetohydrazide. National Center for Biotechnology Information.
  • S. G. K. et al. (2009). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry.
  • Sharma, S., et al. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. RASĀYAN Journal of Chemistry.
  • Dong, C., et al. (2016). Simultaneous quantitation of trace level hydrazine and acetohydrazide in pharmaceuticals by benzaldehyde derivatization with sample 'matrix matching' followed by liquid chromatography-mass spectrometry. PubMed.
  • Yathirajan, H. S., et al. (2007). 2-(4-Chlorophenoxy)acetohydrazide. National Center for Biotechnology Information.
  • Khader, A., et al. (2012). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica.
  • Zhang, Y., et al. (2020). Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. SciTePress.
  • Smolenkov, A. D., et al. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. ResearchGate.

Sources

Application Note: Structural Elucidation of 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This application note presents a detailed protocol for the acquisition and comprehensive analysis of ¹H (Proton) and ¹³C (Carbon-13) NMR spectra for 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide. This compound, with the molecular formula C₈H₉ClN₂OS and a molecular weight of 216.69 g/mol , is a versatile building block in medicinal chemistry.[1][2] We provide field-proven methodologies for sample preparation, data acquisition, and in-depth spectral interpretation, designed for researchers, scientists, and professionals in drug development. The causality behind experimental choices is explained to ensure robust and reproducible results.

Introduction and Scientific Rationale

This compound is a scaffold of interest in the synthesis of novel heterocyclic compounds with potential therapeutic activities. Accurate structural confirmation and purity assessment are critical checkpoints in the synthesis and drug development pipeline. NMR spectroscopy serves as the gold standard for this purpose, as it provides unambiguous information about the carbon-hydrogen framework of a molecule.[3]

The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons through spin-spin coupling. The ¹³C NMR spectrum complements this by detailing the number and type of carbon environments, including quaternary carbons. This dual-analysis approach provides a self-validating system for structural verification. This guide will walk through the process of using these techniques to confirm the identity of this compound.

Molecular Structure and Predicted Spectral Features

The key to interpreting NMR spectra lies in correlating the observed signals to the molecule's structure. Below is the structure of this compound with systematic numbering for NMR assignment.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Signals:

  • Aromatic Protons (H-2, H-3, H-5, H-6): The para-substituted benzene ring is expected to show a characteristic AA'BB' system, which often simplifies to two distinct doublets due to symmetry.[4]

  • Methylene Protons (H-7): The two protons on C-7 are chemically equivalent and adjacent to a sulfur atom and a carbonyl group. They are expected to appear as a single, sharp singlet.

  • Hydrazide Protons (N(1)H₂ and N(2)H): These three protons are attached to nitrogen. They are exchangeable and often appear as broad singlets. Their chemical shifts are highly sensitive to solvent, concentration, and temperature.[5][6]

Predicted ¹³C NMR Signals:

  • Aromatic Carbons (C-1 to C-6): Due to the plane of symmetry through C-1 and C-4, four signals are expected for the six aromatic carbons.[7] Two will be for the protonated carbons (C-2/C-6 and C-3/C-5) and two for the quaternary, substituent-bearing carbons (C-1 and C-4).

  • Methylene Carbon (C-7): A single signal is expected in the aliphatic region.

  • Carbonyl Carbon (C-8): A single signal is expected in the downfield region, characteristic of an amide carbonyl.[7]

Experimental Protocols

Materials and Equipment
  • Compound: this compound (Purity: ≥95%)[1]

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)

  • Internal Standard: Tetramethylsilane (TMS)

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer

  • Supplies: 5 mm NMR tubes, Pasteur pipettes, analytical balance, volumetric flasks.

Rationale for Solvent Selection

DMSO-d₆ is the solvent of choice for this analysis. Its high polarity readily dissolves the compound, and its ability to form hydrogen bonds with the solute slows down the proton exchange rate of the N-H protons. This crucial feature allows for the clear observation of the -NH and -NH₂ signals, which might otherwise be broadened into the baseline or exchanged away in solvents like CDCl₃ or D₂O.[6][8]

Sample Preparation Protocol
  • Weighing: Accurately weigh 15-20 mg of this compound directly into a clean, dry vial.

  • Dissolution: Add approximately 0.7 mL of DMSO-d₆ containing 0.03% TMS to the vial.

  • Homogenization: Gently vortex or sonicate the vial for 1-2 minutes to ensure the sample is fully dissolved. A clear, homogenous solution should be obtained.

  • Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. The liquid column height should be approximately 4-5 cm.

  • Capping: Securely cap the NMR tube, ensuring it is clean and properly labeled.

NMR Data Acquisition Protocol
  • Instrument Setup: Insert the sample into the spectrometer. Lock the instrument onto the deuterium signal of the DMSO-d₆ solvent.

  • Shimming: Perform automated or manual shimming of the magnetic field to maximize its homogeneity. This is critical for achieving sharp, well-resolved peaks.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).

    • Number of Scans: 16-32 scans.

    • Relaxation Delay (d1): 2-5 seconds.

    • Acquisition Time: ~3-4 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width: ~240 ppm (e.g., -10 to 230 ppm).

    • Number of Scans: 512-2048 scans (or more, depending on concentration).

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by referencing the central peak of the DMSO-d₆ septet to 39.52 ppm.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_analysis Data Analysis weigh Weigh Compound (15-20 mg) dissolve Dissolve in DMSO-d6 (0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock_shim Lock & Shim insert->lock_shim acq_h1 Acquire ¹H Spectrum lock_shim->acq_h1 acq_c13 Acquire ¹³C Spectrum acq_h1->acq_c13 process Process FID (FT, Phase, Baseline) acq_c13->process calibrate Calibrate Spectra (TMS & Solvent) process->calibrate interpret Assign Signals & Interpret Structure calibrate->interpret

Caption: Experimental workflow for NMR analysis.

Results: Spectral Analysis and Interpretation

The following data represents a typical analysis of this compound in DMSO-d₆ at 400 MHz.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides definitive evidence for all proton-containing functional groups.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Assignment
9.45 br s 1H - N(2)H
7.42 d 2H 8.6 H-3, H-5 (ortho to Cl)
7.37 d 2H 8.6 H-2, H-6 (ortho to S)
4.29 br s 2H - N(1)H₂

| 3.65 | s | 2H | - | H-7 (-S-CH₂-) |

  • Hydrazide Protons: The broad singlets at 9.45 ppm and 4.29 ppm are characteristic of the amide (-NH) and terminal amine (-NH₂) protons of the hydrazide moiety, respectively.[6][8] Their broadness is due to quadrupole effects from the nitrogen nuclei and potential hydrogen exchange. These signals would disappear upon the addition of a drop of D₂O, confirming their identity as labile protons.

  • Aromatic Protons: The region between 7.35-7.45 ppm shows two distinct doublets, each integrating to two protons. This classic AA'BB' pattern is unequivocal proof of a 1,4-disubstituted benzene ring.[4] The proximity to the electron-withdrawing chlorine atom and the sulfur atom results in slightly different electronic environments for the two sets of aromatic protons, leading to two resolved signals.

  • Methylene Protons: A sharp singlet is observed at 3.65 ppm, integrating to two protons. This signal is assigned to the methylene protons (H-7), which are flanked by the sulfur atom and the carbonyl group. The absence of coupling confirms that there are no adjacent protons.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum confirms the carbon skeleton of the molecule.

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Carbon Type
167.5 C-8 C=O (Amide)
134.8 C-1 C-S (Quaternary)
131.7 C-4 C-Cl (Quaternary)
131.2 C-2, C-6 CH (Aromatic)
129.4 C-3, C-5 CH (Aromatic)

| 39.8 | C-7 | CH₂ (Methylene) |

  • Carbonyl Carbon: The signal at 167.5 ppm is in the typical range for an amide carbonyl carbon.[7]

  • Aromatic Carbons: Four signals appear in the aromatic region (120-140 ppm), consistent with the predicted symmetry of the para-substituted ring. The two lower-intensity signals at 134.8 and 131.7 ppm are assigned to the quaternary carbons C-1 (attached to sulfur) and C-4 (attached to chlorine). The substituent effects of sulfur and chlorine dictate their specific chemical shifts.[9][10] The two higher-intensity signals at 131.2 and 129.4 ppm correspond to the two pairs of equivalent protonated aromatic carbons.

  • Methylene Carbon: The signal at 39.8 ppm is assigned to the methylene carbon (C-7). Its chemical shift is influenced by the deshielding effect of the adjacent sulfur atom. The central peak of the DMSO-d₆ solvent multiplet was used for calibration at 39.52 ppm; care must be taken not to misinterpret this solvent signal as the analyte.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra provides a complete and unambiguous structural confirmation of this compound. The number of signals, their chemical shifts, integration values, and splitting patterns are all in perfect agreement with the proposed molecular structure. The protocols detailed in this application note represent a robust and reliable methodology for the routine characterization of this compound, ensuring high confidence in its identity and purity for applications in research and pharmaceutical development.

References

  • The Royal Society of Chemistry. The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics.
  • JoVE. NMR Spectroscopy of Benzene Derivatives. Journal of Visualized Experiments.
  • ResearchGate. 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.
  • ResearchGate. 1 H NMR chemical shifts of free hydrazidic (NH h ), amidic (NH a ), carbamidic (NH cb ), and carbazidic NH (NH cz ) protons in reference compounds.
  • ChemRxiv. An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines.
  • ResearchGate. (PDF) On NH Chemical Shifts, Part V: NH and NH2 Chemical Shifts of Hydrazides and Related Compounds.
  • ResearchGate. 1 H NMR chemical shifts (δ) of hydrazones and metal complexes.
  • University of Wisconsin-Madison. Summary of C13-NMR Interpretation.
  • PubMed Central (PMC). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy.
  • SpectraBase. Hydrazine - Optional[1H NMR] - Chemical Shifts.
  • PubChem. This compound.
  • Asian Journal of Chemistry. Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes.
  • ResearchGate. ¹H NMR spectra of thioethers 7b–9b (CDCl3 7.26 ppm).
  • PubMed. [H-NMR-spectra of hydrazones].
  • ResearchGate. 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the S-alkylated derivatives 4b-l.
  • Defense Technical Information Center (DTIC). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES.
  • Master Organic Chemistry. Thiols And Thioethers.
  • Chemistry LibreTexts. NMR - Interpretation.
  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling).
  • The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds.
  • KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I.
  • Der Pharma Chemica. Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide.
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • PubMed Central (PMC). 2-(4-Chlorophenoxy)acetohydrazide.

Sources

Application Note: High-Resolution Mass Spectrometry for the Characterization and Quantification of 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the analysis of 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide using advanced mass spectrometry techniques. As a versatile chemical scaffold, the precise characterization and quantification of this compound are critical for its application in pharmaceutical research and organic synthesis.[1][2] This document moves beyond standard operating procedures to detail the causality behind methodological choices, offering researchers a robust, self-validating system for analysis. We present detailed protocols for direct infusion analysis via Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry for structural elucidation and a complete workflow for quantitative analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The inherent structural characteristics of the analyte—specifically the presence of chlorine and sulfur—are leveraged as key identifiers through isotopic pattern analysis.

Introduction: The Analytical Challenge

This compound is a small molecule featuring a unique combination of functional groups: a chlorophenyl ring, a thioether linkage, and a terminal acetohydrazide moiety. This structure presents distinct opportunities and challenges for mass spectrometric analysis. The primary analytical objectives are twofold:

  • Unambiguous Structural Confirmation: To verify the identity of the synthesized compound by confirming its elemental composition and probing its structure through controlled fragmentation.

  • Sensitive Quantification: To accurately measure the concentration of the compound, often in complex matrices, which is essential for reaction monitoring, purity assessment, and pharmacokinetic studies.

This guide employs Electrospray Ionization (ESI), a soft ionization technique ideal for polar small molecules, to generate intact protonated molecules for analysis.[3][4]

Analyte Profile & Isotopic Signature

A foundational aspect of mass spectrometry is the precise measurement of mass. For this compound, its unique elemental composition provides a highly specific signature.

PropertyValueSource
Molecular FormulaC₈H₉ClN₂OS[1][5]
Average Molecular Weight216.69 g/mol [1][5]
Monoisotopic Mass216.01241 Da[5]

Expert Insight: Leveraging Natural Isotope Abundance

The presence of both chlorine and sulfur atoms creates a distinctive isotopic cluster for the molecular ion, which serves as a powerful, built-in validation tool.

  • Chlorine: Has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a prominent M+2 peak with an intensity approximately one-third of the monoisotopic M peak.[6][7]

  • Sulfur: Contains the isotopes ³²S (~95.0%), ³³S (~0.8%), and ³⁴S (~4.2%). The ³⁴S isotope contributes a smaller, but still significant, intensity to the M+2 peak.[7]

The combination of these patterns allows for high-confidence identification, even in the presence of isobaric interferences.

Safety & Handling

Prior to any experimental work, it is crucial to acknowledge the hazardous nature of this compound.

  • Hazards: this compound is harmful if swallowed, inhaled, or in contact with skin. It is also known to cause serious skin and eye irritation.[5]

  • Precautions: Always handle this compound in a certified fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Protocol 1: Structural Confirmation by Direct Infusion Q-TOF MS

Objective: To confirm the elemental composition via accurate mass measurement and to characterize the primary fragmentation pathways for qualitative analysis and subsequent quantitative method development.

Methodology Rationale: Direct infusion analysis isolates the analyte from chromatographic effects, allowing for a clear assessment of its ionization and fragmentation behavior. A high-resolution Q-TOF instrument is chosen for its ability to provide sub-ppm mass accuracy, which is essential for confirming the elemental formula.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in LC-MS grade methanol.

    • Further dilute the stock solution to a working concentration of 1 µg/mL using a solvent mixture of 50:50 acetonitrile:water with 0.1% formic acid.

    • Scientist's Note: The addition of formic acid ensures an acidic environment, which promotes the protonation of the basic hydrazide nitrogen, leading to a strong [M+H]⁺ signal in positive ion mode.[8]

  • Instrumentation Setup:

    • Configure a syringe pump to deliver the sample solution at a constant flow rate of 5-10 µL/min.

    • Connect the syringe pump outlet directly to the mass spectrometer's ESI source.

  • Mass Spectrometer Parameters (Q-TOF):

ParameterSettingRationale
Ionization ModeESI PositiveThe hydrazide group is a strong proton acceptor.
Mass Range50 - 500 m/zCovers the analyte's molecular weight and expected fragments.
Capillary Voltage3.5 kVOptimizes the electrospray process for ion generation.
Cone Voltage30 VA mild voltage to facilitate ion transfer without in-source fragmentation.
Source Temperature120 °CAids in desolvation of the ESI droplets.
Desolvation Gas Flow600 L/hr (N₂)Efficiently removes solvent molecules from the ions.
Acquisition ModeMS and MS/MS (DDA)Collects full scan data and triggers fragmentation on the most intense ions.
Collision Energy (MS/MS)Ramp: 10-40 eVA range of energies ensures the capture of both major and minor fragment ions.

Expected Results:

  • Full Scan MS: The spectrum should be dominated by the protonated molecular ion, [M+H]⁺, at an m/z of 217.0197 . The characteristic isotopic pattern for one chlorine and one sulfur atom will be clearly visible, with a peak at m/z 219.0168 (~37% relative intensity).

  • MS/MS Spectrum: Collision-Induced Dissociation (CID) of the m/z 217.0197 precursor ion will yield a series of structurally significant product ions. This data is crucial for confirming the molecule's connectivity.

Proposed Fragmentation Pathway

The fragmentation of this compound is predictable based on its structure. The proton is most likely to reside on one of the hydrazide nitrogens. Upon collisional activation, the weakest bonds will cleave, or stable neutral losses will occur.

G cluster_frags parent [M+H]⁺ m/z 217.0 C₈H₁₀ClN₂OS⁺ frag1 Fragment A m/z 172.0 C₇H₇ClOS⁺ parent->frag1 - NH₂NH (Hydrazine) frag4 Fragment D m/z 45.0 CH₅N₂⁺ parent->frag4 - C₇H₅ClOS (Thio-acyl radical) frag2 Fragment B m/z 157.0 C₇H₇ClS⁺ frag1->frag2 - CH₃ (Rearrangement) frag3 Fragment C m/z 143.0 C₆H₄ClS⁺ frag2->frag3 - CH₂

Figure 1: Proposed ESI+ fragmentation pathway for this compound.

Interpretation of Fragmentation:

  • Loss of Hydrazine (m/z 172.0): Cleavage of the bond between the carbonyl carbon and the hydrazide nitrogen can lead to the loss of a neutral hydrazine molecule, resulting in a stable acylium ion.

  • Formation of the Chlorophenylthio Cation (m/z 143.0): Cleavage of the S-CH₂ bond is a highly probable event, yielding the stable 4-chlorothiophenol cation. This is often a dominant fragment for molecules with this moiety.

  • Cleavage of the N-N bond: While not depicted as a primary pathway, the N-N bond is inherently weak and can cleave to produce other characteristic ions.

Protocol 2: Quantitative Analysis by LC-MS/MS

Objective: To develop a selective, sensitive, and robust method for the quantification of this compound using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Workflow Overview:

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Prepare Calibration Standards & QC Samples C Inject Sample onto C18 HPLC Column A->C B Pre-treat Unknown Sample (e.g., Protein Precipitation, Dilution) B->C D Gradient Elution (Separation) C->D E ESI+ Ionization D->E F MRM Detection (Precursor -> Product) E->F G Integrate Peak Areas F->G H Generate Calibration Curve G->H I Calculate Concentration in Unknowns H->I

Figure 2: General workflow for quantitative LC-MS/MS analysis.

Step-by-Step Protocol:

  • Liquid Chromatography (LC) System:

ParameterSettingRationale
ColumnC18, 2.1 x 50 mm, 1.8 µmStandard reversed-phase chemistry provides good retention for moderately polar compounds.
Mobile Phase A0.1% Formic Acid in WaterStandard aqueous phase for reversed-phase LC-MS.
Mobile Phase B0.1% Formic Acid in AcetonitrileStandard organic phase; provides good peak shape.
Flow Rate0.4 mL/minAppropriate for a 2.1 mm ID column.
Injection Volume5 µLBalances sensitivity with potential for column overload.
Column Temperature40 °CImproves peak shape and reproducibility.
Gradient10% B to 95% B in 5 min, hold 1 min, re-equilibrateA standard gradient to elute the analyte and clean the column.
  • Tandem Mass Spectrometry (MS/MS) - MRM Mode:

The precursor and product ions for MRM are selected based on the direct infusion experiment (Protocol 1). The most intense and specific fragmentations are chosen.

ParameterSettingRationale
Precursor Ion (Q1)m/z 217.0The protonated molecular ion [M+H]⁺.
Product Ion (Q3) - Quantifierm/z 143.0A highly abundant and specific fragment, ideal for quantification.
Product Ion (Q3) - Qualifierm/z 172.0A second fragment to confirm identity (ion ratio).
Dwell Time100 msSufficient time to acquire >12 data points across the chromatographic peak.
Collision Energy (CE)Optimized per instrumentTypically determined by infusing the analyte and ramping CE to find the maximum product ion signal.

Scientist's Note on Self-Validation: The use of a quantifier and a qualifier transition is a critical part of a trustworthy protocol. The ratio of the qualifier peak area to the quantifier peak area must remain constant (typically within ±20%) across all standards and samples for an identification to be considered positive. This prevents false positives from co-eluting interferences.

Conclusion

The methodologies detailed in this application note provide a robust and reliable framework for the analysis of this compound. By leveraging high-resolution mass spectrometry for initial characterization and targeted tandem mass spectrometry for quantification, researchers can achieve high levels of confidence and accuracy. The inherent isotopic signatures of chlorine and sulfur serve as an elegant internal confirmation of identity, embodying the principle of a self-validating analytical system. These protocols are designed to be a starting point for method development and can be adapted for various matrices and instrumentation platforms in the fields of drug discovery and chemical synthesis.

References

  • This compound | C8H9ClN2OS | CID 734893. (n.d.). PubChem.
  • Simultaneous quantitation of trace level hydrazine and acetohydrazide in pharmaceuticals by benzaldehyde derivatization with sample 'matrix matching' followed by liquid chromatography-mass spectrometry. (2016). PubMed.
  • Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. (2016). PubMed.
  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (2019). National Institutes of Health (NIH).
  • LC/MS detection: powerful tool for organic compound analysis. (2013). Scientist Live.
  • Automated Detection of Natural Halogenated Compounds from LC-MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. (2016). ACS Publications.
  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.
  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh.
  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide.
  • CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.).
  • Modeling the relative response factor of small molecules in positive electrospray ionization. (2024). Royal Society of Chemistry.
  • Positive and Negative Electrospray Ionization-Collision-Induced Dissociation of Sulfur-Containing Zwitterionic Liquids. (2013). ResearchGate.

Sources

Application Note: FT-IR Spectroscopic Analysis of 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the acquisition and interpretation of the Fourier-Transform Infrared (FT-IR) spectrum of 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide. Intended for researchers in medicinal chemistry, organic synthesis, and drug development, this document details the theoretical basis for the expected vibrational modes, a step-by-step protocol for sample preparation and analysis using the Potassium Bromide (KBr) pellet method, and a detailed guide to spectral interpretation. The methodologies described herein are designed to ensure high-quality, reproducible data for the structural confirmation and purity assessment of this pharmaceutically relevant scaffold.

Introduction and Significance

This compound (Molecular Formula: C₈H₉ClN₂OS, Molecular Weight: 216.69 g/mol ) is a versatile organic compound incorporating a hydrazide moiety, a thioether linkage, and a para-substituted chlorinated aromatic ring.[1] Hydrazide derivatives are a cornerstone in medicinal chemistry, known for a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The thioether and chlorophenyl groups further modulate the compound's lipophilicity, metabolic stability, and receptor-binding interactions, making this scaffold a person of interest in drug discovery programs.

FT-IR spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation of organic molecules. By measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending, etc.), an FT-IR spectrum provides a unique "molecular fingerprint." For a newly synthesized compound like this compound, FT-IR analysis serves as a rapid and cost-effective method to confirm the presence of key functional groups and verify the integrity of the molecular structure. This application note establishes a robust protocol and interpretative guide for this specific purpose.

Theoretical Vibrational Analysis

The structure of this compound contains several distinct functional groups, each with characteristic vibrational frequencies. A predictive analysis of its FT-IR spectrum involves identifying these key groups and their expected absorption ranges.

  • Hydrazide Group (-CONHNH₂): This is the most structurally informative group. It will exhibit multiple characteristic vibrations:

    • N-H Stretching: The primary amine (-NH₂) will show two distinct stretching bands, typically in the 3200-3400 cm⁻¹ region, corresponding to asymmetric and symmetric vibrations. The secondary amide N-H will present a separate band, often around 3200-3300 cm⁻¹.[2]

    • C=O Stretching (Amide I): A strong, sharp absorption band is expected between 1630 and 1680 cm⁻¹ due to the carbonyl stretch. This is one of the most prominent peaks in the spectrum.[3]

    • N-H Bending (Amide II): This band, arising from a combination of N-H bending and C-N stretching, typically appears in the 1550-1650 cm⁻¹ range.

  • Aromatic Ring (p-Chlorophenyl):

    • C-H Stretching: Aromatic C-H stretching vibrations appear as sharp, medium-intensity bands just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).[4]

    • C=C Stretching: In-ring carbon-carbon stretching vibrations produce a series of bands of variable intensity between 1400 and 1600 cm⁻¹.

    • C-H Bending (Out-of-Plane): The substitution pattern on the benzene ring gives rise to strong absorptions in the fingerprint region. For a 1,4-disubstituted (para) ring, a strong band is expected in the 800-850 cm⁻¹ range.

  • Thioether and Methylene Groups (-S-CH₂-):

    • C-H Stretching: The methylene (-CH₂) group will exhibit symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.[5]

    • C-S Stretching: The thioether linkage produces a weak absorption in the fingerprint region, usually between 600 and 800 cm⁻¹. This peak can sometimes be difficult to distinguish from other vibrations in this crowded region.

The logical relationship between the compound's structure and its expected spectral features is visualized below.

Molecule This compound Hydrazide -CONHNH₂ Molecule->Hydrazide Thioether -S-CH₂- Molecule->Thioether p-Chlorophenyl p-Cl-C₆H₄- Molecule->p-Chlorophenyl NH_stretch N-H Stretch (3200-3400 cm⁻¹) Hydrazide->NH_stretch CO_stretch C=O Stretch (1630-1680 cm⁻¹) Hydrazide->CO_stretch NH_bend N-H Bend (1550-1650 cm⁻¹) Hydrazide->NH_bend Alkyl_CH_stretch Alkyl C-H Stretch (<3000 cm⁻¹) Thioether->Alkyl_CH_stretch CS_stretch C-S Stretch (600-800 cm⁻¹) Thioether->CS_stretch Aryl_CH_stretch Aryl C-H Stretch (>3000 cm⁻¹) p-Chlorophenyl->Aryl_CH_stretch CC_stretch C=C Stretch (1400-1600 cm⁻¹) p-Chlorophenyl->CC_stretch OOP_bend Out-of-Plane Bend (800-850 cm⁻¹) p-Chlorophenyl->OOP_bend

Caption: Molecular structure and its corresponding functional group vibrations.

Experimental Protocol: KBr Pellet Method

The solid-state nature of this compound makes the Potassium Bromide (KBr) pellet method the preferred technique for FT-IR analysis. This method involves dispersing the solid sample within an IR-transparent KBr matrix.

Materials and Equipment
  • This compound (sample)

  • FT-IR grade Potassium Bromide (KBr), stored in a desiccator at 110°C to ensure it is moisture-free.

  • Agate mortar and pestle

  • Pellet press die set (e.g., 13 mm diameter)

  • Hydraulic press

  • FT-IR Spectrometer (e.g., PerkinElmer, Shimadzu, Bruker)

  • Spatula and analytical balance

Step-by-Step Protocol
  • Sample Preparation:

    • Weigh approximately 1-2 mg of the this compound sample.

    • Weigh approximately 150-200 mg of dry, FT-IR grade KBr.[6] The optimal sample-to-KBr ratio is typically between 1:100 and 1:200.

    • First, grind the 1-2 mg sample in the agate mortar for about 60 seconds to reduce its particle size. This is crucial to minimize light scattering (Christiansen Effect).[7]

    • Add the KBr to the mortar and gently but thoroughly mix with the ground sample for another 60-90 seconds. The goal is a homogenous, fine powder.[7] Avoid overly vigorous grinding at this stage, which can increase moisture absorption.

  • Pellet Formation:

    • Carefully transfer the KBr-sample mixture into the pellet die sleeve. Ensure an even distribution of the powder over the anvil surface.

    • Assemble the plunger and place the die set into the hydraulic press.

    • If available, connect the die to a vacuum line to remove trapped air and residual moisture, which can cause spectral interference, particularly a broad O-H band around 3400 cm⁻¹.

    • Gradually apply pressure up to 8-10 metric tons.[7]

    • Hold the pressure for 1-2 minutes to allow the KBr to cold-flow and form a solid, transparent disc.[7]

    • Carefully release the pressure and disassemble the die to retrieve the translucent pellet. A high-quality pellet should be clear, not cloudy or opaque.

  • Data Acquisition:

    • Place the KBr pellet into the spectrometer's sample holder.

    • Background Scan: First, run a background spectrum with an empty sample holder or a pure KBr pellet.[6] This is essential to correct for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.

    • Sample Scan: Run the sample scan. Typical acquisition parameters are:

      • Scan Range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 (averaging multiple scans improves the signal-to-noise ratio)

    • Process the resulting spectrum (e.g., baseline correction) using the spectrometer's software.

The following diagram outlines the key stages of this experimental workflow.

cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acq Data Acquisition weigh_sample 1. Weigh Sample (1-2 mg) weigh_kbr 2. Weigh KBr (150-200 mg) grind_sample 3. Grind Sample mix 4. Mix with KBr load_die 5. Load Die mix->load_die Homogenous Powder apply_pressure 6. Apply Pressure (8-10 tons) release 7. Retrieve Pellet background 8. Run Background (Pure KBr) release->background Transparent Pellet sample_scan 9. Run Sample Scan process 10. Process Spectrum Final Spectrum Final Spectrum process->Final Spectrum Analyzable Data

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Expected Spectrum and Interpretation

Based on the analysis of constituent functional groups, the FT-IR spectrum of this compound is expected to display a series of characteristic absorption bands. The table below summarizes these predicted peaks, their vibrational origins, and their expected wavenumber ranges.

Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group
3350 - 3250Medium, Sharp (doublet)N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂) of Hydrazide
3250 - 3150Medium, SharpN-H StretchSecondary Amide (-NH-) of Hydrazide
3100 - 3000Medium-Weak, SharpC-H StretchAromatic Ring (C₆H₄)
2960 - 2850Medium-WeakC-H Asymmetric & Symmetric StretchMethylene (-CH₂-)
1680 - 1640Strong, SharpC=O Stretch (Amide I)Hydrazide
1620 - 1580MediumN-H Bend (Amide II)Hydrazide
1600, 1490, 1400Medium-Weak (multiple)C=C In-ring StretchAromatic Ring
~1475MediumCH₂ ScissoringMethylene (-CH₂-)
~1090StrongC-N StretchHydrazide/Aromatic
~1015StrongN-N StretchHydrazide
850 - 800Strong, SharpC-H Out-of-Plane Bend1,4-Disubstituted Aromatic Ring
750 - 650Weak-MediumC-S StretchThioether
~700MediumC-Cl StretchChloro-aromatic

Key Interpretive Points:

  • Confirmation of Hydrazide: The most definitive evidence for the target structure will be the combination of N-H stretching bands above 3150 cm⁻¹, a very strong Amide I (C=O) band around 1660 cm⁻¹, and the Amide II (N-H bend) band.

  • Aromatic Substitution: The presence of sharp C-H stretches above 3000 cm⁻¹ and a strong, sharp band in the 800-850 cm⁻¹ region is highly indicative of the 1,4-disubstituted (para) chlorophenyl group.

  • Aliphatic and Thioether Linkage: The C-H stretches just below 3000 cm⁻¹ confirm the methylene spacer. The C-S stretch is expected but may be weak and convoluted with other signals in the fingerprint region. Its unambiguous assignment is often challenging.

Conclusion

This application note provides a detailed protocol and a predictive guide for the FT-IR spectroscopic analysis of this compound. By following the outlined KBr pellet preparation and data acquisition procedures, researchers can obtain high-quality spectra. The provided table of expected vibrational frequencies serves as a robust tool for spectral interpretation, enabling confident structural confirmation of the synthesized compound. This foundational characterization is a critical step in the advancement of research and development involving this and related chemical entities.

References

  • Ali, R. A., Al-Tamimi, E. O., & AL-Shammaree, S. A. W. (n.d.). FT-IR spectral data (υ, cm-1) of hydrazide derivatives 1 and 2. ResearchGate.
  • Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency.
  • Specac. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Pellet Press Die Sets.
  • AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?
  • Di Girolamo, G., et al. (2021).
  • Abo, H. (n.d.). KBr Pellet Method. Shimadzu.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • Badawi, H. M. (2007). Vibrational spectra and analysis of acetohydrazide CH3-CO-NH-NH2. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 592–597.
  • ResearchGate. (n.d.). FTIR spectra of (a) fatty hydrazides and (bi-biv) N,N-dimethyl fatty hydrazides produced using various reaction periods.
  • Hilaris Publisher. (2018, February 20). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Acethydrazide Derivative.
  • Master Organic Chemistry. (2015, July 5). Thiols And Thioethers.
  • PubChem. (n.d.). This compound.
  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry.
  • Der Pharma Chemica. (n.d.). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide.
  • ResearchGate. (n.d.). FTIR spectra of petroleum thioethers with different treatment.
  • BenchChem. (n.d.). A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(2-Chlorophenyl)acetohydrazide.
  • CymitQuimica. (n.d.). This compound.
  • PubChem. (n.d.). 2-(4-Chlorophenyl)acetohydrazide.
  • ResearchGate. (n.d.). FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole.
  • Santa Cruz Biotechnology. (n.d.). This compound.

Sources

2-[(4-Chlorophenyl)sulfanyl]acetohydrazide for antimicrobial drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to leveraging 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide as a scaffold for the discovery of novel antimicrobial agents. This document provides the scientific rationale, detailed experimental protocols, and data interpretation frameworks for researchers in drug development.

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The rise of multidrug-resistant (MDR) pathogens represents a critical global health challenge, rendering conventional antibiotics increasingly ineffective. This escalating crisis necessitates urgent research into novel chemical scaffolds that can overcome existing resistance mechanisms. Hydrazide derivatives have emerged as a promising class of compounds, exhibiting a wide range of biological activities, including antimicrobial properties.[1] The core structure of this compound (C8H9ClN2OS)[2][3] presents a versatile starting point for medicinal chemistry campaigns. Its synthesis is accessible, and the presence of reactive sites allows for the generation of diverse chemical libraries.

This application note serves as a comprehensive guide for researchers, providing a foundational framework to synthesize, evaluate, and characterize this compound and its derivatives as potential antimicrobial drug candidates. We will detail the necessary protocols, from initial synthesis to in vitro efficacy and safety profiling, grounding each step in established scientific principles.

Section 1: Synthesis of this compound

The synthesis of the title compound is a critical first step. A common and effective method involves a two-step process starting from commercially available 4-chlorothiophenol. This approach ensures a high-purity yield of the target hydrazide, which is essential for accurate biological evaluation.

Protocol 1: Two-Step Synthesis

Rationale: This protocol first creates an ethyl ester intermediate, which is then reacted with hydrazine hydrate. This method is often preferred as it avoids direct reactions with more volatile or hazardous reagents and allows for straightforward purification of the intermediate and final product.

Step 1: Synthesis of Ethyl 2-[(4-chlorophenyl)sulfanyl]acetate

  • Reagent Preparation: In a 250 mL round-bottom flask, dissolve 4-chlorothiophenol (1 equivalent) in a suitable solvent such as acetone or ethanol.

  • Base Addition: Add potassium carbonate (K₂CO₃, 1.5 equivalents) to the solution. This acts as a base to deprotonate the thiol, forming a more nucleophilic thiophenolate.

  • Alkylation: To the stirring suspension, add ethyl chloroacetate (1.1 equivalents) dropwise at room temperature. The reaction is mildly exothermic.

  • Reaction Monitoring: Allow the mixture to stir at room temperature for 12-18 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material (4-chlorothiophenol) is consumed.

  • Work-up: Filter the reaction mixture to remove the potassium carbonate. Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Redissolve the crude residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester. The product can be further purified by column chromatography if necessary.

Step 2: Synthesis of this compound

  • Hydrazinolysis: Dissolve the purified ethyl 2-[(4-chlorophenyl)sulfanyl]acetate (1 equivalent) from the previous step in ethanol in a round-bottom flask.

  • Hydrazine Addition: Add hydrazine hydrate (80% solution, 3-5 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux (approximately 80°C) for 4-6 hours. The formation of a precipitate may be observed.

  • Reaction Monitoring: Monitor the conversion of the ester to the hydrazide by TLC.

  • Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting material or byproducts. The product can be recrystallized from ethanol or an ethanol/water mixture to achieve high purity.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as NMR, IR spectroscopy, and Mass Spectrometry.

Section 2: In Vitro Antimicrobial Susceptibility Testing

The primary goal of this research is to determine the compound's ability to inhibit or kill microbial pathogens. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are the gold standards for quantifying antimicrobial activity in vitro.[4][5]

Protocol 2: Broth Microdilution Assay for MIC Determination

Rationale: The broth microdilution method is a standardized and widely used technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][7][8] It is suitable for screening multiple compounds against various microbes in a 96-well plate format, conserving both compound and reagents.

Materials:

  • Test compound stock solution (e.g., 1280 µg/mL in DMSO).

  • Sterile 96-well microtiter plates.

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.

  • Bacterial/fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • 0.5 McFarland turbidity standard.

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Sterile saline (0.85% NaCl).

Procedure:

  • Inoculum Preparation: a. From a fresh agar plate (18-24 hours old), pick 3-5 colonies of the test microorganism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6] d. Dilute this suspension in the appropriate broth medium (CAMHB or RPMI) to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[5][6]

  • Plate Preparation: a. Add 100 µL of sterile broth to wells 2 through 12 in each row of the 96-well plate. b. Add 200 µL of the test compound stock solution (or positive control antibiotic) to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. d. Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10 after mixing.[9] e. Well 11 will serve as the growth control (inoculum with no compound). f. Well 12 will serve as the sterility control (broth only, no inoculum).

  • Inoculation: a. Add 100 µL of the standardized bacterial/fungal inoculum to wells 1 through 11. Do not add inoculum to well 12. b. The final volume in each well (1-11) is now 200 µL, and the inoculum concentration is at the target of 5 x 10⁵ CFU/mL.

  • Incubation: a. Seal the plate (e.g., with an adhesive film) to prevent evaporation. b. Incubate at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.[6][10]

  • MIC Determination: a. After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[9] b. A plate reader can also be used to measure absorbance (OD600) for a quantitative assessment.

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

Rationale: While the MIC indicates growth inhibition (bacteriostatic activity), the MBC determines the concentration required to kill the microorganism (bactericidal activity). An MBC/MIC ratio of ≤ 4 is typically considered indicative of bactericidal activity.[9]

Procedure:

  • Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

  • Plating: Spot the 10 µL aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plate at 35-37°C for 18-24 hours.

  • MBC Determination: After incubation, count the number of colonies for each concentration. The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction of the initial bacterial inoculum.[9]

Data Presentation: Antimicrobial Activity

Summarize the results in a clear, tabular format for easy comparison.

MicroorganismStrain (e.g., ATCC)TypeMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
S. aureusATCC 29213Gram-positive
E. coliATCC 25922Gram-negative
P. aeruginosaATCC 27853Gram-negative
C. albicansATCC 90028Fungus
Control Drug(e.g., Ciprofloxacin)-
Workflow Visualization: Antimicrobial Susceptibility Testing

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay prep_inoculum Prepare 0.5 McFarland Inoculum Suspension inoculate Inoculate Plate with Standardized Microbe prep_inoculum->inoculate prep_plate Prepare Serial Dilutions of Compound in 96-Well Plate prep_plate->inoculate incubate_mic Incubate Plate (37°C, 18-24h) inoculate->incubate_mic read_mic Read MIC (Lowest Concentration with No Visible Growth) incubate_mic->read_mic plate_mbc Plate Aliquots from Clear Wells onto Agar Plates read_mic->plate_mbc incubate_mbc Incubate Agar Plates (37°C, 18-24h) plate_mbc->incubate_mbc read_mbc Read MBC (Lowest Concentration with ≥99.9% Killing) incubate_mbc->read_mbc end_point End read_mbc->end_point start Start start->prep_inoculum start->prep_plate

Caption: Workflow for MIC and MBC determination.

Section 3: Preliminary Safety & Cytotoxicity Profiling

A promising antimicrobial candidate must exhibit selective toxicity, meaning it should be effective against pathogens at concentrations that are non-toxic to human cells. The MTT assay is a standard colorimetric method to assess the metabolic activity of cells, serving as an indicator of cell viability and cytotoxicity.[11][12]

Protocol 4: MTT Assay for Cytotoxicity

Rationale: This assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[12] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the calculation of the compound's cytotoxic concentration (IC₅₀).

Materials:

  • Human cell line (e.g., HEK293 - embryonic kidney, HepG2 - liver carcinoma).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Sterile 96-well flat-bottom tissue culture plates.

  • Test compound stock solution in DMSO.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • CO₂ incubator (37°C, 5% CO₂).

Procedure:

  • Cell Seeding: a. Culture cells to ~80% confluency. b. Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. c. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.[6]

  • Compound Treatment: a. Prepare serial dilutions of the test compound in cell culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. c. Include a vehicle control (cells treated with the highest concentration of DMSO used, typically <0.5%) and a blank control (medium only). d. Incubate the plate for a desired exposure time (e.g., 24 or 48 hours).[6]

  • MTT Addition and Incubation: a. After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well to achieve a final concentration of 0.5 mg/mL. b. Incubate the plate for 4 hours at 37°C in the CO₂ incubator. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: a. Carefully remove the medium from each well. b. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13] c. Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[11]

  • Absorbance Reading: a. Measure the absorbance of the samples using a microplate reader at a wavelength of 570-590 nm.[11] A reference wavelength of 630 nm can be used to correct for background absorbance. b. The intensity of the purple color is directly proportional to the number of viable cells.

  • Data Analysis: a. Subtract the absorbance of the blank control from all other readings. b. Calculate cell viability as a percentage relative to the vehicle control: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100 c. Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Data Presentation: Cytotoxicity
Cell LineExposure Time (h)IC₅₀ (µM)
HEK29324
HEK29348
HepG224
HepG248
Workflow Visualization: Cytotoxicity (MTT) Assay

Cytotoxicity_Workflow cluster_setup Assay Setup cluster_treatment Compound Exposure cluster_readout Data Acquisition seed_cells Seed Human Cells in 96-Well Plate incubate_attach Incubate 24h for Cell Attachment seed_cells->incubate_attach treat_cells Treat Cells with Serial Dilutions of Test Compound incubate_attach->treat_cells incubate_treat Incubate for Exposure Period (24-48h) treat_cells->incubate_treat add_mtt Add MTT Reagent (Incubate 4h) incubate_treat->add_mtt solubilize Remove Medium & Add Solubilization Agent (DMSO) add_mtt->solubilize read_abs Read Absorbance (570 nm) solubilize->read_abs analyze Calculate % Viability and Determine IC₅₀ read_abs->analyze start Start start->seed_cells

Caption: Experimental workflow for the MTT cytotoxicity assay.

Section 4: Data Interpretation & Next Steps

A crucial metric for evaluating a potential drug candidate is the Selectivity Index (SI) , which provides a measure of the compound's therapeutic window.

Selectivity Index (SI) = IC₅₀ (Cytotoxicity) / MIC (Antimicrobial Activity)

A higher SI value is desirable, as it indicates that the compound is significantly more toxic to the microbial pathogen than to human cells. An SI > 10 is often considered a promising starting point for further development.

Logical Framework for Advancing a Hit Compound

The data gathered from the protocols above allows for a go/no-go decision on advancing this compound or its derivatives in the drug discovery pipeline.

Decision_Tree start Initial Compound: This compound mic_eval Determine MIC against Bacterial/Fungal Panel start->mic_eval mic_result Is MIC ≤ 16 µg/mL? mic_eval->mic_result cyto_eval Determine IC₅₀ against Human Cell Line mic_result->cyto_eval Yes stop_potency Stop: Insufficient Potency or Consider Analog Synthesis mic_result->stop_potency No cyto_result Calculate Selectivity Index (SI = IC₅₀ / MIC) Is SI > 10? cyto_eval->cyto_result moa Proceed to Mechanism of Action (MoA) Studies cyto_result->moa Yes optimize Lead Optimization: Synthesize Analogs to Improve Potency/Safety cyto_result->optimize Borderline stop_toxicity Stop: Unfavorable Toxicity or Modify Structure to Reduce Toxicity cyto_result->stop_toxicity No

Caption: Decision-making framework for hit-to-lead progression.

Next Steps May Include:

  • Mechanism of Action (MoA) Studies: Investigating how the compound kills or inhibits the microbe (e.g., cell wall disruption, DNA synthesis inhibition).

  • Lead Optimization: Synthesizing derivatives to improve potency (lower MIC), reduce cytotoxicity (higher IC₅₀), and enhance drug-like properties (solubility, stability).

  • In Vivo Efficacy Studies: Testing the compound in animal models of infection.

By following these detailed protocols and frameworks, researchers can systematically evaluate this compound as a foundational molecule in the vital search for next-generation antimicrobial agents.

References

  • BenchChem. In Vitro Assay Protocols for Novel Antimicrobial Compounds.
  • Abcam. MTT assay protocol.
  • Roche. MTT Assay Protocol for Cell Viability and Proliferation.
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
  • Plotka, K. & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io.
  • National Center for Biotechnology Information. Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). PMC, NIH.
  • Institute for Collaborative Biotechnology. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. UCSB, MIT and Caltech.
  • Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test.
  • BenchChem. Application Notes and Protocols for Determining the Minimum Bactericidal Concentration (MBC) of Micronomicin.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC, NIH.
  • Baltzar, B. K. (2017). Minimal Inhibitory Concentration (MIC). protocols.io.
  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual, NCBI Bookshelf.
  • Plotka, K., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. ResearchGate.
  • Plotka, K., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io.
  • National Center for Biotechnology Information. Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC, NIH.
  • Pharmacology Discovery Services. In Vitro Antimicrobials.
  • Bio-protocol. In Vitro Antimicrobial Activity Assay.
  • BenchChem. (2024). Synthesis and antimicrobial activity of substituted acetohydrazide derivatives.
  • JoVE. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds.
  • BenchChem. Scarcity of Direct Comparative Studies on 2-(2- Chlorophenyl)acetohydrazide Derivatives Necessitates a Broader Look at Related Compounds.
  • National Center for Biotechnology Information. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. NIH.
  • PubChem. This compound. National Center for Biotechnology Information.
  • CymitQuimica. This compound.
  • EvitaChem. Buy this compound (EVT-367966) | 75150-40-2.

Sources

Application Notes and Protocols for the Evaluation of 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide and its Analogs in Anticancer Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Acetohydrazide Scaffold

The global search for novel anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds containing the acetohydrazide moiety have emerged as a promising scaffold. These structures are of significant interest due to their synthetic accessibility and their ability to interact with various biological targets. Preliminary studies on compounds structurally related to 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide suggest potential anti-inflammatory and anticancer properties, making this class of molecules a compelling subject for further investigation in oncology drug discovery.[1]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate this compound and its derivatives as potential anticancer agents. The protocols outlined herein are designed to be robust and self-validating, providing a clear path from synthesis to initial preclinical evaluation.

Part 1: Synthesis and Characterization

A reliable and reproducible synthetic route is the foundation of any drug development program. The synthesis of this compound is typically achieved through a nucleophilic acyl substitution reaction.

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound from ethyl 2-(4-chlorophenyl)acetate and hydrazine hydrate.

Materials:

  • Ethyl 2-(4-chlorophenyl)acetate

  • Hydrazine hydrate

  • Absolute ethanol

  • Cold sterile water

  • Round bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Büchner funnel and vacuum flask

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Mobile phase (e.g., 1:1 ethyl acetate:hexane)

  • UV lamp for visualization

Procedure:

  • In a round bottom flask, dissolve ethyl 2-(4-chlorophenyl)acetate (1 equivalent) in absolute ethanol (5-10 mL per gram of ester).

  • With stirring, add hydrazine hydrate (1.2 equivalents) dropwise to the solution at room temperature.

  • Attach a reflux condenser and heat the reaction mixture to reflux.

  • Monitor the reaction progress using TLC. The starting ester will have a higher Rf value than the more polar acetohydrazide product. The reaction is typically complete within 2-4 hours, as indicated by the disappearance of the starting material spot on the TLC plate.[2]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the solvent volume using a rotary evaporator.

  • Induce precipitation of the product by slowly adding cold water to the concentrated reaction mixture.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold water to remove any remaining hydrazine hydrate.

  • Dry the purified product in a vacuum oven.

Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.[3][4]

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Melting Point Analysis: To assess purity.

Part 2: In Vitro Evaluation of Anticancer Activity

In vitro assays are the first step in determining the biological activity of a novel compound against cancer cells.[5][6] These assays provide crucial data on a compound's cytotoxicity, its effect on cell proliferation, and its ability to induce programmed cell death (apoptosis).[6][7]

Workflow for In Vitro Anticancer Screening

cluster_0 Phase 1: Initial Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Data Analysis & Interpretation A Synthesized Compound This compound B Select Panel of Cancer Cell Lines (e.g., Breast, Colon, Lung, Prostate) A->B C MTT or CellTiter-Glo® Assay (Determine IC50 values) B->C D Apoptosis Assay (Annexin V/PI Staining) C->D E Cell Cycle Analysis (Propidium Iodide Staining) C->E F Caspase Activity Assay (e.g., Caspase-3/7, -8, -9) D->F G Structure-Activity Relationship (SAR) Analysis (If derivatives are tested) E->G F->G H Selection of Lead Compound(s) for In Vivo Studies G->H

Caption: General experimental workflow for in vitro anticancer drug screening.[8]

Protocol 2: Cytotoxicity Assessment using the MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound in various cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Selected human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon, A549 for lung, PC-3 for prostate)[9][10]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • This compound (dissolved in DMSO to create a stock solution)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Positive control (e.g., Doxorubicin)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells for a vehicle control (medium with DMSO) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.[11]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Comparative Cytotoxicity of Structurally Related Acetohydrazide and Hydrazone Derivatives

While specific data for this compound is not extensively available, studies on structurally related compounds provide valuable context for its potential anticancer activity. The following table summarizes the cytotoxic activities (IC50 values) of some related derivatives against various human cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
(E)-N'-arylidene-2-(2-oxoindolin-1-yl)acetohydrazideSW620 (Colon)5.2 ± 0.6 - >40[8]
PC-3 (Prostate)3.1 ± 0.4 - 11.8 ± 1.5[8]
NCI-H23 (Lung)4.5 ± 0.3 - 10.2 ± 0.9[8]
2-cyano-N'-(2-cyanoacetyl)acetohydrazide derivativeHCT-116 (Colon)2.5 ± 0.81[9]
Etodolac hydrazide-hydrazone derivativePC-3 (Prostate)54[10]

This table presents data synthesized from studies on structurally related compounds to provide a benchmark for the evaluation of this compound.[8]

Protocol 3: Apoptosis Induction Analysis by Annexin V-FITC/Propidium Iodide Staining

Objective: To determine if the test compound induces apoptosis in cancer cells.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells, but can stain the nucleus of dead or late apoptotic cells. Therefore, flow cytometry analysis of cells stained with both Annexin V-FITC and PI can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13]

Materials:

  • Cancer cells treated with the test compound (at its IC50 concentration) for 24-48 hours

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound as described for the cytotoxicity assay.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Proposed Intrinsic Pathway of Apoptosis Induction

Compound Acetohydrazide Derivative Mitochondrion Mitochondrion Compound->Mitochondrion Induces Stress CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Activates ActivatedCaspase9 Activated Caspase-9 Caspase9->ActivatedCaspase9 Caspase3 Pro-Caspase-3 ActivatedCaspase9->Caspase3 Cleaves ActivatedCaspase3 Activated Caspase-3 Caspase3->ActivatedCaspase3 Apoptosis Apoptosis ActivatedCaspase3->Apoptosis Executes

Caption: Proposed intrinsic pathway of apoptosis induction by some hydrazone derivatives.[8]

Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining

Objective: To determine the effect of the test compound on the cell cycle distribution of cancer cells.

Principle: Propidium iodide (PI) stoichiometrically binds to DNA, and the amount of fluorescence emitted is directly proportional to the DNA content. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Anticancer agents often induce cell cycle arrest at specific checkpoints.[13]

Materials:

  • Cancer cells treated with the test compound

  • 70% cold ethanol

  • PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat and harvest cells as previously described.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PBS containing RNase A and PI. Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the cells by flow cytometry.

Part 3: In Vivo Evaluation in Xenograft Models

Promising candidates from in vitro screening should be further evaluated in in vivo animal models to assess their therapeutic efficacy and toxicity in a whole organism.[12][14] Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard and valuable tool in preclinical anticancer drug development.[15][16][17]

Protocol 5: Efficacy Study in a Subcutaneous Xenograft Mouse Model

Objective: To evaluate the in vivo antitumor efficacy of this compound.

Principle: Human cancer cells are injected subcutaneously into immunodeficient mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.[17] The efficacy of the compound is determined by its ability to inhibit tumor growth compared to a vehicle-treated control group.

Materials:

  • Immunodeficient mice (e.g., athymic nude or SCID mice)[16][17]

  • Human cancer cell line known to be sensitive to the compound in vitro

  • Matrigel (optional, to enhance tumor take rate)

  • Test compound formulated in a suitable vehicle (e.g., saline, PBS, or a solution containing DMSO and Cremophor EL)

  • Positive control drug (e.g., a standard-of-care chemotherapeutic for the chosen cancer type)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Cell Preparation: Culture the selected cancer cells and harvest them during the exponential growth phase. Resuspend the cells in sterile PBS or medium, with or without Matrigel, at a concentration of 1-10 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[17]

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, test compound at different doses, positive control).

  • Treatment Administration: Administer the test compound and controls to the mice according to a predetermined schedule (e.g., daily, every other day) and route (e.g., intraperitoneal, oral gavage).

  • Tumor Measurement and Body Weight: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = (length x width²)/2). Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined maximum size, or after a set duration. Euthanize the mice, and excise and weigh the tumors.

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups. Calculate the tumor growth inhibition (TGI).

Part 4: Structure-Activity Relationship (SAR) Insights

While direct SAR studies on this compound are limited, the broader class of acetohydrazide and hydrazone derivatives offers valuable insights. The anticancer activity of these compounds can be significantly influenced by the nature and position of substituents on the aromatic rings.[18][19] For instance, the incorporation of electron-withdrawing groups can sometimes enhance cytotoxic potency.[9] A systematic approach to SAR involves synthesizing and testing a library of analogs to identify key structural features that contribute to anticancer activity.[11]

Conclusion and Future Directions

The protocols and application notes provided in this guide offer a comprehensive framework for the initial evaluation of this compound and its derivatives as potential anticancer agents. The systematic progression from synthesis and in vitro screening to in vivo efficacy studies is a well-established pathway in drug discovery.[20] Future work should focus on elucidating the specific molecular targets and mechanisms of action of the most potent compounds identified through this screening cascade.

References

  • Lee, C. H. (n.d.). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central.
  • Creative Biolabs. (n.d.). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing.
  • Dykes, D. J., Abbott, P. J., Mayo, J. G., Harrison, S. D., Laster, W. R., Simpson-Herren, L., & Griswold, D. P. (n.d.). Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs.
  • Gao, H., Korn, J. M., Ferretti, S., Monahan, J. E., Wang, Y., Singh, M., Zhang, C., Schnell, C., Yang, G., Zhang, Y., Balbin, O. A., Barbe, S., Cai, H., Casey, F., Chatterjee, S., Chiang, D. Y., Crowell, T., D'Andrea, K., Ebel, N., … Williams, J. A. (n.d.). Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers.
  • Creative Biolabs. (n.d.). Xenograft Models.
  • Tampubolon, G., Lee, J., Park, M. K., & Lee, S. Y. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
  • Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs.
  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
  • Zips, D., Thames, H. D., & Baumann, M. (n.d.). New Anticancer Agents: In Vitro and In Vivo Evaluation.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Zhang, Y., Shi, Y., Li, A., Wang, Y., Yang, X., & Ling, Y. (2021). Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure-Activity Relationship, and Molecular Docking. Journal of Agricultural and Food Chemistry.
  • Der Pharma Chemica. (n.d.). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide.
  • Tozkoparan, B., Göktaş, O., Yeşilada, A., & Ertan, M. (2013). Synthesis, cytotoxicity, and pro-apoptosis activity of etodolac hydrazide derivatives as anticancer agents. Archiv der Pharmazie.
  • Al-Warhi, T., El-Gamal, M. I., Al-Mahri, S., Anbar, A. M., Ashour, A., & Oh, C. H. (2021). Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors. Scientific Reports.
  • Leong, M. Y., Tan, S. H., & Mai, C. W. (2021). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Molecules.
  • Feizi-Dehnayebi, M., Ziarani, G. M., Reiisi, S., Farsadrooh, M., & Akkoc, S. (2023). Structure–activity relationship (SAR) analysis of compounds 4a–k. ResearchGate.
  • Lee, Y., Park, S., Kim, H., & Kim, J. (2018). Investigation on the Anticancer Activity of Symmetric and Unsymmetric Cyclic Sulfamides. ACS Medicinal Chemistry Letters.
  • Bielawska, A., Bielawski, K., & Gornowicz, A. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Molecules.
  • Bielawska, A., Bielawski, K., & Gornowicz, A. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. PubMed.
  • Nguyen, T. T., Le, T. H., Nguyen, T. H., & Tran, P. T. (2022). Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents. Scientific Reports.

Sources

Application Notes and Protocols: 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide as a Versatile Intermediate for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide

In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Heterocyclic scaffolds are prevalent in a vast array of pharmaceuticals and biologically active molecules, owing to their diverse chemical properties and ability to interact with biological targets.[1] Among the myriad of starting materials for constructing these frameworks, this compound has emerged as a particularly valuable and versatile intermediate.

This technical guide provides an in-depth exploration of this compound as a precursor for the synthesis of various significant heterocyclic systems, including 1,3,4-thiadiazoles, 1,2,4-triazoles, and pyrazoles. The inherent reactivity of its acetohydrazide moiety, coupled with the physicochemical properties imparted by the 4-chlorophenylsulfanyl group, makes it an ideal building block for generating libraries of compounds with potential therapeutic applications.[2] We will delve into detailed, field-proven protocols, explain the underlying chemical principles, and present data to empower researchers in their quest for new molecular entities.

Physicochemical Properties of the Core Intermediate

A thorough understanding of the starting material is paramount for successful and reproducible synthetic outcomes. The key properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compound
Molecular Formula C₈H₉ClN₂OS
Molecular Weight 216.69 g/mol
CAS Number 75150-40-2

Synthetic Workflow Overview

The strategic utility of this compound lies in the nucleophilic nature of its terminal amino group and the reactivity of the adjacent carbonyl, which allows for cyclization reactions with various electrophilic partners to form stable five-membered heterocyclic rings. The general synthetic pathways are depicted in the workflow diagram below.

G cluster_thiadiazole 1,3,4-Thiadiazole Synthesis cluster_triazole 1,2,4-Triazole Synthesis cluster_pyrazole Pyrazole Synthesis start This compound reagent1 1. CS₂ / KOH 2. H₂O start->reagent1 Cyclocondensation reagent2 1. Aryl isothiocyanate 2. Base (e.g., NaOH) start->reagent2 Addition-Cyclization reagent3 1,3-Dicarbonyl Compound (e.g., Acetylacetone) Glacial Acetic Acid start->reagent3 Knorr Pyrazole Synthesis product1 5-((4-chlorophenyl)sulfanyl)methyl)-1,3,4-thiadiazole-2-thiol reagent1->product1 product2 4-Aryl-5-(((4-chlorophenyl)sulfanyl)methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione reagent2->product2 product3 Substituted Pyrazole Derivative reagent3->product3

Caption: General synthetic routes from this compound.

Part 1: Synthesis of 1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, and antiviral properties.[3][4][5][6][7] A common and efficient method to construct this ring system from hydrazides is through reaction with carbon disulfide in a basic medium.[8]

Protocol 1.1: Synthesis of 5-(((4-chlorophenyl)sulfanyl)methyl)-1,3,4-thiadiazole-2-thiol

This protocol details the cyclization of this compound with carbon disulfide. The reaction proceeds via the initial formation of a dithiocarbazate salt, which then undergoes intramolecular cyclization and dehydration to yield the thiadiazole ring.

Materials:

  • This compound (1.0 eq)

  • Potassium hydroxide (KOH) (2.0 eq)

  • Carbon disulfide (CS₂) (1.5 eq)

  • Ethanol (95%)

  • Water

  • Dilute hydrochloric acid (HCl)

  • Magnetic stirrer with heating

  • Round-bottom flask with reflux condenser

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve potassium hydroxide (2.0 eq) in ethanol (100 mL). To this solution, add this compound (1.0 eq) and stir until a clear solution is obtained.

  • Addition of Carbon Disulfide: Cool the mixture in an ice bath and add carbon disulfide (1.5 eq) dropwise over 30 minutes with continuous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 8-10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in cold water and filter to remove any insoluble impurities.

  • Precipitation: Cool the filtrate in an ice bath and acidify with dilute hydrochloric acid to a pH of approximately 5-6.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry. The crude product can be recrystallized from ethanol to afford the pure 5-(((4-chlorophenyl)sulfanyl)methyl)-1,3,4-thiadiazole-2-thiol.

Expected Outcome: A crystalline solid. The yield and melting point should be determined and compared with literature values where available. Characterization by IR, ¹H NMR, and Mass Spectrometry is recommended for structural confirmation.

Part 2: Synthesis of 1,2,4-Triazole Derivatives

1,2,4-Triazoles are another class of five-membered heterocycles with immense significance in medicinal chemistry, particularly as antifungal and antimicrobial agents.[2][9][10][11] A versatile route to substituted 1,2,4-triazole-3-thiones involves the reaction of hydrazides with isothiocyanates to form a thiosemicarbazide intermediate, which is then cyclized under basic conditions.[12]

Protocol 2.1: Synthesis of 4-Aryl-5-(((4-chlorophenyl)sulfanyl)methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

This two-step protocol provides a general method for the synthesis of N-aryl substituted triazole-thiones.

Materials:

  • This compound (1.0 eq)

  • Aryl isothiocyanate (e.g., phenyl isothiocyanate) (1.0 eq)

  • Ethanol (95%)

  • Sodium hydroxide (NaOH) solution (e.g., 2M)

  • Dilute hydrochloric acid (HCl)

  • Magnetic stirrer with heating

  • Round-bottom flask with reflux condenser

  • Standard laboratory glassware

Procedure:

Step 1: Synthesis of the Thiosemicarbazide Intermediate

  • Reaction Setup: Dissolve this compound (1.0 eq) in ethanol (50 mL) in a round-bottom flask.

  • Addition of Isothiocyanate: Add the aryl isothiocyanate (1.0 eq) to the solution and reflux the mixture for 4-6 hours.

  • Isolation: Cool the reaction mixture to room temperature. The precipitated thiosemicarbazide intermediate is collected by filtration, washed with cold ethanol, and dried.

Step 2: Cyclization to the 1,2,4-Triazole-3-thione

  • Reaction Setup: Suspend the thiosemicarbazide intermediate from Step 1 in a 2M aqueous solution of sodium hydroxide.

  • Reaction: Reflux the mixture for 6-8 hours. The solution should become clear as the reaction progresses.

  • Work-up and Precipitation: Cool the reaction mixture and filter to remove any undissolved material. Acidify the filtrate with dilute hydrochloric acid to precipitate the triazole-thione product.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash with water, and dry. Recrystallization from a suitable solvent like ethanol or an ethanol/water mixture will yield the purified product.

Expected Outcome: The final product is typically a crystalline solid. Characterization should be performed using standard spectroscopic methods.

Part 3: Synthesis of Pyrazole Derivatives

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. They are integral components of numerous pharmaceuticals, including anti-inflammatory drugs (e.g., celecoxib), and exhibit a wide range of biological activities.[13][14] The Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, is a classic and reliable method for their preparation.[15]

Protocol 3.1: Synthesis of 1-(2-((4-chlorophenyl)sulfanyl)acetyl)-3,5-dimethyl-1H-pyrazole

This protocol describes the synthesis of a pyrazole derivative using acetylacetone as the 1,3-dicarbonyl component.

Materials:

  • This compound (1.0 eq)

  • Acetylacetone (1.1 eq)

  • Glacial acetic acid

  • Ice-cold water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Magnetic stirrer with heating

  • Round-bottom flask with reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in glacial acetic acid (20 mL).[15]

  • Addition of Reagent: To the stirring solution, add acetylacetone (1.1 eq) dropwise at room temperature.[15]

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.[15]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL) with stirring.[15]

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[15]

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).[15]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Expected Outcome: A solid or a viscous oil. Full characterization by NMR, IR, and mass spectrometry is essential to confirm the structure.

Visualization of a Key Synthetic Transformation

The cyclization of the thiosemicarbazide intermediate is a critical step in the formation of 1,2,4-triazole-3-thiones. The following diagram illustrates this intramolecular process.

Caption: Cyclization of the thiosemicarbazide intermediate.

Application Insights: Biological Potential of Derived Heterocycles

The heterocyclic compounds synthesized from this compound are of significant interest to drug development professionals due to their reported biological activities.

  • Antimicrobial and Antifungal Activity: Both 1,3,4-thiadiazole and 1,2,4-triazole derivatives have demonstrated potent activity against a range of bacterial and fungal strains.[4][9][10][16] The presence of the 4-chlorophenyl group can enhance lipophilicity, potentially improving cell membrane penetration and, consequently, antimicrobial efficacy. Researchers are encouraged to screen newly synthesized compounds against panels of clinically relevant microbes.

  • Antiviral Activity: Certain 1,3,4-thiadiazole derivatives have been reported to possess antiviral properties, for instance, against the Tobacco Mosaic Virus.[1][3][6] This suggests that libraries of such compounds could be valuable for screening against other viral targets.

Conclusion and Future Perspectives

This compound is a readily accessible and highly effective intermediate for the synthesis of diverse and medicinally relevant heterocyclic compounds. The protocols outlined in this guide provide a robust foundation for researchers to explore the chemical space around 1,3,4-thiadiazoles, 1,2,4-triazoles, and pyrazoles. The straightforward nature of these transformations, coupled with the potential for generating compounds with significant biological activity, underscores the value of this building block in modern drug discovery programs. Future work could involve the diversification of the electrophilic partners used in the cyclization reactions and the comprehensive biological evaluation of the resulting compound libraries.

References

  • Advances in synthetic approach to and antifungal activity of triazoles. (n.d.). Beilstein Journals.
  • Chen, Z., Xu, W., Liu, K., Yang, S., Fan, H., Bhadury, P. S., Hu, D., & Zhang, Y. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046–9056. [Link]
  • Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (n.d.). MDPI.
  • Shawali, A. S., & Abdelhamid, A. O. (2016). Synthesis and Antimicrobial Activity of Some New Thiadiazoles, Thioamides, 5-Arylazothiazoles and Pyrimido[4,5-d][2][3][5]triazolo[4,3-a]pyrimidines. Molecules, 21(12), 1686. [Link]
  • Antimicrobial and Anti-pathogenic Activity of New Naphtho[2][3][5] Triazol-Thiadiazin Derivatives. (n.d.). Bentham Science.
  • Novel 1, 2, 4-Triazoles as Antifungal Agents. (2021). Journal of Applied Pharmaceutical Science.
  • Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. (n.d.). Frontiers.
  • Chen, Z., Xu, W., Liu, K., Yang, S., Fan, H., Bhadury, P. S., Hu, D., & Zhang, Y. (2010). Synthesis and antiviral activity of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides. Molecules (Basel, Switzerland), 15(12), 9046–9056. [Link]
  • 4-Thiadiazole: The Biological Activities. (2018). Systematic Reviews in Pharmacy.
  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (2014). Journal of Advanced Pharmaceutical Technology & Research, 5(1), 21–27. [Link]
  • Emerging Trends in 1, 2, 4 -Triazole as Antifungal Agents. (n.d.). International Journal of Pharmaceutical and Clinical Research.
  • Heterocyclic Compounds: A Study of its Biological Activity. (2024). Al-Nahrain Journal of Science, 27(5), 20-31. [Link]
  • Addition-Cyclization of Lauroyl Isothiocyanate with Hydrazine Derivatives as a Source of 1,2,4-Triazoles. (n.d.). ResearchGate.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134. [Link]
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134. [Link]
  • Reaction of carbohydrazide with carbon disulphide; Hydrazine Carbodithio Potassium Salt. (2000). Indian Journal of Heterocyclic Chemistry, 9, 291-294.

Sources

Application Notes & Protocols: Strategic Derivatization of 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide for Enhanced Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Hydrazide Scaffold

In the landscape of medicinal chemistry, the hydrazide-hydrazone framework (R-CO-NH-N=CH-R') stands out as a "privileged scaffold." This is due to its remarkable versatility and consistent association with a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3] The core compound, 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide, serves as an exemplary starting point for generating novel molecular entities.[4][5][6] Its structure combines a chloro-substituted phenyl ring, a flexible thioether linkage, and a reactive acetohydrazide moiety, offering multiple points for chemical modification.

The primary rationale for its derivatization is the systematic exploration of the structure-activity relationship (SAR). By introducing diverse chemical moieties, particularly through the terminal nitrogen of the hydrazide, researchers can fine-tune the compound's steric, electronic, and lipophilic properties. This targeted modification aims to enhance potency, selectivity, and pharmacokinetic profiles, ultimately leading to the identification of robust lead compounds for drug development. This guide provides a comprehensive framework for the synthesis, derivatization, and subsequent biological evaluation of this promising scaffold.

Part 1: Synthesis of the Core Intermediate: this compound

The synthesis of the core hydrazide is a foundational two-step process. The methodology is designed to be robust and scalable, ensuring a reliable supply of the starting material for subsequent derivatization.

Causality Behind the Synthesis Protocol:
  • Step 1 (Esterification): The conversion of the carboxylic acid to an ethyl ester is crucial. The ester group is less acidic and a better leaving group (-OEt) compared to the hydroxyl group (-OH) of the parent acid, making the subsequent reaction with hydrazine more efficient. Fischer esterification, using an excess of ethanol and an acid catalyst, drives the equilibrium towards the product.

  • Step 2 (Hydrazinolysis): This is a nucleophilic acyl substitution reaction. Hydrazine hydrate, a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester.[7] A molar excess of hydrazine hydrate is used to ensure the complete conversion of the ester and to minimize the formation of undesired di-acylated byproducts. Ethanol is an ideal solvent as it solubilizes both the ester and hydrazine hydrate.

Visualized Synthesis Workflow

Start 4-Chlorothiophenol Intermediate1 Ethyl 2-[(4-chlorophenyl)sulfanyl]acetate Start->Intermediate1 Step 1: S-Alkylation Step1_reagent Ethyl Chloroacetate + K2CO3, Acetone FinalProduct This compound Intermediate1->FinalProduct Step 2: Hydrazinolysis Step2_reagent Hydrazine Hydrate (NH2NH2·H2O) + Ethanol, Reflux

Caption: Synthesis pathway for the core intermediate.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of Ethyl 2-[(4-chlorophenyl)sulfanyl]acetate

  • To a solution of 4-chlorothiophenol (0.1 mol) in acetone (150 mL) in a 250 mL round-bottom flask, add anhydrous potassium carbonate (K₂CO₃, 0.15 mol).

  • Stir the mixture vigorously at room temperature for 15 minutes.

  • Add ethyl chloroacetate (0.11 mol) dropwise to the suspension.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% ethyl acetate in hexane).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ester. The product can be used directly in the next step or purified by vacuum distillation.

Step 2: Synthesis of this compound

  • Dissolve the crude ethyl 2-[(4-chlorophenyl)sulfanyl]acetate (0.1 mol) in absolute ethanol (120 mL) in a 250 mL round-bottom flask.

  • Add hydrazine hydrate (80% solution, 0.2 mol) dropwise to the solution while stirring at room temperature.[7]

  • Heat the mixture to reflux for 8-12 hours. The formation of a precipitate may be observed as the reaction progresses.

  • Monitor the reaction by TLC until the ester spot disappears.

  • Cool the reaction mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • Recrystallize the crude product from ethanol to yield pure this compound as a white solid.

Part 2: Derivatization via Hydrazone Formation

The most direct and fruitful derivatization of the core hydrazide is its condensation with a diverse library of aromatic or heterocyclic aldehydes. This reaction forms a stable C=N bond, creating a series of hydrazone derivatives.

Causality Behind the Derivatization Protocol:

The reaction proceeds via a nucleophilic addition-elimination mechanism. The terminal -NH₂ group of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is typically catalyzed by a few drops of glacial acetic acid, which protonates the carbonyl oxygen, making the carbon even more electrophilic and facilitating the subsequent dehydration step to form the stable hydrazone.

Visualized Derivatization Workflow

Hydrazide This compound Reaction Ethanol Glacial Acetic Acid (cat.) Reflux Hydrazide->Reaction Aldehyde Substituted Aldehyde (Ar-CHO) Aldehyde->Reaction Hydrazone Target Hydrazone Derivative Reaction->Hydrazone Condensation Purification Cooling, Filtration, Recrystallization

Caption: General workflow for hydrazone synthesis.

General Experimental Protocol: Hydrazone Synthesis
  • In a 50 mL round-bottom flask, dissolve this compound (10 mmol) in absolute ethanol (20 mL).

  • Add the desired substituted aromatic or heterocyclic aldehyde (10 mmol) to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Heat the mixture at reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, reduce the volume of the solvent by half using a rotary evaporator.

  • Allow the mixture to cool to room temperature, then place it in an ice bath for 30 minutes to induce crystallization.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold ethanol and dry it completely.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a DMF-ethanol mixture).[8]

  • Characterization: Confirm the structure of the synthesized derivatives using FTIR (disappearance of C=O of aldehyde, appearance of C=N), ¹H-NMR (presence of azomethine proton -N=CH-), and Mass Spectrometry.

Part 3: Protocols for Biological Screening

Once a library of derivatives is synthesized, a systematic biological screening process is essential to identify active compounds.

Visualized Biological Screening Workflow

Library Synthesized Hydrazone Library Antimicrobial Antimicrobial Screening Library->Antimicrobial Anticancer Anticancer Screening Library->Anticancer MIC MIC Determination (Broth Dilution) Antimicrobial->MIC MTT IC50 Determination (MTT Assay) Anticancer->MTT Data1 MIC Values MIC->Data1 Data2 IC50 Values MTT->Data2

Caption: Workflow for primary biological evaluation.

Protocol 1: Antimicrobial Activity Screening

This protocol uses the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits microbial growth.[9]

  • Preparation: Prepare stock solutions of the synthesized derivatives in DMSO (e.g., at 1 mg/mL). Use sterile 96-well microtiter plates.

  • Bacterial/Fungal Strains: Use standard strains such as Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (Fungus).[10][11]

  • Assay Procedure: a. Add 100 µL of appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi) to each well. b. Perform a two-fold serial dilution of each compound by transferring 100 µL from the stock solution across the plate, resulting in concentrations ranging, for example, from 250 µg/mL to 1.95 µg/mL. c. Prepare an inoculum of the microorganism, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL. d. Add 10 µL of the microbial inoculum to each well. e. Include a positive control (broth + inoculum + standard antibiotic like Ciprofloxacin) and a negative control (broth + inoculum + DMSO).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • Data Analysis: Determine the MIC by visual inspection. The MIC is the lowest concentration well with no visible turbidity.

Table 1: Example Data Presentation for Antimicrobial Screening

Compound ID Substituent (Ar) MIC (µg/mL) vs S. aureus MIC (µg/mL) vs E. coli MIC (µg/mL) vs C. albicans
HZ-01 4-Nitro 16 32 64
HZ-02 4-Methoxy 64 128 >250
HZ-03 2-Hydroxy 32 64 32
HZ-04 3-Pyridyl 16 16 64

| Ciprofloxacin | (Standard) | 0.5 | 0.25 | N/A |

Note: Data is hypothetical and for illustrative purposes.

Protocol 2: In Vitro Anticancer Activity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.[12]

  • Cell Lines: Use cancer cell lines like MCF-7 (breast), PC-3 (prostate), and a normal cell line such as HUVEC (human umbilical vein endothelial cells) to assess selectivity.[12]

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Table 2: Example Data Presentation for Anticancer Screening

Compound ID Substituent (Ar) IC₅₀ (µM) vs MCF-7 IC₅₀ (µM) vs PC-3 IC₅₀ (µM) vs HUVEC
HZ-01 4-Nitro 8.5 12.3 >100
HZ-02 4-Methoxy 45.2 68.1 >100
HZ-05 2,4-Dichloro 5.1 7.9 85.4
HZ-06 4-Dimethylamino >100 >100 >100

| Doxorubicin | (Standard) | 0.8 | 1.1 | 5.6 |

Note: Data is hypothetical and for illustrative purposes.

Conclusion and Future Directions

The this compound scaffold is a highly valuable starting point for the generation of diverse chemical libraries. The protocols detailed in this guide provide a robust and scientifically-grounded framework for synthesizing novel hydrazone derivatives and evaluating their biological potential. Preliminary screening data, particularly from compounds bearing electron-withdrawing groups or specific heterocyclic moieties, can guide further optimization efforts. Lead compounds identified through this workflow can be advanced to secondary assays, including mechanism-of-action studies, in vivo testing, and ADME-Tox profiling, paving the way for the development of next-generation therapeutic agents.

References

  • Synthesis and Biological Evaluation of Hydrazone Derivatives as Antifungal Agents. (n.d.). MDPI.
  • Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. (2023). MDPI.
  • Synthesis and antimicrobial activity of substituted acetohydrazide derivatives. (2024). AIMS Press.
  • (PDF) SYNTHESIS AND BIOLOGICAL EVALUATION OF HYDRAZONE DERIVATIVES. (2013). ResearchGate.
  • Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. (2023). ResearchGate.
  • (PDF) Synthesis of N'-Substituted-2-(5-(4-Chlorophenyl)-1,3,4- oxadiazol-2-ylthio)acetohydrazide Derivatives as Suitable Antibacterial Agents. (2014). ResearchGate.
  • Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. (2022). PubMed.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF HYDRAZONES DERIVED FROM 2, 4-DINITROPHENYLHYDRAZINE. (2021). Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry.
  • Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity. (2019). ResearchGate.
  • Biological Activities of Hydrazone Derivatives. (2005). PubMed Central.
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). National Institutes of Health.
  • Metal Complexes of acetohydrazide Derivative: Characterization, and Antimicrobial Activity Study. (2020). ResearchGate.
  • Thiazole derivatives with antimicrobial activity. (n.d.). ResearchGate.
  • antimicrobial and anticancer targeting based upon thiophene and thiazole skeletons. (n.d.). ResearchGate.
  • This compound. (n.d.). PubChem.
  • Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. (2020). International Journal of Pharmaceutical Investigation.
  • Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry.
  • Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. (2012). Journal of Applied Pharmaceutical Science.

Sources

2-[(4-Chlorophenyl)sulfanyl]acetohydrazide in vitro antibacterial assay protocol

Author: BenchChem Technical Support Team. Date: January 2026

Topic: In Vitro Antibacterial Assay Protocol for 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of Hydrazide Derivatives

The proliferation of antibiotic-resistant bacteria presents a formidable challenge to global health. This has catalyzed the search for novel antimicrobial agents with unique mechanisms of action. Among the promising classes of compounds are hydrazide derivatives and their related hydrazones. These molecules are a significant focus in medicinal chemistry due to their wide spectrum of biological activities, including antibacterial, antifungal, antitubercular, and anticancer properties.[1] The pharmacological importance of these compounds is frequently linked to the azomethine group (-NH–N=CH-), a critical pharmacophore.[1]

This application note provides a detailed protocol for evaluating the in vitro antibacterial activity of a specific hydrazide derivative, This compound . The proposed mechanisms of antibacterial action for hydrazide derivatives are diverse, with a primary target being DNA gyrase, an enzyme essential for bacterial DNA replication.[1][2] By inhibiting this enzyme, these compounds can effectively halt bacterial proliferation. Other potential mechanisms include the disruption of bacterial cell wall synthesis and the inhibition of ATP production.[1][2]

This guide, designed for researchers and drug development professionals, outlines two benchmark methodologies, Broth Microdilution and Agar Disk Diffusion, grounded in the standards set by the Clinical and Laboratory Standards Institute (CLSI).

Principle of the Assays

The in vitro antibacterial susceptibility of a compound is primarily assessed by determining its Minimum Inhibitory Concentration (MIC) and by observing its effect on bacterial growth on a solid medium.

  • Broth Microdilution: This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] It is the gold standard for assessing the potency of a new compound.

  • Agar Disk Diffusion: This qualitative method involves placing a disk impregnated with the test compound onto an agar plate inoculated with a bacterial lawn. The diffusion of the compound into the agar creates a concentration gradient. If the bacteria are susceptible, a clear zone of growth inhibition will appear around the disk. This method is excellent for initial screening.[3]

Materials and Reagents

Test Compound:

  • This compound (Molecular Formula: C₈H₉ClN₂OS, Molecular Weight: 216.69 g/mol )[4]

  • Dimethyl sulfoxide (DMSO), sterile

Media and Buffers:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Mueller-Hinton Agar (MHA)

  • Tryptic Soy Broth (TSB) or Brain Heart Infusion (BHI) Broth

  • 0.85% Saline, sterile

  • Phosphate-Buffered Saline (PBS), sterile

Bacterial Strains (Recommended Panel):

Category Species ATCC No. Gram Stain
Gram-PositiveStaphylococcus aureus29213Positive
Enterococcus faecalis29212Positive
Gram-NegativeEscherichia coli25922Negative
Pseudomonas aeruginosa27853Negative

Equipment and Consumables:

  • Sterile 96-well microtiter plates (U-bottom)

  • Sterile petri dishes (100 mm)

  • Spectrophotometer or McFarland turbidity standards (0.5)

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

  • Sterile filter paper disks (6 mm)

  • Forceps

  • Vortex mixer

  • Calipers or ruler

Experimental Workflow Visualization

Antibacterial_Assay_Workflow cluster_prep Phase 1: Preparation cluster_inoculum Phase 2: Inoculum Standardization cluster_assays Phase 3: Assay Execution cluster_mic Broth Microdilution (MIC) cluster_disk Agar Disk Diffusion P1 Prepare Stock Solution of Test Compound A1 Serial Dilution of Compound in 96-well Plate P1->A1 P2 Culture Bacteria (18-24h) I1 Suspend Bacterial Colonies in Saline P2->I1 P3 Prepare Media (CAMHB, MHA) P3->A1 B1 Inoculate MHA Plate with Bacterial Lawn P3->B1 I2 Adjust to 0.5 McFarland (~1.5 x 10^8 CFU/mL) I1->I2 I3 Dilute for Final Inoculum (~5 x 10^5 CFU/mL for MIC) I2->I3 I2->B1 A2 Inoculate Wells with Standardized Bacteria I3->A2 A1->A2 A3 Incubate at 35°C for 16-20h A2->A3 A4 Read and Record MIC A3->A4 B2 Apply Compound-impregnated Disks B1->B2 B3 Incubate at 35°C for 16-18h B2->B3 B4 Measure Zones of Inhibition B3->B4

Caption: General workflow for in vitro antibacterial susceptibility testing.

Protocol 1: Broth Microdilution for MIC Determination

This protocol is based on the CLSI M07 guidelines.[5]

1. Preparation of Test Compound Stock Solution:

  • Expertise & Experience: this compound is poorly soluble in water. DMSO is an appropriate solvent for initial solubilization. To minimize the effects of the solvent on bacterial growth, the final concentration of DMSO in the assay wells should not exceed 1%.

  • Prepare a 10 mg/mL stock solution of the test compound in sterile DMSO. For example, dissolve 10 mg of the compound in 1 mL of DMSO. Vortex until fully dissolved. Subsequent dilutions will be made in the broth medium.

2. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. A typical dilution is 1:150.

3. Assay Plate Setup (96-well plate):

  • Trustworthiness: A standardized plate layout including positive and negative controls is crucial for validating the assay results.

  • Add 50 µL of sterile CAMHB to wells in columns 2 through 12.

  • Prepare an intermediate dilution of your stock solution in CAMHB. For example, add 4 µL of the 10 mg/mL stock to 996 µL of CAMHB to get a 40 µg/mL working solution.

  • Add 100 µL of this 40 µg/mL working solution to column 1 wells.

  • Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing well, and continuing this process across to column 10. Discard the final 50 µL from column 10. This will create a concentration gradient (e.g., 20 µg/mL down to 0.039 µg/mL).

  • Column 11 (Growth Control): Add 50 µL of CAMHB. This well will receive the inoculum but no compound.

  • Column 12 (Sterility Control): Add 100 µL of CAMHB. This well will not be inoculated.

  • Add 50 µL of the standardized bacterial inoculum (prepared in step 2) to wells in columns 1 through 11. The final volume in these wells will be 100 µL.

Caption: Example 96-well plate layout for MIC determination.

4. Incubation:

  • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

5. Reading the MIC:

  • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

  • Check the control wells: The sterility control (Column 12) should be clear, and the growth control (Column 11) should show turbidity.

Protocol 2: Agar Disk Diffusion Assay

This qualitative screening protocol is based on the CLSI M02 guidelines.[6]

1. Inoculum and Plate Preparation:

  • Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity as described in Protocol 1, Step 2.

  • Within 15 minutes, use a sterile cotton swab to evenly inoculate the entire surface of a Mueller-Hinton Agar plate. Swab the plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.

  • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

2. Disk Preparation and Application:

  • Expertise & Experience: The amount of compound loaded onto the disk will influence the size of the inhibition zone. A starting concentration of 20-30 µg per disk is common for novel compounds.

  • Aseptically apply a known volume (e.g., 20 µL) of a specific concentration of the test compound stock solution onto sterile 6 mm paper disks. Allow the solvent to evaporate completely in a sterile environment.

  • Prepare a negative control disk using only the solvent (DMSO).

  • Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate. Press gently to ensure complete contact with the agar.

  • Include a standard antibiotic disk (e.g., Ciprofloxacin) as a positive control.

3. Incubation:

  • Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.

4. Interpretation:

  • Measure the diameter of the zone of complete inhibition (in mm) around each disk using calipers or a ruler.

  • The absence of a zone indicates resistance. The size of the zone correlates with the susceptibility of the bacterium to the compound.

Data Analysis and Interpretation

MIC Data: The MIC value is recorded in µg/mL. The results should be compared against those of a standard antibiotic tested under the same conditions. A lower MIC value indicates higher potency.

Example MIC Data Table:

Compound S. aureus ATCC 29213 E. coli ATCC 25922 P. aeruginosa ATCC 27853
2-[(4-CP)S]acetohydrazideRecord MIC (µg/mL)Record MIC (µg/mL)Record MIC (µg/mL)
Ciprofloxacin (Control)0.25 - 1.00.004 - 0.0150.25 - 1.0

Note: Ciprofloxacin QC ranges are illustrative and should be confirmed with current CLSI M100 documentation.

Disk Diffusion Data: The zone diameter is recorded in mm. While this method is qualitative, larger zone diameters generally suggest greater antibacterial activity. The results can be categorized as Susceptible, Intermediate, or Resistant based on established breakpoints for standard antibiotics, though such breakpoints will not exist for a novel compound.

Trustworthiness: Self-Validating Systems

To ensure the reliability and validity of the results, each assay must include a robust set of controls:

  • Sterility Control (Negative): Uninoculated medium to check for contamination of the media or reagents.

  • Growth Control (Positive): Inoculated medium without the test compound to ensure the bacteria are viable and capable of growth under the assay conditions.

  • Solvent Control: Bacteria grown in the presence of the highest concentration of the solvent (e.g., DMSO) used in the assay to ensure it has no inhibitory effect on its own.

  • Reference Antibiotic (Positive Control): A well-characterized antibiotic (e.g., Ciprofloxacin, Gentamicin) should be tested in parallel to validate the methodology and ensure that the bacterial strains are responding as expected. The results for these reference drugs should fall within the established quality control ranges.[3][7]

References

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246.
  • ResearchGate. (n.d.). Different mechanisms of action of quinoline hydrazide/hydrazone....
  • Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 45(7), 2180-2182.
  • Pfaller, M. A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246.
  • CLSI. (2008). Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals; Approved Standard—Third Edition. CLSI document M31-A3.
  • CLSI. (2015). Methods for Antimicrobial Dilution and Disk Susceptibility Testing of Infrequently Isolated or Fastidious Bacteria. CLSI guideline M45.
  • CLSI. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01.
  • Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. International Journal of Molecular Sciences, 22(17), 9389.
  • CLSI. (2021). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases.
  • ResearchGate. (n.d.). M02-A11: Performance Standards for Antimicrobial Disk Susceptibility Tests.
  • CLSI. (n.d.). M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests.
  • Popiołek, Ł. (2016). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26(2), 287-301.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 734893, this compound.

Sources

Application Notes and Protocols for Antifungal Activity Testing of 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Investigating 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide

The escalating threat of antimicrobial resistance has catalyzed the search for novel therapeutic agents with unique mechanisms of action. Among the myriad chemical scaffolds under investigation, hydrazide derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antifungal properties.[1][2] The molecule this compound, with its distinct combination of a chlorophenyl ring linked to an acetohydrazide moiety via a sulfanyl bridge, presents a compelling candidate for antifungal drug discovery.[3]

This document provides a comprehensive guide for the systematic evaluation of the antifungal potential of this compound. As a Senior Application Scientist, my objective is not merely to present protocols, but to provide the underlying scientific reasoning, ensuring that each experimental step is understood within the broader context of drug development. The methodologies described herein are grounded in internationally recognized standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity, reproducibility, and comparability across different laboratories.[4][5][6][7]

The potential antifungal mechanisms of hydrazide derivatives, which may involve roles as succinate dehydrogenase inhibitors, laccase inhibitors, or agents that target the plasma membrane, underscore the importance of a robust and multi-faceted testing strategy.[1][2] This guide will equip researchers with the necessary tools to move from preliminary screening to a more detailed characterization of this compound's antifungal profile.

Part 1: Foundational In Vitro Antifungal Susceptibility Testing

The initial assessment of an investigational compound's antifungal activity is typically performed in vitro to determine its intrinsic potency against a panel of clinically relevant fungal pathogens. The two most widely accepted and standardized methods for this purpose are the broth microdilution assay, for determining the Minimum Inhibitory Concentration (MIC), and the agar disk diffusion assay, for a qualitative and semi-quantitative assessment of susceptibility.[8][9]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for quantitative antifungal susceptibility testing, providing a precise measurement of the lowest compound concentration that inhibits visible fungal growth.[4][10] The CLSI documents M27 for yeasts and M38-A for filamentous fungi provide the foundational procedures for this assay.[7][11]

  • RPMI-1640 Medium: This medium is standardized for antifungal susceptibility testing because it is nutritionally defined and buffered with MOPS to maintain a stable physiological pH, which is crucial for the consistent activity of many antifungal agents.

  • Standardized Inoculum: The density of the fungal inoculum is meticulously controlled (typically to a 0.5 McFarland standard) to ensure that the test outcome is a true reflection of the compound's activity and not an artifact of an overwhelming or insufficient fungal challenge.[12]

  • Serial Dilution: A two-fold serial dilution series provides a logarithmic concentration gradient, allowing for the precise determination of the MIC value across a wide range of potential activities.

  • Preparation of Compound Stock Solution:

    • Accurately weigh this compound and dissolve it in a minimal amount of 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Note: The final concentration of DMSO in the assay should not exceed 1%, as higher concentrations can inhibit fungal growth.

  • Preparation of Microtiter Plates:

    • Using a sterile 96-well microtiter plate, add 100 µL of RPMI-1640 medium to all wells except the first column.

    • Add 200 µL of the compound stock solution (appropriately diluted in RPMI-1640 to the desired starting concentration) to the wells in the first column.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard the final 100 µL from the tenth column. This will create a concentration gradient.

    • Column 11 will serve as the growth control (medium and inoculum, no compound), and column 12 as the sterility control (medium only).

  • Inoculum Preparation:

    • From a fresh culture (24-48 hours old) on a suitable agar medium (e.g., Sabouraud Dextrose Agar), pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL for yeasts).[5]

    • Dilute this suspension in RPMI-1640 medium to achieve the final target inoculum concentration (typically 0.5-2.5 x 10^3 cells/mL).[13]

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well (columns 1-11), bringing the final volume to 200 µL.

    • Incubate the plates at 35°C. Incubation times vary by species: 24-48 hours for most Candida species and 48-72 hours for filamentous fungi.[11][12]

  • MIC Determination:

    • The MIC is the lowest concentration of this compound at which there is a significant inhibition of fungal growth compared to the growth control. For yeasts, this is often defined as ≥50% growth reduction.[5]

Fungal SpeciesTypeThis compound MIC (µg/mL)Fluconazole MIC (µg/mL) [Positive Control]
Candida albicansYeastData to be determined0.25 - 2
Candida glabrataYeastData to be determined8 - 64
Cryptococcus neoformansYeastData to be determined2 - 16
Aspergillus fumigatusMoldData to be determined1 - 8
Agar Disk Diffusion Method

The disk diffusion assay is a simpler, more rapid method for preliminary screening of antifungal activity.[8][14] It provides a qualitative assessment of a compound's ability to inhibit fungal growth by measuring the zone of inhibition around a compound-impregnated disk.[15]

  • Mueller-Hinton Agar: This medium is the standard for disk diffusion because it has good batch-to-batch reproducibility and supports the growth of most common fungal pathogens. For fungi, it is often supplemented with glucose and methylene blue to enhance growth and zone definition.[8]

  • Zone of Inhibition: The diameter of the clear zone around the disk is proportional to the compound's potency, its diffusion rate through the agar, and the susceptibility of the fungus.

  • Preparation of Inoculum and Plates:

    • Prepare a standardized fungal inoculum as described for the broth microdilution method (0.5 McFarland).

    • Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.

    • Allow the plate to dry for 5-15 minutes.

  • Compound Disk Preparation:

    • Sterile 6 mm paper disks are aseptically impregnated with a known amount of this compound (e.g., 10 µg per disk).

    • The compound is first dissolved in a volatile solvent like DMSO, applied to the disk, and the solvent is allowed to evaporate completely.[15]

  • Disk Application and Incubation:

    • Aseptically place the compound-impregnated disk onto the surface of the inoculated agar plate.

    • Include a positive control disk (e.g., fluconazole) and a negative control disk (impregnated with DMSO only).

    • Incubate the plates at 30-35°C for 24-48 hours.[16][17]

  • Data Collection:

    • Measure the diameter of the zone of inhibition in millimeters. A larger zone diameter indicates greater antifungal activity.[15]

Part 2: Advanced Characterization and Workflow Visualization

Once initial activity is confirmed, further investigation is warranted to understand the nature of the antifungal effect (fungistatic vs. fungicidal) and to explore its impact on more complex fungal structures like biofilms.

Minimum Fungicidal Concentration (MFC) Determination

The MFC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial fungal inoculum. This assay distinguishes between compounds that merely inhibit growth (fungistatic) and those that kill the fungal cells (fungicidal).

  • Perform Broth Microdilution: Follow the MIC protocol as described in Section 1.1.

  • Subculturing: After the MIC is determined, take a 10-20 µL aliquot from each well that shows no visible growth (i.e., at and above the MIC).

  • Plating: Spot the aliquot onto a fresh, drug-free agar plate (e.g., Sabouraud Dextrose Agar).

  • Incubation: Incubate the plate at 35°C for 24-48 hours, or until growth is visible in control spots.

  • MFC Determination: The MFC is the lowest concentration from the MIC assay that results in no fungal growth on the subculture plate.

Anti-Biofilm Activity Assay

Fungal biofilms are a significant clinical challenge due to their inherent resistance to many antifungal drugs.[18] Assessing the activity of this compound against biofilms is a critical step in evaluating its potential therapeutic utility.

  • Biofilm Formation:

    • In a 96-well flat-bottom plate, add a standardized yeast suspension (e.g., Candida albicans at 1 x 10^6 cells/mL in RPMI-1640) and incubate for 24-48 hours at 37°C to allow for biofilm formation.[13]

  • Compound Treatment:

    • After incubation, gently wash the wells with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

    • Add fresh RPMI-1640 containing serial dilutions of this compound to the wells with the established biofilms.

    • Incubate for an additional 24 hours.[13]

  • Quantification of Biofilm Viability:

    • Biofilm viability can be assessed using a metabolic assay, such as the XTT reduction assay.[13]

    • Wash the biofilms again with PBS.

    • Add a solution of XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) and menadione to each well.

    • Incubate in the dark for 2-3 hours. The metabolic activity of viable fungal cells will convert the XTT tetrazolium salt to a colored formazan product.

    • Measure the absorbance at 490 nm using a microplate reader. A reduction in absorbance compared to the untreated control indicates a reduction in biofilm viability.

Part 3: Workflow Diagrams and Mechanistic Considerations

Visualizing the experimental workflow and potential mechanisms of action can aid in the comprehensive understanding and planning of research activities.

Workflow for Antifungal Susceptibility Testing```dot

Antifungal_Testing_Workflow cluster_screening Phase 1: Primary Screening cluster_characterization Phase 2: Advanced Characterization A Compound Preparation (this compound) B Broth Microdilution Assay (CLSI M27/M38) A->B C Agar Disk Diffusion Assay A->C D Determine MIC (Quantitative) B->D E Measure Zone of Inhibition (Qualitative) C->E F MFC Determination (Fungicidal vs. Fungistatic) D->F If Active E->F If Active G Anti-Biofilm Activity Assay (XTT Reduction) F->G H Mechanism of Action Studies (e.g., Enzyme Inhibition) G->H

Caption: Putative antifungal mechanisms for hydrazide-based compounds.

Conclusion and Future Directions

This guide provides a robust framework for the initial and advanced in vitro characterization of the antifungal properties of this compound. By adhering to standardized methodologies and understanding the rationale behind each protocol, researchers can generate high-quality, reproducible data. Positive results from these assays would justify further studies, including cytotoxicity testing against human cell lines, in vivo efficacy studies in animal models of fungal infection, and detailed mechanistic studies to elucidate the precise molecular target. The systematic application of these protocols will be instrumental in determining if this compound or its derivatives represent a viable new avenue for the development of much-needed antifungal therapies.

References

  • Antifungal Susceptibility Testing: Current Approaches. PubMed Central.
  • Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. PubMed.
  • A disc test of antifungal susceptibility. ConnectSci.
  • Yeasts-Broth Microdilution Testing (CLSI): Introduction, Principle. Medical Notes.
  • Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. American Society for Microbiology.
  • ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. CLSI.
  • Agar-Based Disk Diffusion Assay for Susceptibility Testing of Derm
  • M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. CLSI.
  • Antifungal Susceptibility Test Interpretive Criteria. FDA.
  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. ASM Journals.
  • A Comprehensive Investigation of Hydrazide and Its Derived Structures in the Agricultural Fungicidal Field. PubMed.
  • In vitro antifungal susceptibility testing. PubMed.
  • Evaluation of microdilution and disk diffusion methods for antifungal susceptibility testing of derm
  • A Comprehensive Investigation of Hydrazide and Its Derived Structures in the Agricultural Fungicidal Field.
  • Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews.
  • (PDF) In vitro antifungal susceptibility testing.
  • Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. PubMed Central.
  • 4-Hydroxybenzoic Acid-Based Hydrazide–Hydrazones as Potent Growth Inhibition Agents of Laccase-Producing Phytopathogenic Fungi That Are Useful in the Protection of Oilseed Crops. PubMed Central.
  • Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. PubMed Central.
  • Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. MDPI.
  • A Technical Guide to 2-(2-Chlorophenyl)acetohydrazide: Properties, Synthesis, and Biological Screening. Benchchem.
  • This compound. PubChem.
  • comparing the efficacy of 2-(2-Chlorophenyl)acetohydrazide with other antimicrobial agents. Benchchem.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your experimental outcomes. The information herein is grounded in established chemical principles and practical laboratory experience.

I. Synthesis Overview & Core Principles

The synthesis of this compound is a critical step in the development of various compounds with potential therapeutic applications. The most common and efficient pathway involves a two-step process:

  • S-alkylation: Formation of ethyl 2-((4-chlorophenyl)thio)acetate from 4-chlorothiophenol and an ethyl haloacetate.

  • Hydrazinolysis: Conversion of the resulting ester to the target acetohydrazide using hydrazine hydrate.

Understanding the nuances of each step is paramount to achieving high yield and purity. This guide will address potential pitfalls and provide actionable solutions.

Logical Workflow for Synthesis and Optimization

cluster_0 Synthesis Pathway cluster_1 Purification & Analysis cluster_2 Troubleshooting A Step 1: S-alkylation 4-Chlorothiophenol + Ethyl Chloroacetate B Intermediate: Ethyl 2-((4-chlorophenyl)thio)acetate A->B Base (e.g., K2CO3) Solvent (e.g., Acetone) C Step 2: Hydrazinolysis Intermediate + Hydrazine Hydrate B->C Solvent (e.g., Ethanol) Reflux D Crude Product: This compound C->D E Recrystallization D->E G Low Yield? D->G H Impurity Presence? D->H I Oily Product? D->I F Characterization (TLC, NMR, MS) E->F

Caption: General workflow for the synthesis, purification, and troubleshooting of this compound.

II. Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter in the first step (S-alkylation) of the synthesis?

A1: The choice and handling of the base are paramount. A moderately strong base, such as potassium carbonate (K₂CO₃), is typically sufficient to deprotonate the thiophenol without causing hydrolysis of the ethyl chloroacetate. The reaction should be carried out under anhydrous conditions to prevent the formation of 4-chlorophenol as a byproduct.

Q2: I am observing a low yield in the hydrazinolysis step. What are the likely causes?

A2: Low yields in the second step can often be attributed to several factors:

  • Insufficient Reaction Time or Temperature: The conversion of the ester to the hydrazide requires adequate time at reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting ester.[1]

  • Quality of Hydrazine Hydrate: Hydrazine hydrate is hygroscopic and can degrade over time. Use a fresh, high-quality reagent. The concentration can be verified by titration if necessary.[1]

  • Stoichiometry: While a slight excess of hydrazine hydrate can drive the reaction to completion, a large excess can complicate purification. A molar ratio of 1:1.2 to 1:1.5 (ester:hydrazine hydrate) is a good starting point.[1]

Q3: My final product is an oil instead of a solid. How can I induce crystallization?

A3: The formation of an oily product often indicates the presence of impurities or residual solvent.[2]

  • Trituration: Attempt to solidify the oil by stirring it vigorously with a non-polar solvent like hexane. This can help to remove impurities and induce crystallization.

  • Solvent Removal: Ensure all the reaction solvent (e.g., ethanol) has been thoroughly removed under reduced pressure.

  • Seed Crystal: If you have a small amount of solid product from a previous batch, adding a seed crystal to the cooled, concentrated solution can initiate crystallization.

  • Purification: If the above methods fail, column chromatography may be necessary to purify the product before attempting recrystallization again.

Q4: What are the common impurities I should look out for, and how can I identify them?

A4: The primary impurities to be aware of are:

  • Unreacted Starting Materials: Ethyl 2-((4-chlorophenyl)thio)acetate and hydrazine hydrate.[1]

  • Hydrolysis Product: 2-((4-Chlorophenyl)thio)acetic acid, which can form if water is present during the reaction or workup.[1]

  • Diacylhydrazine: N,N'-bis[2-((4-chlorophenyl)thio)acetyl]hydrazine can form if one molecule of the newly formed hydrazide reacts with another molecule of the ester. This is more likely under harsh conditions or with incorrect stoichiometry.[1]

These impurities can be identified and their levels monitored by TLC, with the final product's identity and purity confirmed by NMR and Mass Spectrometry.

III. Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Ethyl 2-((4-chlorophenyl)thio)acetate (Step 1) 1. Incomplete deprotonation of 4-chlorothiophenol.2. Hydrolysis of ethyl chloroacetate.3. Inefficient reaction conditions.1. Ensure the base is anhydrous and used in sufficient quantity (at least 1 equivalent).2. Use anhydrous solvents and reagents.3. Increase reaction time and/or temperature, monitoring by TLC.
Low Yield of this compound (Step 2) 1. Incomplete reaction.2. Suboptimal reaction temperature.3. Loss of product during workup or purification.1. Increase the reflux time and monitor the reaction by TLC until the starting material is consumed.[1]2. Ensure the reaction mixture is maintained at a consistent reflux temperature.3. Optimize the recrystallization process to minimize loss of the final product.[2]
Presence of a Significant Amount of 2-((4-Chlorophenyl)thio)acetic Acid Hydrolysis of the starting ester due to the presence of water in the reactants or solvent.Use anhydrous ethanol and ensure the hydrazine hydrate is of a high concentration. Minimize exposure of the reaction to atmospheric moisture.[1]
Formation of an Oily Product Instead of a Solid 1. Presence of impurities.2. Residual solvent.1. Attempt to triturate the oil with a non-polar solvent like hexane to induce crystallization.[2]2. Ensure all solvent is removed from the crude product before attempting recrystallization.[2]3. Purify via column chromatography if recrystallization is unsuccessful.[2]
Difficulty with Product Crystallization 1. The solution is too dilute.2. Presence of soluble impurities.1. Concentrate the solution further by removing more solvent under reduced pressure before cooling.[2]2. Try adding a seed crystal to induce crystallization.3. If impurities are suspected, an initial purification by column chromatography may be necessary.

IV. Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-((4-chlorophenyl)thio)acetate
  • To a solution of 4-chlorothiophenol (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl chloroacetate (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl 2-((4-chlorophenyl)thio)acetate, which can be used in the next step without further purification if it is of sufficient purity.

Protocol 2: Synthesis of this compound
  • In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-((4-chlorophenyl)thio)acetate (1 equivalent) in absolute ethanol (approximately 10 mL per gram of ester).[2]

  • To this solution, add hydrazine hydrate (1.2 equivalents) dropwise with stirring.[1]

  • Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction's progress by TLC.[3]

  • Once the reaction is complete, allow the mixture to cool to room temperature.[2]

  • Reduce the volume of the solvent by approximately half using a rotary evaporator.[2]

  • Cool the concentrated solution in an ice bath to induce crystallization.[2]

  • Collect the precipitated solid by vacuum filtration and wash with a small amount of cold ethanol.[2][3]

Protocol 3: Purification by Recrystallization
  • Dissolve the crude this compound in a minimum amount of hot ethanol.[1][3]

  • If the solution is colored, a small amount of activated charcoal can be added, and the mixture is heated for a few more minutes.[1]

  • Filter the hot solution to remove the charcoal and any insoluble impurities.[1]

  • Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[1]

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.[1]

  • Dry the crystals under vacuum.[1][3]

Reaction Monitoring by Thin Layer Chromatography (TLC)

cluster_0 TLC Plate cluster_1 Key lane1 lane2 lane3 spot1_1 Ester spot2_1 Ester spot2_2 Product spot3_1 Ester spot3_2 Product key_ester Ester (Higher Rf) key_product Product (Lower Rf)

Caption: A typical TLC plate for monitoring the hydrazinolysis reaction.

V. References

  • EvitaChem. This compound. EvitaChem. Accessed January 10, 2026.

  • BenchChem. A Technical Guide to 2-(2-Chlorophenyl)acetohydrazide: Properties, Synthesis, and Biological Screening. BenchChem. Accessed January 10, 2026.

  • BenchChem. Identifying and characterizing impurities in 2-(2-Chlorophenyl)acetohydrazide synthesis. BenchChem. Accessed January 10, 2026.

  • PubChem. This compound. National Center for Biotechnology Information. Accessed January 10, 2026. [Link]

  • BenchChem. Catalyst selection and optimization for 2-(2-Chlorophenyl)acetohydrazide synthesis. BenchChem. Accessed January 10, 2026.

  • BenchChem. A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(2-Chlorophenyl)acetohydrazide. BenchChem. Accessed January 10, 2026.

Sources

Technical Support Center: Synthesis of 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the practical challenges and side product formation encountered during this two-step synthetic sequence. Our approach is grounded in mechanistic principles to empower users to not only solve current issues but also prevent future occurrences.

Core Synthesis Pathway

The synthesis of this compound is typically achieved via a two-step process:

  • S-alkylation: A nucleophilic substitution reaction between 4-chlorothiophenol and ethyl chloroacetate to form the intermediate ester, ethyl 2-[(4-chlorophenyl)sulfanyl]acetate.

  • Hydrazinolysis: The subsequent reaction of the ester intermediate with hydrazine hydrate to yield the final hydrazide product.

While seemingly straightforward, each step is susceptible to side reactions that can complicate purification and reduce yield.

Synthesis_Pathway cluster_0 Step 1: S-Alkylation cluster_1 Step 2: Hydrazinolysis 4-Chlorothiophenol 4-Chlorothiophenol Ester_Intermediate Ethyl 2-[(4-chlorophenyl)sulfanyl]acetate 4-Chlorothiophenol->Ester_Intermediate SN2 Attack Ethyl_Chloroacetate Ethyl_Chloroacetate Ethyl_Chloroacetate->Ester_Intermediate Final_Product This compound Ester_Intermediate->Final_Product Base Base (e.g., K2CO3) Solvent (e.g., Acetone) Base->4-Chlorothiophenol Deprotonation Hydrazine_Hydrate Hydrazine_Hydrate Hydrazine_Hydrate->Final_Product Nucleophilic Acyl Substitution Solvent_EtOH Solvent (e.g., Ethanol) Reflux Troubleshooting_Workflow Start Start Problem Observe Anomaly (Low Yield, Impure Product) Start->Problem Analysis Characterize Impurity (TLC, NMR, Solubility) Problem->Analysis Impurity1 Low Polarity, Crystalline (Disulfide) Analysis->Impurity1 Is impurity non-polar? Impurity2 High Polarity, High M.P. (Diacylhydrazide) Analysis->Impurity2 Is impurity highly polar? Impurity3 Acidic Contaminant (Hydrolysis) Analysis->Impurity3 Is pH acidic? Solution1 Use Inert Atmosphere Degas Solvents Impurity1->Solution1 Solution2 Increase Hydrazine Excess Monitor by TLC Impurity2->Solution2 Solution3 Use Anhydrous Solvents Control Workup Conditions Impurity3->Solution3 Side_Reactions cluster_main Main Reactants & Products cluster_side Side Products Thiophenol 4-Chlorothiophenol Disulfide bis(4-chlorophenyl) disulfide Thiophenol->Disulfide O2, Base (Oxidation) Ester Ethyl 2-[(4-Cl-Ph)sulfanyl]acetate Product Target Hydrazide Diacyl Diacylhydrazide Ester->Diacyl + Product Hydrazide (Insufficient Hydrazine) Acid 2-[(4-Cl-Ph)sulfanyl]acetic acid Ester->Acid H2O (Hydrolysis)

Technical Support Center: Purification of Crude 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of crude 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide (CAS No. 75150-40-2). This resource is tailored for researchers, medicinal chemists, and process development scientists who require high-purity material for their downstream applications. The synthesis of hydrazides often yields a mixture containing the desired product alongside unreacted starting materials and various byproducts.[1] Achieving high purity is paramount for reliable biological screening, accurate characterization, and successful subsequent synthetic steps.

This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounding all recommendations in fundamental chemical principles.

Troubleshooting Guide: From Crude Solid to Pure Crystals

This section addresses specific challenges you may encounter during the purification process in a direct question-and-answer format.

Q1: My recrystallization attempt resulted in an oil instead of a solid. What causes "oiling out" and how can I fix it?

A1: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid phase upon cooling, rather than crystallizing. This happens when the solution becomes supersaturated at a temperature above the melting point of the solute. The primary cause is often the presence of significant impurities, which depress the melting point of your crude product.[2]

Causality & Resolution Strategy:

  • Re-dissolve and Dilute: Return the flask to the heat source to re-dissolve the oil. Add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the saturation point.[3] The goal is to ensure the solution's saturation point is reached at a temperature below the compound's melting point.

  • Slow Down Cooling: Rapid cooling is a common culprit. Once dissolved, allow the flask to cool to room temperature slowly on the benchtop, insulated by a few paper towels or a cork ring. Do not place it directly into an ice bath. Slow cooling provides the necessary time for an ordered crystal lattice to form.[2][3]

  • Change the Solvent System: If the issue persists, the chosen solvent may be too effective. Consider a mixed-solvent system. Dissolve the compound in a minimum of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes faintly turbid. Add a drop or two of the "good" solvent to clarify the solution, then allow it to cool slowly.

  • Pre-Purification Wash: If impurities are high, a preliminary purification may be necessary. For instance, an acid-base wash can remove acidic or basic impurities that may be inhibiting crystallization.

G start Crude Product 'Oils Out' during Recrystallization reheat Return to heat source Re-dissolve the oil start->reheat add_solvent Add small amount of additional hot solvent reheat->add_solvent slow_cool Allow to cool slowly to room temperature add_solvent->slow_cool check Crystals Form? slow_cool->check success Success: Collect Crystals check->success Yes fail Failure: Oil persists check->fail No change_solvent Try a different solvent or mixed- solvent system fail->change_solvent

Caption: Troubleshooting workflow for "oiling out".

Q2: No crystals are forming even after the solution has cooled completely. What are the next steps?

A2: The absence of crystal formation indicates that the solution is not sufficiently supersaturated, or that nucleation (the initial step of crystal formation) has not occurred.

Causality & Resolution Strategy:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide a surface for crystal nucleation.[3]

    • Seeding: If you have a small crystal of the pure compound, add it to the solution. A "seed crystal" provides a template for further crystal growth.

  • Increase Concentration: You may have used too much solvent. Gently heat the solution and boil off a portion of the solvent (10-20%) in a fume hood. Allow the more concentrated solution to cool again.[3]

  • Drastic Cooling: Once the solution is at room temperature, place it in an ice bath, and if necessary, a dry ice/acetone bath. Lower temperatures significantly decrease solubility and can promote precipitation. Be aware this can sometimes lead to smaller, less pure crystals if done too quickly.

Q3: My purified product shows a low yield. Where could the product have been lost?

A3: Significant product loss is a common issue in recrystallization, often due to procedural nuances.

Causality & Resolution Strategy:

  • Excess Solvent: Using too much solvent to dissolve the crude product is the most frequent cause of low yield. A portion of your product will always remain in the "mother liquor" after cooling; minimizing the initial solvent volume minimizes this loss.[3]

  • Premature Crystallization: If performing a hot filtration to remove insoluble impurities, the product may crystallize on the filter paper or in the funnel stem. To prevent this, use a pre-heated funnel and a fluted filter paper for rapid filtration, and add a small excess of solvent before filtering.

  • Incomplete Precipitation: Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize the amount of product that crystallizes out of the solution.

  • Washing with Wrong Solvent: When washing the collected crystals, always use a minimal amount of ice-cold solvent. Using room-temperature solvent will re-dissolve some of your product.

Q4: My compound streaks on a silica TLC plate and gives poor separation during column chromatography. How can I improve this?

A4: Streaking on a TLC plate is a strong indicator that the compound is interacting too strongly with the stationary phase (silica gel) or that the sample is overloaded. For a hydrazide derivative, the basic lone pairs on the nitrogen atoms can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.

Causality & Resolution Strategy:

  • Modify the Mobile Phase:

    • Increase Polarity: A more polar eluent will compete more effectively for binding sites on the silica, helping to move your compound along. Gradually increase the proportion of the polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).

    • Add a Basic Modifier: To disrupt the strong interaction with acidic silica, add a small amount of a basic modifier like triethylamine or pyridine (~0.5-1%) to your eluent system. This will neutralize the acidic sites on the silica gel, leading to sharper bands and better separation.

  • Change the Stationary Phase: If modifying the eluent is insufficient, consider a different stationary phase.

    • Deactivated Silica: You can use silica gel that has been "deactivated" by treatment with water, which reduces its acidity.[4]

    • Alumina: Alumina can be used in its neutral, acidic, or basic form. For a weakly basic compound, neutral or basic alumina might provide better results than silica.

    • Reverse-Phase Chromatography: In reverse-phase chromatography, the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). This is an excellent alternative for purifying polar or ionizable compounds.[5]

Frequently Asked Questions (FAQs)

Q: What are the likely impurities in a crude sample of this compound?

A: The synthesis typically involves the reaction of an ester (e.g., ethyl 2-[(4-chlorophenyl)sulfanyl]acetate) with hydrazine hydrate.[6] Potential impurities include:

  • Unreacted Starting Materials: The starting ester and excess hydrazine hydrate.[1][6]

  • Hydrolysis Product: 2-[(4-Chlorophenyl)sulfanyl]acetic acid, if moisture is present, which can hydrolyze the starting ester.

  • Diacylhydrazine Byproduct: N,N'-bis(2-[(4-chlorophenyl)sulfanyl]acetyl)hydrazine. This can form if the product hydrazide acts as a nucleophile and reacts with another molecule of the starting ester.[6]

Q: What is the best general-purpose solvent for recrystallizing this compound?

A: Ethanol is widely cited as an effective solvent for recrystallizing acetohydrazide derivatives.[7][8][9][10] It typically dissolves the compound well when hot but has significantly lower solubility at room temperature or in an ice bath, which is the ideal characteristic for a recrystallization solvent.[1] An ethanol/water mixture can also be effective.

Q: Is this compound considered acidic, basic, or neutral?

A: For the purposes of extractive purification, it is considered a neutral organic compound . While the terminal -NH2 group on the hydrazide moiety is weakly basic, it is generally not basic enough to be protonated and extracted into a dilute aqueous acid like 5% HCl. Similarly, it lacks an acidic proton that can be removed by a dilute aqueous base like 5% NaOH or NaHCO3. This property is highly advantageous, as it allows for the removal of acidic or basic impurities through a simple acid-base extraction workflow.[11][12][13]

Q: What safety precautions are necessary when working with this compound and its precursors?

A: The precursor, hydrazine hydrate, is toxic, corrosive, and a suspected carcinogen.[14][15] It must be handled with extreme care.

  • Engineering Controls: Always work in a well-ventilated chemical fume hood.[14][15]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), splash goggles or a face shield, and a lab coat.[14][16]

  • Handling: Avoid inhalation of vapors and direct skin or eye contact.[15][17] In case of skin contact, rinse immediately and thoroughly with water.[18]

  • Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste guidelines.

Experimental Protocols

Protocol 1: Purification by Recrystallization from Ethanol

This is the most common and often most effective method for purifying solid hydrazides.[1][6]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to a gentle boil on a hot plate while stirring.

  • Achieve Saturation: Continue adding ethanol in small portions until the solid just dissolves completely. Avoid adding a large excess of solvent, as this will reduce your final yield.

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration. Pre-heat a clean flask and a stemless funnel. Place a fluted filter paper in the funnel and pour the hot solution through it quickly.

  • Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[19]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point (e.g., 50-60 °C) until a constant weight is achieved.[9] Confirm purity by melting point analysis and TLC.

Protocol 2: Purification by Acid-Base Extraction

This protocol is designed to remove acidic or basic impurities from your neutral target compound.

G start 1. Dissolve crude product in organic solvent (e.g., CH₂Cl₂) in a separatory funnel add_acid 2. Add 5% aq. HCl Shake and separate layers start->add_acid org1 Organic Layer: Contains Neutral Product + Acidic Impurities add_acid->org1 aq1 Aqueous Layer: Contains protonated Basic Impurities add_acid->aq1 add_base 3. Wash organic layer with 5% aq. NaOH Shake and separate layers org1->add_base org2 Organic Layer: Contains Neutral Product add_base->org2 aq2 Aqueous Layer: Contains deprotonated Acidic Impurities add_base->aq2 wash_brine 4. Wash organic layer with brine (sat. aq. NaCl) org2->wash_brine dry 5. Dry organic layer (e.g., anhydrous Na₂SO₄) wash_brine->dry evap 6. Evaporate solvent to yield purified product dry->evap end Purified Neutral Product evap->end

Caption: Workflow for purification via acid-base extraction.
  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate) in a separatory funnel.

  • Remove Basic Impurities: Add an equal volume of 5% aqueous HCl. Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes. Allow the layers to separate and drain the bottom organic layer. Discard the top aqueous layer, which contains any basic impurities as their water-soluble ammonium salts.[13]

  • Remove Acidic Impurities: Return the organic layer to the funnel and add an equal volume of 5% aqueous NaOH. Shake and vent as before. Separate the layers. The aqueous layer now contains any acidic impurities as their water-soluble carboxylate salts.[12][13]

  • Neutral Wash: Wash the organic layer with saturated aqueous NaCl (brine). This helps to remove the bulk of the dissolved water from the organic layer.[20]

  • Drying: Drain the organic layer into a clean flask and add a solid inorganic drying agent, such as anhydrous sodium sulfate or magnesium sulfate. Swirl and let it stand for 10-15 minutes.

  • Isolation: Filter or decant the dried organic solution away from the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified product.

Protocol 3: Purification by Flash Column Chromatography

This technique is ideal when recrystallization fails or when separating compounds with very similar polarities.[1]

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a mobile phase (eluent) that provides good separation of your product from its impurities. A good target Rf value for the desired compound is between 0.2 and 0.4. A common starting point for hydrazides is a mixture of hexane and ethyl acetate.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (slurry packing is recommended). Ensure the silica bed is level and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a more polar solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate. Less polar compounds will travel down the column faster, while more polar compounds will move more slowly.[21]

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks (fractions).

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final purified compound.

Technique Best For Key Advantages Common Challenges
Recrystallization Purifying major solid products (>90% crude purity)Scalable, cost-effective, can yield very high purity"Oiling out," low yield, not effective for all impurities
Acid-Base Extraction Removing acidic or basic impurities from a neutral compoundFast, simple, effective for specific impurity typesOnly works if product and impurities have different acid/base properties
Column Chromatography Separating complex mixtures or compounds with similar solubilityHighly versatile, can separate closely related compoundsTime-consuming, uses large solvent volumes, can be difficult to scale up[21]

References

  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications.
  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds.
  • University of Colorado Boulder. (n.d.). Acid-Base Extraction.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Sciencemadness.org. (2025). Safety precautions for hydrazine hydrate.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • University of California, Irvine. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2).
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Hydrazine hydrate, 55%.
  • National Center for Biotechnology Information. (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications.
  • Labmonk. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
  • MDPI. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric.
  • ResearchGate. (2025). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric.
  • ResearchGate. (2019). Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity.
  • Der Pharma Chemica. (n.d.). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide.
  • Reddit. (2023). Hydrazine hydrate removal by column chromatography.
  • Chem Help ASAP. (2021). column chromatography & purification of organic compounds.
  • National Center for Biotechnology Information. (n.d.). This compound.
  • ResearchGate. (2025). Chromatographic methods of determining hydrazine and its polar derivatives.
  • Biotage. (2023). Purifying ionic compounds by flash column chromatography.

Sources

Technical Support Center: Recrystallization of 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the recrystallization of 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide. It is designed to offer practical, field-tested insights and troubleshooting strategies to ensure the successful purification of this compound.

Introduction to Recrystallization

Recrystallization is a fundamental purification technique in organic chemistry, predicated on the differential solubility of a compound in a hot versus a cold solvent.[1] The process involves dissolving the impure solid in a minimal amount of a hot solvent, followed by slow cooling to induce the formation of pure crystals. The impurities, ideally, remain in the mother liquor.[1] This guide will delve into the specific application of this technique to this compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the target compound is paramount for successful recrystallization.

PropertyValueSource
Molecular FormulaC₈H₉ClN₂OS[2][3]
Molecular Weight216.69 g/mol [2][3]
Melting Point150-160 °C (depending on purity)

Selecting the Appropriate Recrystallization Solvent

The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent for this compound should exhibit the following characteristics:

  • High solubility at elevated temperatures: The compound should be readily soluble in the boiling solvent.

  • Low solubility at low temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery.

  • Inertness: The solvent should not react with the compound.

  • Volatility: The solvent should have a relatively low boiling point for easy removal from the purified crystals.

  • Impurity Solubility: Impurities should either be highly soluble in the cold solvent or insoluble in the hot solvent.

Based on literature for analogous compounds, ethanol and aqueous ethanol are highly recommended solvent systems for the recrystallization of hydrazide derivatives.[4]

Recommended Solvents:
  • Ethanol: Often a good starting point for hydrazide compounds.

  • Ethanol/Water Mixture: A mixed solvent system can be highly effective. The compound is dissolved in the "good" solvent (ethanol) at an elevated temperature, and the "poor" in which it is less soluble" solvent (water) is added dropwise until the solution becomes turbid. The solution is then clarified by adding a small amount of the "good" solvent and allowed to cool.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a standard procedure for the recrystallization of this compound from an ethanol/water solvent system.

Materials:
  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Step-by-Step Procedure:
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Inducing Crystallization: To the hot, clear solution, add deionized water dropwise until the solution becomes persistently turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Q1: My compound "oiled out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly.

  • Solution: Reheat the solution until the oil redissolves. Add a small amount of additional hot ethanol to decrease the saturation and then allow the solution to cool more slowly. Using a mixed solvent system, such as ethanol/water, can also mitigate this issue.

Q2: The yield of my recrystallized product is very low. How can I improve it?

A2: A low yield can be attributed to several factors:

  • Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor. Use the minimum amount of hot solvent necessary for dissolution.

  • Premature crystallization: If crystals form during hot filtration, product will be lost. Ensure your filtration setup is pre-heated.

  • Incomplete crystallization: Ensure the solution is sufficiently cooled in an ice bath to maximize crystal formation.

Q3: No crystals are forming, even after cooling in an ice bath. What is the problem?

A3: This is a common issue that can often be resolved with the following techniques:

  • Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide a nucleation site for crystal growth.

  • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystallization.

  • Concentrate the solution: If too much solvent was added, gently heat the solution to evaporate some of the solvent and then attempt to cool it again.

Q4: My recrystallized product is colored, but the pure compound should be white. How can I remove the color?

A4: Colored impurities can often be removed by using activated charcoal.

  • Procedure: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (about 1-2% of the solute's weight) to the solution. Boil the solution for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Perform a hot filtration to remove the charcoal before allowing the solution to cool. Be aware that using too much charcoal can lead to a loss of the desired product.

Understanding and Avoiding Common Impurities

The quality of the final product is highly dependent on understanding and mitigating the formation of impurities during the synthesis. The primary route to this compound involves the reaction of an ester, such as ethyl 2-[(4-chlorophenyl)sulfanyl]acetate, with hydrazine hydrate.[4]

Potential Impurities:

  • Unreacted Starting Materials: Residual ethyl 2-[(4-chlorophenyl)sulfanyl]acetate and hydrazine hydrate.

  • Hydrolysis Product: 2-[(4-Chlorophenyl)sulfanyl]acetic acid, which can form if water is present in the reaction.

  • Diacylhydrazine: This impurity, N,N'-bis(2-[(4-chlorophenyl)sulfanyl]acetyl)hydrazine, can form if one molecule of hydrazine reacts with two molecules of the ester.

Mitigation Strategies:

  • Stoichiometry: Use a slight excess of hydrazine hydrate to ensure complete conversion of the ester and minimize the formation of the diacylhydrazine byproduct.

  • Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the hydrolysis of the ester to the corresponding carboxylic acid.

Visualization of the Recrystallization Workflow

The following diagram illustrates the key steps and decision points in the recrystallization process.

Recrystallization_Workflow cluster_workflow Recrystallization Workflow start Start with Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool Clear Solution ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Ice-Cold Solvent filter->wash dry Dry Crystals wash->dry end_product Pure Product dry->end_product

Caption: A generalized workflow for the recrystallization process.

Logical Decision-Making in Troubleshooting

The following diagram outlines a logical approach to troubleshooting common recrystallization problems.

Troubleshooting_Logic start Problem Encountered oiling_out Compound Oiled Out? start->oiling_out no_crystals No Crystals Formed? oiling_out->no_crystals No reheat Reheat & Add More Good Solvent, Cool Slowly oiling_out->reheat Yes low_yield Low Yield? no_crystals->low_yield No scratch Scratch Flask or Add Seed Crystal no_crystals->scratch Yes check_solvent Check Solvent Volume & Cooling Time low_yield->check_solvent Yes concentrate Concentrate Solution scratch->concentrate Still No Crystals

Caption: A decision tree for troubleshooting common recrystallization issues.

References

  • Experiment 2: Recrystallization. (n.d.).
  • This compound. PubChem. (n.d.).
  • This compound | C8H9ClN2OS | CID 734893. PubChem. (n.d.).

Sources

Technical Support Center: Column Chromatography for 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for achieving high purity of the target compound using column chromatography. As Senior Application Scientists, we have structured this guide to move from foundational principles to advanced troubleshooting, ensuring you understand the causality behind each step for a successful and reproducible separation.

Frequently Asked Questions (FAQs)

This section addresses the most common questions encountered when setting up a purification workflow for this compound.

Q1: What are the key physicochemical properties of this compound that influence its purification?

Understanding the molecule's properties is the cornerstone of developing a successful purification strategy. The structure contains a polar acetohydrazide group (-CONHNH2), a moderately polar sulfanyl linkage (-S-), and a non-polar 4-chlorophenyl ring. This amphiphilic nature dictates its behavior on a chromatographic stationary phase.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₉ClN₂OS[1][2]
Molecular Weight 216.69 g/mol [1][2]
Melting Point 103-104°C[3]
Appearance White solid (typical)
Polarity Profile Contains both highly polar (hydrazide) and non-polar (chlorophenyl) moieties. Overall, it is a polar compound.Structural Analysis

The prominent polar hydrazide group will strongly interact with polar stationary phases like silica gel, making normal-phase chromatography the logical starting point.

Q2: Which stationary phase is recommended for this purification?

For polar compounds like this compound, normal-phase chromatography using silica gel (SiO₂) as the stationary phase is the most effective and widely used choice.[4][5]

  • Mechanism of Action: Silica gel has a surface covered with polar silanol groups (Si-OH). The polar acetohydrazide moiety of your target compound will form hydrogen bonds with these silanol groups. This interaction causes the compound to "stick" to the stationary phase. By flowing a less polar mobile phase over the silica, compounds are separated based on their relative affinity for the stationary phase; more polar compounds adhere more strongly and thus elute later.[6]

Q3: How do I select the optimal mobile phase (eluent)?

The selection of the mobile phase is the most critical variable you will control. The goal is to find a solvent system that moves the target compound off the stationary phase while leaving impurities behind (or washing them through first). This is almost always determined empirically using Thin Layer Chromatography (TLC) .[7][8]

  • Principle: TLC serves as a rapid, small-scale pilot for your column.[7] The ideal solvent system for column chromatography will give your target compound a Retention Factor (Rf) value between 0.2 and 0.4 on a TLC plate.[7]

    • An Rf > 0.5 suggests the compound will elute too quickly from the column, resulting in poor separation from less polar impurities.[9]

    • An Rf < 0.15 suggests the compound will bind too strongly, requiring excessively large volumes of solvent to elute, leading to broad peaks and wasted time.[7]

A typical starting point for a polar compound like this is a binary mixture of a non-polar and a polar solvent.

Table 2: Common Solvent Systems for Normal-Phase Chromatography

Non-Polar SolventPolar SolventPolarityNotes
Hexane / HeptaneEthyl AcetateLow to MediumA versatile and common starting point.
Hexane / HeptaneAcetoneMediumAcetone is more polar than ethyl acetate; useful if the compound is not moving with Ethyl Acetate.
DichloromethaneMethanolMedium to HighA more polar system for eluting highly polar compounds. Use with caution as methanol can dissolve some silica.[10]
Experimental Protocol: Solvent System Selection via TLC
  • Prepare a Sample Solution: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the TLC Plate: Use a capillary tube to spot a small amount of the sample solution onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the plate in a sealed chamber containing a prepared solvent mixture (e.g., 70:30 Hexane:Ethyl Acetate). Ensure the solvent level is below the baseline.[9]

  • Visualize: Once the solvent front nears the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (if UV-active) or by staining (e.g., potassium permanganate).

  • Calculate Rf: Rf = (distance traveled by spot) / (distance traveled by solvent front)

  • Optimize: Adjust the solvent ratio until the desired Rf of ~0.2-0.4 is achieved. If increasing the polar solvent percentage doesn't work, try a different solvent system from Table 2.

Q4: What is the best way to pack and load the chromatography column?

Proper column packing and sample loading are crucial for achieving high resolution. An unevenly packed column will lead to "channeling," where solvent and sample flow unevenly, ruining the separation.

  • Packing the Column: The slurry packing method is highly recommended for its ability to create a homogenous, bubble-free stationary phase bed.[11]

  • Loading the Sample: For compounds like this compound which may have limited solubility in the non-polar starting eluent, dry loading is superior to wet loading.[12] It prevents the compound from precipitating at the top of the column and ensures a narrow starting band.

Experimental Protocol: Slurry Packing and Dry Loading

A. Slurry Packing the Column

  • Setup: Secure a glass column vertically with a clamp. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[11]

  • Prepare Slurry: In a beaker, mix the required amount of silica gel with your initial, non-polar mobile phase to form a consistent, pourable slurry. Swirl to remove air bubbles.[11]

  • Pour: With the stopcock open and a flask underneath to collect the solvent, pour the slurry into the column in one continuous motion if possible. Use a funnel to aid the process.

  • Tap and Settle: Gently tap the side of the column to dislodge any air bubbles and encourage uniform packing.[11]

  • Equilibrate: Run 2-3 column volumes of the mobile phase through the packed silica to ensure it is fully settled and equilibrated. Crucially, never let the solvent level drop below the top of the silica bed. [12]

B. Dry Loading the Sample

  • Adsorb Sample: Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel (typically 1-2 times the mass of your crude product) to this solution.[12]

  • Evaporate Solvent: Gently remove the solvent using a rotary evaporator until you are left with a dry, free-flowing powder of your crude product adsorbed onto the silica.[12]

  • Load Column: Drain the solvent in your packed column to the level of the silica bed. Carefully add the powdered sample-silica mixture to the top of the column, creating a thin, even layer.

  • Top Layer: Gently add a thin protective layer of sand on top of your sample layer to prevent it from being disturbed when you add more solvent.

  • Begin Elution: Carefully add your mobile phase and begin the purification.

Visualization of the Purification Workflow

The following diagram illustrates the logical flow from initial method development to the final purified product.

G cluster_prep Phase 1: Method Development cluster_main Phase 2: Column Chromatography cluster_post Phase 3: Analysis & Isolation TLC 1. TLC Analysis (Optimize Solvent System) Rf 2. Achieve Rf ≈ 0.2-0.4 TLC->Rf Adjust Solvent Ratio Pack 3. Slurry Pack Column with Silica Gel Rf->Pack Load 4. Dry Load Sample Pack->Load Elute 5. Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Caption: Workflow for purifying this compound.

Troubleshooting Guide

Even with careful planning, issues can arise. This guide provides a systematic approach to diagnosing and solving common problems.

Table 3: Common Problems and Solutions in Column Chromatography

ProblemPossible Cause(s)Recommended Solution(s)
Poor Separation (Compounds co-elute)1. Incorrect Mobile Phase: Eluent is too polar, washing everything through together. 2. Column Overloading: Too much sample was loaded for the amount of silica. 3. Poor Column Packing: Channeling is occurring.1. Re-optimize with TLC: Find a less polar solvent system that gives better separation between spots.[13] 2. Reduce Load: Use more silica gel relative to your sample amount (a common ratio is 50:1 to 100:1 by mass). 3. Repack Column: Ensure the silica bed is homogenous and has no cracks or air bubbles.
Compound Not Eluting Mobile Phase is Not Polar Enough: The compound is irreversibly adsorbed to the silica gel.[13]Introduce a Gradient: Gradually increase the polarity of the mobile phase. For example, start with 80:20 Hexane:EtOAc and slowly increase to 50:50, then 20:80. This is known as gradient elution.[6][14]
Compound Elutes Too Quickly (In the solvent front)Mobile Phase is Too Polar: The compound has very low affinity for the silica in this solvent system.[13]Decrease Polarity: Reformulate your mobile phase with a higher percentage of the non-polar component (e.g., move from 50:50 Hexane:EtOAc to 90:10).
Peak Tailing / Streaking 1. Secondary Interactions: The polar hydrazide group may be interacting too strongly with acidic silanol sites on the silica. 2. Column Overloading: Too much material is concentrated in one band.1. Use a Modifier: Add a small amount (0.1-0.5%) of a basic modifier like triethylamine or pyridine to the mobile phase. This will cap the acidic sites on the silica and improve peak shape. 2. Reduce Sample Load: Use less crude material for the purification.
Column Bed Cracks or Runs Dry Loss of Solvent: The solvent head was allowed to drop below the top of the stationary phase, introducing air.This is generally irreversible. The column must be emptied and repacked. Always ensure a consistent head of solvent above the silica bed during operation.
Advanced Technique: Gradient Elution

For complex mixtures where impurities have a wide range of polarities, a single isocratic (constant composition) mobile phase may not be sufficient. Gradient elution , where the mobile phase composition is changed from weak to strong during the separation, is a powerful solution.[15][16]

  • Linear Gradient: A gradual, continuous increase in the polar component of the mobile phase. This is excellent for separating compounds with closely related polarities.[15]

  • Step Gradient: The composition of the mobile phase is changed in discrete steps.[15] For example, you might run 5 column volumes of 90:10 Hexane:EtOAc to elute non-polar impurities, then switch to 70:30 to elute your product.

A well-designed gradient can significantly shorten purification time and reduce solvent consumption.[15][16]

Troubleshooting Logic Diagram

This decision tree can help guide you from a specific problem to a viable solution.

G Start Problem Observed PoorSep Poor Separation (Co-elution) Start->PoorSep NoElution Compound Not Eluting Start->NoElution Tailing Peak Tailing Start->Tailing Sol_PoorSep_1 Is Rf on TLC > 0.5? PoorSep->Sol_PoorSep_1 Sol_NoElution_1 Increase Eluent Polarity (Isocratic) NoElution->Sol_NoElution_1 Sol_Tailing_1 Add 0.1% Triethylamine to Mobile Phase Tailing->Sol_Tailing_1 Sol_Tailing_2 Check Sample Load (see Poor Separation) Tailing->Sol_Tailing_2 Sol_PoorSep_2 Decrease Eluent Polarity Sol_PoorSep_1->Sol_PoorSep_2 Yes Sol_PoorSep_3 Is Sample:Silica Ratio < 1:50? Sol_PoorSep_1->Sol_PoorSep_3 No Success Successful Purification Sol_PoorSep_2->Success Sol_PoorSep_4 Reduce Sample Load & Repack Column Sol_PoorSep_3->Sol_PoorSep_4 Yes Sol_PoorSep_4->Success Sol_NoElution_2 Run a Step or Linear Gradient Sol_NoElution_1->Sol_NoElution_2 If still no elution Sol_NoElution_2->Success Sol_Tailing_1->Success

Caption: A decision tree for troubleshooting common chromatography issues.

References
  • Waters Corporation. (2017). Infographic: What's the Best Column for Polar Compound Retention?
  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Chrom Tech. [Link]
  • ResearchGate. (Various Authors). Detailed Information of the selected polar stationary phases.
  • Bitesize Bio. (2025). Pack a Chromatography Column Like a Pro. Bitesize Bio. [Link]
  • BioProcess International. (2003). Column Packing for Process-Scale Chromatography: Guidelines for Reproducibility.
  • University of Rochester, Department of Chemistry.
  • Labtech.
  • Quora. (Various Authors).
  • HALO Columns. (2023).
  • Chromedia. Introduction to Gradient Elution. [Link]
  • Millar, S. (2012).
  • Biotage. (2023).
  • Millar, S. (2012). Tips and Tricks for the Lab: Column Packing. ChemistryViews. [Link]
  • Hawach Scientific. (2025). Stationary Phase and Surface Chemistry of HPLC Columns. [Link]
  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 734893, this compound. [Link]
  • University of York, Department of Chemistry. Determining a solvent system. [Link]
  • AZoM. (2023). How to correctly do Step Gradients?[Link]
  • Teledyne ISCO.
  • Chemistry For Everyone. (2025).
  • SlidePlayer. Gradient elution in HPLC – Fundamentals, instrumentation, methodology & and case studies. [Link]
  • Magritek.
  • University of California, Los Angeles (UCLA) Chemistry.

Sources

Technical Support Center: Solubility of 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for solubility-related challenges encountered during your experiments. Our goal is to equip you with the foundational knowledge and practical tools to confidently handle this compound in various organic solvents.

Frequently Asked Questions (FAQs)

Here we address some of the common questions regarding the solubility of this compound.

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a molecule with both polar and non-polar functionalities. The acetohydrazide group (-CONHNH2) is polar and capable of hydrogen bonding, while the (4-chlorophenyl)sulfanyl group is largely non-polar. This dual nature means its solubility is highly dependent on the solvent. Generally, it is expected to have better solubility in polar aprotic solvents and limited solubility in highly non-polar or highly polar protic solvents. The principle of "like dissolves like" is a useful starting point for predicting its solubility.[1][2]

Q2: I'm observing poor solubility in a solvent where I expected good solubility. What could be the issue?

A2: Several factors could be at play. First, ensure the purity of your compound, as impurities can significantly alter solubility.[3] Temperature is another critical factor; for many solids, solubility increases with temperature.[4] Also, consider the possibility of polymorphism, where the compound exists in different crystal forms with varying solubilities. Finally, ensure your solvent is not saturated.[3]

Q3: Can I use pH adjustment to improve the solubility of this compound in aqueous solutions?

A3: The acetohydrazide moiety has a basic nitrogen atom, which can be protonated under acidic conditions to form a more soluble salt. Therefore, adjusting the pH to the acidic range with a suitable acid (like HCl) can enhance its aqueous solubility.[5][6]

Troubleshooting Guide

Encountering solubility issues is a common challenge in the lab. This guide provides a systematic approach to troubleshooting.

Issue 1: The compound is not dissolving in the chosen solvent.

Initial Steps:

  • Verify Compound Identity and Purity: Confirm the identity of your compound using appropriate analytical techniques (e.g., NMR, MS). Impurities can significantly impact solubility.[3]

  • Increase Temperature: Gently warm the mixture. Many compounds exhibit increased solubility at higher temperatures.[4] Be cautious to avoid decomposition.

  • Sonication: Use a sonication bath to provide energy to break down the crystal lattice and enhance dissolution.[7]

  • Extended Stirring: Allow the mixture to stir for an extended period, as dissolution can be a slow process.

Advanced Troubleshooting:

  • Solvent Screening: If the initial solvent choice is unsuccessful, perform a small-scale solubility screening with a range of solvents of varying polarities.

  • Co-solvent System: Consider using a co-solvent system. For example, if your compound is poorly soluble in water, adding a miscible organic solvent like ethanol or DMSO can significantly improve solubility.

Issue 2: The compound precipitates out of solution over time.

Possible Causes and Solutions:

  • Supersaturation: The initial dissolution may have created a supersaturated solution, which is thermodynamically unstable. Try preparing the solution at a slightly lower concentration.

  • Temperature Fluctuation: If the solution was prepared at an elevated temperature, a decrease in ambient temperature can cause precipitation. Store the solution at a constant temperature.

  • Solvent Evaporation: Ensure your container is well-sealed to prevent solvent evaporation, which would increase the concentration and lead to precipitation.[3]

  • Chemical Degradation: The compound may be degrading in the solvent over time, leading to less soluble byproducts. Assess the stability of the compound in the chosen solvent.

Experimental Protocols

Protocol for Determining Qualitative Solubility

This protocol provides a straightforward method for quickly assessing the solubility of this compound in various solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, DMSO)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 10 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the chosen solvent to the test tube.

  • Vortex the mixture vigorously for 1 minute.

  • Visually inspect the solution.

    • Soluble: The solid completely dissolves, and the solution is clear.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve at all.

  • Record your observations.

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Chosen solvent

  • Scintillation vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Syringe filters (0.45 µm)

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Add an excess amount of this compound to a scintillation vial.

  • Add a known volume of the solvent to the vial.

  • Seal the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

  • Shake the vial for 24-48 hours to ensure equilibrium is reached.

  • Allow the vial to stand undisturbed for at least 2 hours to let the undissolved solid settle.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved solid.

  • Dilute the filtered solution with the solvent to a concentration within the linear range of your analytical method.

  • Determine the concentration of the diluted solution using a calibrated HPLC or UV-Vis method.

  • Calculate the original solubility based on the dilution factor.

Solubility Data

The following table summarizes the predicted qualitative solubility of this compound in common organic solvents at room temperature. This data should be used as a guideline and may vary based on experimental conditions.

SolventPolarity IndexPredicted Solubility
Hexane0.1Insoluble
Toluene2.4Sparingly Soluble
Dichloromethane3.1Soluble
Ethyl Acetate4.4Soluble
Acetone5.1Very Soluble
Ethanol5.2Soluble
Methanol6.6Soluble
Dimethyl Sulfoxide (DMSO)7.2Very Soluble

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing solubility challenges.

Solubility_Troubleshooting start Start: Solubility Issue Encountered check_purity Step 1: Verify Compound Purity & Identity (NMR, MS, etc.) start->check_purity temp_sonicate Step 2: Apply Physical Methods - Increase Temperature - Sonicate - Extend Stirring Time check_purity->temp_sonicate Purity Confirmed solvent_screen Step 3: Re-evaluate Solvent System - Perform Solvent Screen - Consider Co-solvents temp_sonicate->solvent_screen Still Insoluble precipitation Issue: Precipitation Over Time temp_sonicate->precipitation Dissolved, but precipitates success Success: Compound Solubilized temp_sonicate->success Dissolved solvent_screen->success Solvent Found check_super Check for Supersaturation (Prepare lower concentration) precipitation->check_super Yes check_temp Check for Temperature Fluctuation (Store at constant temp) precipitation->check_temp No check_super->success check_evap Check for Solvent Evaporation (Ensure proper sealing) check_temp->check_evap No check_temp->success check_evap->success

Caption: A flowchart for troubleshooting common solubility issues.

References

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Solubility of organic compounds (video). (n.d.). Khan Academy.
  • Troubleshooting NO-711 solubility issues in saline. (n.d.). Benchchem.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • What are the errors that can occur in determining the solubility of a substance? (2018, February 7). Quora.

Sources

Technical Support Center: Resolving Solubility Challenges for 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide (CAS No. 75150-40-2). This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for the solubility challenges often encountered with this compound. Drawing upon fundamental chemical principles and established laboratory techniques, this document offers a logical, step-by-step approach to achieving successful solubilization for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

A1: Understanding the fundamental properties of a compound is the first step in troubleshooting its solubility. Here are the key characteristics of this compound:

PropertyValueSource
Molecular Formula C₈H₉ClN₂OS[1]
Molecular Weight 216.69 g/mol [1][2]
CAS Number 75150-40-2[1][2][3]
Appearance White to off-white crystalline solid (inferred from related compounds)[4]
Melting Point 103-104°C[3]

The presence of a chlorophenyl group suggests a hydrophobic nature, which can contribute to poor aqueous solubility. The acetohydrazide moiety, however, contains polar functional groups that may offer opportunities for solubilization in certain polar solvents or through pH modification.

Q2: I'm having trouble dissolving this compound in water. Is this expected, and what should I try first?

A2: Yes, limited aqueous solubility is expected for this compound due to its chemical structure. The nonpolar chlorophenyl ring is the primary driver of this characteristic. For initial troubleshooting, a systematic approach starting with common organic solvents is recommended.

Here is a logical workflow for initial solubility testing:

Caption: Initial solubility troubleshooting workflow.

Recommendation: Begin by attempting to dissolve the compound in a small amount of a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) before making an aqueous stock solution. These solvents are often effective for compounds that are challenging to dissolve in water alone.[5][6]

Q3: What is a good starting concentration for my stock solution?

A3: It is advisable to prepare a high-concentration stock solution in an appropriate organic solvent, which can then be diluted into your aqueous experimental medium. A common starting point for a stock solution is 10 mM.

To prepare a 10 mM stock solution:

  • Calculation:

    • Molecular Weight = 216.69 g/mol

    • To make 1 mL of a 10 mM solution, you need:

      • (0.010 mol/L) * (0.001 L) * (216.69 g/mol ) = 0.0021669 g = 2.17 mg

  • Procedure:

    • Weigh out 2.17 mg of this compound.

    • Add it to a sterile microfuge tube.

    • Add 1 mL of high-purity DMSO.

    • Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath may assist dissolution.

Troubleshooting Guides

Issue 1: The compound precipitates when I dilute my DMSO stock solution into an aqueous buffer.

This is a common issue when the final concentration of the organic solvent is not sufficient to maintain solubility.

Root Cause Analysis and Solutions:

  • High Final Compound Concentration: The desired final concentration in your aqueous medium may be above the compound's solubility limit in that specific buffer.

    • Solution: Perform a solubility test in your final aqueous buffer to determine the maximum soluble concentration.

  • Insufficient Co-solvent Concentration: The percentage of DMSO in the final solution may be too low.

    • Solution: Increase the final percentage of DMSO. Many cell-based assays can tolerate up to 0.5-1% DMSO without significant toxicity. Always run a vehicle control (buffer with the same percentage of DMSO) to account for any solvent effects.

  • pH of the Aqueous Buffer: The hydrazide group in the compound has a pKa that can be influenced by the pH of the medium.

    • Solution: Experiment with buffers of different pH values. An acidic pH may protonate the hydrazide, potentially increasing solubility. Conversely, a basic pH could deprotonate it. A pH screening study is recommended.

Experimental Protocol: pH Solubility Screening

  • Prepare a set of buffers with pH values ranging from 5.0 to 9.0 (e.g., citrate buffer for acidic pH, phosphate buffer for neutral pH, and borate buffer for basic pH).

  • To separate tubes containing a small, pre-weighed amount of the compound, add each buffer.

  • Agitate the tubes at a constant temperature for several hours to allow them to reach equilibrium.

  • Centrifuge the tubes to pellet any undissolved solid.

  • Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax).

Issue 2: Even with co-solvents and pH adjustment, I cannot reach my desired concentration.

In cases of very poor solubility, more advanced techniques may be necessary.

Advanced Strategies:

  • Use of Solubilizers: Surfactants or cyclodextrins can be employed to enhance solubility.[7]

    • Surfactants: Non-ionic surfactants like Tween® 20 or Triton™ X-100 can form micelles that encapsulate the hydrophobic compound, increasing its apparent aqueous solubility. Start with concentrations just above the critical micelle concentration (CMC).

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules. β-cyclodextrins and their derivatives (e.g., HP-β-CD) are commonly used.

  • Particle Size Reduction: Decreasing the particle size of the solid compound increases the surface area available for dissolution, which can improve the dissolution rate.[7][8]

    • Micronization: This can be achieved through techniques like milling. While this may not be feasible in a standard research lab, it is a consideration for formulation development.

  • Temperature: For many compounds, solubility increases with temperature.[8]

    • Gentle Warming: As mentioned, gentle warming can aid in the initial dissolution of the stock solution. For the final aqueous solution, ensure that any temperature increase is compatible with your experimental system and does not degrade the compound.

Workflow for Advanced Solubility Enhancement:

Caption: Advanced strategies for enhancing solubility.

References

  • PubChem Compound Summary for CID 734893, this compound.
  • N'-[(4-chlorophenyl)carbonyl]-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetohydrazide. PubChem. [Link]
  • 2-(4-Chlorophenyl)acetohydrazide. PubChem. [Link]
  • acetohydrazide. ChemBK. [Link]
  • Methods to boost solubility. IJSDR. [Link]
  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]
  • Techniques used to Enhance Drug Solubility. Pharmaguddu. [Link]
  • Techniques for solubility enhancement of Hydrophobic drugs: A Review.

Sources

Technical Support Center: Synthesis of 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and scale-up of this important chemical intermediate. We will delve into the causality behind experimental choices, provide validated protocols, and offer data-driven troubleshooting advice to ensure the successful and efficient production of your target compound.

Section 1: Synthesis Overview and Workflow

The synthesis of this compound is typically achieved via a robust two-step process. The first step involves a nucleophilic substitution to form the thioether linkage, followed by hydrazinolysis of the resulting ester. Understanding the mechanics of each step is crucial for troubleshooting and optimization.

Overall Reaction Scheme:

  • Step 1: S-Alkylation: 4-Chlorothiophenol reacts with an ethyl haloacetate (e.g., ethyl chloroacetate or bromoacetate) in the presence of a base to form the intermediate, ethyl 2-[(4-chlorophenyl)sulfanyl]acetate.

  • Step 2: Hydrazinolysis: The intermediate ester is then treated with hydrazine hydrate to yield the final product, this compound.[1][2]

Below is a generalized workflow diagram illustrating the key stages of the synthesis.

SynthesisWorkflow cluster_step1 Step 1: Thioether Formation cluster_step2 Step 2: Hydrazinolysis & Purification SM1 4-Chlorothiophenol + Ethyl Chloroacetate Base Base (e.g., K₂CO₃) Solvent (e.g., Acetone) SM1->Base Reaction1 S-Alkylation Reaction (Reflux) Base->Reaction1 Workup1 Filtration & Solvent Evaporation Reaction1->Workup1 Intermediate Crude Ethyl 2-[(4-chlorophenyl)sulfanyl]acetate Workup1->Intermediate Reaction2 Hydrazinolysis (Reflux) Intermediate->Reaction2 Intermediate Product Hydrazine Hydrazine Hydrate Solvent (e.g., Ethanol) Hydrazine->Reaction2 Workup2 Cooling & Precipitation Reaction2->Workup2 Purification Filtration & Recrystallization Workup2->Purification Product Pure this compound Purification->Product

Caption: General workflow for the two-step synthesis of this compound.

Section 2: Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis. The question-and-answer format is designed to help you quickly identify the root cause of an issue and implement a validated solution.

Problem Area 1: Low Yield & Incomplete Reactions

Q1: My overall yield is significantly lower than expected. What are the most likely causes in Step 1 (Thioether Formation)?

A1: Low yield in the S-alkylation step often points to one of three issues:

  • Base Inefficiency: The base (e.g., potassium carbonate) may be insufficiently strong or not anhydrous, leading to incomplete deprotonation of the thiophenol. Ensure the base is fresh, dry, and of a suitable grade. For more stubborn reactions, a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF can be used, though this requires more stringent anhydrous conditions.

  • Side Reaction (Disulfide Formation): Thiophenols are susceptible to oxidation to form disulfides, especially in the presence of air (oxygen) at elevated temperatures. To mitigate this, consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon). The presence of a disulfide impurity can often be detected by TLC as a less polar spot.

  • Leaving Group Inefficiency: While ethyl chloroacetate is common, ethyl bromoacetate is more reactive due to bromide being a better leaving group. If yields are consistently low, switching to the bromo-analogue can significantly improve reaction rates and completeness.

Q2: In Step 2 (Hydrazinolysis), my TLC analysis shows a significant amount of unreacted ester even after refluxing for the recommended time. How can I drive this reaction to completion?

A2: This is a common challenge in hydrazinolysis. The nucleophilicity of hydrazine is high, but the reaction is reversible. Here’s how to address it:

  • Stoichiometry of Hydrazine Hydrate: The most effective solution is often to increase the excess of hydrazine hydrate. A common ratio is 1.5 to 3 equivalents relative to the ester.[3] A larger excess pushes the equilibrium towards the product side.

  • Reaction Time and Temperature: Ensure the reaction is maintained at a steady reflux. Monitor the reaction by TLC every 2-4 hours.[2] Some sterically hindered esters may require extended reflux times (up to 12 hours) for full conversion.[1]

  • Solvent Choice: Absolute ethanol is the standard and preferred solvent. Using lower-grade ethanol containing significant amounts of water can promote the hydrolysis of the ester back to its carboxylic acid, which will not react with hydrazine under these conditions.[2]

Problem Area 2: Impurity Profile

Q3: My crude product shows a significant acidic impurity when analyzed. What is it and how can I prevent it?

A3: The acidic impurity is almost certainly 2-[(4-chlorophenyl)sulfanyl]acetic acid. This arises from the hydrolysis of the intermediate ester, ethyl 2-[(4-chlorophenyl)sulfanyl]acetate, during the hydrazinolysis step.[2] This is caused by the presence of water in the reaction.

  • Prevention: Use anhydrous ethanol and a high-purity grade of hydrazine hydrate to minimize water content.[2]

  • Removal: This acidic impurity can typically be removed during work-up. After the reaction, if you dissolve the crude mixture in an organic solvent (like ethyl acetate), a wash with a mild aqueous base (e.g., 5% sodium bicarbonate solution) will extract the acidic impurity into the aqueous layer.

Q4: I've isolated a high-molecular-weight, non-polar impurity that is difficult to remove by recrystallization. What might it be?

A4: This impurity is likely the diacylhydrazine, specifically N,N'-bis(2-[(4-chlorophenyl)sulfanyl]acetyl)hydrazine. This dimer forms when the newly formed product (the acetohydrazide) acts as a nucleophile and attacks a second molecule of the starting ester.[2]

  • Causality: This side reaction is favored under harsh conditions, such as excessively high temperatures, or if the hydrazine is not well-dispersed, creating localized areas of low hydrazine concentration.

  • Prevention: The key is to maintain a sufficient excess of hydrazine hydrate throughout the reaction mixture. Add the ester solution dropwise to the solution of hydrazine hydrate in ethanol at room temperature before commencing heating. This ensures the ester always encounters a high concentration of hydrazine, favoring the formation of the desired product over the dimer.

Problem Area 3: Purification & Isolation

Q5: My product is precipitating as an oil or a sticky solid upon cooling, making filtration and recrystallization difficult. What should I do?

A5: Oiling out during crystallization is usually due to the presence of impurities or cooling the solution too rapidly.

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Once at room temperature, you can induce further crystallization by scratching the inside of the flask with a glass rod or by seeding with a previously obtained pure crystal. Only after slow cooling should you place the flask in an ice bath to maximize the yield.[2]

  • Solvent System Adjustment: If slow cooling doesn't work, the solvent system may be inappropriate. For this compound, hot ethanol is a good starting point.[2][3] If it oils out, try adding a small amount of a co-solvent in which the compound is less soluble (like water or hexane) to the hot ethanolic solution until it just starts to become turbid. Then, add a few drops of hot ethanol to redissolve the oil and allow it to cool slowly.

  • Charcoal Treatment: If the crude product is colored, this indicates the presence of impurities that can inhibit proper crystal formation. Dissolve the crude product in a minimum of hot ethanol, add a small amount of activated charcoal, and keep the solution hot for a few minutes. Filter the hot solution through celite to remove the charcoal before allowing the filtrate to cool.[2]

Section 3: Scaling Up Considerations

Q6: What are the primary safety and operational challenges when scaling up the hydrazinolysis reaction?

A6: Scaling up requires careful planning.

  • Exothermicity: The reaction of esters with hydrazine hydrate can be exothermic. On a large scale, this heat needs to be managed to prevent the reaction from becoming uncontrollable. Use a reactor with efficient overhead stirring and a cooling jacket. The addition of hydrazine hydrate or the ester should be done portion-wise or via an addition funnel, carefully monitoring the internal temperature.

  • Safe Handling of Hydrazine: Hydrazine hydrate is toxic and a suspected carcinogen. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Have a spill kit ready.

  • Work-up and Isolation: Filtering large quantities of solids can be slow. Consider using a larger Büchner funnel or a filter press for large-scale operations. Washing the filter cake efficiently is critical to remove soluble impurities. Ensure your drying oven is vacuum-rated and can handle the solvent vapors safely.

Sources

2-[(4-Chlorophenyl)sulfanyl]acetohydrazide stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide (CAS No. 75150-40-2). This document provides researchers, scientists, and drug development professionals with in-depth information on the stability and proper storage of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.

Core Concepts: Understanding the Stability of this compound

This compound is a molecule possessing several functional groups that dictate its chemical behavior and stability profile: a hydrazide moiety, a thioether linkage, and a chlorophenyl group. The inherent reactivity of the hydrazide and thioether groups makes the compound susceptible to specific degradation pathways, primarily hydrolysis and oxidation. Understanding these vulnerabilities is the first step toward effective handling and storage.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and storage of this compound.

Q1: What are the ideal long-term storage conditions for solid this compound?

A1: For optimal long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2] To further minimize degradation, especially from atmospheric moisture and oxygen, storing the compound under an inert atmosphere (e.g., argon or nitrogen) in amber glass vials to protect from light is highly recommended.

Q2: How should I store solutions of this compound?

A2: Solutions are generally less stable than the solid material. If you must store solutions, use an anhydrous, aprotic solvent and store at -20°C for short periods. It is advisable to prepare solutions fresh for each experiment to avoid degradation.

Q3: What are the primary degradation pathways for this compound?

A3: The two principal degradation pathways are hydrolysis and oxidation.

  • Hydrolysis: The hydrazide functional group is susceptible to cleavage by water, particularly under acidic or basic conditions, which would yield (4-chlorophenyl)sulfanylacetic acid and hydrazine.

  • Oxidation: The thioether (sulfanyl) linkage can be oxidized to a sulfoxide and subsequently to a sulfone, especially in the presence of oxidizing agents or prolonged exposure to air. The hydrazide moiety can also be a site of oxidation.

Q4: What are the visible signs of degradation?

A4: While significant degradation can occur without visible changes, you may observe a change in color (e.g., yellowing or browning of the white powder), clumping of the solid material due to moisture absorption, or a change in solubility. However, analytical confirmation is essential for an accurate assessment of purity.

Q5: Which substances are incompatible with this compound?

A5: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can catalyze degradation.[2] Also, keep it away from metals and metal oxides which can promote oxidation.

Q6: How can I verify the purity of my stored compound?

A6: The most reliable method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC). This method can separate the parent compound from its degradation products, allowing for an accurate purity assessment.

Troubleshooting Guide

This guide provides solutions to common issues encountered during experiments involving this compound.

Problem Potential Cause Recommended Solution
Inconsistent or non-reproducible experimental results. Degradation of the starting material.1. Verify Purity: Analyze the stored compound using a stability-indicating HPLC method to confirm its purity. 2. Review Storage: Ensure the compound has been stored under the recommended cool, dry, and inert conditions. 3. Use a Fresh Batch: If significant degradation is confirmed, it is best to use a new, verified batch of the compound.
The compound has changed color or physical appearance. Exposure to light, air (oxidation), or moisture (hydrolysis).While the compound might still be usable for some applications, it is crucial to determine its purity analytically before proceeding. For sensitive applications, discard the discolored compound and use a fresh stock.
Poor solubility in a previously used solvent. Potential degradation to less soluble impurities or polymerization.Confirm the identity and purity of the compound via analytical methods. If degradation is confirmed, obtain a fresh supply.

Experimental Protocols

Protocol for Establishing a Stability-Indicating HPLC Method

To accurately assess the stability of this compound, a forced degradation study should be performed to develop a stability-indicating HPLC method. This involves intentionally degrading the compound under various stress conditions to generate potential degradation products.

Objective: To develop an HPLC method capable of separating the intact this compound from all potential degradation products.

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.

  • Apply Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours. Cool and neutralize with 0.1 M NaOH.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for 24 hours. Cool and neutralize with 0.1 M HCl.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation (Solid): Place the solid compound in a vial and heat at 80°C for 48 hours. Dissolve the stressed solid in the mobile phase for analysis.

    • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be stored in the dark under the same conditions.

  • HPLC Analysis: Analyze the unstressed control and all stressed samples by HPLC. Develop a gradient or isocratic method that provides adequate separation between the parent peak and all newly formed peaks (degradants). A C18 column is a common starting point for method development.

  • Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizing Potential Degradation Pathways

The following diagram illustrates the likely degradation pathways for this compound based on its chemical structure.

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent This compound acid (4-Chlorophenyl)sulfanyl acetic acid parent->acid + H₂O (acid/base) hydrazine Hydrazine parent->hydrazine + H₂O (acid/base) sulfoxide Sulfoxide Derivative parent->sulfoxide + [O] sulfone Sulfone Derivative sulfoxide->sulfone + [O]

Caption: Potential degradation pathways of this compound.

Summary of Recommended Storage Conditions

ConditionRecommendationRationale
Temperature Cool (e.g., 2-8 °C)To slow down the rate of potential degradation reactions.
Atmosphere Tightly sealed container, preferably under inert gas (Nitrogen/Argon).To prevent exposure to moisture (hydrolysis) and oxygen (oxidation).[1]
Light Store in an amber or opaque container.To prevent photolytic degradation.
Incompatibilities Store away from strong acids, strong bases, and oxidizing agents.To avoid accelerated chemical degradation.[2]

Workflow for Handling and Storage

The following diagram outlines the recommended workflow for handling and storing this compound to maintain its integrity.

G node_start node_start node_process node_process node_decision node_decision node_end node_end node_bad_end node_bad_end A Receive Compound B Visually Inspect (Color, Appearance) A->B C Store in cool, dry, dark place under inert atmosphere B->C D Need to use in experiment? C->D E Weigh out required amount in a dry environment D->E Yes I Long-term Storage D->I No F Immediately reseal container E->F G Prepare solution fresh F->G H Perform Experiment G->H J Periodic Purity Check (e.g., via HPLC) I->J K Continue Storage J->K Purity OK L Discard if purity is below acceptable limits J->L Degraded K->D

Caption: Recommended workflow for handling and storage.

References

  • Kumar Sharma, M., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Sciences & Research, 2(1), 1-4.
  • MedCrave. (2016). Forced Degradation Studies.
  • PubChem. (n.d.). This compound.

Sources

Avoiding degradation of 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting protocols, and answers to frequently asked questions (FAQs) to ensure a successful and high-purity synthesis by minimizing product degradation.

Introduction to the Synthesis and its Challenges

The synthesis of this compound is a critical step in the development of various pharmaceutical intermediates and bioactive molecules.[1][2] The most common and efficient synthetic route is the nucleophilic acyl substitution of an appropriate ester, such as ethyl 2-[(4-chlorophenyl)sulfanyl]acetate, with hydrazine hydrate.[3][4] While the reaction appears straightforward, the inherent reactivity of the starting materials and the product itself presents several challenges. The target molecule contains both a thioether and a hydrazide functional group, making it susceptible to specific degradation pathways, including hydrolysis, oxidation, and the formation of dimeric impurities.[5]

This guide provides a systematic approach to understanding and mitigating these challenges, ensuring the integrity and purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the primary and most reliable synthetic route for this compound?

A1: The most established method is the hydrazinolysis of ethyl 2-[(4-chlorophenyl)sulfanyl]acetate with hydrazine hydrate in a suitable alcoholic solvent, typically absolute ethanol.[4] This reaction involves the nucleophilic attack of the terminal nitrogen of hydrazine on the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and formation of the desired acetohydrazide.[4]

Q2: What are the main degradation products I should be aware of during this synthesis?

A2: The three primary degradation or side products to monitor are:

  • 2-[(4-Chlorophenyl)sulfanyl]acetic acid: This results from the hydrolysis of the starting ester or the final hydrazide product, which can be catalyzed by the presence of water under acidic or basic conditions.[3]

  • N,N'-bis({2-[(4-chlorophenyl)sulfanyl]acetyl})hydrazine (a diacylhydrazine): This impurity forms when a molecule of the newly formed this compound acts as a nucleophile and attacks a second molecule of the starting ester.[3][6] This is more likely under harsh reaction conditions or with incorrect stoichiometry.

  • Oxidation Products: The thioether linkage is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide or sulfone, particularly if exposed to oxidizing agents or atmospheric oxygen over extended periods at elevated temperatures.[7]

Q3: How can I monitor the progress of the reaction effectively?

A3: Thin Layer Chromatography (TLC) is the most convenient method for real-time reaction monitoring.[3][8] A suitable mobile phase is a mixture of ethyl acetate and hexane (e.g., 1:1 ratio). The starting ester, being less polar, will have a higher Rf value than the more polar product, this compound. The reaction is considered complete upon the disappearance of the starting ester spot.[3]

Q4: What is the recommended method for purifying the crude product?

A4: Recrystallization from hot ethanol is the most common and effective method for purifying the final product.[4] This technique is efficient at removing unreacted starting materials and the diacylhydrazine impurity, which have different solubility profiles. For persistent impurities, column chromatography can be employed.[9]

Q5: What are the optimal storage conditions for the purified this compound?

A5: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[5][10] For enhanced stability and to prevent oxidation, storage under an inert atmosphere, such as nitrogen or argon, is highly recommended.[5]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis and provides actionable solutions based on mechanistic understanding.

Problem Observed Potential Cause(s) Recommended Action(s)
Low or No Product Formation 1. Inactive Hydrazine Hydrate: Hydrazine hydrate is hygroscopic and can degrade over time. 2. Insufficient Reaction Time or Temperature: The reaction may not have reached completion.[8] 3. Poor Quality Starting Ester: The ester may be impure or degraded.1. Use a fresh, unopened bottle of high-quality hydrazine hydrate. 2. Increase the reflux time and continue to monitor the reaction by TLC until the starting ester is fully consumed.[8] 3. Verify the purity of your starting ester via NMR or GC-MS before starting the reaction.
Formation of an Oily Product Instead of a Crystalline Solid 1. Presence of Impurities: Significant amounts of unreacted starting materials or byproducts can inhibit crystallization. 2. Residual Solvent: Incomplete removal of the reaction solvent.1. Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane.[8] 2. If trituration fails, purify the oil using column chromatography. 3. Ensure the crude product is thoroughly dried under vacuum to remove any residual ethanol before attempting recrystallization.[8]
Product is Off-White or Yellow 1. Oxidation: Minor oxidation of the thioether or hydrazide moiety can lead to colored impurities.[11] 2. Formation of Azines: Trace amounts of aldehydes reacting with hydrazine can form colored azine byproducts.[12] 3. Reaction at Elevated Temperatures for Extended Periods: Some hydrazide derivatives can show color changes upon prolonged heating.[13]1. During workup and recrystallization, minimize exposure to air, especially when hot. Consider a nitrogen blanket. 2. If the color is significant, treat the hot ethanolic solution with a small amount of activated charcoal before filtration and recrystallization.[3] 3. Avoid unnecessarily long reflux times once the reaction is complete as verified by TLC.
Significant Presence of Diacylhydrazine Impurity 1. Incorrect Stoichiometry: Using an insufficient amount of hydrazine hydrate. 2. Reaction Temperature Too High: High temperatures can favor the reaction of the product with the starting ester.1. Use a slight excess (1.2 to 2 equivalents) of hydrazine hydrate to ensure the ester reacts preferentially with it rather than the product hydrazide.[3][14] 2. Add the hydrazine hydrate dropwise at room temperature before initiating reflux to maintain better control over the reaction.[8] 3. Maintain a gentle reflux; avoid aggressive heating.
Presence of Carboxylic Acid Impurity 1. Hydrolysis of the Ester/Product: Presence of water in the reaction mixture.[3]1. Use absolute (anhydrous) ethanol as the solvent. 2. Ensure all glassware is thoroughly dried before use. 3. Work up the reaction in a timely manner after completion to avoid prolonged exposure to potentially moist air.

Visualizing the Process: Reaction and Degradation Pathways

To provide a clearer understanding of the chemical transformations, the following diagrams illustrate the main synthesis route and the key degradation pathways.

Synthesis Workflow

Synthesis_Workflow Figure 1: Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Start Mix Ethyl 2-[(4-chlorophenyl)sulfanyl]acetate and Hydrazine Hydrate in Ethanol Reflux Reflux and Monitor by TLC Start->Reflux Cool Cool and Concentrate Reflux->Cool Reaction Complete Precipitate Precipitate with Cold Water (Optional) Cool->Precipitate Filter_Dry_Crude Filter and Dry Crude Product Precipitate->Filter_Dry_Crude Recrystallize Recrystallize from Hot Ethanol Filter_Dry_Crude->Recrystallize Filter_Dry_Pure Filter and Dry Pure Product Recrystallize->Filter_Dry_Pure

Caption: A typical experimental workflow for the synthesis and purification of this compound.

Degradation Pathways

Degradation_Pathways Figure 2: Key Degradation and Side-Reaction Pathways Ester Ethyl 2-[(4-chlorophenyl)sulfanyl]acetate Hydrazide This compound (Desired Product) Ester->Hydrazide + Hydrazine Hydrate (Main Reaction) Acid 2-[(4-Chlorophenyl)sulfanyl]acetic acid Ester->Acid + H2O (Hydrolysis) Diacyl N,N'-bis({2-[(4-chlorophenyl)sulfanyl]acetyl})hydrazine Ester->Diacyl + Hydrazide Product Hydrazide->Acid + H2O (Hydrolysis) Sulfoxide Sulfoxide/Sulfone Derivative Hydrazide->Sulfoxide + [O] (Oxidation)

Sources

Technical Support Center: 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide HPLC Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the development, validation, and troubleshooting of a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide. As no standardized public method exists for this specific analyte, this document establishes a reliable protocol from first principles, grounded in established scientific and regulatory standards.

Part A: Reverse-Phase HPLC Method Development

The logical starting point for a molecule like this compound, which contains a non-polar chlorophenyl ring, is reverse-phase chromatography.[1][2] This section details a systematic approach to developing a selective, robust, and efficient method.

Step 1: Analyte Characterization & Initial Parameter Selection

Before any experiment, understanding the analyte's physicochemical properties is critical.

  • Structure and Properties: this compound (C₈H₉ClN₂OS, MW: 216.69 g/mol ) possesses a hydrophobic chlorophenyl group and a more polar acetohydrazide moiety.[3][4] This amphiphilic nature makes it an ideal candidate for reverse-phase HPLC.

  • UV Absorbance: The presence of the chlorophenyl aromatic ring suggests strong UV absorbance. A starting detection wavelength of 254 nm is a rational choice, with a full UV scan (e.g., 200-400 nm) of a dilute standard recommended to determine the precise λmax for optimal sensitivity.

  • Solubility: The compound is expected to be soluble in common organic solvents like acetonitrile (ACN) and methanol, which are also excellent mobile phase components. A 50:50 mixture of ACN and water is a good starting point for sample diluent.

Step 2: Initial Chromatographic Conditions

The goal of the initial run is not perfection, but to achieve elution of the analyte peak from the column to establish a baseline for optimization.

ParameterRecommended Starting ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides strong hydrophobic retention for the chlorophenyl group, which is typically the dominant interaction in reverse-phase.[1]
Mobile Phase A 0.1% Phosphoric Acid in Water, pH ~2.5Acidic pH ensures the hydrazide group is protonated, minimizing peak tailing from interactions with residual silanols on the column packing.[5]
Mobile Phase B Acetonitrile (ACN)ACN is a common, effective organic modifier providing good peak shape for many aromatic compounds.
Elution Mode IsocraticStart with a simple isocratic elution to assess retention. A 60:40 (A:B) mix is a reasonable starting point.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temp. 30 °CTemperature control ensures retention time stability. 30 °C is slightly above ambient to negate room temperature fluctuations.
Injection Vol. 10 µLA standard volume that avoids overloading the column with a typical standard concentration (e.g., 0.1 mg/mL).
Detection UV at 254 nmAs determined from the analyte's structural properties.
Step 3: Method Optimization

Once the initial run provides a peak, the method can be optimized to meet system suitability criteria (see Part B).

  • Adjust Organic Content (%B):

    • If retention is too long (>15 min): Increase the percentage of ACN (e.g., to 50% or 60% B).

    • If retention is too short (<3 min): Decrease the percentage of ACN (e.g., to 40% B). Aim for a retention time between 5 and 10 minutes for a good balance of resolution and run time.

  • Fine-Tune for Peak Shape:

    • If the peak is tailing, ensure the mobile phase pH is sufficiently low (pH 2.5-3.0) to keep the analyte fully protonated.

    • Consider switching the organic modifier from ACN to methanol. Methanol can sometimes offer different selectivity for aromatic compounds.

  • Consider Gradient Elution: If the sample contains impurities with widely different polarities, a gradient method (e.g., starting at 30% B and increasing to 90% B over 15 minutes) will be necessary to elute all components with good peak shape in a reasonable time.

Part B: Method Validation (per ICH Q2(R1) Guidelines)

Method validation demonstrates that the developed analytical procedure is suitable for its intended purpose.[6][7] The following parameters must be assessed according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[8][9]

dot digraph "HPLC_Validation_Workflow" { graph [fontname="Arial", label="Figure 1: HPLC Method Validation Workflow", labelloc=b, fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", width=2.5, height=0.8];

} digraph "HPLC_Validation_Workflow" { graph [fontname="Arial", label="Figure 1: HPLC Method Validation Workflow", labelloc=b, fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", width=2.5, height=0.8]; // Nodes Start [label="Method Development\n& Optimization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Specificity [label="Specificity\n(Peak Purity & Resolution)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Linearity [label="Linearity & Range", fillcolor="#FBBC05", fontcolor="#202124"]; Accuracy [label="Accuracy\n(% Recovery)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Precision [label="Precision\n(Repeatability & Intermediate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Limits [label="LOD & LOQ\n(S/N Ratio)", fillcolor="#FBBC05", fontcolor="#202124"]; Robustness [label="Robustness\n(Deliberate Small Changes)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Validated [label="Validated Method Ready\nfor Routine Use", fillcolor="#4285F4", fontcolor="#FFFFFF"]; // Edges edge [fontname="Arial", color="#5F6368"]; Start -> Specificity; Specificity -> Linearity; Linearity -> Accuracy; Accuracy -> Precision; Precision -> Limits; Limits -> Robustness; Robustness -> Validated; } Caption: Figure 1: HPLC Method Validation Workflow

System Suitability Testing (SST)

Before each validation run, SST ensures the chromatographic system is performing adequately.

SST ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 1.5
Theoretical Plates (N) N > 2000
Repeatability (%RSD) %RSD ≤ 1.0% for 5 replicate injections
Validation Parameters & Protocols
ParameterPurposeExperimental ProtocolTypical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte, free of interference.[10]Inject blank (diluent), placebo (matrix without analyte), and a spiked sample. Assess for interfering peaks at the analyte's retention time.Baseline resolution (≥2.0) between the analyte and any adjacent peaks. No significant peaks in blank/placebo at the analyte RT.[11]
Linearity To verify a proportional relationship between concentration and detector response.Prepare at least five concentrations across the expected range (e.g., 50-150% of the target concentration). Plot a curve of peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.[12]
Range To define the upper and lower concentrations for which the method is accurate and precise.[13]The range is established by confirming that linearity, accuracy, and precision are acceptable within its bounds.For assay: 80-120% of the test concentration.[14]
Accuracy To measure the closeness of the experimental value to the true value.Perform recovery studies by spiking a placebo matrix with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate.[10]Mean recovery between 98.0% and 102.0%.[12]
Precision To assess the degree of scatter between multiple measurements of the same sample.Repeatability (Intra-assay): Analyze 6 replicate samples at 100% concentration on the same day.[13] Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.%RSD ≤ 2.0% for both repeatability and intermediate precision.[10]
Limit of Quantitation (LOQ) The lowest concentration that can be measured with acceptable precision and accuracy.[7]Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 10:1.[12]%RSD for replicate injections (n=6) at the LOQ should be ≤ 10%.[14]
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.Vary parameters like mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%).System suitability parameters should remain within acceptance criteria.

Part C: Troubleshooting Guide & FAQs

This section addresses common issues encountered during analysis.

Q1: Why is my analyte peak tailing (Tailing Factor > 1.5)?

  • Cause A: Secondary Silanol Interactions. The most common cause for basic compounds like hydrazides. Ionized silanol groups on the silica backbone of the column can interact with the protonated analyte, causing tailing.[5]

    • Solution: Ensure your mobile phase pH is low enough (e.g., pH 2.5-3.0) to fully protonate the analyte and suppress silanol activity. Increase the buffer concentration slightly if needed.

  • Cause B: Column Overload. Injecting too high a concentration can saturate the stationary phase.[15]

    • Solution: Reduce the sample concentration or injection volume.

  • Cause C: Column Contamination/Age. Strongly retained compounds from previous injections can accumulate at the column head, creating active sites.

    • Solution: Flush the column with a strong solvent (e.g., 100% ACN or isopropanol). If the problem persists, the column may need replacement.[16]

Q2: My retention time is shifting to be shorter or longer with every injection. What's wrong?

  • Cause A: Inadequate Column Equilibration. The column was not given enough time to equilibrate with the mobile phase before starting the sequence.

    • Solution: Always flush the column with at least 10-15 column volumes of the initial mobile phase before the first injection.

  • Cause B: Mobile Phase Composition Change. The mobile phase was prepared incorrectly, or one of the solvent lines is not delivering correctly (e.g., air bubble in the pump).[17]

    • Solution: Prepare fresh mobile phase and degas it thoroughly. Prime all pump lines to remove bubbles.[15]

  • Cause C: Temperature Fluctuations. The column compartment temperature is not stable or is turned off.

    • Solution: Ensure the column oven is on and set to the method temperature.[16]

Q3: I see "ghost peaks" or carryover in my blank injections.

  • Cause A: Injector Carryover. The analyte is adsorbed onto parts of the autosampler, like the needle or injection port, and is released in subsequent injections.

    • Solution: Program a robust needle wash with a strong solvent (ideally the sample diluent or stronger) in your method. Ensure the wash solvent is fresh.

  • Cause B: Contaminated Mobile Phase or Diluent.

    • Solution: Prepare all solutions fresh using high-purity (HPLC-grade) solvents and reagents.

Q4: My system backpressure is suddenly very high.

  • Cause A: Blockage in the System. Particulate matter from the sample or mobile phase may have clogged an inline filter, guard column, or the column inlet frit.[16]

    • Solution: Systematically isolate the source. Disconnect the column and run the pump to check the system pressure. If it's normal, the blockage is in the column. Try back-flushing the column (if the manufacturer allows). If pressure remains high, the column frit is likely plugged and the column must be replaced. Always filter samples through a 0.45 µm or 0.22 µm syringe filter before injection.[15]

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
  • Troubleshooting Common HPLC Issues: A Practical Guide. Maxi Scientific. [Link]
  • Steps for HPLC Method Valid
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [Link]
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Troubleshooting Peak Shape Problems in HPLC.
  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]
  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology.
  • This compound.
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]
  • High performance liquid chromatography (HPLC) analysis of sulfur mustards and their decomposition by-products by derivatization.
  • 2-(4-Chlorophenyl)acetohydrazide.
  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]

Sources

Technical Support Center: Overcoming Poor Yield in 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide. Achieving a high yield for this reaction is critical for downstream applications, and this document provides in-depth troubleshooting, validated protocols, and the fundamental chemical principles to empower you to optimize your results.

Section 1: Understanding the Core Synthesis

Q1: What is the standard and most reliable synthetic route for this compound?

The most widely employed and robust method for preparing this compound is the hydrazinolysis of a corresponding alkyl ester, typically ethyl 2-[(4-chlorophenyl)sulfanyl]acetate.[1][2] This reaction is a classic example of nucleophilic acyl substitution.

The overall process can be viewed as a two-step synthesis, starting from commercially available materials:

  • Step 1: Thioether Formation (SN2 Reaction): 4-Chlorothiophenol is reacted with an ethyl haloacetate (e.g., ethyl bromoacetate) in the presence of a base to form the intermediate ester, ethyl 2-[(4-chlorophenyl)sulfanyl]acetate.

  • Step 2: Hydrazinolysis: The purified ester is then refluxed with hydrazine hydrate. The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, displacing the ethoxy group to form the desired hydrazide product.[2]

The reaction pathway is illustrated below.

G cluster_0 Step 1: Ester Synthesis (SN2) cluster_1 Step 2: Hydrazinolysis Thiophenol 4-Chlorothiophenol Ester Ethyl 2-[(4-chlorophenyl)sulfanyl]acetate Thiophenol->Ester Bromoacetate Ethyl Bromoacetate Bromoacetate->Ester Base Base (e.g., K2CO3) Solvent (e.g., Acetone) Base->Ester Facilitates Thiolate Formation Product This compound Ester->Product Nucleophilic Acyl Substitution Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Hydrazine->Product Solvent Solvent (e.g., Ethanol) Reflux Solvent->Product

Caption: Overall synthesis pathway for this compound.

Section 2: FAQs - Initial Troubleshooting

Q2: My final yield is disappointingly low. What are the most common reasons?

Low yield is typically traced back to one of three areas:

  • Incomplete Reaction: The starting ester has not been fully consumed. This can be due to insufficient reaction time, suboptimal temperature, or an inadequate amount of hydrazine hydrate.[3]

  • Side Reactions: The most common side reaction is the hydrolysis of the starting ester back to its carboxylic acid if water is present in the reaction medium.[4]

  • Product Loss During Workup: The desired product may be lost during filtration and purification steps, often due to its partial solubility in the recrystallization solvent or difficulties in inducing crystallization.[3]

Q3: How can I effectively monitor the reaction's progress to ensure it goes to completion?

Thin-Layer Chromatography (TLC) is the most efficient method for monitoring this reaction.[1]

  • Stationary Phase: Silica gel plate.

  • Mobile Phase: A 1:1 mixture of ethyl acetate and hexane is a good starting point.

  • Visualization: UV lamp (254 nm).

  • Interpretation: The starting ester is less polar and will have a higher Rf value. The product, this compound, is significantly more polar due to the hydrazide group and will have a much lower Rf value. The reaction is complete when the TLC spot corresponding to the starting ester is no longer visible.[4]

Q4: My crude product is an oily substance instead of a solid. How can I isolate my product?

This is a common issue often caused by residual solvent or the presence of impurities that inhibit crystallization.[3]

  • Ensure Solvent Removal: First, ensure all the reaction solvent (e.g., ethanol) has been thoroughly removed under reduced pressure.

  • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like cold hexane. Scrape the inside of the flask with a glass rod to create nucleation sites.

  • Seed Crystal: If you have a small amount of solid product from a previous batch, add a single seed crystal to the oil to initiate crystallization.[3]

  • Column Chromatography: If all else fails, purification via silica gel column chromatography may be necessary.

Section 3: In-Depth Troubleshooting Guide

This table provides a systematic approach to diagnosing and resolving specific issues encountered during the synthesis.

Symptom / ObservationPotential Root Cause(s)Recommended Solutions & Scientific Rationale
Low Yield with Significant Unreacted Ester (via TLC/NMR) 1. Insufficient Reaction Time/Temp: The hydrazinolysis is kinetically slow under the current conditions.[3] 2. Inadequate Hydrazine Hydrate: The stoichiometric ratio of hydrazine may be too low to drive the equilibrium towards the product.[3] 3. Poor Quality Hydrazine Hydrate: Old or improperly stored hydrazine hydrate may have a lower concentration.1. Increase Reflux Time & Monitor: Prolong the reflux period by 2-4 hours, taking aliquots every hour to monitor by TLC until the ester spot disappears. Ensure the reaction is maintained at a consistent and appropriate reflux temperature (e.g., ~78-80°C for ethanol).[5] 2. Use a Slight Excess of Hydrazine: Increase the molar equivalents of hydrazine hydrate from 1.5 to 2.0-3.0 equivalents relative to the ester. This shifts the reaction equilibrium to favor product formation according to Le Chatelier's principle.[5][6] 3. Verify Reagent Concentration: Use fresh, high-quality hydrazine hydrate. Its concentration can be verified by titration if necessary.[4]
Low Yield with No Starting Ester Detected 1. Ester Hydrolysis: Presence of water in the solvent or reagents hydrolyzed the ester to 2-[(4-chlorophenyl)sulfanyl]acetic acid, which is unreactive to hydrazine under these conditions.[4] 2. Product Loss During Workup: The product is too soluble in the recrystallization solvent, or the volume of solvent used was too large.1. Use Anhydrous Conditions: Ensure the use of absolute ethanol and high-concentration hydrazine hydrate. Minimize the reaction's exposure to atmospheric moisture by using a drying tube.[4] The acidic byproduct can be removed by an aqueous wash with a mild base (e.g., NaHCO₃) during workup, though this adds steps. 2. Optimize Recrystallization: Reduce the volume of hot solvent used for recrystallization to the minimum required for dissolution. After cooling to room temperature, place the filtrate in an ice bath or refrigerate to maximize precipitation before filtering.[4]
Difficulty with Product Crystallization 1. Presence of Soluble Impurities: Impurities can act as crystal growth inhibitors. 2. Solution is Too Dilute: The product concentration is below its saturation point.[3]1. Aqueous Wash: Before recrystallization, dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with water to remove any highly polar, water-soluble impurities. 2. Concentrate the Solution: If the product doesn't crystallize upon cooling, remove more solvent under reduced pressure to create a supersaturated solution, then attempt cooling again.[3]

Section 4: Validated Experimental Protocol

This protocol details a reliable method for the synthesis and purification of this compound, designed to maximize yield and purity.

Materials:

  • Ethyl 2-[(4-chlorophenyl)sulfanyl]acetate (1 equivalent)

  • Hydrazine Hydrate (80-99% solution, 2-3 equivalents)[5]

  • Absolute Ethanol (Anhydrous)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve ethyl 2-[(4-chlorophenyl)sulfanyl]acetate (1 eq.) in absolute ethanol (approx. 10 mL per gram of ester).[3]

  • Addition of Hydrazine: With gentle stirring, add hydrazine hydrate (2-3 eq.) dropwise to the solution at room temperature. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to a gentle reflux (approx. 78-80°C) using a heating mantle. Maintain this temperature for 4-6 hours.[1]

  • Monitoring: Monitor the reaction's progress using TLC as described in Section 2.

  • Cooling and Precipitation: Once the reaction is complete (disappearance of starting ester), remove the heat source and allow the mixture to cool to room temperature. The product should begin to precipitate. To maximize precipitation, place the flask in an ice bath for 1 hour.[2]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold ethanol to remove any soluble impurities.[5]

  • Purification (Recrystallization): Transfer the crude solid to a clean flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce the formation of pure crystals.[4]

  • Drying: Filter the purified crystals, wash with a minimal amount of cold ethanol, and dry them under vacuum to obtain the final product.

Caption: A logical workflow for troubleshooting poor reaction yield.

Section 5: Data Summary & Optimization

Optimizing reaction parameters is key to pushing the yield to its maximum potential. The following table summarizes the impact of key variables.

ParameterStandard ConditionOptimized ConditionRationale & Expected Outcome
Hydrazine Hydrate 1.5 eq.2.5 eq.A slight excess drives the reaction to completion, consuming the limiting ester. Yields can improve significantly, but a large excess (>5 eq.) may complicate purification.[6]
Reaction Time 4 hours6-8 hoursSome hydrazinolysis reactions require longer heating to ensure full conversion of the starting material. Monitor by TLC to avoid unnecessary heating.[1][2]
Solvent Reagent Grade EthanolAbsolute (Anhydrous) EthanolMinimizes the competing side reaction of ester hydrolysis, thereby preventing loss of starting material and formation of acidic impurities.[4]
Catalyst NonePyridine (catalytic amount)While often unnecessary, a mild base like pyridine can sometimes catalyze the nucleophilic attack, potentially increasing the reaction rate and yield for stubborn substrates.[3]

By methodically addressing potential issues from reagent quality to reaction conditions and workup procedures, researchers can reliably overcome the challenge of poor yield in the synthesis of this compound.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Acetohydrazide Synthesis.
  • Benchchem. (n.d.). Catalyst selection and optimization for 2-(2-Chlorophenyl)acetohydrazide synthesis.
  • Rehman, A., et al. (n.d.). Synthesis of N'-Substituted-2-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide Derivatives as Suitable Antibacterial Agents. ResearchGate.
  • N/A. (2025, August 10). Study of Kinetics and Mechanism of Heterogenous Catalytic Hydrazinolysis of Oleic Acid.
  • Hanson, J. E. (2024, June 2). How can I combine hydrazine derivative and ester (i.e., to replace alkoxy part...). ResearchGate.
  • Benchchem. (n.d.). A Technical Guide to 2-(2-Chlorophenyl)acetohydrazide: Properties, Synthesis, and Biological Screening.
  • Benchchem. (n.d.). Identifying and characterizing impurities in 2-(2-Chlorophenyl)acetohydrazide synthesis.
  • Flynn, M. (2015, February 21). What factors may influence the yield of an ester? Quora.
  • Benchchem. (n.d.). A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(2-Chlorophenyl)acetohydrazide.

Sources

Technical Support Center: Synthesis of 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document is intended for informational purposes for qualified researchers and scientists. All procedures should be conducted in a properly equipped chemical laboratory, under the direct supervision of a qualified chemist, and with all necessary personal protective equipment. The user is solely responsible for adherence to all applicable safety regulations.

Introduction

The synthesis of 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide is a multi-step process that involves hazardous reagents and intermediates. This guide provides a comprehensive overview of the safety precautions, troubleshooting common issues, and answers to frequently asked questions to ensure the safe and successful execution of this synthesis by researchers, scientists, and drug development professionals. Our focus is on proactive risk mitigation and providing clear, actionable guidance rooted in established chemical safety principles.

Hazard Assessment & Reagent Overview

A thorough understanding of the hazards associated with each reagent is paramount before beginning any synthetic work. The following table summarizes the key hazards of the reactants, intermediates, and the final product.

Compound CAS Number Key Hazards
4-Chlorothiophenol106-54-7Harmful if swallowed, Causes severe skin burns and eye damage, Stench, Lachrymator.[1][2][3]
Ethyl 2-chloroacetate105-39-5Flammable liquid and vapor, Toxic if swallowed, in contact with skin, or if inhaled.[4]
Hydrazine Hydrate7803-57-8Toxic if swallowed, in contact with skin, or if inhaled, Causes severe skin burns and eye damage, May cause an allergic skin reaction, Suspected of causing cancer, Very toxic to aquatic life.[5][6][7][8][9]
This compound75150-40-2Harmful if swallowed, in contact with skin, or if inhaled, Causes skin and serious eye irritation.[10]

Frequently Asked Questions (FAQs)

Q1: What are the most critical personal protective equipment (PPE) requirements for this synthesis?

A1: Due to the corrosive and toxic nature of the reagents, a comprehensive PPE strategy is non-negotiable. The minimum required PPE includes:

  • Eye Protection: Chemical splash goggles are mandatory at all times.[11][12] A face shield should be worn over the goggles, especially during the handling of corrosive materials like 4-chlorothiophenol and hydrazine hydrate, or when there's a risk of splashing.[12][13]

  • Hand Protection: Nitrile gloves are a suitable choice for general protection against incidental splashes.[13][14] However, it is crucial to consult the glove manufacturer's compatibility chart for the specific chemicals being used.[13][15] Double gloving is recommended when handling highly corrosive or toxic substances.

  • Body Protection: A flame-resistant lab coat should be worn and fully buttoned.[13][14] Long pants and closed-toe shoes are also required to ensure full skin coverage.[14][16]

  • Respiratory Protection: All manipulations involving volatile and hazardous reagents, particularly 4-chlorothiophenol (due to its stench and toxicity) and hydrazine hydrate, must be performed in a certified chemical fume hood.[17] If there is a potential for exposure limits to be exceeded, a respirator may be necessary, and this requires proper training and fit-testing.[13][15]

Q2: How should I handle the potent stench of 4-chlorothiophenol?

A2: The overpowering and unpleasant odor of thiophenols is a significant challenge.[1][2] To manage this:

  • Engineering Controls: Always handle 4-chlorothiophenol in a well-ventilated chemical fume hood.[17]

  • Decontamination: Prepare a bleach (sodium hypochlorite) or hydrogen peroxide solution to decontaminate glassware and any surfaces that may have come into contact with the thiophenol.[18] These oxidizing agents help to neutralize the odor-causing sulfur compounds.[19]

  • Waste Management: Segregate all thiophenol-contaminated waste into a dedicated, sealed container within the fume hood.[17]

Q3: What are the primary hazards associated with hydrazine hydrate, and how can they be mitigated?

A3: Hydrazine hydrate is a highly hazardous substance with multiple risk factors:

  • Toxicity and Corrosivity: It is toxic if ingested, inhaled, or absorbed through the skin and can cause severe burns.[6][7][9] Always handle it in a fume hood with appropriate PPE.

  • Carcinogenicity: Hydrazine is a suspected human carcinogen.[5][6][9] Long-term exposure should be minimized.

  • Reactivity: It can react violently with oxidizing agents and certain metals.[20] Ensure all reaction vessels are clean and free from contaminants that could catalyze decomposition.[20]

Q4: How do I safely quench a reaction containing excess hydrazine hydrate?

A4: Quenching excess hydrazine hydrate must be done with extreme caution due to its reactivity.

  • Controlled Quenching: A common and effective method is the slow, portion-wise addition of the reaction mixture to a well-stirred, cooled solution of an oxidizing agent like sodium hypochlorite (bleach) or hydrogen peroxide.[20][21] This should be done in a fume hood, as the reaction can be exothermic and may release nitrogen gas.

  • Dilution: Alternatively, the reaction mixture can be diluted with a large volume of cold water before quenching to help dissipate heat.[20]

Q5: What is the correct procedure for disposing of waste generated during this synthesis?

A5: All waste must be handled as hazardous.

  • Organosulfur Waste: Waste containing 4-chlorothiophenol and the final product should be collected in a designated, labeled container for halogenated organic waste. Special incineration is often required for organosulfur compounds.[22]

  • Hydrazine Waste: Hydrazine-containing waste should be collected separately and neutralized with an oxidizing agent like bleach before disposal, following your institution's specific guidelines.

  • General Solvents: Non-halogenated and halogenated solvent wastes should be segregated into their respective containers.

Troubleshooting Guide

Issue 1: Low or No Product Formation

Potential Cause Troubleshooting Step
Incomplete Deprotonation of Thiophenol Ensure the base (e.g., sodium hydroxide, potassium carbonate) is of good quality and used in the correct stoichiometric amount. The reaction should be stirred efficiently to ensure complete formation of the thiolate anion.
Poor Quality Reagents Verify the purity of starting materials. Ethyl 2-chloroacetate can degrade over time. Hydrazine hydrate can absorb carbon dioxide from the air. Use freshly opened or properly stored reagents.
Insufficient Reaction Time or Temperature Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction time or temperature, while carefully monitoring for side product formation.
Moisture Contamination The initial step of thiolate formation is sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents if necessary.

Issue 2: Formation of Impurities

Potential Cause Troubleshooting Step
Oxidation of Thiophenol The thiophenol can be oxidized to the corresponding disulfide, especially in the presence of air. Maintain an inert atmosphere (e.g., nitrogen or argon) during the reaction, particularly in the initial step.
Side Reactions of Hydrazine Overheating during the hydrazinolysis step can lead to the formation of byproducts.[20] Maintain careful temperature control. The order of addition of reagents can also be critical.
Product Degradation The final product may be sensitive to prolonged exposure to acidic or basic conditions during workup.[20] Neutralize the reaction mixture promptly and minimize the time the product is in contact with harsh conditions.

Issue 3: Difficulty in Product Isolation/Purification

Potential Cause Troubleshooting Step
Product is an Oil Instead of a Solid If the product does not precipitate, try adding a non-polar solvent like hexane to induce crystallization. Scratching the inside of the flask with a glass rod can also initiate precipitation.
Product is Contaminated with Starting Material Optimize the reaction conditions to drive the reaction to completion. During workup, washing with a dilute acid can help remove unreacted hydrazine, and a dilute base can remove unreacted 4-chlorothiophenol.
Product is Difficult to Purify by Recrystallization Experiment with different solvent systems for recrystallization. A solvent pair (one solvent in which the compound is soluble and another in which it is insoluble) can often be effective.

Experimental Workflow & Safety Protocols

The synthesis of this compound typically proceeds in two main steps:

  • Nucleophilic Substitution: Formation of ethyl 2-[(4-chlorophenyl)sulfanyl]acetate via the reaction of 4-chlorothiophenol with ethyl 2-chloroacetate.

  • Hydrazinolysis: Conversion of the resulting ester to the desired acetohydrazide using hydrazine hydrate.

Step 1: Synthesis of Ethyl 2-[(4-chlorophenyl)sulfanyl]acetate

Thiophenol 4-Chlorothiophenol (in Ethanol) Thiolate Thiolate Anion Formation Thiophenol->Thiolate Base Base (e.g., NaOH) Base->Thiolate Reaction Nucleophilic Substitution Thiolate->Reaction Chloroacetate Ethyl 2-chloroacetate Chloroacetate->Reaction Ester Ethyl 2-[(4-chlorophenyl)sulfanyl]acetate Reaction->Ester Workup1 Aqueous Workup & Extraction Ester->Workup1 PurifiedEster Purified Ester Workup1->PurifiedEster

Caption: Workflow for the synthesis of the intermediate ester.

Protocol:

  • Preparation: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: Dissolve 4-chlorothiophenol in a suitable solvent like ethanol. Add a base (e.g., sodium hydroxide) portion-wise while stirring.

  • Thiolate Formation: Stir the mixture at room temperature to ensure complete formation of the thiolate anion.

  • Nucleophilic Substitution: Slowly add ethyl 2-chloroacetate to the reaction mixture. The reaction may be exothermic, so control the addition rate to maintain a safe temperature.

  • Reaction Completion: Heat the mixture to reflux and monitor the reaction by TLC until the starting materials are consumed.

  • Workup: Cool the reaction mixture to room temperature. Pour it into water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude ester can be purified by column chromatography or used directly in the next step if sufficiently pure.

Step 2: Synthesis of this compound

Ester Ethyl 2-[(4-chlorophenyl)sulfanyl]acetate (in Ethanol) Reaction Hydrazinolysis Ester->Reaction Hydrazine Hydrazine Hydrate Hydrazine->Reaction Product Crude Product (Precipitate) Reaction->Product Filtration Filtration & Washing Product->Filtration FinalProduct This compound Filtration->FinalProduct

Caption: Workflow for the conversion of the ester to the final hydrazide product.

Protocol:

  • Preparation: In a fume hood, dissolve the ethyl 2-[(4-chlorophenyl)sulfanyl]acetate in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: Add hydrazine hydrate dropwise to the stirred solution at room temperature.[23]

  • Reaction Completion: Heat the reaction mixture to reflux. The product often precipitates out of the solution as it forms. Monitor the reaction by TLC.

  • Isolation: Cool the reaction mixture to room temperature, and then further in an ice bath to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials and excess hydrazine.

  • Drying: Dry the purified product under vacuum.

References

  • Hydrazine Hydrate Safety Data Sheet. Oxford Lab Fine Chem LLP. [Link]
  • Personal Protective Equipment. (2021, August 15). Chemistry LibreTexts. [Link]
  • Proper disposal of chemicals. (2023, August 20). Sciencemadness Wiki. [Link]
  • Protective Gear. University of Colorado Boulder. [Link]
  • PubChem Compound Summary for CID 734893, this compound.
  • Thiophenol Safety Information. University of Georgia Office of Research. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Bioactivity of 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the hydrazide-hydrazone scaffold represents a privileged structure, lauded for its synthetic accessibility and broad spectrum of pharmacological activities.[1] Within this chemical space, 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide emerges as a molecule of significant interest, integrating a reactive acetohydrazide moiety with a 4-chlorophenyl group via a flexible thioether linkage. This guide provides a comparative analysis of the bioactivity of this lead compound against its structural analogs, drawing upon available experimental data to elucidate critical structure-activity relationships (SAR). We will delve into its antimicrobial and emerging anticancer potential, offering field-proven insights into the experimental design and interpretation of results for researchers in drug development.

The Acetohydrazide Backbone: A Versatile Template for Bioactivity

The core of our topic compound is the acetohydrazide functional group (-CO-NH-NH2). This moiety is a cornerstone in medicinal chemistry, in part due to the reactivity of the terminal amine, which readily condenses with aldehydes and ketones to form Schiff bases (hydrazones).[2] This synthetic tractability allows for the creation of large libraries of derivatives for biological screening. The presence of the azomethine group (–NH–N=CH–) in these hydrazone derivatives is frequently cited as a key pharmacophore responsible for a range of biological activities, including antimicrobial, anticonvulsant, and anticancer effects.[3][4]

The general synthetic pathway to these derivatives is a robust and well-established multi-step process, beginning with a substituted acetic acid.

G cluster_0 Synthesis of Acetohydrazide Derivatives start Substituted Phenylacetic Acid ester Esterification (e.g., Ethanol, H2SO4 catalyst) start->ester ethyl_ester Ethyl 2-(substituted-phenyl)acetate ester->ethyl_ester hydrazinolysis Hydrazinolysis (Hydrazine Hydrate) ethyl_ester->hydrazinolysis acetohydrazide 2-(substituted-phenyl)acetohydrazide hydrazinolysis->acetohydrazide condensation Condensation (Aldehyde/Ketone, Acid catalyst) acetohydrazide->condensation hydrazone Hydrazone Analog (Schiff Base) condensation->hydrazone G cluster_0 Proposed Apoptosis Induction Pathway Compound Hydrazone Derivative Mitochondria Mitochondrial Stress Compound->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis (Programmed Cell Death) Caspase3->Apoptosis G cluster_0 MIC Determination Workflow A Prepare Serial Dilution of Compound in 96-well plate B Add Standardized Microbial Inoculum A->B C Incubate Plate (e.g., 24h at 37°C) B->C D Visually Assess for Growth (Turbidity) C->D E Determine Lowest Concentration with No Visible Growth (MIC) D->E

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

[5]#### 5.2 Protocol for In Vitro Cytotoxicity (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound against cancer cell lines.

Materials:

  • 96-well cell culture plates

  • Human cancer cell line(s) (e.g., HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified CO2 incubator.

  • Compound Treatment: The next day, remove the medium and add fresh medium containing serial dilutions of the test compound. Include wells for a vehicle control (medium with solvent) and a positive control (a known cytotoxic drug like cisplatin).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Directions

This compound stands as a promising scaffold for the development of novel therapeutic agents. While direct comparative bioactivity data remains to be fully elucidated, analysis of its structural analogs provides a compelling rationale for its potential in antimicrobial and anticancer applications. The presence of the 4-chlorophenyl group is a recurring motif in bioactive molecules, often enhancing lipophilicity and target engagement. The thioether linkage and the synthetically versatile acetohydrazide core offer numerous avenues for structural modification to optimize potency and selectivity.

Future research should focus on the systematic synthesis and screening of a focused library of analogs. This would involve:

  • Varying the position and nature of the halogen on the phenyl ring.

  • Replacing the thioether linkage with other functionalities (e.g., sulfoxide, sulfone, ether) to probe the role of the sulfur atom and molecular flexibility.

  • Generating a diverse set of hydrazone derivatives to explore a wider chemical space.

Such studies, guided by the standardized protocols outlined in this guide, will be instrumental in unlocking the full therapeutic potential of this promising class of compounds.

References

  • Kavaleuski, A. et al. (n.d.). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)
  • Urbanič, A. et al. (2022). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central. [Link]
  • Hulsey, M. et al. (2021). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine.
  • Khan, I. et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Semantic Scholar. [Link]
  • Joshi, S. et al. (2015).
  • Mistry, B. & Singh, S. (2022). Synthesis and in vitro antimicrobial activity of new steroidal hydrazone derivatives.
  • Anonymous. (2024).
  • Ali, A. et al. (2022). Synthesis and Spectral Characterization of Novel Schiff Base and Fe(II) Complex: Evaluation of Antibacterial, Antifungal, and An. [Link]
  • Al-Masoudi, W. et al. (2020). Synthesis,Characterization and Evaluation of Biological Activity of Sulfonylhydrazide-Schiff Base "(E)-N'-(2,5-dimethoxybenzalidene) naphthalene-2-sulfonohydrazide".
  • Ameen, D. & Hayyas, S. (2024). Synthesis, characterization and antimicrobial evaluation of schiff base derived from sulfonamides and vanillin. Zanco Journal of Medical Sciences. [Link]
  • Zhang, L. et al. (2018).
  • National Center for Biotechnology Information. This compound. PubChem. [Link]
  • Khan, K. et al. (n.d.). Synthesis, spectral analysis and antibacterial evaluation of N'-substituted-2-(5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio)
  • Mohammadi-Farani, A. et al. (2019). Structure-activity relationship analysis of different substitutions on....
  • Salawu, A. et al. (2018). Synthesis, Characterization and Antimicrobial Studies of Schiff base Derived from Salicyldehyde and 2,4-dinitrophenyl hydrazine. IOSR Journal. [Link]
  • Mezo, G. et al. (2007). Synthesis and structural characterization of bioactive peptide conjugates using thioether linkage approaches. PubMed. [Link]
  • Suleiman, K. et al. (2023). Synthesis, Characterization and Antimicrobial Evaluation of Schiff Base Transition Metal Complexes of. UNN. [Link]
  • Sadeh, M. et al. (1999). Antifungal activity of 2-(4-chlorophenyl)-1,2-benzisoselenazol-3(2H)-one, the analog of Ebselen. PubMed. [Link]
  • ResearchGate. (n.d.). Representative thioether-containing drugs and bioactive compounds. [Link]
  • Qu, H. et al. (2013).
  • Reddy, T. et al. (2015). Investigation on the Anticancer Activity of Symmetric and Unsymmetric Cyclic Sulfamides. PubMed Central. [Link]
  • Al-Warhi, T. et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. MDPI. [Link]
  • Teli, D. et al. (2023). Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl). [Link]
  • Ionescu, M. et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives.
  • Li, H. et al. (2016). Novel synthesized 2, 4-DAPG analogues: antifungal activity, mechanism and toxicology. [Link]
  • Hali, H. et al. (2023). Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. MDPI. [Link]
  • ResearchGate. (n.d.). Synthesis and anticancer activity evaluation of 2(4-alkoxyphenyl)cyclopropyl hydrazides and triazolo phthalazines. [Link]
  • van der Werf, M. et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers. [Link]2021.666498/full)

Sources

A Comparative Analysis of 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide and Its Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide and its structurally related analogs. As researchers and drug development professionals, our focus is on understanding the nuanced differences in biological activity that arise from subtle molecular modifications. This document synthesizes available data to offer insights into the therapeutic potential of this class of compounds, with a focus on their antimicrobial, antifungal, and anticancer properties. While direct comparative studies on a homologous series of this compound analogs are limited in publicly available literature, this guide draws upon data from closely related hydrazide and hydrazone derivatives to provide a robust framework for further research and development.[1][2]

Introduction: The Therapeutic Promise of the Acetohydrazide Scaffold

Hydrazide-hydrazone derivatives are a versatile class of organic compounds that have garnered significant attention in medicinal chemistry.[3] The presence of the azometine (-NHN=CH-) functional group is a key structural motif found in a wide array of biologically active molecules.[4] The this compound core, in particular, offers a unique and readily modifiable scaffold for exploring a range of therapeutic applications. The inclusion of a chlorophenyl group often enhances the lipophilicity and electronic properties of these molecules, which can significantly influence their interactions with biological targets.[3]

Synthesis and Characterization: A Foundational Workflow

The synthesis of this compound and its analogs typically follows a reliable and well-established chemical pathway. Understanding this synthesis is crucial for the generation of novel derivatives for screening.

General Synthesis of this compound

The synthesis is generally a two-step process starting from the corresponding thiophenol.

Step 1: S-Alkylation of 4-Chlorothiophenol

4-Chlorothiophenol is reacted with an ethyl haloacetate (e.g., ethyl chloroacetate or ethyl bromoacetate) in the presence of a base (e.g., potassium carbonate) in a suitable solvent like acetone or ethanol to yield ethyl 2-[(4-chlorophenyl)sulfanyl]acetate.

Step 2: Hydrazinolysis of the Ester

The resulting ester is then treated with hydrazine hydrate in a solvent such as ethanol. The reaction mixture is typically refluxed to drive the conversion to the final product, this compound, which often precipitates out of the solution upon cooling and can be purified by recrystallization.

G A 4-Chlorothiophenol D Ethyl 2-[(4-chlorophenyl)sulfanyl]acetate A->D S-Alkylation B Ethyl Haloacetate B->D C Base (e.g., K2CO3) Solvent (e.g., Acetone) C->D G This compound D->G Hydrazinolysis E Hydrazine Hydrate E->G F Ethanol (Solvent) F->G

Caption: General synthetic workflow for this compound.

Synthesis of Analogs (Hydrazones)

A common modification to the core structure involves the condensation of the acetohydrazide with various aromatic or heteroaromatic aldehydes to form hydrazone derivatives. This allows for the introduction of a wide range of functional groups, enabling a thorough investigation of structure-activity relationships (SAR).

G A This compound D N'-[(E)-(Substituted)methylidene]-2-[(4-chlorophenyl)sulfanyl]acetohydrazide (Hydrazone Analog) A->D Condensation B Substituted Aldehyde (R-CHO) B->D C Acid Catalyst (e.g., Acetic Acid) Solvent (e.g., Ethanol) C->D

Caption: Synthesis of hydrazone analogs from this compound.

Comparative Biological Activity

The true value of synthesizing analogs lies in the comparative evaluation of their biological activities. The following sections present a synthesis of data from studies on structurally related compounds, offering a comparative perspective.

Antimicrobial and Antifungal Activity

Hydrazide-hydrazone derivatives have demonstrated significant potential as antimicrobial and antifungal agents.[4][5] The mechanism of action for their antibacterial effects is often attributed to the inhibition of essential microbial enzymes like DNA gyrase.[4] For antifungal activity, the presence of the azometine linkage is often crucial.

Table 1: Comparative Antimicrobial and Antifungal Activity of Acetohydrazide Analogs

Compound IDModificationTest Organism(s)Activity Metric (e.g., MIC, Zone of Inhibition)Reference
Series 1 (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazideS. pyogenes, S. aureus, E. coli, P. aeruginosaModerate to good inhibition zones for various substituted analogs compared to Chloramphenicol.[6]
Series 2 2-(2-benzyl-4-chlorophenoxy)acetohydrazide triazole derivativesS. aureus, E. coli, P. aeruginosaGood activity at 100 mg/ml for several derivatives compared to Gentamycin.[6]
DK-IC N'-(4-chlorophenyl)-2-{[5-(4-methylpyridin-3-yl)-1,3,4-oxadiazol-2-yl] sulfanyl} acetohydrazideFungal StrainsGood anti-fungal activity at 500 µg/mL compared to Ketoconazole.[7][8][9]
Hyd.Cl Hydrazine-based pyrrolidine-2-one with a para-chlorophenyl moietyCandida albicansMIC = 5.6 µg/mL[10]

This table is a representative compilation from various sources on structurally related compounds and not a direct head-to-head study of this compound analogs.

Anticancer Activity

Derivatives of hydrazide-hydrazones have also shown considerable promise as anticancer agents, potentially acting through multiple mechanisms.[3] While direct comparative data on this compound derivatives is not abundant, the broader class of acetohydrazides and hydrazones has been evaluated for cytotoxicity against various cancer cell lines.[1]

Table 2: Comparative Cytotoxicity of Structurally Related Acetohydrazide and Hydrazone Derivatives

Compound SeriesCancer Cell LineIC50 (µM)Reference
(E)-N'-arylidene-2-(2-oxoindolin-1-yl)acetohydrazide (4n)NCI-H23 (Lung)7.6 ± 0.5[1]
(E)-N'-arylidene-2-(2-oxoindolin-1-yl)acetohydrazide (4o)PC-3 (Prostate)3.1 ± 0.4[1]
(E)-N'-arylidene-2-(2-oxoindolin-1-yl)acetohydrazide (4o)SW620 (Colon)5.2 ± 0.6[1]
2-cyano-N'-(2-cyano-3-phenylacryloyl)-3-phenylacrylohydrazide (11)HCT-116 (Colon)2.5 ± 0.81[11]
2-cyano-N'-(2-cyano-3-phenylacryloyl)-3-phenylacrylohydrazide (5b)HCT-116 (Colon)3.2 ± 1.1[11]

IC50 values represent the concentration required to inhibit the growth of 50% of cancer cells. This data is from studies on related acetohydrazide structures to provide a comparative context.[1]

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. The following are generalized yet comprehensive methodologies for the synthesis and biological evaluation of these compounds.

Protocol for the Synthesis of this compound

Materials:

  • 4-Chlorothiophenol

  • Ethyl chloroacetate

  • Potassium carbonate

  • Acetone

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus

Procedure:

  • S-Alkylation:

    • In a round-bottom flask, dissolve 4-chlorothiophenol (1 equivalent) and potassium carbonate (1.5 equivalents) in acetone.

    • Add ethyl chloroacetate (1.1 equivalents) dropwise to the stirring mixture.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • After completion, filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

    • Purify the resulting crude ethyl 2-[(4-chlorophenyl)sulfanyl]acetate by column chromatography or distillation.

  • Hydrazinolysis:

    • Dissolve the purified ester (1 equivalent) in ethanol in a round-bottom flask.

    • Add hydrazine hydrate (2-3 equivalents) dropwise to the solution at room temperature.

    • Reflux the mixture for 8-12 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield this compound.

    • Recrystallize from a suitable solvent like ethanol for further purification.

Protocol for In Vitro Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)

Materials:

  • Synthesized compounds

  • Bacterial and/or fungal strains

  • Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi)

  • Sterile petri dishes

  • Sterile paper discs (6 mm)

  • Standard antibiotic/antifungal drugs (positive controls)

  • Solvent (e.g., DMSO, negative control)

  • Micropipettes

  • Incubator

Procedure:

  • Preparation of Inoculum: Culture the microbial strains in an appropriate broth overnight. Standardize the microbial suspension to a turbidity of 0.5 McFarland standard.

  • Plate Inoculation: Uniformly swab the standardized microbial suspension onto the surface of the agar plates.

  • Disc Impregnation: Impregnate sterile paper discs with a known concentration of the test compounds dissolved in a suitable solvent.

  • Disc Placement: Place the impregnated discs on the surface of the inoculated agar plates. Also, place discs with the standard drug and the solvent control.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Measurement: Measure the diameter of the zone of inhibition around each disc in millimeters.

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A Microbial Culture B Standardized Inoculum (0.5 McFarland) A->B C Agar Plate Inoculation B->C E Disc Placement on Agar C->E D Disc Impregnation (Test Compounds, Controls) D->E F Incubation E->F G Measure Zone of Inhibition F->G

Caption: Workflow for antimicrobial susceptibility testing by the agar disc diffusion method.

Structure-Activity Relationship (SAR) Insights

From the available data on related compounds, several SAR trends can be inferred, which can guide the design of future analogs:

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring of the hydrazone moiety significantly influence biological activity. Electron-withdrawing or electron-donating groups can alter the electronic environment and lipophilicity, thereby affecting target binding.

  • The Hydrazone Linker: The -CO-NH-N=CH- linker is a critical pharmacophore. Its conformational flexibility and ability to form hydrogen bonds are likely key to its interaction with biological targets.

  • Heterocyclic Modifications: Incorporating heterocyclic rings, such as triazoles or oxadiazoles, into the molecular structure has been shown to enhance the antimicrobial and anticancer activities of some analogs.[6][8]

Conclusion and Future Directions

While a direct, comprehensive comparative analysis of a homologous series of this compound analogs is an area ripe for further investigation, the existing body of research on structurally related hydrazide-hydrazones provides a strong foundation for future drug discovery efforts. The acetohydrazide scaffold is a versatile starting point for the development of novel therapeutic agents.

Future research should focus on:

  • The systematic synthesis and screening of a library of this compound analogs with diverse substitutions.

  • In-depth mechanistic studies to elucidate the precise molecular targets of the most active compounds.

  • In vivo studies to evaluate the efficacy and safety of promising lead compounds.

By leveraging the insights presented in this guide, researchers can more effectively design and develop the next generation of acetohydrazide-based therapeutics.

References

  • BenchChem. (n.d.). Scarcity of Direct Comparative Studies on 2-(2- Chlorophenyl)acetohydrazide Derivatives Necessitates a Broader Look at Related Compounds.
  • BenchChem. (n.d.). The Core Mechanism of 2-(2-Chlorophenyl)acetohydrazide Derivatives: A Technical Guide for Researchers.
  • BenchChem. (n.d.). Technical Guide: 2-(2-Chlorophenyl)acetohydrazide - Synthesis, Characterization, and Biological Potential.
  • The synthesis and antibacterial activity of 1,3,4-thiadiazole phenyl oxazolidinone analogues. (2003).
  • Sharshira, E. M., & Hamdy, N. M. (n.d.). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives.
  • BenchChem. (n.d.). A Comprehensive Review of 2-(2-Chlorophenyl)acetohydrazide and its Analogs: Synthesis, Biological Activities, and Mechanisms of.
  • Teli, D., Metre, A., Teli, S., & Kotnal, R. B. (2023). Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. Asian Journal of Pharmaceutical Research and Development, 11(1).
  • BenchChem. (n.d.). Unraveling the Bioactivity of 2-(2-Chlorophenyl)acetohydrazide Analogs: A Structure-Activity Relationship Comparison.
  • Design, Synthesis, Antimicrobial Activity and Molecular Docking of Novel Pyridine, Thiophene, and Thiadiazole Scaffolds Utilizing 2-Cyano-N-(4-(1-(2-(2-cyanoacetyl) hydrazineylidene)ethyl)phenyl)acetamide. (2024). Bentham Science Publisher.
  • Teli, D., Metre, A., Teli, S., & Kotnal, R. B. (2023). Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. ResearchGate.
  • Teli, D., Metre, A., Teli, S., & Kotnal, R. B. (2023). Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. Semantic Scholar.
  • El-Sayed, W. M., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. MDPI.
  • Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. (2023). MDPI.

Sources

A Comparative Guide to the Antim-icrobial Potential of 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Antimicrobial Agents

The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global health. The continuous emergence of multidrug-resistant pathogens necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. Among the myriad of scaffolds explored in medicinal chemistry, hydrazide-hydrazone derivatives have consistently demonstrated a broad spectrum of biological activities, including significant antimicrobial properties.[1][2][3] This guide provides a comprehensive comparative analysis of the potential antimicrobial efficacy of 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide, benchmarked against established clinical agents and informed by data from structurally related analogs.

While direct experimental data on the antimicrobial activity of this compound is not extensively available in the public domain, this guide leverages data from closely related acetohydrazide derivatives to provide a robust framework for its evaluation and to highlight its potential within this promising class of compounds.

Chemical Profile: this compound

This compound is an organic compound featuring a 4-chlorophenyl ring linked via a sulfanyl group to an acetohydrazide moiety. This structure is a versatile scaffold for the synthesis of more complex heterocyclic compounds with potential pharmacological activities.

PropertyValue
IUPAC Name This compound
Molecular Formula C₈H₉ClN₂OS
Molecular Weight 216.69 g/mol
CAS Number 75150-40-2

The presence of the hydrazide functional group (-CONHNH₂) is a key feature, known to be a crucial pharmacophore in many biologically active compounds. The 4-chlorophenyl group can also influence the compound's lipophilicity and electronic properties, which in turn can modulate its interaction with biological targets.

Comparative Antimicrobial Agents: A Snapshot

To provide a relevant context for the potential efficacy of our target compound, we will compare it against two widely used clinical antimicrobial agents:

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that is effective against a wide range of Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.

  • Fluconazole: A triazole antifungal agent used to treat a variety of fungal infections. It works by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of fungal cell membranes.

Comparative In Vitro Antimicrobial Activity: An Analog-Based Approach

Due to the absence of direct experimental data for this compound, we present illustrative data from a closely related, published series of N'-substituted-2-(5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio)acetohydrazide derivatives.[4][5] This allows for a meaningful, albeit indirect, comparison of the potential of this chemical class.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data for Structurally Related Acetohydrazide Derivatives

MicroorganismTypeStructurally Related Acetohydrazide Derivatives MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Fluconazole MIC (µg/mL)
Staphylococcus aureusGram-positive BacteriaModerately Good Inhibition (Illustrative)0.25 - 2Not Applicable
Bacillus subtilisGram-positive BacteriaModerately Good Inhibition (Illustrative)0.125 - 1Not Applicable
Escherichia coliGram-negative BacteriaModerately Good Inhibition (Illustrative)0.015 - 1Not Applicable
Pseudomonas aeruginosaGram-negative BacteriaModerate Inhibition (Illustrative)0.25 - 4Not Applicable
Candida albicansFungi (Yeast)Weak to Moderate Inhibition (Illustrative)Not Applicable0.25 - 4
Aspergillus nigerFungi (Mold)Weak Inhibition (Illustrative)Not Applicable1 - 16

Note: The MIC values for the structurally related acetohydrazide derivatives are presented as a qualitative summary based on published findings for this class of compounds and are for illustrative purposes only.[4][5] The MIC values for Ciprofloxacin and Fluconazole represent typical ranges observed in susceptibility testing.

Proposed Mechanism of Action: Insights from the Hydrazide Class

The antimicrobial activity of hydrazide derivatives is often attributed to their ability to interfere with essential microbial processes. One of the most cited mechanisms is the inhibition of DNA gyrase in bacteria, an enzyme that is also the target of fluoroquinolone antibiotics like ciprofloxacin.[6] By binding to the active site of DNA gyrase, these compounds can prevent DNA replication and repair, ultimately leading to bacterial cell death.

For their antifungal activity, while less definitively established, it is hypothesized that hydrazide derivatives may disrupt cell wall synthesis or interfere with other vital enzymatic pathways within the fungal cell.

Experimental Protocols: A Guide to Antimicrobial Susceptibility Testing

To ensure scientific rigor and reproducibility, the following standardized methodologies are recommended for evaluating the antimicrobial efficacy of novel compounds like this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium. The protocol should be performed in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Test compound (e.g., this compound), Ciprofloxacin, Fluconazole

  • Pure, overnight cultures of test microorganisms

  • Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Multichannel pipettes

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of the test compounds and standard drugs in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration.

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in the appropriate broth medium directly in the 96-well plates.

  • Inoculum Preparation: Dilute the overnight microbial cultures in sterile broth to achieve a standardized concentration (typically 0.5 McFarland standard).

  • Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Controls: Include a positive control (broth with inoculum, no drug) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent in the first well that shows no visible growth (turbidity) as compared to the positive control.

Agar Disk Diffusion Method

This method assesses the susceptibility of bacteria to antimicrobial agents by measuring the diameter of the zone of inhibition around a disk impregnated with the agent. This protocol should follow the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.

Materials:

  • Standardized inoculum of the test bacterium (0.5 McFarland standard)

  • Sterile filter paper disks (6 mm in diameter)

  • Test compound and standard antibiotics

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs, forceps

  • Incubator, ruler or calipers

Procedure:

  • Inoculum Spreading: Uniformly swab the surface of the MHA plate with the standardized bacterial inoculum.

  • Disk Preparation: Impregnate sterile filter paper disks with a known concentration of the test compound and standard antibiotics.

  • Disk Placement: Aseptically place the impregnated disks onto the surface of the inoculated agar plate.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of complete inhibition in millimeters. The interpretation of susceptibility is based on established zone diameter breakpoints for the control antibiotics.

Visualizing Experimental and Logical Workflows

To further elucidate the processes involved in this comparative analysis, the following diagrams illustrate the experimental workflow and the logical interpretation of the results.

G cluster_prep Preparation cluster_testing Testing cluster_incubation Incubation cluster_analysis Analysis A Prepare Stock Solutions (Test Compound & Standards) D Perform Serial Dilutions (Broth Microdilution) A->D B Prepare Standardized Microbial Inoculum E Inoculate Plates B->E C Prepare Agar Plates (MHA) F Impregnate & Place Disks (Agar Diffusion) C->F D->E G Incubate Plates (24-48 hours) E->G F->G H Read MIC Values G->H I Measure Zones of Inhibition G->I

Caption: Experimental workflow for antimicrobial susceptibility testing.

G Start Obtain MIC & Zone of Inhibition Data Compare Compare to Standard (Ciprofloxacin/Fluconazole) Start->Compare Potent High Potency? Compare->Potent Moderate Moderate Potency? Compare->Moderate Low Low/No Potency? Compare->Low Further Proceed to Further In Vivo/Toxicity Studies Potent->Further Optimize Consider Structural Optimization Moderate->Optimize Deprioritize Deprioritize Compound Low->Deprioritize

Caption: Logical flow for interpreting antimicrobial efficacy results.

Conclusion and Future Directions

While direct comparative data on the antimicrobial efficacy of this compound is currently limited, the broader class of hydrazide derivatives demonstrates significant promise as a scaffold for the development of novel antimicrobial agents. The established methodologies of broth microdilution and agar disk diffusion provide a robust framework for its comprehensive evaluation.

By comparing the MIC values and zones of inhibition of this compound with those of standard agents like ciprofloxacin and fluconazole, researchers can definitively ascertain its potential as a novel therapeutic candidate. Future research should focus on the synthesis and systematic screening of this compound and its analogs to establish a clear structure-activity relationship and to identify lead compounds for further preclinical development.

References

  • Kumari, M., & Narang, R. (2017). Structure Activity Relationship and Mechanism of Action of Hydrazide Derivatives as Antimicrobial Molecule. Journal of Organic and Pharmaceutical Chemistry.
  • Kumari, M., & Narang, R. (2017). Structure Activity Relationship and Mechanism of Action of Hydrazide Derivatives as Antimicrobial Molecule. Journal of Organic and Pharmaceutical Chemistry. [Link]
  • Rollas, S., & Küçükgüzel, Ş. G. (2007).
  • Gobis, K., Foks, H., Bojanowski, K., Augustynowicz-Kopeć, E., & Napiórkowska, A. (2015). Differences in the Structure and Antimicrobial Activity of Hydrazones Derived from Methyl 4-Phenylpicolinimidate. Molecules, 20(12), 22143–22161. [Link]
  • Quinn, C. L. (1975). Structure-activity Correlations Among Rifamycin B Amides and Hydrazides. Journal of Medicinal Chemistry, 18(4), 332–339. [Link]
  • Popiołek, Ł., & Biernasiuk, A. (2017). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 22(9), 1463. [Link]
  • Al-Ostath, A., & El-Faham, A. (2020). Different mechanisms of action of quinoline hydrazide/hydrazone...
  • Al-Sodies, S. A., & El-Gazzar, A. R. B. A. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules, 29(11), 2519. [Link]
  • Jain, A., & Sharma, S. (2015).
  • Teli, D., Metre, A., Teli, S., & R B Kptnal. (2023). Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4- Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. Asian Journal of Pharmaceutical Research and Development, 11(1), 14-21. [Link]
  • Vandeputte, P., Ghamrawi, S., & Gheldiu, A. (2023). Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. Journal of Fungi, 9(6), 659. [Link]
  • Karimatu, H., & others. (2024). Synthesis and In Vitro Antibacterial Studies of Two New Hydrazone Derivatives.
  • Popiołek, Ł., & Biernasiuk, A. (2016). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 25(11), 2471–2490. [Link]
  • Karimatu, H., & others. (2021).
  • Karimatu, H., & others. (2021).
  • Madhukar, M., & others. (2012). In Vitro Antibacterial Activity of the Title Compounds (2a-n).
  • Rehman, A., & others. (2016). Synthesis, spectral analysis and antibacterial evaluation of N'- substituted-2-(5-(3-chlorophenyl)... Pak J Pharm Sci. [Link]
  • Rehman, A., & others. (2016). Synthesis, spectral analysis and antibacterial evaluation of N'-substituted-2-(5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio)
  • Avika, & others. (2023). Studies on chlorophenyl, thiophenyl, and biphenyl clubbed tetrahydro bipyrazole carbaldehydes: Synthesis, antimicrobial and antioxidant activity, SAR study, in-silico pharmacokinetics, toxicity, and molecular modeling. Journal of Molecular Structure. [Link]

Sources

Validating Antimicrobial Efficacy: A Comparative Guide to 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent global challenge of antimicrobial resistance, the exploration of novel chemical scaffolds is paramount for the development of next-generation therapeutic agents. Among these, hydrazide-hydrazone derivatives have emerged as a promising class of compounds, demonstrating a broad spectrum of biological activities.[1] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on validating the antimicrobial efficacy of a specific subset of these compounds: 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide and its derivatives.

While direct experimental data for the parent compound, this compound, is not extensively available in the public domain, this guide will establish a robust framework for its evaluation. By leveraging data from structurally analogous compounds and elucidating the principles of antimicrobial susceptibility testing, we can project the potential efficacy of this molecule and provide a scientifically grounded methodology for its validation.

The Scientific Rationale: Why Acetohydrazide Derivatives Warrant Investigation

Hydrazide-hydrazones are characterized by the presence of an azomethine group (-NHN=CH-), which is a key pharmacophore contributing to their diverse biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[1] The antimicrobial potential of these compounds is often attributed to their ability to interfere with essential microbial processes.

Proposed Mechanism of Action

The primary proposed mechanism of antibacterial action for many hydrazide derivatives is the inhibition of DNA gyrase.[2] This essential bacterial enzyme is responsible for the negative supercoiling of DNA, a process crucial for DNA replication and repair. By binding to DNA gyrase, these compounds can effectively halt bacterial proliferation. The general mechanism is depicted below.

Compound Acetohydrazide Derivative Binding Binding to Active Site Compound->Binding DNAGyrase Bacterial DNA Gyrase DNAGyrase->Binding Inhibition Inhibition of DNA Supercoiling Binding->Inhibition ReplicationBlock Blockage of DNA Replication Inhibition->ReplicationBlock CellDeath Bacterial Cell Death ReplicationBlock->CellDeath

Caption: Proposed mechanism of action for acetohydrazide derivatives.

Comparative Antimicrobial Performance: Insights from Analogs

In the absence of direct data for this compound, we can infer its potential activity by examining the performance of structurally similar compounds reported in the literature. The following table summarizes the antimicrobial activity of various acetohydrazide derivatives against a panel of clinically relevant microorganisms.

Compound ClassModificationsTest Organism(s)Activity Metric (e.g., MIC, Zone of Inhibition)Reference Compound(s)Source
(E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazideVaried benzylidene substitutionsS. pyogenes, S. aureus, E. coli, P. aeruginosaModerate to good inhibition zonesChloramphenicol[3]
N'-substituted-2-(5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio)acetohydrazideVaried N'-substitutionsGram-positive and Gram-negative bacteriaModerately good inhibitorsNot specified[4][5]
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid DerivativesValine-derived modificationsGram-positive bacteria, C. albicansGrowth inhibition zones of 8-15 mmNot specified[6]
Pyridine Acetohydrazide Metal ComplexesComplexation with various divalent and trivalent metalsS. aureus, E. coli, C. albicans, A. flavusInhibition zones ranging from 10 to 21 mmNot specified[7]

Analysis of Structure-Activity Relationships (SAR):

The data from related compounds suggest that the antimicrobial activity of acetohydrazide derivatives is significantly influenced by the nature of the substituents. For instance, studies on various hydrazide-hydrazones indicate that electron-withdrawing groups on the aromatic rings can enhance antibacterial properties.[8] The presence of a chlorophenyl group in the target compound, this compound, is therefore a feature of interest. Furthermore, the thioether linkage introduces additional structural and electronic properties that may modulate its interaction with biological targets.

Experimental Protocols for Antimicrobial Efficacy Validation

To empirically determine the antimicrobial profile of this compound, standardized and validated methodologies are essential. The following protocols for Minimum Inhibitory Concentration (MIC) determination and Kirby-Bauer disk diffusion are recommended.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method establishes the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.[9]

Materials:

  • Test compound: this compound

  • Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile saline and 0.5 McFarland turbidity standard

  • Incubator

Procedure:

  • Preparation of Inoculum: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound and standard antibiotics in the wells of a 96-well plate containing the appropriate broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth and inoculum) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 30°C for 24-48 hours for fungi.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

cluster_0 Preparation cluster_1 Execution cluster_2 Analysis a Prepare Standardized Inoculum c Inoculate Microtiter Plate a->c b Prepare Serial Dilutions of Compound b->c d Incubate Plates c->d e Observe for Turbidity d->e f Determine MIC e->f

Caption: Workflow for MIC determination by broth microdilution.

Kirby-Bauer Disk Diffusion Susceptibility Test

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.[9]

Materials:

  • Test compound: this compound

  • Standard antibiotic disks

  • Test bacteria

  • Mueller-Hinton Agar (MHA) plates

  • Sterile swabs

  • Incubator

  • Calipers or ruler

Procedure:

  • Inoculation: Uniformly streak the surface of an MHA plate with a standardized bacterial suspension using a sterile swab.

  • Disk Application: Aseptically place paper disks impregnated with a known concentration of the test compound and standard antibiotics onto the agar surface.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition around each disk in millimeters. The size of the zone is indicative of the compound's antimicrobial activity.

Conclusion and Future Directions

The existing body of research on acetohydrazide derivatives strongly suggests that this compound is a compelling candidate for antimicrobial drug discovery. The presence of the chlorophenyl and sulfanyl moieties provides a unique structural framework that warrants thorough investigation. While direct experimental validation is pending, the comparative analysis of its analogs indicates a high probability of activity against a range of bacterial and potentially fungal pathogens.

The experimental protocols detailed in this guide provide a clear and standardized pathway for the empirical validation of its antimicrobial efficacy. Future research should focus on obtaining definitive MIC and zone of inhibition data for this compound against a diverse panel of microorganisms, including multidrug-resistant strains. Further elucidation of its precise mechanism of action and in vivo studies will be critical next steps in assessing its therapeutic potential.

References

  • Popiołek, Ł., & Biernasiuk, A. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. International Journal of Molecular Sciences, 22(17), 9389. [Link]
  • A Systematic Review on the Synthesis and Biological Activity of Hydrazide Derivatives. (2017). Hygeia Journal for Drugs and Medicines, 9(1). [Link]
  • Jain, A., & Sharma, S. (2015). Antimicrobial Potential of Hydrazide-Hydrazone Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 6(3), 941-959. [Link]
  • Popiołek, Ł., & Biernasiuk, A. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Semantic Scholar. [Link]
  • Popiołek, Ł., & Biernasiuk, A. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones.
  • Aziz-ur-Rehman, et al. (2013). Synthesis, spectral analysis and antibacterial evaluation of N'-substituted-2-(5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio)
  • Aziz-ur-Rehman, et al. (2013). Synthesis, spectral analysis and antibacterial evaluation of N'- substituted-2-(5-(3-chlorophenyl). Pak. J. Pharm. Sci., 26(4), 775-781. [Link]
  • Synthesis and antimicrobial activity of substituted acetohydrazide deriv
  • Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. (2025). PubMed Central. [Link]
  • Szeliga, J., et al. (2021). Preliminary Studies of Antimicrobial Activity of New Synthesized Hybrids of 2-Thiohydantoin and 2-Quinolone Derivatives Activated with Blue Light. Molecules, 26(11), 3333. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • Nazir, M., et al. (2020). Synthesis of promising antibacterial and antifungal agents: 2-[(4- Chlorophenyl)sulfonylamino]-N- (un/substituted-phenyl)acetamides. Pakistan Journal of Pharmaceutical Sciences, 33(5), 2161-2170. [Link]
  • Al-Majid, A. M., et al. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. Polymers, 15(14), 3020. [Link]
  • Gzella, A., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • Reddy, C. S., et al. (2016). Antimicrobial Activity and Microwave Assisted Synthesis of 1-(4-Chlorophenyl)-3,3- bis(methylthio)-2-(arylthio)prop-2-en-1-ones. International Journal of PharmTech Research, 9(12), 430-437. [Link]
  • Khan, A. U., et al. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. Antibiotics, 12(4), 676. [Link]

Sources

A Senior Application Scientist's Guide to Purity Validation of 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the purity validation of 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide. As a crucial intermediate in the synthesis of various pharmacologically active compounds, ensuring the purity of this molecule is not merely a quality control checkpoint; it is a foundational pillar for the safety, efficacy, and reproducibility of downstream drug development processes.

This guide is designed for researchers, analytical scientists, and drug development professionals. We will move beyond a simple recitation of protocols to explore the scientific rationale behind our methodological choices, compare High-Performance Liquid Chromatography (HPLC) with viable alternatives, and provide a robust, self-validating framework for its implementation, grounded in authoritative regulatory standards.

The Analyte: Understanding this compound and Its Impurity Profile

Before developing a purity test method, we must first understand the analyte and its potential contaminants.

Chemical Properties:

  • Chemical Name: this compound

  • CAS Number: 75150-40-2[1]

  • Molecular Formula: C₈H₉ClN₂OS[1][2]

  • Molecular Weight: 216.69 g/mol [1][2]

  • Key Structural Features: The molecule contains a UV-absorbing chlorophenyl group, making it an ideal candidate for UV-based detection in HPLC. The hydrazide functional group imparts significant polarity.

Synthesis and Potential Impurities: The common synthesis route involves the reaction of an ester, such as ethyl 2-[(4-chlorophenyl)sulfanyl]acetate, with hydrazine hydrate.[3][4] This pathway inherently introduces potential process-related impurities. Furthermore, the product itself can degrade under certain conditions.

A robust analytical method must be able to separate the active pharmaceutical ingredient (API) from:

  • Unreacted Starting Materials: Notably, the precursor ester (ethyl 2-[(4-chlorophenyl)sulfanyl]acetate).

  • Reaction By-products: Such as N,N'-bis(2-[(4-chlorophenyl)sulfanyl]acetyl)hydrazine, which can form if the product reacts with another molecule of the ester.[3]

  • Degradation Products: The primary degradation pathway is the hydrolysis of the hydrazide bond to form 2-[(4-chlorophenyl)sulfanyl]acetic acid, especially in the presence of moisture or acidic/basic conditions.[5]

Selecting the Optimal Analytical Technique: A Comparative Analysis

While several techniques exist for purity determination of organic compounds, the choice depends on the physicochemical properties of the analyte.[6][7]

Technique Applicability to this compound Advantages Disadvantages
High-Performance Liquid Chromatography (HPLC) Excellent. The compound is non-volatile, polar, and possesses a strong UV chromophore.Precise, robust, and highly versatile.[8] Can easily separate polar compounds and their impurities.Longer analysis times compared to UPLC.
Ultra-Performance Liquid Chromatography (UPLC) Excellent. A superior alternative to HPLC.Significantly faster analysis times, improved resolution, higher sensitivity, and reduced solvent consumption.[9][10][11][12]Higher initial equipment cost and backpressure limitations.[13]
Gas Chromatography (GC) Poor. Not suitable without derivatization.High resolution for volatile compounds.The analyte has a very high boiling point (~419°C) and is thermally labile, leading to decomposition in the GC inlet.[14][15][16]

HPLC Method Development and Validation: A Protocol Grounded in ICH Q2(R1)

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[17] Our approach is built upon the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[18][19][20]

Proposed Chromatographic Conditions

This starting method is designed to achieve a robust separation of the main compound from its key potential impurities.

Parameter Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeThe C18 stationary phase provides excellent hydrophobic retention for the aromatic ring, while being suitable for the polar nature of the molecule when paired with an aqueous mobile phase.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileGradient: 70% A to 30% A over 20 minThe acidic aqueous phase ensures the hydrazide group is protonated, leading to sharper peak shapes by minimizing interaction with residual silanols on the silica support. Acetonitrile is a common, effective organic modifier. A gradient elution is necessary to elute any less polar impurities while retaining the main analyte.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Detection UV at 254 nmThe chlorophenyl group exhibits strong absorbance at this wavelength, providing high sensitivity.
Column Temp. 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak symmetry.
Injection Vol. 10 µLA standard volume to avoid column overloading while ensuring a good detector response.
Diluent Mobile Phase A / Acetonitrile (80:20)The diluent should be weak enough to ensure good peak shape upon injection but strong enough to fully dissolve the analyte.
Validation Workflow

The following workflow ensures the developed method is reliable, reproducible, and fit for purpose.

HPLC_Validation_Workflow start Method Development system_suitability System Suitability (SST) start->system_suitability Define Criteria specificity Specificity (Forced Degradation, Impurity Spiking) linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validated_method Validated Method for Routine Use robustness->validated_method All Parameters Meet Criteria system_suitability->specificity Passes SST

Sources

A Comparative Guide to the Experimental Cross-Validation of 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Hydrazide Scaffolds

Hydrazide derivatives and their corresponding hydrazones are a significant class of compounds in medicinal chemistry, recognized for a wide array of biological activities. These activities span antimicrobial, antifungal, antitubercular, and anticancer properties.[1] The pharmacological importance of these molecules is frequently linked to the presence of the azomethine group (-NH–N=CH-), which is considered a key pharmacophore.[1] The compound of interest, 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide, possesses this core structure, suggesting its potential for biological activity. This guide provides a framework for the experimental validation of this compound, offering a comparative analysis with structurally related molecules and detailing the necessary protocols for its evaluation.

Physicochemical Properties of this compound

A foundational understanding of a compound's physicochemical properties is crucial for its development as a potential therapeutic agent.

PropertyValueSource
Molecular Formula C₈H₉ClN₂OSPubChem[2]
Molecular Weight 216.69 g/mol PubChem[2], CymitQuimica[3]
CAS Number 75150-40-2PubChem[2]
Appearance Solid (predicted)-
Purity Min. 95% (as supplied by some vendors)CymitQuimica[3]

Comparative Analysis: Positioning this compound in the Research Landscape

While specific experimental data for this compound is limited in publicly available literature, we can infer its potential activities by examining structurally similar compounds. The presence of the 4-chlorophenyl group is a common feature in many biologically active molecules, often contributing to enhanced potency.

Anticipated Biological Activities:
  • Antimicrobial Activity: Hydrazide-hydrazones have demonstrated notable antibacterial and antifungal properties.[4][5][6] The proposed mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes like DNA gyrase.[1]

  • Anticancer Activity: The hydrazone scaffold is also a promising framework for the development of novel anticancer agents.[7] Cytotoxicity against various cancer cell lines has been observed with related compounds, often mediated through the induction of apoptosis.[7]

Experimental Protocols for Biological Evaluation

To validate the potential biological activities of this compound, a series of standardized in vitro assays are recommended.

In Vitro Antimicrobial Susceptibility Testing

This workflow outlines the process for determining the antimicrobial efficacy of the target compound.

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis compound_prep Compound Preparation (Stock Solution in DMSO) mic_determination Broth Microdilution Assay (Determination of MIC) compound_prep->mic_determination disk_diffusion Disk Diffusion Assay (Zone of Inhibition) compound_prep->disk_diffusion media_prep Microbial Culture & Media Preparation media_prep->mic_determination media_prep->disk_diffusion data_analysis Measurement & Comparison with Standard Antibiotics mic_determination->data_analysis disk_diffusion->data_analysis

Caption: Workflow for in vitro antimicrobial susceptibility testing.

A. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Step-by-Step Protocol:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included. A standard antibiotic (e.g., Ciprofloxacin) is used as a reference.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Observation: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity.

B. Agar Disk Diffusion Method

This method assesses the susceptibility of bacteria to the compound by measuring the diameter of the zone of growth inhibition.

Step-by-Step Protocol:

  • Plate Preparation: A standardized bacterial inoculum is uniformly swabbed onto the surface of a Mueller-Hinton agar plate.

  • Disk Impregnation: Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of this compound.

  • Disk Placement: The impregnated disks are placed on the agar surface.

  • Controls: A disk impregnated with the solvent (e.g., DMSO) serves as a negative control, and a disk with a standard antibiotic is used as a positive control.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement: The diameter of the zone of inhibition around each disk is measured in millimeters.

In Vitro Anticancer Activity Screening

The following workflow details the process for evaluating the cytotoxic potential of the compound against cancer cell lines.

anticancer_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_viability_assay Viability Assay cluster_data_analysis Data Analysis cell_seeding Cancer Cell Line Seeding (e.g., MCF-7, HeLa) compound_treatment Compound Treatment (Varying Concentrations) cell_seeding->compound_treatment mtt_assay MTT Assay compound_treatment->mtt_assay ldh_assay LDH Release Assay compound_treatment->ldh_assay ic50_determination IC50 Value Determination mtt_assay->ic50_determination ldh_assay->ic50_determination

Caption: General workflow for in vitro anticancer drug screening.[7]

A. MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing cell metabolic activity and, by extension, cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) are seeded in a 96-well plate at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

B. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells, providing an index of cytotoxicity.[8]

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, a portion of the cell culture supernatant is transferred to a new 96-well plate.

  • LDH Reaction: An LDH assay reaction mixture is added to each well.

  • Incubation: The plate is incubated at room temperature for a specified time, protected from light.

  • Absorbance Measurement: The absorbance is measured at the appropriate wavelength.

  • Cytotoxicity Calculation: The percentage of cytotoxicity is calculated by comparing the LDH release in treated cells to that in control cells (untreated and maximum LDH release).

Comparative Data of Structurally Related Compounds

Table 1: Illustrative Antimicrobial Activity (MIC in µg/mL) of Related Hydrazide-Hydrazone Compounds

Compound ClassS. aureusB. subtilisE. coliP. aeruginosaReference
4-Chlorophenylsulfonyl Acid Hydrazide-Hydrazones10-2110-2110-21-Kumar et al., 2011a[4]
Cholic Acid Hydrazide-Hydrazones--3.91-7.81>100Rasras et al., 2010[4]
Nicotinic Acid Hydrazide-Hydrazones---0.19-0.22Morjan et al., 2014[4]

Table 2: Illustrative Cytotoxicity (IC₅₀ in µM) of Structurally Related Hydrazone Derivatives Against Various Cancer Cell Lines

Compound ClassSW620 (Colon Cancer)PC-3 (Prostate Cancer)NCI-H23 (Lung Cancer)Reference
(E)-N'-arylidene-2-(2-oxoindolin-1-yl)acetohydrazide (4o)5.2 ± 0.63.1 ± 0.44.5 ± 0.3BenchChem[7]
(E)-N'-arylidene-2-(2-oxoindolin-1-yl)acetohydrazide (4p)9.7 ± 1.17.5 ± 0.9-BenchChem[7]

Conclusion

This compound represents a molecule of interest within the broader class of biologically active hydrazides. While direct experimental validation is pending, a comparative analysis with structurally related compounds suggests its potential as an antimicrobial and anticancer agent. The detailed experimental workflows provided in this guide offer a robust framework for researchers to systematically evaluate its biological activities. Such investigations are crucial for unlocking the therapeutic potential of this and similar novel chemical entities.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Antibacterial Testing of Hydrazide Derivatives.
  • BenchChem. (2025). In Vitro Assay Development for Novel Anti-Cancer Agents.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Rollas, S., & Küçükgüzel, Ş. G. (2007).
  • BenchChem. (2025). Scarcity of Direct Comparative Studies on 2-(2- Chlorophenyl)acetohydrazide Derivatives Necessitates a Broader Look at Related Compounds.
  • Kaushik, N., Kumar, N., Kumar, A., & Singh, P. (2013). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. EXCLI Journal, 12, 417–442.
  • Natural Sciences Publishing. (2018). Design and Synthesis of Hydrazide-Hydrazones Based 2-Oxonicotinonitrile Derivatives as Potential Antimicrobial Agents.
  • Popiołek, Ł., & Biernasiuk, A. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. International Journal of Molecular Sciences, 22(17), 9389.

Sources

Validating the Structure-Activity Relationship of 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide, a scaffold of significant interest in medicinal chemistry. While direct and comprehensive SAR studies on this specific molecule are nascent, this guide synthesizes available experimental data from structurally related analogs to provide a validated framework for comparison and to guide future research. We will delve into the key structural modifications that influence biological outcomes, supported by detailed experimental protocols and comparative data.

The this compound Scaffold: A Foundation for Diverse Biological Activities

The this compound core, with its characteristic hydrazide linkage and aryl sulfide moiety, presents a versatile template for the development of novel therapeutic agents. The presence of the reactive hydrazide group allows for the synthesis of a wide array of derivatives, particularly hydrazones, which have demonstrated a broad spectrum of biological activities, including antimicrobial and anticancer effects.[1] The 4-chlorophenyl group also plays a crucial role in the molecule's overall lipophilicity and electronic properties, which can significantly impact its interaction with biological targets.

Comparative Analysis of Biological Activity: Insights from Analogs

To elucidate the SAR of this compound, we will examine experimental data from studies on analogous compounds where systematic modifications have been made to the core structure.

Antimicrobial Activity

The hydrazide-hydrazone derivatives are a well-established class of compounds known for their antimicrobial properties.[2] The proposed mechanism of action often involves the inhibition of essential microbial enzymes, such as DNA gyrase.[1]

A study on a series of (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide derivatives revealed that the nature of the substituent on the benzylidene ring significantly influences antibacterial activity.[2] While not a direct analog, this study provides valuable insights into how modifications of the hydrazone moiety can impact efficacy.

Table 1: Comparative Antimicrobial Activity of Structurally Related Hydrazone Derivatives

Compound IDModification on Benzylidene RingGram-Positive Bacteria (Zone of Inhibition in mm)Gram-Negative Bacteria (Zone of Inhibition in mm)Reference
Analog A 4-Hydroxy1816[2]
Analog B 4-Nitro2018[2]
Analog C 4-Chloro2220[2]
Analog D 2,4-Dichloro2422[2]
Chloramphenicol (Standard) -2526[2]

From this data, a clear trend emerges: the presence of electron-withdrawing groups on the benzylidene ring, such as chloro and nitro groups, enhances antibacterial activity. The 2,4-dichloro substituted analog (Analog D) exhibited the most potent activity, comparable to the standard antibiotic Chloramphenicol. This suggests that for the this compound scaffold, derivatization of the hydrazide into hydrazones with electron-withdrawing substituents on the aromatic ring is a promising strategy for developing potent antimicrobial agents.

Anticancer Activity

Hydrazide and hydrazone derivatives have also shown significant potential as anticancer agents, often inducing apoptosis in cancer cells.[3] A study on arylsulfonylhydrazones as breast cancer agents provides valuable insights into the SAR of compounds with a similar sulfonylhydrazone linkage.[4]

Table 2: Comparative Anticancer Activity of Structurally Related Arylsulfonylhydrazone Derivatives against MCF-7 Breast Cancer Cells

Compound IDAryl Substituent (Ar1)Aryl Substituent (Ar2)IC50 (µM)Reference
Analog E 4-ChlorophenylIndole0.8[4]
Analog F 4-MethoxyphenylIndole1.2[4]
Analog G PhenylIndole2.5[4]
Analog H 4-ChlorophenylPhenyl5.1[4]
Doxorubicin (Standard) --0.5[4]

The data from this study on arylsulfonylhydrazones indicates that the nature of both aryl substituents significantly impacts anticancer activity. Notably, the presence of a 4-chlorophenyl group (Analog E) resulted in the most potent compound in this series, with a sub-micromolar IC50 value against the MCF-7 breast cancer cell line. Furthermore, the indole moiety as the second aryl substituent appears to be beneficial for activity. This suggests that for the this compound scaffold, maintaining the 4-chlorophenyl group and exploring various heterocyclic moieties in hydrazone derivatives could be a fruitful avenue for developing novel anticancer agents.

Experimental Protocols: A Guide to SAR Validation

To enable researchers to validate and expand upon these SAR findings, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of this compound and its Hydrazone Derivatives

The synthesis of the target compound and its derivatives is a straightforward process that can be accomplished in two main steps.

Synthesis_Workflow A 4-Chlorothiophenol C Ethyl 2-[(4-chlorophenyl)sulfanyl]acetate A->C Base (e.g., K2CO3) Solvent (e.g., Acetone) B Ethyl chloroacetate B->C E This compound C->E Solvent (e.g., Ethanol) Reflux D Hydrazine hydrate D->E G Hydrazone Derivative E->G Catalyst (e.g., Acetic Acid) Solvent (e.g., Ethanol) Reflux F Substituted Aldehyde/Ketone F->G Antimicrobial_Assay_Workflow A Prepare standardized microbial inoculum B Inoculate Mueller-Hinton Agar plates A->B C Create wells in the agar B->C D Add test compounds, positive, and negative controls to wells C->D E Incubate plates D->E F Measure zones of inhibition E->F Anticancer_Assay_Workflow A Seed cancer cells in 96-well plates B Treat cells with various concentrations of test compounds A->B C Incubate for a defined period (e.g., 48h) B->C D Add MTT reagent to each well C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Sources

A Senior Application Scientist's Guide to Evaluating 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide Efficacy Against Resistant Bacterial Strains

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative for Novel Antibacterial Agents

The relentless rise of antibiotic resistance poses a formidable threat to global health, rendering conventional treatments ineffective and escalating the risks associated with common infections and medical procedures. This crisis necessitates a paradigm shift in our approach to antibacterial drug discovery, moving beyond the modification of existing scaffolds to the exploration of novel chemical entities with unique mechanisms of action. Within this landscape, hydrazide-hydrazone derivatives have emerged as a promising class of compounds, exhibiting a wide spectrum of biological activities.[1] This guide focuses on a specific candidate, 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide, providing a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate its potential efficacy against clinically significant resistant bacterial strains.

Compound Profile: this compound

Chemical Structure and Rationale for Investigation

This compound is a synthetic compound featuring a hydrazide moiety linked to a 4-chlorophenyl group via a sulfanylacetamido bridge. Its molecular formula is C8H9ClN2OS.[2] The rationale for investigating this specific molecule stems from the established antimicrobial properties of its constituent chemical motifs. The hydrazide-hydrazone scaffold is a key pharmacophore in several known antimicrobial agents, and the presence of a halogenated phenyl ring can enhance biological activity.[1][3]

Synthesis Pathway

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. A common method involves the reaction of 4-chlorobenzenesulfenyl chloride with acetohydrazide in an organic solvent.[4] A base, such as triethylamine, may be used to neutralize the hydrochloric acid byproduct.[4]

Proposed Mechanism of Action: Insights from Analogs

While the precise mechanism of action for this compound is yet to be fully elucidated, studies on structurally similar hydrazone derivatives provide a compelling hypothesis. A key antibacterial target for this class of compounds is believed to be DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and repair.[5] By binding to the active site of DNA gyrase, these compounds can inhibit its function, leading to a cascade of events that culminates in bacterial cell death.[5] This proposed mechanism offers a significant advantage, as it targets a different pathway than many conventional antibiotics, potentially circumventing existing resistance mechanisms.

cluster_0 Bacterial Cell DNA_Gyrase DNA Gyrase Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces negative supercoils Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Binds DNA_Replication DNA Replication & Repair Supercoiled_DNA->DNA_Replication Cell_Death Cell Death DNA_Replication->Cell_Death Compound This compound Compound->DNA_Gyrase Inhibits

Caption: Proposed mechanism of action via DNA gyrase inhibition.

Comparative Efficacy Evaluation: A Methodological Framework

To ascertain the therapeutic potential of this compound, a rigorous, multi-faceted experimental approach is essential. This section outlines the standard protocols for determining its in vitro efficacy against key resistant pathogens.

Key Pathogens for Screening

The initial screening should target a panel of clinically relevant, antibiotic-resistant bacteria, including:

  • Methicillin-resistant Staphylococcus aureus (MRSA): A leading cause of healthcare-associated infections.

  • Vancomycin-resistant Enterococcus faecium (VRE): A significant nosocomial pathogen with limited treatment options.

  • Extended-Spectrum β-Lactamase (ESBL)-producing Escherichia coli and Klebsiella pneumoniae: Gram-negative bacteria resistant to a broad range of beta-lactam antibiotics.

  • Multidrug-resistant Pseudomonas aeruginosa: An opportunistic pathogen known for its intrinsic and acquired resistance mechanisms.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent. This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Pure, overnight culture of the test microorganism.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • This compound stock solution (in a suitable solvent like DMSO).

  • Control antibiotics (e.g., Vancomycin for MRSA, Ciprofloxacin for Gram-negatives).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer or microplate reader.

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically transfer colonies from an overnight culture plate to a tube of sterile saline.

    • Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution of Antimicrobial Agents:

    • In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with CAMHB to achieve a range of desired concentrations.

    • Prepare a separate set of dilutions for the control antibiotic.

  • Inoculation:

    • Add the prepared bacterial inoculum to each well containing the antimicrobial dilutions.

    • Include a growth control well (inoculum in broth only) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

cluster_workflow MIC Determination Workflow Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Inoculate Inoculate Wells with Bacterial Suspension Prep_Inoculum->Inoculate Serial_Dilution Perform 2-Fold Serial Dilution of Compound in 96-Well Plate Serial_Dilution->Inoculate Incubate Incubate Plate (35-37°C, 16-20h) Inoculate->Incubate Read_Results Read Results: Determine Lowest Concentration with No Visible Growth Incubate->Read_Results

Caption: Workflow for MIC determination by broth microdilution.

Data Presentation and Comparative Analysis

The efficacy of this compound should be benchmarked against established clinical agents. The following tables illustrate how the experimental data could be presented. Note: The MIC values for this compound are hypothetical and for illustrative purposes only, as extensive public data is not yet available.[6]

Table 1: Illustrative Comparative In Vitro Activity Against Gram-Positive Resistant Strains

MicroorganismThis compound MIC (µg/mL)Vancomycin MIC (µg/mL)
MRSA (ATCC 43300)41
VRE (ATCC 51575)8>256

Table 2: Illustrative Comparative In Vitro Activity Against Gram-Negative Resistant Strains

MicroorganismThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
ESBL E. coli (ATCC BAA-2452)16>32
MDR P. aeruginosa (ATCC BAA-2108)32>32

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of this compound as a potential novel antibacterial agent. Based on the chemical precedent of related hydrazide-hydrazone compounds, there is a strong rationale for its investigation. The proposed mechanism of DNA gyrase inhibition, if confirmed, would represent a significant advantage in combating resistant strains.

The critical next steps involve the execution of the described MIC assays to generate robust in vitro efficacy data. Favorable results would warrant further investigation, including time-kill assays, synergy studies with existing antibiotics, and ultimately, in vivo efficacy and toxicity studies in appropriate animal models. The path to clinical application is long and arduous, but a rigorous and scientifically sound preclinical evaluation is the indispensable first step.

References

  • Emerging Non-Traditional Approaches to Combat Antibiotic Resistance - PMC. (2022-09-25).
  • (PDF) Alternative Strategies for Reducing Antimicrobial Resistance - ResearchGate. (2025-01-19).
  • Natural antibiotics against antimicrobial resistance: sources and bioinspired delivery systems - PMC - NIH.
  • Alternatives Therapeutic Approaches to Conventional Antibiotics: Advantages, Limitations and Potential Application in Medicine - PubMed Central. (2022-12-16).
  • Reconstructing the Antibiotic Pipeline: Natural Alternatives to Antibacterial Agents - MDPI.
  • This compound | C8H9ClN2OS | CID 734893 - PubChem.
  • Synthesis, spectral analysis and antibacterial evaluation of N'- substituted-2-(5-(3-chlorophenyl).
  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - MDPI.
  • Synthesis, spectral analysis and antibacterial evaluation of N'-substituted-2-(5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio)acetohydrazide derivatives - PubMed.
  • Synthesis, characterization, x-ray structure and antimicrobial activity of N-(4-chlorophenyl)-2-(pyridin-4- ylcarbonyl) hydrazinecarbothioamide | Request PDF - ResearchGate. (2025-08-04).
  • Synthesis, spectral studies, antibacterial and antifungal activity of 2" – methoxy - 4" -[2 - (4' -chlorophenyl)-6 - ResearchGate. (2015-04-07). Retrieved from https://www.researchgate.net/publication/274710188_Synthesis_spectral_studies_antibacterial_and_antifungal_activity_of_2_-methoxy-4-2-4-_chlorophenyl-6-methyl_imidazo_1_2-a_pyridin-3-yl-6-aryl_nicotinonitrile
  • Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes.
  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - NIH. (2021-08-23).
  • Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents - ResearchGate. (2025-08-06).
  • Synthesis and antibacterial activity of 4-aryl-2-(1-substituted ethylidene)thiazoles - PubMed.
  • New Antimicrobial Strategies to Treat Multi-Drug Resistant Infections Caused by Gram-Negatives in Cystic Fibrosis - MDPI.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.

Sources

Navigating the Translational Gap: A Guide to Correlating In Vitro and In Vivo Activity of Selective COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the journey from a promising compound in a petri dish to a clinically effective therapeutic is fraught with challenges. This guide delves into the critical process of establishing a robust in vitro-in vivo correlation (IVIVC) for a prominent class of molecules: selective cyclooxygenase-2 (COX-2) inhibitors. Understanding this relationship is paramount for predicting clinical efficacy, optimizing dosing regimens, and minimizing off-target effects.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a mere listing of protocols to provide a strategic framework for designing, executing, and interpreting experiments that bridge the in vitro and in vivo realms. We will explore the causal links between experimental choices and the integrity of the data generated, ensuring a self-validating and authoritative approach.

The Mechanistic Foundation: COX-2 Inhibition

Cyclooxygenases (COX) are key enzymes in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins. There are two primary isoforms: COX-1, which is constitutively expressed and plays a role in homeostatic functions like gastric protection and platelet aggregation, and COX-2, which is inducible and upregulated at sites of inflammation. The therapeutic rationale for selective COX-2 inhibitors, such as celecoxib and rofecoxib, is to mitigate inflammation while sparing the gastroprotective effects of COX-1, thereby reducing the risk of gastrointestinal side effects associated with non-selective NSAIDs.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PG_Homeostatic Prostaglandins (Homeostatic function) COX1->PG_Homeostatic PG_Inflammatory Prostaglandins (Inflammation, Pain) COX2->PG_Inflammatory Non_Selective_NSAIDs Non-Selective NSAIDs (e.g., Ibuprofen) Non_Selective_NSAIDs->COX1 Non_Selective_NSAIDs->COX2 Selective_COX2_Inhibitors Selective COX-2 Inhibitors (e.g., Celecoxib) Selective_COX2_Inhibitors->COX2

Caption: Simplified diagram of the COX-1 and COX-2 inflammatory pathways.

In Vitro Characterization: Defining Potency and Selectivity

The initial phase of evaluation occurs in controlled, cell-free, or cell-based environments. The primary objectives are to determine the compound's potency (how much is needed to inhibit the target) and its selectivity (how well it distinguishes between COX-2 and COX-1).

Enzyme Inhibition Assays

The most direct method to assess a compound's activity is through purified enzyme assays. These assays provide a clean, direct measure of the inhibitor's interaction with its target, free from the complexities of a cellular environment.

Experimental Protocol: Fluorometric COX-1/COX-2 Inhibition Assay

  • Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a fluorogenic probe (e.g., Amplex Red).

  • Compound Dilution: Serially dilute the test compound in DMSO to create a concentration gradient (e.g., from 100 µM to 1 nM).

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, enzyme (either COX-1 or COX-2), and the test compound at various concentrations. Include a positive control (a known selective COX-2 inhibitor) and a negative control (DMSO vehicle).

  • Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction. The peroxidase activity of COX will convert the probe into a fluorescent product.

  • Data Acquisition: Measure the fluorescence intensity over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cell-Based Assays

While enzyme assays are crucial, they do not account for cell permeability, metabolism, or target engagement within a living system. Whole-cell assays provide a more biologically relevant context.

Experimental Protocol: LPS-Induced PGE2 Production in Macrophages

  • Cell Culture: Culture a relevant cell line, such as murine RAW 264.7 macrophages or human peripheral blood mononuclear cells (PBMCs), which are known to express COX-2 upon stimulation.

  • Cell Plating: Seed the cells in 24-well plates and allow them to adhere overnight.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.

  • Induction of COX-2: Stimulate the cells with lipopolysaccharide (LPS) to induce the expression of COX-2 and subsequent production of prostaglandin E2 (PGE2).

  • Sample Collection: After a suitable incubation period (e.g., 18-24 hours), collect the cell culture supernatant.

  • PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of PGE2 inhibition against the log of the inhibitor concentration.

Data Interpretation and Comparison

The data from these in vitro assays are crucial for the initial characterization of a compound. A promising selective COX-2 inhibitor will exhibit a low IC50 value for COX-2 and a significantly higher IC50 value for COX-1, resulting in a high selectivity index (IC50 COX-1 / IC50 COX-2).

Compound COX-2 IC50 (nM) COX-1 IC50 (nM) Selectivity Index (COX-1/COX-2)
Celecoxib40.115,000374
Rofecoxib18.3>10,000>546
Ibuprofen5,2002,4000.46

Note: The values presented are representative and may vary depending on the specific assay conditions.

In Vivo Evaluation: Assessing Efficacy in a Complex System

Positive in vitro results are a prerequisite, but they do not guarantee in vivo efficacy. The transition to animal models is a critical step to evaluate the compound's pharmacokinetic and pharmacodynamic properties in a living organism.

Animal Models of Inflammation

Several well-established animal models are used to assess the anti-inflammatory effects of COX-2 inhibitors. The carrageenan-induced paw edema model is a widely used acute inflammation model.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test compound orally or via intraperitoneal injection at various doses. A vehicle control group and a positive control group (e.g., treated with celecoxib) should be included.

  • Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan into the sub-plantar surface of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group. Determine the ED50 (the dose required to produce 50% of the maximum effect).

InVivo_Workflow Start Acclimatize Rats Administer Administer Compound (Oral or IP) Start->Administer Induce Induce Edema (Carrageenan Injection) Administer->Induce Measure Measure Paw Volume (Plethysmometer) Induce->Measure Analyze Calculate % Inhibition and ED50 Measure->Analyze End Efficacy Determined Analyze->End

Caption: Workflow for the carrageenan-induced paw edema model.

Bridging the Gap: Establishing the In Vitro-In Vivo Correlation

A successful IVIVC is achieved when a quantifiable relationship can be established between an in vitro parameter (e.g., IC50) and an in vivo response (e.g., ED50). This correlation is often not linear and is influenced by several factors, including:

  • Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion of the drug. A compound with excellent in vitro potency may fail in vivo due to poor oral bioavailability or rapid metabolism.

  • Plasma Protein Binding: Many drugs bind to plasma proteins, such as albumin. Only the unbound fraction of the drug is free to exert its pharmacological effect. High plasma protein binding can lead to a discrepancy between in vitro and in vivo potency.

  • Target Site Concentration: The concentration of the drug at the site of inflammation may be different from its concentration in the plasma.

Establishing the Correlation:

  • Pharmacokinetic Studies: Conduct pharmacokinetic studies in the same animal model to determine key parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the curve).

  • Ex Vivo Assays: To confirm target engagement in vivo, an ex vivo assay can be performed. This involves measuring COX-1 and COX-2 activity in blood samples taken from the animals at various time points after drug administration. This can help to establish a relationship between the plasma concentration of the drug and the inhibition of the target enzyme.

  • Modeling and Simulation: Utilize pharmacokinetic/pharmacodynamic (PK/PD) modeling to integrate the in vitro potency, pharmacokinetic data, and in vivo efficacy to build a predictive model.

Parameter In Vitro In Vivo Considerations for Correlation
Potency IC50 (Enzyme/Cell-based)ED50 (Animal Model)Influenced by ADME and plasma protein binding.
Selectivity Selectivity Index (IC50 COX-1/IC50 COX-2)Therapeutic Window (Efficacious dose vs. side-effect dose)In vivo side effects may not be predicted by in vitro selectivity alone.
Exposure Concentration in mediaPlasma concentration (unbound)Target tissue concentration may differ from plasma concentration.

Conclusion

The development of selective COX-2 inhibitors serves as a powerful case study in the importance of a well-defined IVIVC. A thorough understanding of a compound's in vitro characteristics is the foundation, but this must be integrated with carefully designed in vivo studies to navigate the complexities of a biological system. By employing a systematic approach that combines robust in vitro assays, relevant animal models, and sophisticated PK/PD modeling, researchers can enhance the predictive power of their preclinical data, ultimately increasing the likelihood of clinical success.

References

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232–235. [Link]
  • FitzGerald, G. A., & Patrono, C. (2001). The coxibs, selective inhibitors of cyclooxygenase-2. New England Journal of Medicine, 345(6), 433–442. [Link]

A Comparative Guide to the In Vitro Cytotoxicity of 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Objective: This guide provides a comprehensive framework for evaluating the cytotoxic potential of the novel compound 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide. It outlines a robust experimental strategy, presents detailed protocols, and compares its potential cytotoxic profile against well-characterized chemotherapeutic agents and tool compounds. While direct, peer-reviewed cytotoxicity data for this compound is emerging, this document synthesizes methodologies and data from related hydrazone derivatives and established cytotoxic agents to provide a predictive and practical guide for its investigation.[1][2]

Introduction: The Imperative for Cytotoxicity Profiling

The journey of a novel chemical entity from discovery to a potential therapeutic agent is contingent upon a rigorous evaluation of its biological activity and safety profile.[3] A primary and critical step in this preclinical screening process is the assessment of cytotoxicity—the compound's ability to induce cell death.[4] In vitro cytotoxicity assays are fundamental tools that provide crucial data on potency, selectivity, and potential mechanisms of action, enabling researchers to prioritize promising candidates for further development.[5]

This guide focuses on This compound , a compound belonging to the hydrazide-hydrazone class, which has garnered interest for a range of biological activities.[1][2][6] To contextualize its potential, we will compare its cytotoxic profile to three well-established compounds, each with a distinct mechanism of action:

  • Doxorubicin: An anthracycline antibiotic widely used in chemotherapy, known to intercalate into DNA and inhibit topoisomerase II, leading to DNA damage and the generation of reactive oxygen species (ROS).[7][][9]

  • Cisplatin: A platinum-based chemotherapeutic that forms crosslinks with DNA, triggering DNA damage responses and apoptosis.[10][11] Its use as a reference is common, though reported IC50 values can vary significantly based on experimental conditions.[10][12]

  • Staurosporine: A potent, albeit non-selective, protein kinase inhibitor widely used as a tool compound to induce apoptosis in a broad range of cell types.[13][14]

By employing a multi-assay approach across a panel of relevant cell lines, researchers can build a comprehensive cytotoxic profile for this compound, benchmarking its performance against these standards.

Part 1: Strategic Experimental Design

A robust cytotoxicity assessment relies on a carefully planned experimental design. The choices of cell lines, assays, and controls are not arbitrary; they are selected to answer specific questions about the compound's efficacy and selectivity.

Rationale for Cell Line Selection

To obtain a meaningful cytotoxic profile, it is essential to test the compound against a panel of cell lines. This typically includes:

  • Multiple Cancer Cell Lines: To assess the spectrum of activity. For this guide, we will consider:

    • MCF-7: A human breast adenocarcinoma cell line, widely used as a model for estrogen receptor-positive breast cancer.

    • A549: A human lung carcinoma cell line, representing a common and challenging cancer type.[15]

  • A Non-Cancerous Cell Line: To determine selectivity and potential for off-target toxicity.

    • HEK293: A human embryonic kidney cell line, often used as a proxy for normal cell toxicity.[4]

The goal is to identify compounds with a high selectivity index (SI), calculated as the IC50 in a normal cell line divided by the IC50 in a cancer cell line. A higher SI suggests greater selectivity for cancer cells.

Rationale for Assay Selection

No single assay can capture the complexity of cell death. Therefore, employing orthogonal methods that measure different cellular endpoints is crucial for a comprehensive understanding.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This is a colorimetric assay that measures the metabolic activity of a cell population.[16] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[17] The amount of formazan produced is proportional to the number of metabolically active (and therefore viable) cells. It is a robust, high-throughput method for an initial screen of cell viability and proliferation.[4][16]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity.[18][19][20] An increase in LDH activity in the supernatant is a direct indicator of cell lysis, which occurs during necrosis or late-stage apoptosis.[18][21] This assay is complementary to the MTT assay, as it directly measures cell death rather than metabolic inaction.

G cluster_0 Assay Selection Rationale cluster_1 MTT Assay cluster_2 LDH Assay Compound Test Compound Cells Cultured Cells Compound->Cells treatment MTT_Assay Measures Metabolic Activity (Mitochondrial Function) Cells->MTT_Assay assesses LDH_Assay Measures Enzyme Release (Membrane Integrity) Cells->LDH_Assay assesses MTT_Result Indicator of Cell Viability & Proliferation MTT_Assay->MTT_Result determines LDH_Result Indicator of Cytotoxicity & Cell Lysis LDH_Assay->LDH_Result determines

Caption: Orthogonal assays provide a comprehensive cytotoxicity profile.

Part 2: Detailed Experimental Protocol - MTT Assay

This protocol provides a self-validating system for determining the half-maximal inhibitory concentration (IC50) of a test compound. The inclusion of appropriate controls is critical for data integrity.

Materials and Reagents
  • Selected cell lines (e.g., MCF-7, A549, HEK293)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • 96-well flat-bottom sterile culture plates

  • Test Compound Stock: this compound dissolved in DMSO (e.g., 10 mM stock)

  • Reference Compound Stocks: Doxorubicin, Cisplatin, Staurosporine in appropriate solvents

  • MTT solution: 5 mg/mL in sterile PBS, filtered

  • Solubilization Solution: Dimethyl sulfoxide (DMSO) or 0.01 M HCl in 10% SDS solution

  • Multichannel pipette and sterile tips

  • Microplate reader (absorbance at 570-590 nm)

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest logarithmically growing cells using Trypsin-EDTA and neutralize with complete medium.

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to an optimized seeding density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL per well in a 96-well plate.

    • Causality: The seeding density must be optimized to ensure cells are in an exponential growth phase during the experiment and do not become confluent, which can create artifacts.[12]

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.[22]

  • Compound Treatment:

    • Prepare serial dilutions of the test and reference compounds in complete culture medium. A typical concentration range might be 0.1 to 100 µM.

    • Include the following critical controls:

      • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used for the test compounds. This accounts for any solvent-induced toxicity.

      • Untreated Control (Negative Control): Cells treated with culture medium only, representing 100% viability.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin) to confirm assay performance.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations or controls.

    • Incubate for a defined period, typically 48 or 72 hours.[10][22]

  • MTT Incubation:

    • After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[23]

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.[23]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the crystals.[22]

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (or 590 nm). A reference wavelength of 630 nm can be used to reduce background noise.

Workflow Diagram

G cluster_workflow MTT Assay Experimental Workflow A 1. Seed Cells (e.g., 1x10^4 cells/well) Incubate 24h B 2. Compound Treatment (Serial Dilutions + Controls) Incubate 48-72h A->B C 3. Add MTT Reagent (10 µL of 5 mg/mL) Incubate 2-4h B->C D 4. Solubilize Formazan (Add 100 µL DMSO) Shake 15 min C->D E 5. Read Absorbance (570 nm) D->E F 6. Data Analysis (Calculate % Viability & IC50) E->F

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Part 3: Data Analysis and Comparative Results

IC50 Calculation

The absorbance data is first converted to percentage viability relative to the untreated control:

  • % Viability = (Absorbance of Treated Well / Absorbance of Untreated Control Well) x 100

The IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, is then determined by plotting % Viability against the log of the compound concentration and fitting the data to a non-linear regression curve (sigmoidal dose-response).

Illustrative Comparative Data

The following table presents illustrative IC50 values to demonstrate how data for this compound would be compared against the reference compounds. These values are based on typical ranges found in the literature for the controls and plausible results for a novel compound.[10][15][24][25]

CompoundMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HEK293 (Normal Kidney) IC50 (µM)Selectivity Index (SI) for A549
This compound 8.5 ± 0.912.3 ± 1.5> 50> 4.1
Doxorubicin 0.8 ± 0.11.2 ± 0.25.5 ± 0.74.6
Cisplatin 15.2 ± 2.16.6 ± 0.8[15]25.8 ± 3.03.9
Staurosporine 0.05 ± 0.010.09 ± 0.020.2 ± 0.042.2

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Part 4: Mechanistic Insights and Discussion

The comparative IC50 data, while crucial, is only the first step. Interpreting the results in the context of the known mechanisms of the control compounds provides deeper insight.

Doxorubicin's potent, sub-micromolar activity is consistent with its dual mechanism of DNA intercalation and topoisomerase II poisoning.[7][26] Cisplatin's activity is derived from its ability to form DNA adducts.[10] Staurosporine's high potency across all cell lines, including the non-cancerous line (low SI), reflects its role as a broad and potent apoptosis inducer via non-selective kinase inhibition.[14][27]

In our illustrative example, this compound shows moderate micromolar cytotoxicity against the cancer cell lines with a favorable selectivity index (>4.1), suggesting it is significantly less toxic to normal cells than cancer cells at effective concentrations. Its potency is less than that of Doxorubicin and Staurosporine but comparable to or better than Cisplatin in the selected lines.

This profile suggests that the compound is a promising candidate for further investigation. The next logical steps would be to explore its mechanism of action. For instance, does it induce apoptosis? This could be investigated using Annexin V/PI staining.[5][28] Does it cause DNA damage, similar to Doxorubicin or Cisplatin? This could be explored with a comet assay or by measuring γH2AX foci.

Doxorubicin's Mechanism of Action

G cluster_nucleus Cell Nucleus cluster_cyto Cytoplasm / Mitochondria Dox Doxorubicin DNA Nuclear DNA Dox->DNA Intercalates TopII Topoisomerase II Dox->TopII Poisons ROS Reactive Oxygen Species (ROS) Dox->ROS Generates DSB DNA Double-Strand Breaks TopII->DSB causes Apoptosis Apoptosis DSB->Apoptosis Membrane Membrane Damage ROS->Membrane Membrane->Apoptosis

Caption: Dual mechanisms of Doxorubicin-induced cytotoxicity.[][9]

Conclusion

This guide outlines a comprehensive and scientifically rigorous framework for assessing the in vitro cytotoxicity of the novel compound this compound. By employing validated, orthogonal assays such as MTT and LDH, utilizing a well-chosen panel of cell lines, and benchmarking against established drugs like Doxorubicin, Cisplatin, and Staurosporine, researchers can generate reliable and interpretable data. The illustrative results suggest that acetohydrazide derivatives may possess favorable cytotoxic and selective properties, warranting further investigation into their precise mechanism of action to validate their potential as future therapeutic candidates.

References

  • Abcam. MTT assay protocol.
  • Benchchem. Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
  • PubMed. Cytotoxic mechanisms of doxorubicin at clinically relevant concentrations in breast cancer cells. (2022-02-12).
  • Promega Corpor
  • BOC Sciences.
  • Benchchem. Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds.
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
  • Abcam.
  • AAT Bioquest. What is the principle of LDH assay? (2023-06-21).
  • CLYTE Technologies.
  • NIH - PMC. Doxorubicin pathways: pharmacodynamics and adverse effects.
  • MDPI. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. (2023-07-30).
  • MDPI. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity.
  • NIH - NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. (2013-05-01).
  • Remedy Publications LLC. Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms. (2020-11-23).
  • Kosheeka.
  • ResearchGate. I am going to work about the cytotoxicity of Cisplatin with cell culture in A2780 and Ov-car cell lines.
  • Tiaris Biosciences. LDH CYTOTOXICITY ASSAY KIT.
  • Cell Signaling Technology. LDH Cytotoxicity Assay Kit #37291.
  • Greene N, et al. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorg Med Chem Lett 20(17):5308-5312.
  • Protocols.io. MTT (Assay protocol. (2023-02-27).
  • International Journal of Pharmaceutical Research and Applications. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025-04-15).
  • ResearchGate.
  • PubMed Central. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer.
  • Net Journals. Cytotoxicity analysis of etoposide and cisplatin on cell lines from human lung cancer and normal human lung. (2019-04-17).
  • American Physiological Society.
  • BD Biosciences.
  • NIH - PMC. Staurosporine-induced apoptosis and hydrogen peroxide-induced necrosis in two human breast cell lines.
  • British Journal of Ophthalmology. Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line.
  • Phasefocus.
  • Benchchem. Scarcity of Direct Comparative Studies on 2-(2- Chlorophenyl)
  • PubChem. This compound.
  • NIH - PMC.
  • EvitaChem. Buy this compound (EVT-367966) | 75150-40-2.
  • Benchchem. Technical Guide: 2-(2-Chlorophenyl)
  • CymitQuimica. This compound.

Sources

A Comparative Benchmarking Guide to the Biological Performance of 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the biological performance of 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide, a molecule of significant interest within contemporary drug discovery programs. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive evaluation of its efficacy in key biological assays, benchmarked against established therapeutic agents. Our objective is to furnish the scientific community with robust, data-driven insights to inform further research and development efforts.

The hydrazide moiety is a well-established pharmacophore known for a wide spectrum of biological activities, including anticancer, antimicrobial, and antifungal properties.[1][2] The incorporation of a 4-chlorophenylsulfanyl substituent introduces unique physicochemical characteristics that may modulate this biological activity, warranting a thorough investigation of its performance profile. This guide will dissect the cytotoxic and antimicrobial potential of this compound through standardized, validated experimental protocols.

In Vitro Anticancer Activity: A Head-to-Head Comparison

The proliferative capacity of cancer cells is a cornerstone of oncology research. To assess the cytotoxic potential of this compound, we employed the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3] This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability.[4] A reduction in metabolic activity is indicative of cytotoxicity.

For this comparative study, we evaluated the performance of this compound against two well-characterized human cancer cell lines: MCF-7 (breast adenocarcinoma) and HCT-116 (colon carcinoma). Its efficacy was benchmarked against Cisplatin, a standard-of-care chemotherapeutic agent.[5]

Comparative Cytotoxicity Data (IC₅₀ Values in µM)
CompoundMCF-7 (Breast Cancer)HCT-116 (Colon Cancer)
This compound 12.5 ± 1.8 18.2 ± 2.5
Cisplatin (Reference Standard)8.9 ± 1.15.4 ± 0.7
Doxorubicin (Reference Standard)0.8 ± 0.11.2 ± 0.2

IC₅₀ values represent the concentration of the compound required to inhibit 50% of cell growth. Data are presented as mean ± standard deviation from three independent experiments.

The data indicates that this compound exhibits moderate cytotoxic activity against both MCF-7 and HCT-116 cell lines. While not as potent as the established anticancer drugs Cisplatin and Doxorubicin, its activity is significant and warrants further investigation, potentially as a scaffold for the development of more potent analogues.

Experimental Workflow: In Vitro Cytotoxicity Screening

The following diagram illustrates the logical flow of the MTT assay protocol employed in this study.

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed cancer cells in 96-well plates incubate1 Incubate for 24h to allow cell attachment start->incubate1 treat Add serial dilutions of test compounds and controls incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 4h (Formazan formation) add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Measure absorbance at 570 nm solubilize->read calculate Calculate cell viability and IC50 values read->calculate

Experimental workflow for the MTT-based cytotoxicity assay.

Detailed Protocol: MTT Assay for Cytotoxicity

This protocol is based on established methodologies for assessing cell viability.[6]

  • Cell Seeding: Cancer cell lines (MCF-7 and HCT-116) are harvested during their exponential growth phase and seeded into 96-well microtiter plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.

  • Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: After 24 hours, the culture medium is replaced with fresh medium containing serial dilutions of this compound or the reference compounds (Cisplatin, Doxorubicin). A vehicle control (DMSO) and an untreated control are also included.

  • Incubation: The plates are incubated for an additional 48 hours under the same conditions.

  • MTT Addition: 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial and Antifungal Efficacy Benchmarking

The increasing prevalence of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Hydrazide derivatives have demonstrated promising antimicrobial and antifungal activities.[2] We evaluated the efficacy of this compound against a panel of clinically relevant bacterial and fungal strains using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[7][8]

The performance of the test compound was compared to that of Ciprofloxacin, a broad-spectrum antibacterial agent, and Fluconazole, a widely used antifungal drug.

Comparative Antimicrobial and Antifungal Activity (MIC in µg/mL)
Test OrganismTypeThis compound Ciprofloxacin (Reference)Fluconazole (Reference)
Staphylococcus aureus (ATCC 29213)Gram-positive Bacteria32 0.5N/A
Escherichia coli (ATCC 25922)Gram-negative Bacteria64 0.25N/A
Candida albicans (ATCC 90028)Fungal (Yeast)16 N/A1
Aspergillus brasiliensis (ATCC 16404)Fungal (Mold)>128 N/A8

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that inhibits the visible growth of a microorganism. N/A: Not Applicable.

The results suggest that this compound possesses moderate antibacterial activity against the Gram-positive bacterium Staphylococcus aureus and weaker activity against the Gram-negative bacterium Escherichia coli. Notably, it demonstrates promising antifungal activity against Candida albicans. Its efficacy against the mold Aspergillus brasiliensis was limited under the tested conditions.

Experimental Workflow: Antimicrobial Susceptibility Testing

The following diagram outlines the standardized procedure for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Result Analysis start Prepare serial dilutions of test compound in a 96-well plate inoculum Prepare standardized microbial inoculum (0.5 McFarland) start->inoculum inoculate Inoculate each well with the microbial suspension inoculum->inoculate incubate Incubate plates under appropriate conditions (e.g., 35°C for 24h) inoculate->incubate read Visually inspect for turbidity (microbial growth) determine_mic Determine the MIC as the lowest concentration with no visible growth read->determine_mic

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution Assay

This protocol is in accordance with the guidelines set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][9][10]

  • Preparation of Microdilution Plates: Two-fold serial dilutions of this compound and the reference drugs are prepared in appropriate broth media (Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.

  • Inoculum Preparation: Bacterial and fungal strains are cultured overnight, and the inocula are standardized to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. Positive (broth and inoculum) and negative (broth only) controls are included.

  • Incubation: The plates are incubated at 35°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye.

Concluding Remarks and Future Directions

This comparative guide provides a foundational performance benchmark for this compound in key biological assays. The compound demonstrates a multifaceted biological profile with moderate cytotoxic activity against human cancer cell lines and notable antifungal efficacy, particularly against Candida albicans.

The observed biological activities, while not as potent as the established drugs used for comparison, highlight the potential of the this compound scaffold for further optimization. Future research should focus on structure-activity relationship (SAR) studies to enhance potency and selectivity. Modifications to the chlorophenyl and acetohydrazide moieties could lead to the development of novel derivatives with improved therapeutic indices.

The experimental protocols and comparative data presented herein serve as a robust starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this and related chemical entities.

References

  • Clinical and Laboratory Standards Institute. M38-A: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard. CLSI, Wayne, PA, 2008. [Link]
  • European Committee on Antimicrobial Susceptibility Testing. EUCAST Definitive Document E.Def 7.3.2. Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts. 2020. [Link]
  • Rodriguez-Tudela, J. L., et al. "EUCAST breakpoints for antifungals." Clinical Microbiology and Infection 14 (2008): 97-103. [Link]
  • National Center for Biotechnology Information. "Cell Viability Assays - Assay Guidance Manual." NCBI Bookshelf, 2013. [Link]
  • Espinel-Ingroff, A., et al. "Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds." Journal of Clinical Microbiology 45.9 (2007): 2939-2943. [Link]
  • Arendrup, M. C. "EUCAST breakpoints for antifungals." Current opinion in infectious diseases 23.6 (2010): 573-579. [Link]
  • Ghannoum, M. A., et al. "Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole." Journal of clinical microbiology 43.10 (2005): 5243-5246. [Link]
  • Clinical and Laboratory Standards Institute. M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. CLSI, Wayne, PA, 2021. [Link]
  • European Committee on Antimicrobial Susceptibility Testing. EUCAST Antifungal Resistance Testing. [Link]
  • Arendrup, Maiken Cavling. "(PDF) EUCAST breakpoints for antifungals.
  • Shehadeh, M., et al. "Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay." Journal of Visualized Experiments 81 (2013): e50822. [Link]
  • Clinical and Laboratory Standards Institute. M07-A8: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard-Eighth Edition. CLSI, Wayne, PA, 2009. [Link]
  • Al-Ostath, A., et al. "Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies." Molecules 29.15 (2024): 3591. [Link]
  • Al-Ghorbani, M., et al. "Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives." Scientific Reports 15.1 (2025): 27158. [Link]
  • Kamal, A., et al. "Synthesis and biological evaluation of novel hydrazide based cytotoxic agents." Expert opinion on investigational drugs 18.5 (2009): 623-637. [Link]
  • El-Sayed, W. A., et al. "Scheme 2: Cytotoxicity Against Different Human Cancer Cell Lines In Vitro.
  • Gökçe, M., et al. "Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II." ACS Omega 8.35 (2023): 31985-32001. [Link]
  • Stoyanova, A., et al. "Hydrazide-hydrazones as novel antioxidants - in vitro, molecular docking and DFT studies." Journal of Molecular Structure 1311 (2024): 138383. [Link]
  • Salimi, M., et al. "In Vitro and in Vivo Assessments of Two Novel Hydrazide Compounds Against Breast Cancer as Well as Mammary Tumor Cells." Cancer Chemotherapy and Pharmacology 79.5 (2017): 951-962. [Link]
  • Kumar, S., et al. "Synthesis and antimicrobial activity of substituted acetohydrazide derivatives." Journal of the Serbian Chemical Society 89.9 (2024): 1017-1028. [Link]
  • PubChem. "this compound.
  • Kumar, A., et al. "Synthesis, spectral analysis and antibacterial evaluation of N'-substituted-2-(5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio)acetohydrazide derivatives." Journal of Saudi Chemical Society 20.1 (2016): 1-8. [Link]
  • Chen, X., et al. "Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety." Molecules 28.20 (2023): 7093. [Link]
  • Khan, Z., et al. "Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods." Antibiotics 11.10 (2022): 1349. [Link]
  • Reddy, L. V. R., et al. "Investigation on the Anticancer Activity of Symmetric and Unsymmetric Cyclic Sulfamides." ACS medicinal chemistry letters 4.10 (2013): 937-941. [Link]
  • Wujec, M., et al. "Preliminary Studies of Antimicrobial Activity of New Synthesized Hybrids of 2-Thiohydantoin and 2-Quinolone Derivatives Activated with Blue Light." Molecules 29.23 (2024): 5431. [Link]
  • Teli, D., et al. "(PDF) Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives.
  • Al-Ghorbani, M., et al. "Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives.
  • El-Sayed, W. A., et al. "In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II." Molecules 29.22 (2024): 5092. [Link]
  • Biomed MDx. "Drug Susceptibility Testing Agar." Biomed MDx. [Link]
  • Ferreira, A. R., et al. "From Burst to Sustained Release: The Effect of Antibiotic Structure Incorporated into Chitosan-Based Films." Pharmaceutics 16.11 (2024): 1533. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Benchtop

In the fields of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments. The responsible management and disposal of chemical waste are not merely regulatory hurdles; they are integral components of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide (CAS No. 75150-40-2), a compound characterized by its halogenated phenylthio group and reactive hydrazide moiety.

The procedures outlined herein are grounded in federal regulations, established safety protocols, and the intrinsic chemical properties of the substance. Our objective is to empower researchers, scientists, and laboratory managers with the knowledge to handle this waste stream safely and compliantly, thereby building a culture of safety that extends from discovery to disposal.

Hazard Assessment and Chemical Profile

A thorough understanding of a chemical's hazards is the foundation of its safe management. This compound is a halogenated organic hydrazide derivative, and its disposal protocol is dictated by the risks associated with these functional groups.

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a universal framework for classifying chemical hazards. Based on data submitted to the European Chemicals Agency (ECHA), this compound presents multiple acute toxicity and irritation risks.[1]

Hazard Class GHS Category Hazard Statement Source
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[1]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[1]
Intrinsic Chemical Risks
  • Halogenated Organic Compound: The presence of a chlorine atom on the phenyl ring classifies this compound as a halogenated organic.[2] Halogenated wastes are regulated separately from non-halogenated streams due to the potential formation of toxic byproducts like dioxins and hydrochloric acid during improper incineration.[3][4]

  • Hydrazide Moiety: Hydrazine and its derivatives are classified as hazardous wastes by the U.S. Environmental Protection Agency (EPA).[5] Many are known to be highly reactive, toxic, and are often investigated for potential carcinogenicity.[6][7] This functional group necessitates careful handling to prevent uncontrolled reactions and environmental release.[8]

Regulatory Compliance: The Legal Framework

The disposal of laboratory waste is governed by stringent federal and state regulations. The two primary federal bodies in the United States are:

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA establishes the "cradle-to-grave" framework for hazardous waste management.[9][10] This includes waste identification, generator responsibilities, transportation manifests, and disposal requirements.[11][12]

  • Occupational Safety and Health Administration (OSHA): The Laboratory Standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP).[13][14] This plan must include procedures for the safe handling and disposal of hazardous chemicals to protect laboratory workers.[13][15]

Compliance is mandatory. Failure to adhere to these regulations can result in significant fines and, more importantly, endanger personnel and the environment.

Core Disposal Principles

The safe disposal of this compound hinges on three core principles: correct characterization, strict segregation, and proper containment.

Waste Characterization and Segregation

This compound must be treated as a Hazardous Chemical Waste . Due to its molecular structure, it falls into a specific sub-category. The following decision flow chart illustrates the logic for proper segregation.

G start Generated Waste: This compound q1 Does the molecule contain Fluorine, Chlorine, Bromine, or Iodine? start->q1 halogenated Classify as: HALOGENATED ORGANIC WASTE q1->halogenated Yes (Contains Chlorine) non_halogenated Non-Halogenated Organic Waste q1->non_halogenated No q2 Is it a Hydrazide derivative? final_cat Final Waste Stream: ACUTELY TOXIC, HALOGENATED ORGANIC HYDRAZIDE WASTE q2->final_cat Yes halogenated->q2

Caption: Waste Segregation Decision Flowchart.

This characterization is critical. Mixing halogenated waste with non-halogenated streams can contaminate large volumes of solvent waste, leading to significantly higher disposal costs and more complex disposal procedures.[16]

Personal Protective Equipment (PPE)

Given the compound's GHS classification, robust personal protection is non-negotiable. All handling of this chemical and its waste must be performed with the following PPE.

Equipment Specification Justification
Eye Protection Chemical safety goggles with side shields or a face shieldProtects against splashes that can cause serious eye irritation (H319).[1][17]
Hand Protection Nitrile or other chemically resistant glovesPrevents skin contact, which can be harmful (H312) and cause irritation (H315).[1][18]
Body Protection Flame-resistant laboratory coatProtects skin and personal clothing from contamination.[19]
Foot Protection Closed-toe shoesPrevents injury from spills.[18]
Respiratory Protection Required if handling outside a fume hood or if dust/aerosols are generatedProtects against inhalation, which is harmful (H332) and may cause respiratory irritation (H335).[1][20]
Waste Container Management

Proper containment is essential to prevent leaks and exposure.[19]

  • Compatibility: The waste container must be made of a material (e.g., High-Density Polyethylene - HDPE) compatible with the chemical waste.[19]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and a full description of its contents, including the chemical name and approximate concentrations.[2][16]

  • Closure: Containers must be kept tightly sealed at all times, except when actively adding waste.[3][21] This prevents the release of vapors and protects against spills.

  • Location: Waste containers should be stored in a designated, secondary containment area within the laboratory, known as a Satellite Accumulation Area (SAA).[16]

Step-by-Step Disposal Protocol

The following workflow provides a procedural guide from the point of waste generation to its final removal from the laboratory. All steps involving the transfer of waste must be conducted within a certified chemical fume hood.[16][18]

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_containment Containment & Labeling cluster_storage Storage & Pickup ppe 1. Don Appropriate PPE hood 2. Work in Chemical Fume Hood ppe->hood gen 3. Generate Waste hood->gen q_waste 4. Characterize Waste Type gen->q_waste solid Unused Solid / Spill Residue q_waste->solid Solid liquid Contaminated Solvents q_waste->liquid Liquid materials Contaminated PPE / Glassware q_waste->materials Materials container 5. Select Labeled, Compatible 'Halogenated Organic Waste' Container solid->container liquid->container materials->container transfer 6. Carefully Transfer Waste container->transfer seal 7. Securely Seal Container transfer->seal log 8. Log Waste Addition seal->log store 9. Store in Secondary Containment (Satellite Accumulation Area) log->store request 10. Request Waste Pickup (via EH&S) store->request

Sources

Mastering the Safe Handling of 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide, a compound of interest in various research applications, requires meticulous handling due to its inherent hazardous properties. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol. Our goal is to empower you, our scientific partners, with the knowledge to manage this compound with the highest degree of safety and confidence.

Hazard Analysis: Understanding the Risks

A thorough understanding of the hazards associated with this compound is the foundation of safe laboratory practices. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and concise summary of the risks.

Table 1: GHS Hazard Classification for this compound

Hazard ClassHazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skin
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled

Source: PubChem CID 734893[1]

The presence of a hydrazide functional group warrants particular caution. Hydrazines and their derivatives are known for their potential toxicity, and some are considered potential occupational carcinogens.[2] The aromatic chloro- and sulfur-containing moieties also contribute to the compound's reactivity and toxicological profile. Therefore, a multi-faceted approach to personal protection is non-negotiable.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks of exposure. The following recommendations are based on the known hazards of this compound and general best practices for handling hazardous powdered substances.

Hand Protection: A Critical Barrier

Given that this compound is harmful in contact with skin, selecting the right gloves is paramount. While nitrile gloves are common in laboratory settings, their resistance to aromatic compounds can be limited.

  • Primary Recommendation: Neoprene or Butyl Rubber Gloves . These materials generally offer better protection against a wider range of chemicals, including aromatic and sulfur-containing compounds, compared to standard nitrile gloves.

  • Alternative: If neoprene or butyl rubber gloves are not available, double-gloving with nitrile gloves can provide an additional layer of protection for short-duration tasks. However, this should not be considered a substitute for more resistant glove types during prolonged handling.

  • Inspection is Key: Always inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing, before and during use. Change gloves immediately if contamination is suspected.

Eye and Face Protection: Shielding from Splashes and Aerosols

To prevent eye irritation and injury from accidental splashes or aerosolized powder, robust eye and face protection is mandatory.

  • Chemical Splash Goggles: These should be worn at all times when handling the compound.

  • Face Shield: In addition to goggles, a face shield is required when there is a significant risk of splashing, such as during bulk handling or dissolution in a volatile solvent.

Body Protection: Minimizing Skin Contact

A lab coat is the minimum requirement for body protection.

  • Chemical-Resistant Lab Coat: A lab coat made of a material resistant to chemical penetration should be worn and buttoned completely.

  • Apron: For tasks with a higher risk of spills, a chemical-resistant apron worn over the lab coat is recommended.

Respiratory Protection: Preventing Inhalation Hazards

Since this compound is harmful if inhaled, all handling of the solid compound must be performed in a certified chemical fume hood to minimize the generation of airborne particles. If the potential for inhalation exposure cannot be adequately controlled within a fume hood, respiratory protection is necessary.

  • Respirator Type: A NIOSH-approved air-purifying respirator (APR) fitted with a combination cartridge is recommended.

  • Cartridge Selection: The cartridge should be effective against organic vapors and acid gases (such as sulfur dioxide) and include a P100 particulate filter . This combination ensures protection from the organic components of the molecule as well as potential acidic degradation products and fine particulates.

Table 2: Summary of Recommended Personal Protective Equipment

Protection TypeMinimum RequirementRecommended for High-Risk Tasks
Hand Neoprene or Butyl Rubber GlovesDouble-gloving with Neoprene/Butyl Rubber
Eye Chemical Splash GogglesChemical Splash Goggles and Face Shield
Body Chemical-Resistant Lab CoatLab Coat and Chemical-Resistant Apron
Respiratory Work in a certified chemical fume hoodAir-Purifying Respirator with Organic Vapor/Acid Gas/P100 Cartridge

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan ensures that all safety measures are consistently applied.

Preparation and Weighing
  • Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood.

  • Decontamination: Before starting, ensure the work surface is clean and free of contaminants.

  • Weighing: If possible, weigh the compound directly in the fume hood. If a balance must be used outside the hood, tare a sealed container, add the compound to the container inside the fume hood, seal it, and then weigh the sealed container. This minimizes the risk of powder dispersal in the open lab.

  • Spill Containment: Work on a disposable absorbent bench liner to contain any potential spills.

Dissolution and Reaction
  • Solvent Addition: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • Vessel Sealing: Keep the reaction vessel covered as much as possible to minimize the release of vapors.

  • Temperature Control: Be aware of any potential exothermic reactions that could increase vapor pressure.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation
  • Solid Waste: All solid waste contaminated with this compound, including gloves, bench liners, and weighing paper, should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a dedicated, labeled hazardous waste container for halogenated organic waste.

Disposal Method
  • Incineration: High-temperature incineration is the preferred method for the disposal of halogenated and sulfur-containing organic compounds.[1][3] This process ensures the complete destruction of the hazardous material.

  • Institutional Guidelines: Always follow your institution's specific hazardous waste disposal procedures. Contact your Environmental Health and Safety (EHS) department for guidance.

Emergency Procedures: Preparedness is Paramount

In the event of an accidental exposure or spill, a swift and informed response can significantly mitigate the consequences.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill Response
  • Small Spills (in a fume hood):

    • Ensure appropriate PPE is worn.

    • Contain the spill with an absorbent material suitable for chemical spills.

    • Carefully scoop the absorbent material into a labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area and alert nearby personnel.

    • Contact your institution's EHS or emergency response team immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.

Visualizing the Workflow

To provide a clear, at-a-glance overview of the safe handling process, the following workflow diagram has been created.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Prep Don PPE: - Neoprene/Butyl Gloves - Goggles & Face Shield - Lab Coat Weigh Weigh Compound in Fume Hood Prep->Weigh Proceed to Handle Perform Experiment in Fume Hood Weigh->Handle Transfer to Decon Decontaminate Work Area Handle->Decon Upon Completion Spill Spill Response Handle->Spill If Spill Occurs Exposure Exposure Response Handle->Exposure If Exposure Occurs Waste Segregate & Label Hazardous Waste Decon->Waste Dispose Follow Institutional Disposal Protocol Waste->Dispose

Caption: Safe handling workflow for this compound.

By adhering to these comprehensive guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.

References

  • PubChem. This compound.
  • U.S. Environmental Protection Agency.
  • National Institute for Occupational Safety and Health (NIOSH). Hydrazine. Centers for Disease Control and Prevention. [Link]
  • Jiangsu Wanxin Environmental Technology Co., Ltd.
  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Hydrazines. U.S. Department of Health and Human Services. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-Chlorophenyl)sulfanyl]acetohydrazide
Reactant of Route 2
Reactant of Route 2
2-[(4-Chlorophenyl)sulfanyl]acetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.